molecular formula C6H4FNO2 B1202661 5-Fluoronicotinic acid CAS No. 402-66-4

5-Fluoronicotinic acid

Cat. No.: B1202661
CAS No.: 402-66-4
M. Wt: 141.10 g/mol
InChI Key: BXZSBDDOYIWMGC-UHFFFAOYSA-N
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Description

5-Fluoronicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H4FNO2 and its molecular weight is 141.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZSBDDOYIWMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193200
Record name 5-Fluoro-3-pyridinecarboxylic acid
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Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

402-66-4
Record name 5-Fluoronicotinic acid
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Record name 5-Fluoro-3-pyridinecarboxylic acid
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Record name 5-Fluoro-3-pyridinecarboxylic acid
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Record name 5-Fluoronicotinic Acid
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Record name 5-Fluoronicotinic acid
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Foundational & Exploratory

5-Fluoronicotinic acid CAS number 402-66-4 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluoronicotinic Acid (CAS 402-66-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS 402-66-4), a pivotal fluorinated pyridine derivative. It is intended for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. The content herein synthesizes core chemical data, field-proven methodologies, and the mechanistic rationale behind its applications, ensuring a blend of theoretical knowledge and practical utility.

Core Compound Profile and Physicochemical Properties

This compound, also known as 5-Fluoro-3-pyridinecarboxylic acid, is a solid, crystalline compound at room temperature.[1][2] The strategic placement of a fluorine atom on the pyridine ring significantly alters its electronic properties compared to its parent compound, nicotinic acid. This substitution is key to its utility in modifying the properties of larger molecules.[3] The fluorine atom's high electronegativity enhances the compound's lipophilicity and can improve metabolic stability and membrane permeability in derivative drug candidates, making it a valuable asset in medicinal chemistry.[3]

A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
CAS Number 402-66-4[4][5]
Molecular Formula C₆H₄FNO₂[4][5]
Molecular Weight 141.10 g/mol [4][5]
Appearance White to light yellow crystalline powder/solid[2][3]
Melting Point 193-201 °C[2]
IUPAC Name 5-fluoropyridine-3-carboxylic acid[4]
Synonyms 5-Fluoro-3-pyridinecarboxylic acid[5]
Solubility Moderately soluble in water. Based on analogues like nicotinic acid and 6-fluoronicotinic acid, it is expected to be soluble in polar organic solvents such as DMSO and DMF.[6]

Spectroscopic and Analytical Characterization

Accurate characterization is essential for verifying the identity and purity of this compound. Below are the expected spectroscopic signatures and a standard analytical protocol.

Spectroscopic Data Summary

The following table outlines the characteristic spectral data expected for this compound based on its structure and data from the Spectral Database for Organic Compounds (SDBS).

TechniqueExpected Features
¹H NMR Three distinct signals in the aromatic region (approx. 7.5-9.0 ppm), showing complex splitting due to both H-H and H-F coupling. A broad singlet for the carboxylic acid proton (>12 ppm), which is exchangeable with D₂O.
¹³C NMR Six signals are expected: one for the carboxylic carbon (~165 ppm) and five for the aromatic carbons. The carbon atom bonded to fluorine will show a large ¹JCF coupling constant, and adjacent carbons will show smaller ²JCF and ³JCF couplings.
IR Spectroscopy - Broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹)- Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹)- Aromatic C=C stretches (~1400-1600 cm⁻¹)- Strong C-F stretch (~1000-1300 cm⁻¹)- Aromatic C-H stretches (>3000 cm⁻¹)
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z = 141. Key fragmentation peak corresponding to the loss of COOH (m/z = 96).
Mass Spectrometry (ESI) [M+H]⁺ at m/z ≈ 142.03[M-H]⁻ at m/z ≈ 140.02
Analytical Workflow: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std 1. Prepare Stock Standard (1 mg/mL in mobile phase) prep_sample 2. Prepare Sample Solution (1 mg/mL in mobile phase) filter_sample 3. Filter through 0.45 µm Syringe Filter prep_sample->filter_sample inject 5. Inject Sample (e.g., 10 µL) filter_sample->inject hplc_system 4. Equilibrate C18 Column hplc_system->inject run 6. Isocratic Elution inject->run detect 7. UV Detection at 260 nm run->detect integrate 8. Integrate Peak Area detect->integrate calculate 9. Calculate Purity (%) integrate->calculate

Caption: RP-HPLC workflow for purity analysis.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 70:30 (v/v) 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile. Degas the solution by sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard solution to determine the retention time, followed by the sample solution. Purity is calculated based on the area percentage of the main peak.

Causality: A buffered mobile phase at acidic pH is chosen to suppress the ionization of the carboxylic acid group, ensuring a consistent, sharp peak shape and reproducible retention time on the nonpolar C18 stationary phase.

Synthesis and Mechanism

Several synthetic routes to this compound have been reported. A robust and scalable method involves the oxidation of 3-fluoroquinoline, a process that avoids hazardous reagents and expensive starting materials.[2]

Synthesis Workflow Diagram

Synthesis_Workflow start Start: 3-Fluoroquinoline oxidize Step 1: Oxidation (H₂O₂, Copper Acetate, Acetic Acid) start->oxidize intermediate Intermediate: 5-Fluoroquinolinic Acid (Copper Salt Precipitate) oxidize->intermediate isolate Isolation (Filtration) intermediate->isolate decarboxylate Step 2: Decarboxylation (Heat ~180-200 °C) isolate->decarboxylate product Final Product: This compound decarboxylate->product

Caption: Synthesis of 5-FNA via oxidation.

Step-by-Step Laboratory Protocol
  • Step 1: Oxidation of 3-Fluoroquinoline.

    • To a solution of 3-fluoroquinoline in acetic acid, add an equimolar amount of copper (II) acetate.

    • Heat the mixture and add hydrogen peroxide (30% solution) dropwise. The nascent oxygen generated in situ is the active oxidizing agent.[2]

    • Rationale: Copper acetate serves as a catalyst. The desired product, 5-fluoroquinolinic acid, precipitates from the solution as its copper salt, which provides a significant advantage for isolation and purification.[2]

    • Maintain the reaction at reflux for several hours until completion (monitored by TLC).

    • Cool the reaction mixture and collect the precipitated copper salt of 5-fluoroquinolinic acid by filtration.

  • Step 2: Decarboxylation.

    • The isolated 5-fluoroquinolinic acid (or its salt, after conversion back to the free acid) is heated to approximately 180-220 °C, either neat or in a high-boiling solvent.[2]

    • Rationale: The thermal energy drives the elimination of a carboxyl group as carbon dioxide, yielding the final product. The 2-carboxylic acid group is preferentially removed due to the electron-withdrawing effect of the adjacent ring nitrogen.

    • The crude this compound is then purified by recrystallization from water.

Biological Activity and Applications in Drug Discovery

Mechanism of Action: A Nicotinic Acid Antimetabolite

Early research demonstrated that this compound possesses antibacterial properties against a range of microorganisms, including Streptococcus sp., Staphylococcus aureus, and Escherichia coli.[7] Its mechanism is rooted in its structural similarity to nicotinic acid (Vitamin B3). The compound acts as an antimetabolite, competitively inhibiting enzymes that utilize nicotinic acid for the synthesis of essential coenzymes like NAD (Nicotinamide adenine dinucleotide).[7] This inhibition can be reversed by the addition of excess nicotinic acid, confirming the competitive nature of the interaction.[7]

Antimetabolite_Mechanism cluster_pathway Normal Metabolic Pathway cluster_inhibition Inhibition by 5-FNA NA Nicotinic Acid (Vitamin B3) Enzyme Biosynthetic Enzyme (e.g., Nicotinate phosphoribosyltransferase) NA->Enzyme NAD Essential Coenzymes (NAD+, NADP+) Enzyme->NAD Block Pathway Blocked Enzyme->Block Metabolism Normal Cell Metabolism (Glycolysis, Respiration) NAD->Metabolism FNA This compound (Antimetabolite) FNA->Enzyme

Caption: Competitive inhibition of nicotinic acid pathway.

Role in Modern Drug Discovery

The primary value of this compound today lies in its role as a versatile building block for creating more complex pharmaceutical agents.[3][8] The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to fine-tune molecular properties.

  • Modulation of pKa: The electron-withdrawing fluorine atom lowers the basicity of the pyridine nitrogen, altering the ionization state of the molecule at physiological pH. This can impact receptor binding and solubility.

  • Enhanced Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, such as the blood-brain barrier, potentially enhancing bioavailability.[3]

  • Metabolic Blocking: A C-F bond is significantly stronger than a C-H bond. Replacing a hydrogen atom at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) with fluorine can block this metabolic pathway, thereby increasing the drug's half-life.

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape for optimal target engagement.

Due to these benefits, this compound is a key intermediate in the synthesis of novel therapeutics, particularly for neurological disorders and oncology.[3]

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
Respiratory Irritation H335May cause respiratory irritation.

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1]

  • Avoid breathing dust. Use procedures that minimize dust generation.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

References

  • Streightoff, F. (1963). Inhibition on bacteria by this compound and other analogues of nicotinic acid. Journal of Bacteriology, 85, 42-48. Link

  • Biel, J. H. (1962). U.S. Patent No. 3,027,380. Washington, DC: U.S. Patent and Trademark Office. Link

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 120232, this compound. Retrieved from [Link]

  • Hawkins, G. F., & Roe, A. (1949). The preparation of this compound and 5-fluoronicotinamide. The Journal of Organic Chemistry, 14(2), 328-332. Link

  • ChemBK (2024). 6-fluoronicotinic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Pharmaceutical Advancements. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorine in Nicotinic Acid Scaffolds

5-Fluoronicotinic acid (5-FNA) is a fluorinated derivative of nicotinic acid (Vitamin B3), a fundamental pyridine carboxylic acid. In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into organic molecules is a well-established method for optimizing drug-like properties.[1][2][3][4] The introduction of a fluorine atom, the most electronegative element, can profoundly alter a molecule's physicochemical profile, including its acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][4]

5-FNA serves as a critical building block in the synthesis of novel therapeutic agents, particularly for neurological disorders and oncology, as well as in the development of agrochemicals.[1][5] Its unique electronic properties enhance biological activity and can improve the pharmacokinetic profiles of lead compounds.[5] Understanding the core physicochemical properties of 5-FNA is, therefore, not merely an academic exercise but a prerequisite for its rational application in research and development. This guide provides a comprehensive overview of these properties and details robust experimental protocols for their determination, offering researchers a solid foundation for leveraging this versatile compound.

Core Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These values are critical for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource(s)
Chemical Structure PubChem
Molecular Formula C₆H₄FNO₂[5][6][7][8]
Molecular Weight 141.10 g/mol [5][6][7]
CAS Number 402-66-4[5][6][7][8]
Appearance White to off-white or yellowish solid/powder[5][8][9]
Melting Point 193-201 °C[9][10]
pKa (Predicted) 3.13 ± 0.10[9][10]
Solubility Soluble in methanol[9][10]
Boiling Point (Predicted) 272.2 ± 20.0 °C[10]
Density (Predicted) 1.419 ± 0.06 g/cm³[10]

Experimental Determination of Key Physicochemical Properties

Accurate experimental determination of properties like pKa and solubility is crucial for drug development, as these parameters directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is the pH at which a molecule exists in an equal mixture of its protonated and deprotonated forms. For an acidic compound like 5-FNA, this value governs its charge state in different physiological environments, which in turn affects its ability to cross biological membranes and interact with targets. Potentiometric titration is a highly reliable method for pKa determination.[11][12]

Causality Behind Experimental Choices:

  • Method: Potentiometric titration is chosen over spectrophotometric methods because it provides a direct measure of pH change upon addition of a titrant, avoiding potential interferences from chromophores.[11] It is a robust and accurate technique for determining the dissociation constants of ionizable groups.[12][13][14]

  • Inert Atmosphere: Purging the solution with nitrogen is critical to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of the target analyte, leading to inaccurate pKa values.[14]

  • Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is essential because the activity of ions in solution, and thus the measured pH, is dependent on the total ionic concentration.[14] This ensures that the determined pKa is consistent and comparable across experiments.

Step-by-Step Protocol:

  • Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[14]

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in deionized water. To maintain constant ionic strength, 0.15 M potassium chloride (KCl) can be added.[14]

  • Inert Environment: Place the solution in a jacketed reaction vessel under constant magnetic stirring. Purge the solution with nitrogen for 15-20 minutes to eliminate dissolved CO₂.[14]

  • Initial Acidification: Make the sample solution acidic (pH 1.8-2.0) by adding a small volume of standardized 0.1 M hydrochloric acid (HCl). This ensures the carboxylic acid group is fully protonated at the start.

  • Titration: Titrate the solution with standardized 0.1 M sodium hydroxide (NaOH), adding the titrant in small, precise increments (e.g., 0.02-0.05 mL).

  • Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.[14] This point corresponds to the midpoint of the steepest part of the titration curve (the buffer region). More accurately, the pKa can be calculated from the inflection point of the first or second derivative of the titration curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) PrepareSample Prepare 1 mM 5-FNA Solution with 0.15 M KCl Purge Purge with N2 (Remove CO2) PrepareSample->Purge Acidify Acidify to pH ~2 (with 0.1 M HCl) Purge->Acidify Titrate Titrate with 0.1 M NaOH (Record pH vs. Volume) Acidify->Titrate Plot Plot pH vs. Titrant Volume Titrate->Plot Analyze Determine Half-Equivalence Point (pKa) Plot->Analyze Result Final pKa Value Analyze->Result

Workflow for pKa determination by potentiometric titration.
Determination of Thermodynamic Solubility by Shake-Flask Method

Solubility is a cornerstone of drug development, as poor aqueous solubility can lead to low bioavailability and hinder the formulation of effective therapeutics.[15][16] The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility, providing a measure of a compound's solubility when the system has reached equilibrium.[17][18]

Causality Behind Experimental Choices:

  • Method: The shake-flask method is chosen for its reliability in determining thermodynamic solubility.[17][18] Unlike kinetic solubility assays, which are faster but can be influenced by the rate of dissolution, this method ensures that a true equilibrium between the solid and dissolved states is achieved.

  • Excess Solid: Adding an excess of the solid compound is crucial to ensure that the solution becomes saturated. This is the fundamental principle of the method.[17]

  • Equilibration Time: A prolonged incubation time (e.g., 24 hours) with agitation is necessary to allow the system to reach thermodynamic equilibrium.[15] Shorter times might only yield kinetic solubility data, which can be misleading for formulation development.

  • Phase Separation: Filtration or high-speed centrifugation is a critical step to separate the undissolved solid from the saturated solution before analysis. This prevents solid particles from artificially inflating the measured concentration of the dissolved compound.[15][16]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a vial containing a specific volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). Ensure enough solid is present to maintain a suspension throughout the experiment.[17]

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[15]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by filtering the suspension through a 0.45 µm membrane filter or by centrifuging at high speed and carefully collecting the supernatant.[15][16]

  • Quantification: Prepare a series of standard solutions of 5-FNA of known concentrations. Analyze the saturated filtrate/supernatant and the standard solutions using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of 5-FNA in the saturated sample. This concentration represents the thermodynamic solubility.

Solubility_Workflow cluster_prep Setup cluster_exp Equilibration cluster_proc Processing & Analysis AddSolid Add Excess 5-FNA to Buffer (pH 7.4) Shake Shake/Agitate for 24h at 25°C AddSolid->Shake Separate Filter or Centrifuge to Remove Solid Shake->Separate Quantify Quantify Concentration (UV-Vis or HPLC) Separate->Quantify Result Solubility Value (e.g., mg/mL) Quantify->Result

Workflow for solubility determination by the shake-flask method.
Spectroscopic Characterization

Spectroscopic data is essential for confirming the chemical structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and environment of hydrogen atoms in the molecule. For 5-FNA, characteristic signals for the protons on the pyridine ring and the carboxylic acid proton would be expected.

    • ¹³C NMR: Shows the different types of carbon atoms present. The spectrum for 5-FNA would display distinct signals for the carboxylic carbon and the five carbons of the fluorinated pyridine ring.

    • ¹⁹F NMR: This is particularly important for fluorinated compounds, providing a direct signal for the fluorine atom and confirming its presence and chemical environment.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. Key peaks for 5-FNA would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-F bond vibrations.

Chemical Stability and Reactivity

The presence of the fluorine atom significantly influences the electronic properties of the pyridine ring.

  • Stability: this compound is generally stable under recommended storage conditions (cool, dark, dry place).[19]

  • Reactivity: The electron-withdrawing nature of the fluorine atom makes the pyridine ring more electron-deficient compared to nicotinic acid. This affects its reactivity in chemical syntheses, for example, by influencing the susceptibility of the ring to nucleophilic aromatic substitution. The carboxylic acid group exhibits typical reactivity, such as esterification and amide bond formation, making 5-FNA a versatile intermediate for creating a diverse library of derivatives.[1]

Conclusion

The physicochemical properties of this compound—particularly its acidity, solubility, and spectral characteristics—are fundamental to its application in drug discovery and chemical synthesis. The strategic placement of the fluorine atom imparts unique electronic features that can be exploited to enhance molecular properties, leading to improved pharmacokinetics and target engagement.[2][3][4] The robust, validated protocols detailed in this guide for determining pKa and solubility provide researchers with the necessary tools to accurately characterize 5-FNA and its derivatives, facilitating a more rational, data-driven approach to the design and development of novel chemical entities.

References

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • National Institutes of Health (NIH). (2016). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

  • ResearchGate. 1 H-NMR and 13 C-NMR spectra of 5-FA. [Link]

  • LabNovaix. 2,6-Dichloro-5-fluoronicotinic Acid, 5G – D2610-5G. [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 120232, this compound. [Link]

  • ResearchGate. (2025). Determination of the pK a values of some pyridine derivatives by computational methods. [Link]

  • National Institutes of Health (NIH). (2017). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ResearchGate. (2014). (PDF) Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines. [Link]

  • The Pharma Journal. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

  • PubMed. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. [Link]

  • ChemIndex. 402-66-4 | this compound. [Link]

  • Science of Synthesis. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 242819, 6-Fluoronicotinic acid. [Link]

  • National Institutes of Health (NIH). (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. [Link]

  • PubChemLite. This compound (C6H4FNO2). [Link]

  • LookChem. Cas 402-66-4,this compound. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

Sources

Introduction: The Strategic Importance of 5-Fluoronicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoronicotinic Acid

This compound (5-FNA), a fluorinated derivative of nicotinic acid (Vitamin B3), serves as a pivotal building block in modern pharmaceutical development.[1] Its significance extends beyond being a simple synthetic intermediate; the strategic incorporation of a fluorine atom onto the pyridine ring imparts unique physicochemical properties that are highly sought after in medicinal chemistry.[1][2] Fluorine, with its high electronegativity and small atomic size, can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[3][4][5][6] Consequently, 5-FNA is a key component in the synthesis of novel therapeutic agents, particularly in oncology and neurology.[1][2]

Understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) candidate is a non-negotiable prerequisite for successful drug development.[7][8][9] Among the most critical of these are the melting point and solubility. The melting point provides a rapid assessment of purity and thermal stability, while solubility is a primary determinant of a drug's bioavailability and dictates the entire formulation strategy.[8][10][11] This guide provides a detailed technical examination of the melting point and solubility of this compound, grounded in established analytical protocols and scientific principles to empower researchers in their drug discovery endeavors.

Core Physicochemical Characteristics

A foundational understanding begins with the basic molecular and physical properties of 5-FNA. These data serve as the starting point for all subsequent experimental design and interpretation.

PropertyValueSource(s)
IUPAC Name 5-fluoropyridine-3-carboxylic acid[12]
CAS Number 402-66-4[12][13][14][15][16]
Molecular Formula C₆H₄FNO₂[1][12][15]
Molecular Weight 141.10 g/mol [12][14][15]
Appearance White to off-white or yellowish powder/crystal[1][14][16][17][18]

Part 1: Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid state. For pharmaceutical compounds, it is a critical indicator of both identity and purity.[9][10] Pure crystalline substances exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas the presence of impurities will depress the melting point and broaden the melting range.[10][19][20]

Reported Melting Point Data for this compound

The melting point of this compound has been reported by numerous chemical suppliers. The slight variations observed in the literature underscore the importance of experimental determination, as purity levels and analytical methods can influence the result.

Melting Point Range (°C)PuritySource(s)
193 - 199Not specified[13]
197.0 - 201.0>98.0%[14]
193 - 198Not specified[17][18]
199Not specified[14]

Expert Insight: The observed range of 193-201°C is consistent across multiple sources. The higher end of this range (e.g., 197-201°C) is likely indicative of a sample with higher purity (>98%). A broader range, such as 193-198°C, may suggest the presence of minor impurities or differences in the experimental heating rate.

Experimental Protocol: Melting Point Determination via the Capillary Method

The capillary method is the standard and most widely accepted technique for melting point determination in pharmaceutical science, as recognized by major pharmacopeias.[19] It offers a simple, rapid, and reliable means of assessing sample purity.[9][19]

Causality-Driven Protocol:

  • Sample Preparation:

    • Action: Ensure the 5-FNA sample is completely dry and has been finely ground into a homogenous powder.

    • Rationale: Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.[10][19]

  • Capillary Tube Packing:

    • Action: Invert an open-ended capillary tube and press the open end into the powdered sample until a small amount (2-3 mm) of material enters the tube.

    • Action: Tap the sealed end of the capillary tube firmly on a hard surface to compact the powder at the bottom. Alternatively, drop the tube through a long glass pipe to achieve compaction.

    • Rationale: A tightly packed, uniform column of sample is essential for accurate and reproducible measurements. Poor packing leads to inefficient heat transfer and an artificially broad melting range.[10][19]

  • Measurement Execution:

    • Action (Rapid Scan): Place the packed capillary into the heating block of a melting point apparatus. Set a rapid heating rate (e.g., 10-20°C/minute) to quickly determine an approximate melting range.[20]

    • Action (Accurate Determination): Allow the apparatus to cool. Using a new sample, heat rapidly to a temperature approximately 10-15°C below the previously observed melting point. Then, reduce the heating rate to a slow, controlled ramp of 1-2°C/minute.

    • Rationale: A slow heating rate is critical for ensuring that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, which is necessary for an accurate measurement.

  • Data Recording:

    • Action: Observe the sample through the viewing lens. Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last solid particle melts, resulting in a completely clear liquid. The melting point is reported as the range T₁ - T₂.

    • Rationale: The melting range provides more information than a single point. A sharp range indicates high purity, while a broad range suggests the presence of impurities.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Dry Dry 5-FNA Sample Grind Grind to Fine Powder Dry->Grind Pack Pack into Capillary Tube Grind->Pack Insert Insert Capillary into Apparatus Pack->Insert RapidHeat Rapid Scan (10-20°C/min) to find approximate MP Insert->RapidHeat SlowHeat Precise Scan (1-2°C/min) near approximate MP RapidHeat->SlowHeat Observe Observe & Record Start (T1) and End (T2) of Melt SlowHeat->Observe Report Report Melting Range (T1 - T2) Observe->Report

Caption: Workflow for Melting Point Determination by the Capillary Method.

Part 2: Solubility Analysis

Aqueous and organic solvent solubility is arguably one of the most critical parameters in drug discovery. It directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and is a key determinant of oral bioavailability.[7][11] Poor solubility is a major hurdle in drug development, often leading to costly and complex formulation challenges.[7]

Reported and Predicted Solubility of this compound

Quantitative public data on the solubility of 5-FNA in a wide range of solvents is limited. However, based on its chemical structure, we can make scientifically grounded predictions and interpret available qualitative data.

SolventSolubilitySource(s)
MethanolSoluble[17][18]
WaterNot specified
Organic SolventsNot specified

Expert Insight & Structural Rationale:

  • Polar Protic Solvents (e.g., Water, Methanol): The structure of 5-FNA contains a carboxylic acid group (-COOH) and a nitrogen atom in the pyridine ring. These features allow it to act as both a hydrogen bond donor and acceptor. Therefore, it is expected to be soluble in polar protic solvents like methanol, as confirmed by supplier data.[17][18]

  • pH-Dependent Aqueous Solubility: As a carboxylic acid, 5-FNA is an ionizable compound. Its solubility in aqueous media will be highly dependent on the pH of the solution.[11]

    • In acidic conditions (low pH), the carboxylic acid will be protonated and neutral, likely exhibiting lower solubility.

    • As the pH increases above its pKa (~3.13, predicted[17][18]), the carboxylic acid will deprotonate to form a carboxylate anion, significantly increasing its aqueous solubility due to the favorable ion-dipole interactions with water.

  • Organic Solvents: The presence of the fluorinated aromatic ring imparts a degree of lipophilicity.[1][5] This suggests that 5-FNA may exhibit some solubility in polar aprotic solvents (e.g., DMSO, THF) and potentially limited solubility in less polar solvents. The fluorine atom can enhance lipophilicity compared to its non-fluorinated parent, nicotinic acid.[3]

Experimental Protocol: Equilibrium "Shake-Flask" Solubility Determination

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility, providing the most reliable and accurate data for biopharmaceutical characterization.[11][21][22]

Self-Validating Protocol:

  • System Preparation:

    • Action: Add a precisely weighed excess of solid 5-FNA to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer for physiological relevance) in a sealed, inert vial.

    • Rationale: An excess of solid is crucial to ensure that the solution becomes saturated, which is the definition of equilibrium solubility. Using a stoppered vial prevents solvent evaporation over the course of the experiment.[11]

  • Equilibration:

    • Action: Place the vials in an orbital shaker or similar agitation device capable of maintaining a constant temperature (e.g., 25°C for standard conditions or 37°C for physiological relevance).[21] Agitate for a predetermined period (e.g., 24, 48, or 72 hours).

    • Rationale: Continuous agitation ensures maximum contact between the solid and the solvent, facilitating the dissolution process. A constant temperature is required as solubility is temperature-dependent. The system must be agitated long enough to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[11][21]

  • Time-Point Sampling (Self-Validation):

    • Action: To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h).

    • Rationale: Equilibrium is confirmed when the measured concentration of 5-FNA in the solution reaches a plateau and does not significantly change between subsequent time points.[21] This step is a critical self-validation of the protocol.

  • Phase Separation:

    • Action: Following agitation, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the sample at high speed and then filtering the resulting supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).

    • Rationale: Incomplete removal of solid particles is a major source of error, leading to an overestimation of solubility. A two-step separation process (centrifugation followed by filtration) provides the most robust results.

  • Concentration Analysis:

    • Action: Accurately dilute the clear filtrate with an appropriate mobile phase and analyze the concentration of 5-FNA using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Rationale: HPLC is the preferred analytical technique because of its high specificity and ability to separate the parent compound from any potential impurities or degradants, which a simple spectrophotometric method cannot do.[11]

  • Final pH Measurement:

    • Action: For aqueous solutions, measure the pH of the final slurry after equilibration.

    • Rationale: For an ionizable compound, the final equilibrium pH of the saturated solution is a critical piece of data that must be reported alongside the solubility value, as the two are intrinsically linked.[11]

Workflow Visualization

SolubilityWorkflow cluster_prep System Preparation cluster_equilibration Equilibration cluster_analysis Sample Processing & Analysis cluster_result Result Add Add Excess 5-FNA to Known Volume of Solvent Agitate Agitate at Constant Temp (e.g., 24-72h) Add->Agitate Sample Sample at Multiple Time Points (e.g., 24h, 48h) Agitate->Sample Separate Separate Phases (Centrifuge & Filter) Sample->Separate Analyze Analyze Supernatant Concentration via HPLC Separate->Analyze MeasurepH Measure Final pH (for aqueous solutions) Separate->MeasurepH Report Report Equilibrium Solubility (e.g., in mg/mL or µM) Analyze->Report

Caption: Workflow for Equilibrium Solubility by the Shake-Flask Method.

Conclusion

The melting point and solubility of this compound are fundamental parameters that govern its application in research and drug development. With a consistent melting point reported in the range of 193-201°C , researchers can confidently use this property as a benchmark for purity. The compound's solubility profile, dictated by its ionizable carboxylic acid group and fluorinated pyridine ring, highlights its amenability to formulation in polar and aqueous systems, particularly where pH can be controlled. The rigorous, causality-driven protocols detailed in this guide for determining these properties are designed to yield accurate, reproducible, and defensible data, empowering scientists to make informed decisions and accelerate the progression of novel therapeutics from the laboratory to the clinic.

References

  • CD Formulation. (n.d.). Melting Point Test. Retrieved from [Link]

  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120232, this compound. PubChem. Retrieved from [Link]

  • G. Bekker, H., et al. (2022). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design, ACS Publications. Retrieved from [Link]

  • LabNovaix. (n.d.). 2,6-Dichloro-5-fluoronicotinic Acid, 5G – D2610-5G. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Pharmaceutical Advancements. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

  • ChemIndex. (n.d.). 402-66-4 | this compound. Retrieved from [Link]

  • Google Patents. (1962). US3027380A - Process for preparing this compound.
  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics. Retrieved from [Link]

  • Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Chemsrc. (n.d.). 6-Fluoronicotinic acid (CAS#:403-45-2). Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]

  • Google Patents. (2007). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • LookChem. (n.d.). Cas 402-66-4, this compound. Retrieved from [Link]

  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Fluoronicotinic acid, a key building block in medicinal chemistry. This document moves beyond a simple presentation of spectral data, offering an in-depth interpretation grounded in the fundamental principles of NMR spectroscopy. We will explore the nuanced effects of the fluorine substituent and the carboxylic acid group on the chemical shifts and coupling constants of the pyridine ring. This guide is designed to serve as a practical resource for researchers in pharmaceutical development and organic synthesis, providing the technical insights necessary for confident structural elucidation and quality control.

Introduction: The Significance of this compound and the Role of NMR

This compound is a fluorinated derivative of nicotinic acid (Vitamin B3). The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, this compound serves as a valuable precursor in the synthesis of a wide array of pharmacologically active compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it a cornerstone of modern chemical analysis. For a molecule like this compound, NMR is crucial for confirming its identity, assessing its purity, and understanding the electronic effects of its substituents.

Theoretical Framework: The Influence of Fluorine and Carboxylic Acid on the Pyridine Ring

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic interplay between the electron-withdrawing carboxylic acid group, the electronegative fluorine atom, and the inherent electronic properties of the pyridine ring.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene.

  • The Carboxylic Acid Group: As an electron-withdrawing group, the carboxylic acid moiety further deshields the ring, particularly the carbons and protons in its vicinity.

  • The Fluorine Atom: Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I effect). This effect generally deshields nearby nuclei. However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system (a +M or resonance effect), which can lead to shielding, particularly at the ortho and para positions. The interplay of these opposing effects governs the final chemical shifts. Furthermore, the ¹⁹F nucleus (spin I = 1/2) couples with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns that are invaluable for spectral assignment.

Analysis of the ¹H NMR Spectrum of this compound

The proton NMR spectrum of this compound presents a unique set of signals corresponding to the three aromatic protons and the carboxylic acid proton. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆, which can exchange with the acidic proton of the carboxylic acid, sometimes leading to a broad signal.

Based on available data for this compound in DMSO-d₆, the following signals are observed[1]:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~8.9d~2.5
H-2~8.7d~1.5
H-4~8.2dd~8.5, ~2.5
-COOH~13.5br s-

Assignments and Rationale:

  • -COOH Proton (~13.5 ppm, broad singlet): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential hydrogen bonding with the solvent. Its signal is often broad due to chemical exchange.

  • H-6 (~8.9 ppm, doublet): This proton is situated ortho to the ring nitrogen and meta to the fluorine. The strong deshielding effect of the nitrogen atom places this signal at a low field. It appears as a doublet due to a small four-bond coupling (⁴J) to H-4.

  • H-2 (~8.7 ppm, doublet): This proton is also ortho to the ring nitrogen, leading to significant deshielding. It is coupled to the fluorine atom over four bonds (⁴JH-F), resulting in a doublet.

  • H-4 (~8.2 ppm, doublet of doublets): This proton is ortho to the fluorine atom and meta to the nitrogen. It is coupled to H-6 (a four-bond coupling, ⁴JH-H) and to the fluorine atom (a three-bond coupling, ³JH-F), resulting in a doublet of doublets.

Caption: Structure of this compound with Atom Numbering.

Analysis of the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound provides insights into the electronic environment of each carbon atom. The presence of the fluorine atom induces characteristic splitting of the carbon signals due to ¹³C-¹⁹F coupling. While some literature reports may list these as singlets for simplicity, a high-resolution spectrum will reveal these couplings, which are critical for unambiguous assignment.[1]

The expected chemical shifts and plausible C-F coupling constants are presented below, based on data for this compound and typical values for fluorinated pyridines.

CarbonChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Expected Coupling Constant (J, Hz)
C=O~165.5d⁴JC-F ≈ 3-5
C-5~158.0d¹JC-F ≈ 230-260
C-6~148.0d²JC-F ≈ 20-25
C-2~145.0d³JC-F ≈ 3-5
C-4~125.0d²JC-F ≈ 20-25
C-3~135.0d³JC-F ≈ 3-5

Assignments and Rationale:

  • C=O (~165.5 ppm): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field. It can exhibit a small long-range coupling to the fluorine atom (⁴JC-F).

  • C-5 (~158.0 ppm): This is the carbon directly bonded to the fluorine atom. It experiences a strong deshielding effect and exhibits a large one-bond C-F coupling constant (¹JC-F), which is a key identifying feature.

  • C-6 (~148.0 ppm): This carbon is ortho to both the nitrogen and the fluorine-bearing carbon. It will be deshielded and show a two-bond coupling to fluorine (²JC-F).

  • C-2 (~145.0 ppm): This carbon is ortho to the nitrogen and meta to the fluorine. It is deshielded by the nitrogen and will exhibit a smaller three-bond coupling to fluorine (³JC-F).

  • C-4 (~125.0 ppm): This carbon is ortho to the fluorine-bearing carbon and will show a two-bond coupling to fluorine (²JC-F).

  • C-3 (~135.0 ppm): This is the carbon to which the carboxylic acid is attached. It is also meta to the fluorine and will show a three-bond coupling (³JC-F).

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and for its wide chemical shift window.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • The analysis should be performed on a high-resolution NMR spectrometer, preferably with a proton frequency of 400 MHz or higher to achieve better signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize resolution.

    • Acquire a standard one-dimensional proton spectrum using a 30-45 degree pulse width and a relaxation delay of 1-2 seconds.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for ¹³C.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C and the splitting from fluorine, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Spectral Analysis weigh Weigh 10-20 mg of This compound dissolve Dissolve in 0.6-0.7 mL of DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Tune, Lock, Shim transfer->setup H1_acq Acquire 1D ¹H Spectrum setup->H1_acq C13_acq Acquire 1D ¹³C Spectrum (Proton Decoupled) setup->C13_acq process Process FID (FT, Phasing, Baseline Correction) H1_acq->process C13_acq->process assign Assign Signals and Measure J-Couplings process->assign report Generate Report assign->report

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich in structural information. A thorough understanding of the interplay between the pyridine ring, the carboxylic acid group, and the fluorine substituent is essential for accurate spectral interpretation. The characteristic chemical shifts and, in particular, the H-F and C-F coupling constants provide a definitive fingerprint for this important synthetic building block. This guide provides a solid foundation for researchers to confidently analyze and interpret the NMR spectra of this compound, ensuring the integrity of their chemical syntheses and the quality of their research.

References

  • ResearchGate. (2023). ¹H-NMR and ¹³C-NMR spectra of 5-FA. Available at: [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989.
  • Emsley, J. W., & Mooney, E. F. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Doddrell, D. M., et al. (1974). Carbon-13 nuclear magnetic resonance studies of some fluorinated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-406.
  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

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The Elusive Crystal Structure of 5-Fluoronicotinic Acid: A Technical Guide to its Structural Context and Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the landscape of pharmaceutical research and development, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of understanding its behavior. This guide was initially conceived to provide an in-depth analysis of the crystal structure of 5-Fluoronicotinic acid, a key building block in medicinal chemistry. However, a comprehensive search of the existing scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a critical knowledge gap: as of the date of this publication, a solved single-crystal X-ray structure of this compound has not been publicly reported.

This absence of data does not diminish the compound's importance. Instead, it presents an opportunity to explore the structural landscape of its close chemical relatives and, through this comparative analysis, to infer the likely structural characteristics of this compound itself. This guide, therefore, pivots to provide a comprehensive technical overview of this compound within its structural context, offering field-proven insights into its synthesis, properties, and applications, while leveraging the known crystal structures of analogous fluorinated nicotinic acids to illuminate its potential solid-state behavior.

This compound: A Profile of a High-Value Pharmaceutical Intermediate

This compound (CAS 402-66-4) is a fluorinated derivative of nicotinic acid (Vitamin B3) and a vital component in the synthesis of novel therapeutic agents. The strategic placement of a fluorine atom on the pyridine ring significantly alters the molecule's physicochemical properties, making it an invaluable building block for medicinal chemists.

The introduction of fluorine can enhance metabolic stability, modulate lipophilicity, and influence the pKa of nearby functional groups, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1][2] Consequently, this compound is a sought-after intermediate in the development of treatments for a range of complex diseases, including cancer and neurological disorders.[3][4]

Key Properties of this compound:

PropertyValueSource
Molecular FormulaC₆H₄FNO₂[5]
Molecular Weight141.10 g/mol [1]
Melting Point199 °C[6]
IUPAC Name5-fluoropyridine-3-carboxylic acid[5]
CAS Number402-66-4[1]

Synthesis and Crystallization: Pathways to a Crystalline Solid

The synthesis of this compound can be achieved through various routes, with the oxidation of 3-fluoroquinoline being a notable method.[7] This process involves the oxidation of the quinoline to 5-fluoroquinolinic acid, followed by decarboxylation to yield the final product.

Synthesis_Workflow 3-Fluoroquinoline 3-Fluoroquinoline 5-Fluoroquinolinic_acid 5-Fluoroquinolinic_acid 3-Fluoroquinoline->5-Fluoroquinolinic_acid Oxidation (e.g., H₂O₂, Cu²⁺) 5-Fluoronicotinic_acid 5-Fluoronicotinic_acid 5-Fluoroquinolinic_acid->5-Fluoronicotinic_acid Decarboxylation (Heat)

Caption: Synthetic pathway from 3-Fluoroquinoline to this compound.

Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step. A generalized protocol for the crystallization of a nicotinic acid derivative like this compound would typically involve the following steps:

Experimental Protocol: Single Crystal Growth of a Fluoronicotinic Acid Derivative

  • Solvent Selection: The choice of solvent is paramount. A solvent system in which the compound has moderate solubility is ideal. For nicotinic acid derivatives, polar solvents such as ethanol, methanol, or water, or solvent mixtures, are often employed. The causality here is that too high a solubility will prevent precipitation, while too low a solubility will result in amorphous powder formation.

  • Solution Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent at an elevated temperature. This ensures complete dissolution and a homogenous starting point.

  • Slow Evaporation: The most common and straightforward crystallization technique. The prepared solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature. The slow rate is crucial as it allows for the ordered arrangement of molecules into a crystal lattice rather than a rapid, disordered precipitation.

  • Cooling Crystallization: Alternatively, the saturated solution can be slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystal formation. The rate of cooling directly impacts crystal quality.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor and dried.

The Structural Landscape of Fluorinated Nicotinic Acids: A Comparative Analysis

While the crystal structure of this compound remains undetermined, we can gain significant insights by examining the crystal structures of its isomers and halogenated analogs. The Cambridge Structural Database (CSD) provides data for related compounds, which allows for a comparative analysis of their supramolecular chemistry.

A pertinent example is 6-Fluoronicotinic acid , for which a crystal structure is available (CCDC entry 164516).[8] Another informative structure is that of 5-bromo-2-fluoronicotinic acid monohydrate .[3]

Comparative Crystallographic Data of Related Nicotinic Acids:

Compound6-Fluoronicotinic Acid5-bromo-2-fluoronicotinic acid monohydrate
CCDC Number164516Not specified in search results
Crystal SystemNot specified in search resultsOrthorhombic
Space GroupNot specified in search resultsP2₁2₁2₁
a (Å)Not specified in search results3.9894
b (Å)Not specified in search results13.6128
c (Å)Not specified in search results14.7495
V (ų)Not specified in search results801.00
ZNot specified in search results4

Key Structural Motifs and Intermolecular Interactions:

The crystal structures of nicotinic acid and its derivatives are often dominated by hydrogen bonding. The carboxylic acid group provides a strong hydrogen bond donor (the hydroxyl proton) and two acceptors (the carbonyl and hydroxyl oxygens). The pyridine nitrogen acts as a hydrogen bond acceptor.

Common hydrogen bonding patterns observed in related structures include:

  • Carboxylic Acid Dimers: Molecules can form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups.

  • Acid-Pyridine Catemers: Chains can be formed where the carboxylic acid of one molecule hydrogen bonds to the pyridine nitrogen of a neighboring molecule (O-H···N).

The presence and position of the fluorine atom in this compound are expected to influence the crystal packing in several ways:

  • Weak Hydrogen Bonds: The fluorine atom can participate in weak C-H···F hydrogen bonds, which can provide additional stability to the crystal lattice.

  • Dipole-Dipole Interactions: The highly electronegative fluorine atom creates a significant dipole moment in the molecule, which will influence the overall electrostatic interactions and crystal packing.

  • π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, and the fluorine substituent can modulate the electron density of the ring, thereby affecting the strength and geometry of these interactions.

Hydrogen_Bonding_Motifs cluster_dimer Carboxylic Acid Dimer cluster_catemer Acid-Pyridine Catemer mol1 R-COOH mol2 HOOC-R mol1->mol2 O-H···O mol3 Py-COOH mol4 Py-COOH mol3->mol4 O-H···N

Caption: Common hydrogen bonding motifs in nicotinic acid derivatives.

Applications in Drug Development: The Role of this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its incorporation into a drug candidate can be a strategic decision to enhance its therapeutic potential.

Case Study: Sotorasib (Lumakras)

A notable example of the application of a fluorinated nicotinic acid derivative is in the synthesis of Sotorasib, an FDA-approved drug for the treatment of non-small cell lung cancer with a specific KRAS mutation. The synthesis of Sotorasib starts with 2,6-dichloro-5-fluoronicotinic acid, a close analog of this compound.[1] This highlights the importance of this class of compounds in the development of targeted cancer therapies.

The "Fluorine Effect" in Medicinal Chemistry:

The strategic incorporation of fluorine, as seen with this compound, is a well-established strategy in drug design for several reasons:[2]

  • Metabolic Stability: The carbon-fluorine bond is very strong, and its presence can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can affect a drug's solubility, absorption, and target binding.

  • Conformational Control: The steric bulk and electronegativity of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

Fluorine_Effect 5-Fluoronicotinic_Acid This compound (Building Block) Drug_Candidate Drug Candidate 5-Fluoronicotinic_Acid->Drug_Candidate Synthesis Improved_Properties Improved Properties Drug_Candidate->Improved_Properties Enhanced_Metabolic_Stability Enhanced_Metabolic_Stability Improved_Properties->Enhanced_Metabolic_Stability e.g. Increased_Lipophilicity Increased_Lipophilicity Improved_Properties->Increased_Lipophilicity e.g. Modulated_pKa Modulated_pKa Improved_Properties->Modulated_pKa e.g. Conformational_Control Conformational_Control Improved_Properties->Conformational_Control e.g.

Caption: The impact of incorporating this compound on drug properties.

Future Outlook and the Quest for the Crystal Structure

The absence of a published crystal structure for this compound represents a clear opportunity for further research. The determination of its solid-state structure would provide invaluable information for:

  • Crystal Engineering: Understanding the intermolecular interactions would allow for the rational design of co-crystals with tailored physicochemical properties, such as improved solubility or stability.

  • Computational Modeling: An experimental crystal structure would serve as a crucial benchmark for validating and refining computational models used to predict the solid-state properties of related compounds.

  • Polymorph Screening: A definitive crystal structure is the first step in a comprehensive polymorph screen, which is essential for ensuring the consistency and quality of the active pharmaceutical ingredient.

It is highly probable that the crystal structure of this compound will be determined in the near future, given its importance in the pharmaceutical industry. Until then, the comparative analysis of related structures provides a robust framework for understanding its likely behavior and for guiding its application in the development of the next generation of therapeutics.

References

  • The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate, C6H5BrFNO3. (2020). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

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  • Exploring this compound as a versatile building block for the generation of topologically diverse metal–organic and supramolecular Ni, Co, and Cd networks. (2015). RSC Publishing. [Link]

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The Rising Profile of 5-Fluoronicotinic Acid Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Fluorination in Drug Design

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Nicotinic acid, or niacin (Vitamin B3), and its derivatives are well-established pharmacophores with a broad spectrum of biological activities. The introduction of a fluorine atom to the nicotinic acid scaffold, particularly at the 5-position, has given rise to a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of 5-fluoronicotinic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

This compound derivatives have emerged as promising candidates in oncology, acting as versatile building blocks for novel therapeutic agents.[2][3] Their anticancer effects are often attributed to their ability to interfere with essential cellular processes in cancer cells.

Mechanism of Action:

The primary anticancer mechanism of many fluorinated compounds, including derivatives of this compound, is their structural similarity to endogenous molecules, allowing them to act as antimetabolites. In a manner analogous to the well-known chemotherapeutic agent 5-fluorouracil (5-FU), it is hypothesized that this compound derivatives can be intracellularly converted to fraudulent nucleotides. These fraudulent nucleotides can then disrupt DNA and RNA synthesis and inhibit key enzymes involved in nucleotide metabolism, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[4]

Furthermore, the incorporation of the this compound moiety into larger, more complex molecules can enhance their binding affinity to specific cancer-related targets, such as kinases or other enzymes involved in signal transduction pathways crucial for tumor growth and survival.[5]

Antimicrobial Activity: A Renewed Weapon Against Pathogens

The challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound and its derivatives have demonstrated significant inhibitory activity against a range of bacteria.[6]

Mechanism of Action:

The antimicrobial action of this compound is primarily attributed to its role as an antagonist of nicotinic acid.[6] Bacteria require nicotinic acid for the synthesis of essential coenzymes, namely nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are vital for numerous metabolic redox reactions. This compound, by mimicking the structure of nicotinic acid, can competitively inhibit the enzymes involved in the NAD and NADP biosynthetic pathways. This disruption of essential metabolic processes leads to the inhibition of bacterial growth.[6] The inhibitory effects of this compound can be reversed by the addition of nicotinic acid, further supporting this mechanism of action.[6]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Nicotinic acid itself is known to possess anti-inflammatory properties, and its fluorinated derivatives are being explored for their potential to modulate inflammatory responses.

Mechanism of Action:

The anti-inflammatory effects of nicotinic acid derivatives are linked to their ability to interact with specific receptors, such as the G-protein coupled receptor GPR109A (also known as the nicotinic acid receptor). Activation of this receptor on immune cells, such as macrophages and neutrophils, can lead to a decrease in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7] It is postulated that this compound derivatives may also exert their anti-inflammatory effects through this pathway, potentially with altered potency or selectivity due to the presence of the fluorine atom.

Experimental Protocols

Synthesis of 2,6-Dichloro-5-fluoronicotinamide: A Key Intermediate

This protocol outlines a two-step synthesis of 2,6-dichloro-5-fluoronicotinamide, a versatile intermediate for the preparation of more complex biologically active molecules.[8]

Step 1: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride from Methyl 2,6-dihydroxy-5-fluoronicotinate

  • Reaction Setup: In a sealed pressure tube, combine methyl 2,6-dihydroxy-5-fluoronicotinate (1 equivalent), phosphorus oxychloride (10 volumes), and lithium chloride (0.5 equivalents).

  • Heating: Heat the sealed tube in an oil bath at 152-158°C for 25 hours.

  • Work-up: After cooling, add methylene chloride to the reaction mixture. Filter the combined reaction mixtures and concentrate the filtrate under reduced pressure.

  • Purification: Subject the crude product to short-path vacuum distillation to obtain 2,6-dichloro-5-fluoronicotinoyl chloride.

Step 2: Synthesis of 2,6-Dichloro-5-fluoronicotinamide from 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

  • Reaction Setup: In a flask, add 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (1 equivalent) to concentrated sulfuric acid (5 volumes).

  • Heating: Heat the mixture to 62°C for 1 hour.

  • Work-up: After cooling to room temperature, pour the reaction solution into a mixture of ice water and ethyl acetate. Separate the organic phase.

  • Extraction and Drying: Wash the organic phase successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter and evaporate the solvent to yield 2,6-dichloro-5-fluoronicotinamide as a solid.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

  • Preparation of Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation

CompoundBiological ActivityModel SystemPotency (IC50/MIC)Reference
This compoundAntibacterialStreptococcus sp.0.05 µg/mL (inhibition >50%)[6]
5-FluoronicotinamideAntibacterialStreptococcus sp.0.5 µg/mL (inhibition >50%)[6]
This compoundAntibacterialEscherichia coli-[6]
This compoundAntibacterialStaphylococcus aureus-[6]
2,6-Dichloro-5-fluoronicotinic acidIntermediate for Naphthyridine Antibacterials--[8]

Note: The table provides a summary of available quantitative data. Further research is needed to establish a comprehensive structure-activity relationship for a wider range of derivatives.

Visualization of Key Concepts

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation s1 Starting Materials s2 Chemical Synthesis s1->s2 s3 Purification s2->s3 s4 Structural Characterization (NMR, MS) s3->s4 b1 In Vitro Assays (Anticancer, Antimicrobial) s4->b1 Test Compound b2 Mechanism of Action Studies b1->b2 b3 In Vivo Studies (Animal Models) b2->b3 d1 Data Analysis & Lead Optimization b3->d1 Efficacy & Toxicity Data

Caption: General experimental workflow for the development of this compound derivatives.

antimicrobial_moa cluster_bacterial_cell Bacterial Cell NA Nicotinic Acid Enzyme Enzymes in NAD/NADP Synthesis NA->Enzyme Substrate FNA This compound (Antagonist) FNA->Enzyme Competitive Inhibition Inhibition Inhibition of Growth NAD_NADP NAD & NADP (Essential Coenzymes) Enzyme->NAD_NADP Synthesis Growth Bacterial Growth Enzyme->Inhibition Disruption Metabolism Metabolic Redox Reactions NAD_NADP->Metabolism Metabolism->Growth

Caption: Proposed mechanism of antimicrobial action of this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The strategic placement of the fluorine atom enhances their drug-like properties, making them valuable scaffolds for medicinal chemistry campaigns. Future research should focus on the synthesis and biological evaluation of a wider array of derivatives to establish comprehensive structure-activity relationships. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development as next-generation therapeutics.

References

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  • Hawkins, G. F., & Roe, A. (1949). THE PREPARATION OF this compound AND 5-FLUORONICOTINAMIDE. The Journal of Organic Chemistry, 14(2), 328-332. [Link]

  • Cain, M. H. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S. Patent No. 5,204,478. Washington, DC: U.S.
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  • Lee, C., et al. (2006). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
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  • Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(3), 1058. [Link]

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  • Li, Y., et al. (2021). Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. Frontiers in Microbiology, 12, 680023. [Link]

  • Al-Khayri, J. M., et al. (2022). Flavonoids as potential anti-inflammatory agents: A review. Journal of King Saud University - Science, 34(4), 101979. [Link]

  • Wang, Y., et al. (2020). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. International Journal of Nanomedicine, 15, 7865-7879. [Link]

  • Al-Obeed, O., et al. (2022). Antioxidant and anti-inflammatory activities of lycopene against 5-fluorouracil-induced cytotoxicity in Caco2 cells. Saudi Journal of Biological Sciences, 29(4), 2841-2847. [Link]

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  • Szymański, J., et al. (2022). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 27(19), 6289. [Link]

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Introduction: The Strategic Importance of Fluorine in Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoronicotinic Acid as a Building Block in Organic Synthesis

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][2] When incorporated into a pyridine ring, a ubiquitous scaffold in pharmaceuticals, the effects are particularly profound. This compound (CAS 402-66-4) emerges as a preeminent building block in this context, providing chemists with a versatile starting material for creating complex molecular architectures.[3][4]

The strategic placement of a fluorine atom at the 5-position of the pyridine ring, meta to the nitrogen and the carboxylic acid, imparts several key characteristics:

  • Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the pKa of the pyridine nitrogen, which can prevent unwanted metabolic oxidation and alter binding interactions with biological targets.

  • Enhanced Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes and enhance bioavailability.[1][3]

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This allows for the strategic blocking of potential sites of metabolism, thereby increasing a drug's half-life.[5]

  • Altered Conformation and Binding: The small size and high electronegativity of fluorine can influence molecular conformation and lead to unique, favorable interactions with protein targets, such as hydrogen bonding or dipole interactions.[2]

This guide provides a technical overview of this compound's reactivity and utility as a synthetic building block, focusing on core transformations essential for drug discovery and development. We will explore the causality behind experimental choices, provide validated protocols, and offer insights grounded in established chemical principles.

Core Synthetic Transformations

This compound offers two primary sites for chemical modification: the carboxylic acid group and the pyridine ring itself. This duality allows for a diverse range of synthetic applications.

Amide Bond Formation: The Gateway to Bioactive Molecules

The most direct application of this compound is the formation of amides, a functional group present in a vast number of marketed drugs.[6] The carboxylic acid must first be activated to facilitate nucleophilic attack by a primary or secondary amine. The choice of coupling reagent is critical and depends on the substrate's complexity, scale, and the need to avoid side reactions like racemization.[7]

Causality of Reagent Choice:

  • Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress racemization and improve efficiency by forming an active ester, which is less reactive but more selective than the O-acylisourea.

  • Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products.[9] They operate by forming an activated acyl-uronium species, which readily reacts with amines. The presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the generated acid and deprotonate the amine.[6]

Diagram: General Workflow for Amide Coupling

G cluster_start Starting Materials cluster_reagents Reaction Conditions A This compound F Activation of Carboxylic Acid A->F B Amine (R-NH2) G Nucleophilic Attack by Amine B->G C Coupling Reagent (e.g., HATU, EDC/HOBt) C->F D Base (e.g., DIPEA) D->G E Anhydrous Solvent (e.g., DMF, DCM) F->G H Workup & Purification (Extraction, Chromatography) G->H I Final Product 5-Fluoronicotinamide Derivative H->I

Caption: General workflow for the synthesis of 5-fluoronicotinamides.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.2 M).

  • Reagent Addition: Add the amine, followed by DIPEA to the reaction mixture. Stir for 5 minutes at room temperature.[9]

  • Coupling Agent: Add HATU portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-fluoronicotinamide derivative.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an organoboron species and an organohalide.[10][11] To utilize this compound in this context, it must first be functionalized with a suitable leaving group (e.g., Br, Cl, OTf) at another position on the pyridine ring. This transformation is typically performed on a derivative, such as a 2,6-dichloro-5-fluoronicotinic acid.[12] Alternatively, solid-phase synthesis approaches have been developed using resin-bound 5-bromonicotinic acid, a close analogue.[13]

Causality of Reaction Components:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or added directly as Pd(PPh₃)₄. The choice of ligand (e.g., SPhos, XPhos) is crucial for stabilizing the catalyst and facilitating the catalytic cycle, especially with electron-deficient heteroaromatic halides.[14]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[10]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, DMF, Toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)-X(L2) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'(L2) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) trans_complex->product arx Ar-X (Halo-5-fluoronicotinate) arx->oa_complex ar_boronic Ar'-B(OH)2 (Arylboronic Acid) ar_boronic->trans_complex base Base (e.g., K2CO3) base->trans_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Fluoronicotinate Derivative

This protocol is adapted from established methods for halo-nicotinic acids and is applicable to a substrate like Methyl 2-chloro-5-fluoronicotinate.[14][15]

Materials:

  • Methyl 2-chloro-5-fluoronicotinate (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dioxane and Water (4:1 mixture)

  • Ethyl Acetate

  • Brine

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask containing a magnetic stir bar, add the halo-nicotinate, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed Dioxane/Water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the biaryl product. The ester can then be hydrolyzed to the carboxylic acid if desired.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%) (Representative)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9088
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9092
33-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF10085
Yields are representative based on similar substrates in the literature and serve as a general guide.[15]
Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. This reactivity is enhanced by the presence of electron-withdrawing groups. In this compound, the fluorine atom itself acts as a powerful electron-withdrawing group, further activating the ring. While the fluorine at C5 is not typically displaced, a leaving group (like Cl or Br) at the C2 or C6 positions becomes highly activated towards displacement by nucleophiles.[16]

The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[17][18] The stability of this intermediate is the key to the reaction's success and is enhanced by the electron-withdrawing capabilities of both the ring nitrogen and the fluorine substituent.[17]

Causality of Reactivity:

  • Ring Activation: The pyridine nitrogen withdraws electron density from the ring, particularly from the ortho (2,6) and para (4) positions.

  • Inductive Effect: The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect, further polarizing the C-X bond (where X is a leaving group at C2 or C6) and making that carbon more electrophilic.

  • Leaving Group: The rate of reaction is influenced by the leaving group's ability to depart. For SNAr, the bond-breaking step is not rate-determining; the initial nucleophilic attack is. Therefore, more electronegative halogens can increase the rate of attack, making fluoride a surprisingly effective leaving group in some activated systems.[19]

Diagram: SNAr Mechanism on a Fluorinated Pyridine Ring

SNAr_Mechanism start Start: 2-Chloro-5-fluoropyridine Derivative meisenheimer Meisenheimer Complex (Stabilized Anionic Intermediate) start->meisenheimer Step 1: Addition (Rate-Determining) product Product meisenheimer->product Step 2: Elimination (Fast) leaving_group Leaving Group (Cl⁻) meisenheimer->leaving_group nucleophile Nucleophile (e.g., R-O⁻, R₂N-H) nucleophile->meisenheimer

Sources

The Strategic Incorporation of 5-Fluoronicotinic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Building Block

To the discerning researcher in drug discovery, a chemical intermediate is never just a collection of atoms. It is a tool, a key, and a repository of potential. 5-Fluoronicotinic acid (5-FNA) epitomizes this principle. More than a mere fluorinated derivative of Vitamin B3, it represents a strategic gateway to optimizing drug candidates, addressing metabolic liabilities, and unlocking novel therapeutic pathways. This guide eschews a superficial overview, instead offering an in-depth exploration of 5-FNA's synthesis, its profound impact on molecular properties, and its practical application in drug design, supported by field-proven protocols and a robust evidence base. Our goal is to not only describe the "what" but to illuminate the "why," providing the causal reasoning that underpins expert application in medicinal chemistry.

Section 1: Physicochemical and Strategic Profile of this compound

This compound, also known as 5-fluoro-3-pyridinecarboxylic acid, is a cornerstone intermediate in the synthesis of complex pharmaceuticals, particularly those targeting cancer and neurological disorders[1]. Its value stems from the judicious placement of a fluorine atom on the pyridine ring, a modification that imparts a unique constellation of properties.

The Decisive Influence of Fluorine

The introduction of fluorine, the most electronegative element, into an organic scaffold is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profile[2]. The C-F bond is highly polarized and exceptionally strong, leading to several advantageous effects:

  • Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. Placing a fluorine atom at a potential site of oxidative metabolism can effectively block this pathway, thereby increasing the drug's half-life and bioavailability[2][3].

  • Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of nearby basic centers, such as the pyridine nitrogen. This can be crucial for optimizing a drug's solubility, membrane permeability, and receptor binding interactions, which are often pH-dependent.

  • Enhanced Binding Affinity: Fluorine can participate in unique, non-covalent interactions within a protein's binding pocket, including hydrogen bonds (with the fluorine acting as a weak H-bond acceptor) and dipole-dipole interactions. It can also alter the electronic distribution of the entire molecule to favor more potent binding[4][5].

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier[2][3].

Quantitative Physicochemical Data

Understanding the precise physicochemical parameters of 5-FNA and its isomers is critical for rational drug design. The following table summarizes key predicted and experimental values for fluorinated pyridine carboxylic acids.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted XLogP3
This compound C₆H₄FNO₂141.103.13 ± 0.100.5
3-Fluoropyridine-2-carboxylic AcidC₆H₄FNO₂141.102.71 ± 0.100.9
5-Fluoropyridine-2-carboxylic AcidC₆H₄FNO₂141.10Not Available0.8

Data sourced from PubChem and other chemical suppliers. Predicted values are computationally derived and serve as valuable estimates for design purposes[3][6][7][8].

Section 2: Synthesis of this compound - A Validated Protocol

The synthesis of 5-FNA can be reliably achieved via the Balz-Schiemann reaction, a classic method for introducing fluorine into an aromatic ring[9][10]. This process transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate.

Experimental Protocol: Synthesis via Balz-Schiemann Reaction

This protocol is adapted from established procedures for the synthesis of aryl fluorides from aromatic amines.

Starting Material: 5-Aminonicotinic acid

Overall Reaction: C₆H₆N₂O₂ → C₆H₅FN₂O₂BF₄ → C₆H₄FNO₂

Step-by-Step Methodology:

  • Diazotization (Formation of the Diazonium Salt):

    • Rationale: This initial step converts the stable primary amine into a highly reactive diazonium group (-N₂⁺), which is an excellent leaving group. The reaction must be conducted at low temperatures (0-5°C) to prevent the unstable diazonium salt from prematurely decomposing.

    • Procedure: a. Suspend 1.0 equivalent of 5-aminonicotinic acid in an aqueous solution of fluoroboric acid (HBF₄). b. Cool the mixture to 0-5°C in an ice-water bath with vigorous stirring. c. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.05 equivalents) dropwise, ensuring the temperature remains below 5°C. d. Stir the reaction mixture at 0-5°C for 30-60 minutes after the addition is complete. The formation of a precipitate, the diazonium tetrafluoroborate salt, is typically observed.

  • Isolation of the Diazonium Tetrafluoroborate Intermediate:

    • Rationale: The diazonium tetrafluoroborate salt is often insoluble and can be isolated by filtration. This step removes impurities and allows for a cleaner decomposition in the subsequent step.

    • Procedure: a. Collect the precipitated diazonium salt by vacuum filtration. b. Wash the solid with cold water, followed by cold ethanol, and finally with diethyl ether to facilitate drying. c. Dry the isolated salt under vacuum. Caution: Dried diazonium salts can be explosive and should be handled with extreme care, behind a blast shield, and in small quantities.

  • Thermal Decomposition (Fluorination):

    • Rationale: Gentle heating provides the energy needed to overcome the activation barrier for the decomposition of the diazonium salt. The diazonium group leaves as nitrogen gas (N₂), a thermodynamically very stable molecule, driving the reaction forward. The resulting highly unstable aryl cation is immediately trapped by a fluoride ion from the tetrafluoroborate (BF₄⁻) counter-ion to form the stable C-F bond[9][11].

    • Procedure: a. Gently heat the dried diazonium tetrafluoroborate salt in an appropriate high-boiling, inert solvent (e.g., toluene or xylene) or, in some cases, as a dry solid (with extreme caution). b. The decomposition is typically accompanied by the evolution of nitrogen gas and boron trifluoride (BF₃). c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Upon completion, cool the reaction mixture and proceed with extraction and purification (e.g., recrystallization or column chromatography) to isolate the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition cluster_purification Step 3: Purification A 5-Aminonicotinic Acid B NaNO₂, HBF₄ 0-5°C A->B Reactants C Diazonium Tetrafluoroborate Intermediate B->C Formation D Heat (Δ) C->D Decomposition E This compound D->E Product F N₂ + BF₃ D->F Byproducts G Crude Product E->G H Recrystallization/ Chromatography G->H I Pure 5-FNA H->I

Caption: Workflow for the synthesis of 5-FNA via the Balz-Schiemann reaction.

Section 3: Application in Drug Design - A Case Study of Lemborexant

The strategic value of a 5-fluoro-substituted pyridine ring is powerfully illustrated by the dual orexin receptor antagonist, Lemborexant (Dayvigo®), approved for the treatment of insomnia[12]. Lemborexant works by blocking the wake-promoting neuropeptides orexin A and orexin B from binding to their receptors, OX₁R and OX₂R, thereby suppressing the drive for wakefulness[4][13][14].

The Critical Role of the 5-Fluoropyridinyl Moiety

In the development of Lemborexant, medicinal chemists performed a "fluorine scan" on the terminal pyridine ring to optimize the compound's properties[12]. The resulting molecule, (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin -2-yl)cyclopropanecarboxamide, was selected for its superior balance of properties.

Structure of Lemborexant: (Image of Lemborexant structure with the 5-fluoropyridin-2-yl group highlighted would be placed here in a full whitepaper)

The inclusion of the 5-fluoropyridin-2-yl group was crucial for achieving:

  • High Binding Affinity: The fluorine substitution was found to be critical for achieving potent binding to both orexin receptors (Ki = 6 nM at OX₁ and 3 nM at OX₂)[12]. While specific structural biology data is proprietary, in silico modeling suggests the fluorinated pyridine fits into a key binding pocket, where the fluorine atom can modulate the electronic landscape to enhance interactions or block an unfavorable interaction that a hydrogen atom would permit[14].

  • Favorable Pharmacokinetic Profile: The fluorine scan led to a compound with weak inhibition of CYP enzymes and sufficient brain penetration, critical for a centrally-acting drug[12]. The metabolic stability imparted by the C-F bond likely contributes to its suitable half-life for an insomnia medication.

  • Optimized Solubility: The development program for Lemborexant specifically aimed to improve the solubility of earlier lead compounds. The final fluorination pattern contributed to a molecule with a good overall physicochemical profile for oral administration[15].

Orexin Receptor Antagonism Pathway

Orexin_Pathway cluster_wake Wakefulness Promotion cluster_sleep Sleep Promotion (Lemborexant Action) Orexin Orexin A/B Receptor Orexin Receptors (OX₁R / OX₂R) Orexin->Receptor Binds Neuron Wake-Promoting Neuron Receptor->Neuron Activates Arousal Arousal & Wakefulness Neuron->Arousal Promotes Lemborexant Lemborexant (contains 5-FNA moiety) Lemborexant->Receptor Blocks

Caption: Mechanism of action of Lemborexant as an orexin receptor antagonist.

Section 4: Biological Evaluation - Assessing Cytotoxicity

Derivatives of nicotinic acid are frequently investigated for their potential as anticancer agents[13][16]. A fundamental and crucial first step in this evaluation is to determine a compound's cytotoxicity against relevant cancer cell lines. The MTT assay is a robust, colorimetric method for assessing cell viability.

Rationale for Cell Line Selection

The choice of cell line is a critical experimental parameter that must be logically justified. For screening nicotinic acid derivatives, the HT-29 human colon adenocarcinoma cell line is a relevant and widely used model[17]. The rationale includes:

  • Clinical Relevance: Colorectal cancer is a prevalent malignancy, making it a high-priority therapeutic target[17].

  • Established Model: HT-29 is a well-characterized cell line, and there is a wealth of publicly available data on its genetic makeup and response to standard chemotherapeutic agents (like 5-Fluorouracil), providing a strong baseline for comparison[1][18].

  • Prior Evidence: Studies have demonstrated the cytotoxic effects of various novel compounds, including natural product extracts and synthetic molecules, on HT-29 cells, validating its use in cytotoxicity screening[17][19][20][21].

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Principle: The assay is based on the ability of mitochondrial succinate dehydrogenase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells[22].

Step-by-Step Methodology:

  • Cell Seeding and Culture:

    • Rationale: Seeding an optimal number of cells is crucial. Too few, and the signal will be weak; too many, and cells may enter senescence, affecting metabolic activity. An initial density of 5,000-10,000 cells/well is a standard starting point for a 96-well plate[23].

    • Procedure: a. Culture HT-29 cells in complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a 37°C, 5% CO₂ incubator. b. Trypsinize and count the cells. Seed 100 µL of cell suspension per well into a 96-well plate at a density of 1 x 10⁴ cells/well. c. Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Rationale: A serial dilution allows for the generation of a dose-response curve, from which the IC₅₀ can be calculated. Including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) is essential for data validation.

    • Procedure: a. Prepare a stock solution of the 5-FNA derivative in DMSO. b. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. d. Include wells for:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
      • Blank: Medium only (no cells) to measure background absorbance. e. Incubate the plate for 48-72 hours.
  • MTT Incubation:

    • Rationale: A 2-4 hour incubation is typically sufficient for detectable formazan formation without causing toxicity from the MTT reagent itself[24].

    • Procedure: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL)[23]. c. Incubate for 2-4 hours at 37°C. Purple precipitate should be visible in viable cells under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric measurement. DMSO is an effective and common solubilizing agent[23].

    • Procedure: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well. c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Rationale: Normalizing the data to the vehicle control allows for the calculation of percent viability and subsequent determination of the IC₅₀ value.

    • Procedure: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. c. Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Experimental Workflow Diagram

MTT_Assay_Workflow A 1. Seed HT-29 Cells (1x10⁴ cells/well) B 2. Incubate 24h (Allow Adherence) A->B C 3. Treat with 5-FNA Derivative (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Solubilize with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC₅₀) H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a testament to the power of strategic molecular design. Its utility extends far beyond its role as a simple heterocyclic acid. By understanding the causal relationship between the 5-fluoro substitution and the resulting changes in metabolic stability, pKa, and binding potential, medicinal chemists can leverage this intermediate to solve complex drug design challenges. From the validated synthesis via the Balz-Schiemann reaction to its successful incorporation in CNS agents like Lemborexant and its potential in developing novel anticancer therapeutics, 5-FNA provides a robust platform for innovation. The protocols and insights provided in this guide are intended to empower researchers to move beyond routine synthesis and apply this valuable tool with the foresight and expertise required to develop the next generation of effective medicines.

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The Strategic Integration of 5-Fluoronicotinic Acid in Advanced Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into agrochemical active ingredients has become a cornerstone of modern crop protection science. This guide provides an in-depth technical exploration of the applications of 5-Fluoronicotinic acid, a versatile fluorinated pyridine derivative, in the synthesis of high-performance pesticides and herbicides. We will dissect the causal relationships behind its utility as a key building block, detailing the synthesis of prominent agrochemicals, and elucidating the profound impact of the fluorine moiety on biological efficacy. This document serves as a comprehensive resource, integrating established chemical principles with practical, field-proven insights to empower researchers in the development of next-generation crop protection solutions.

Introduction: The Fluorine Advantage in Agrochemical Design

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[1][2][3][4] In the context of agrochemicals, this "fluorine advantage" manifests in several critical ways:

  • Enhanced Bioavailability and Systemicity: The high lipophilicity of the fluorine atom can improve the permeability of the active ingredient across biological membranes, leading to better uptake and translocation within the plant.[2][4][5]

  • Increased Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to enzymatic degradation, prolonging the residual activity of the pesticide or herbicide in the target organism and the environment.[2][4][5]

  • Potentiated Biological Activity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to stronger binding interactions with target enzymes or receptors, thereby enhancing its intrinsic potency.[3][4]

This compound emerges as a pivotal starting material and intermediate in this landscape, offering a pre-functionalized aromatic core that is amenable to a wide array of synthetic transformations.[6][7][8] Its strategic use allows for the efficient construction of complex agrochemical structures with optimized performance characteristics.

Core Applications of this compound in Agrochemical Synthesis

This compound serves as a fundamental building block for a range of modern agrochemicals. Its utility stems from the reactivity of the carboxylic acid group and the influence of the fluorine atom on the pyridine ring's chemistry.

Synthesis of Pyridine-Based Insecticides: The Case of Flupyradifurone

Flupyradifurone, a butenolide insecticide developed by Bayer CropScience, is a prime example of a highly effective agrochemical whose synthesis can be conceptually traced back to nicotinic acid-derived precursors.[6][7][9] It acts as an agonist of the nicotinic acetylcholine receptor (nAChR) in insects.[9][10] While the direct industrial synthesis may utilize various starting materials, the structural backbone highlights the importance of the chloromethyl-substituted pyridine moiety, a common derivative of nicotinic acids.

Logical Synthesis Pathway from a Nicotinic Acid Precursor:

The synthesis of Flupyradifurone involves the coupling of a substituted furanone with a functionalized pyridine derivative. A plausible synthetic strategy starting from a this compound derivative is outlined below.

Flupyradifurone_Synthesis cluster_pyridine Pyridine Moiety Synthesis cluster_furanone Furanone Moiety Synthesis FNA This compound Intermediate1 5-Fluoro-3-(hydroxymethyl)pyridine FNA->Intermediate1 Reduction CCMP_analog 3-(Chloromethyl)-5-fluoropyridine Intermediate1->CCMP_analog Chlorination Flupyradifurone Flupyradifurone CCMP_analog->Flupyradifurone Alkylation Tetronic_acid Tetronic acid Furanone_intermediate 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one Tetronic_acid->Furanone_intermediate Condensation Difluoroethylamine 2,2-Difluoroethylamine Difluoroethylamine->Furanone_intermediate Furanone_intermediate->Flupyradifurone caption Conceptual Synthesis of Flupyradifurone

Caption: Conceptual synthesis pathway for Flupyradifurone.

Experimental Protocol: Synthesis of Flupyradifurone

The following protocol is a generalized representation based on established synthetic routes.[6][8]

Step 1: Synthesis of 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one

  • In a round-bottom flask, dissolve tetronic acid in a suitable solvent such as toluene.

  • Add 2,2-difluoroethylamine to the solution.

  • Heat the mixture under reflux for several hours, with azeotropic removal of water.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting intermediate can be purified by crystallization or column chromatography.

Step 2: Synthesis of Flupyradifurone

  • To a solution of 4-((2,2-difluoroethyl)amino)furan-2(5H)-one in a polar aprotic solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride at 0 °C.

  • Stir the mixture for 30 minutes to allow for deprotonation.

  • Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine in THF.

  • Allow the reaction to warm to room temperature and then heat under reflux for 4-6 hours.

  • Cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Flupyradifurone.

Precursor for Triazolopyrimidine Sulfonamide Herbicides: The Case of Flumetsulam

Flumetsulam is a selective herbicide that inhibits the acetolactate synthase (ALS) enzyme in plants, crucial for the biosynthesis of branched-chain amino acids.[11][12] While the direct starting material for Flumetsulam is often a more complex pyrimidine derivative, the synthesis of the core triazolopyrimidine structure can be conceptually linked to precursors derived from nicotinic acid chemistry.

Logical Relationship to Nicotinic Acid Derivatives:

The synthesis of the triazolopyrimidine core often involves the condensation of a substituted aminotriazole with a functionalized pyrimidine. The pyrimidine itself can be constructed from precursors that share structural similarities with nicotinic acid derivatives.

Flumetsulam_Synthesis cluster_pyrimidine_precursor Pyrimidine Precursor Synthesis cluster_triazole Aminotriazole Synthesis Nicotinic_Acid_Analog Nicotinic Acid Derivative Pyrimidine_Core Functionalized Pyrimidine Nicotinic_Acid_Analog->Pyrimidine_Core Malonate_Derivative Substituted Malonate Malonate_Derivative->Pyrimidine_Core Condensation Triazolopyrimidine Triazolopyrimidine Core Pyrimidine_Core->Triazolopyrimidine Hydrazine Hydrazine Aminotriazole 3-Amino-1,2,4-triazole Hydrazine->Aminotriazole Cyanamide Cyanamide Cyanamide->Aminotriazole Cyclization Aminotriazole->Triazolopyrimidine Condensation & Cyclization Flumetsulam Flumetsulam Triazolopyrimidine->Flumetsulam Sulfonylation Sulfonamide_Sidechain 2,6-Difluorophenylsulfonamide Sulfonamide_Sidechain->Flumetsulam caption Conceptual Synthesis of Flumetsulam

Caption: Conceptual synthesis pathway for Flumetsulam.

The Causality of Fluorine: Enhancing Agrochemical Performance

The presence of the fluorine atom in this compound and its derivatives is not incidental; it is a deliberate design choice to enhance the final agrochemical's performance.

Quantitative Data on the Impact of Fluorination:

PropertyNon-Fluorinated AnalogFluorinated AnalogImpact
Lipophilicity (LogP) LowerHigherImproved membrane permeability.[2][5]
Metabolic Stability Susceptible to oxidationMore resistant to degradationLonger lasting efficacy.[2][4][5]
Binding Affinity LowerPotentially higherIncreased potency at the target site.[3][4]
Systemic Movement LimitedEnhancedBetter distribution throughout the plant.[2]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic fluorination in modern agrochemical design. Its versatility as a precursor allows for the efficient synthesis of a diverse range of high-performance insecticides and herbicides. The inherent properties conferred by the fluorine atom—enhanced bioavailability, metabolic stability, and biological activity—are key drivers of the superior performance of the resulting agrochemicals. As the demand for more effective and environmentally conscious crop protection solutions grows, the role of fluorinated building blocks like this compound is poised to expand, paving the way for the next generation of innovative and sustainable agricultural technologies.

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  • FAO. (2017). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES FLUPYRADIFURONE. [Link]

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Spectroscopic data for 5-fluoropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoropyridine-3-Carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation and quality control of 5-fluoropyridine-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven protocols. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy, explaining not just the 'how' but the critical 'why' behind experimental choices.

Introduction: The Significance of 5-Fluoropyridine-3-Carboxylic Acid

5-Fluoropyridine-3-carboxylic acid, also known as 5-fluoronicotinic acid, is a key heterocyclic building block in modern medicinal chemistry and materials science.[] Its structure, featuring a pyridine ring substituted with a fluorine atom and a carboxylic acid, offers a unique combination of properties. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the carboxylic acid provides a versatile handle for synthetic modifications.[2][3]

Accurate and comprehensive characterization of this molecule is paramount to ensure purity, confirm structural integrity, and understand its chemical behavior. This guide serves as a self-validating framework for its spectroscopic analysis.

Key Molecular Identifiers:

Property Value Source(s)
Chemical Name 5-Fluoropyridine-3-carboxylic acid [4]
Synonym This compound
CAS Number 402-66-4 [][4][5]
Molecular Formula C₆H₄FNO₂ [4][5]
Molecular Weight 141.10 g/mol [5]

| Melting Point | 193-198 °C |[5] |

Laboratory Safety and Handling

Before any analytical work, a thorough understanding of the compound's hazards is essential. 5-Fluoropyridine-3-carboxylic acid is classified as an irritant.

  • Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

  • Handling Protocol :

    • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[6][8]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]

    • Store the compound in a tightly closed container in a cool, dry place.[8][9]

G cluster_prep Preparation cluster_analysis Analysis & Cleanup ppe Don PPE (Gloves, Goggles, Lab Coat) hood Work in Fume Hood ppe->hood weigh Weigh Compound hood->weigh dissolve Prepare Sample (e.g., Dissolve in Solvent) weigh->dissolve Transfer acquire Acquire Spectroscopic Data dissolve->acquire cleanup Dispose of Waste Properly acquire->cleanup

Caption: General workflow for safe handling and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all NMR-active, provides a wealth of information. The electronegative fluorine atom significantly influences the chemical environment, causing predictable shifts and coupling patterns that are key diagnostic markers.[10][11]

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar carboxylic acid and its high boiling point. It also ensures the acidic proton of the carboxyl group is observable.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of 5-fluoropyridine-3-carboxylic acid.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d₆.

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Data Acquisition : Acquire spectra on a high-field spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum will reveal the three distinct protons on the pyridine ring and the single carboxylic acid proton.

Expected ¹H NMR Data (in DMSO-d₆):

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant(s) (J, Hz) Rationale
COOH > 13.0 Broad Singlet (s) N/A The acidic proton is highly deshielded and exchanges, leading to a broad signal.
H-2 ~8.9 - 9.1 Doublet of doublets (dd) or Singlet JH2-F5, JH2-H6 H-2 is ortho to the nitrogen, making it the most deshielded ring proton. It will exhibit a small long-range coupling to the fluorine (JH-F) and a meta coupling to H-6. Often this resolves as a sharp singlet if couplings are small.
H-6 ~8.6 - 8.8 Doublet of doublets (dd) JH6-F5, JH6-H2 H-6 is also ortho to the nitrogen. It will show a meta coupling to the fluorine and a meta coupling to H-2.

| H-4 | ~8.2 - 8.4 | Doublet of doublets (dd) | JH4-F5, JH4-H2 | H-4 is ortho to the fluorine atom and will therefore show a larger coupling constant (JH-F) compared to the meta couplings. It also has a para coupling to H-2. |

¹³C NMR Spectroscopy: Carbon Backbone

The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbon directly bonded to the fluorine will appear as a doublet due to one-bond C-F coupling (¹JC-F), which is a definitive diagnostic feature.

Expected ¹³C NMR Data (in DMSO-d₆):

Carbon Assignment Expected Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant(s) (J, Hz) Rationale
C=O ~165 Singlet (s) N/A Typical chemical shift for a carboxylic acid carbonyl carbon.
C-5 ~155 - 160 Doublet (d) ¹JC-F ≈ 240-260 The carbon is directly attached to the highly electronegative fluorine, causing a significant downfield shift and a very large one-bond coupling constant.
C-2 ~150 - 154 Doublet (d) ³JC-F ≈ 3-5 Shifted downfield due to proximity to the nitrogen atom. Shows small three-bond coupling to fluorine.
C-6 ~140 - 145 Doublet (d) ²JC-F ≈ 20-25 Shifted downfield by the adjacent nitrogen. Shows a two-bond coupling to fluorine.
C-4 ~125 - 130 Doublet (d) ²JC-F ≈ 20-25 Shows a two-bond coupling to fluorine.

| C-3 | ~130 - 135 | Doublet (d) | ³JC-F ≈ 3-5 | The ipso-carbon attached to the carboxyl group. Shows small three-bond coupling to fluorine. |

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated compounds.[12][13] It provides a single, clear signal for the fluorine atom in the molecule, and its chemical shift is highly indicative of the electronic environment.

Experimental Protocol:

  • Use the same sample prepared for ¹H and ¹³C NMR.

  • Acquire the spectrum with proton decoupling to simplify the signal to a singlet.

  • Reference the spectrum relative to a known standard, such as CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm).[12]

Expected ¹⁹F NMR Data:

  • Chemical Shift : The fluorine atom on a pyridine ring is expected to resonate in the range of -115 to -130 ppm (relative to CFCl₃). The exact position is influenced by the electron-withdrawing carboxylic acid group and the pyridine nitrogen.

G cluster_h1 ¹H Analysis cluster_c13 ¹³C Analysis cluster_f19 ¹⁹F Analysis start Prepare Sample in DMSO-d6 h1 Acquire ¹H NMR Spectrum start->h1 c13 Acquire ¹³C NMR Spectrum start->c13 f19 Acquire ¹⁹F NMR Spectrum start->f19 h1_assign Assign 3 aromatic & 1 acid proton Confirm H-F couplings h1->h1_assign c13_assign Assign 6 carbons Confirm C-F couplings (¹J, ²J, ³J) c13->c13_assign f19_assign Confirm chemical shift Correlate with structure f19->f19_assign end Confirm Structure h1_assign->end c13_assign->end f19_assign->end

Caption: Workflow for comprehensive NMR-based structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by features of the carboxylic acid and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

  • Place a small amount of the solid 5-fluoropyridine-3-carboxylic acid onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3300 - 2500 Broad, Strong O-H Stretch Carboxylic Acid (H-bonded)
3100 - 3000 Medium, Sharp C-H Stretch Aromatic Ring
1760 - 1690 Very Strong, Sharp C=O Stretch Carboxylic Acid
1600 - 1450 Medium to Strong C=C and C=N Stretch Aromatic Ring
1320 - 1210 Strong C-O Stretch Carboxylic Acid
~1250 Strong C-F Stretch Aryl-Fluoride

| 960 - 900 | Broad, Medium | O-H Bend (Out-of-plane) | Carboxylic Acid |

References for band assignments:[14][15][16]

The most telling feature is the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which often overlaps with the sharper aromatic C-H stretches.[14][16] This, combined with the intense carbonyl (C=O) peak, is a definitive signature for a carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and provides evidence of its elemental composition through high-resolution mass measurement.

Experimental Protocol: Electrospray Ionization (ESI)

  • Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Mode : ESI is the method of choice.

    • Positive Ion Mode ([M+H]⁺) : The pyridine nitrogen is basic and will readily accept a proton. This is often the most sensitive mode.

    • Negative Ion Mode ([M-H]⁻) : The carboxylic acid is acidic and will readily lose a proton.

  • Analysis : Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

Expected Mass Spectrometry Data:

Ion Calculated Exact Mass Expected m/z
[C₆H₄FNO₂] (Neutral) 141.0226 N/A
[C₆H₅FNO₂]⁺ ([M+H]⁺) 142.0304 142.0304

| [C₆H₃FNO₂]⁻ ([M-H]⁻) | 140.0150 | 140.0150 |

Fragmentation Analysis: In tandem MS (MS/MS) experiments, the molecular ion is fragmented to provide further structural information. A logical and common fragmentation pathway for the [M+H]⁺ ion is the loss of a neutral water molecule (H₂O, 18.01 Da) or carbon dioxide (CO₂, 44.00 Da).

G cluster_frags Primary Fragments M_H [M+H]⁺ m/z = 142.03 M_H_H2O [M+H - H₂O]⁺ m/z = 124.02 M_H->M_H_H2O - H₂O M_H_CO2 [M+H - CO₂]⁺ m/z = 98.03 M_H->M_H_CO2 - CO₂

Caption: Plausible ESI-MS/MS fragmentation pathways for the protonated molecule.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the fluoropyridine ring.

Experimental Protocol:

  • Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Perform serial dilutions to find a concentration that gives a maximum absorbance below 1.5 AU.

  • Scan the absorbance from approximately 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer with a matched solvent-filled cuvette as the reference.

Expected UV-Vis Data: The spectrum is expected to show absorption maxima (λ_max) corresponding to π → π* transitions. Based on analogous structures like pyridine-3,5-dicarboxylic acid, one can expect strong absorption bands in the range of 260-280 nm .[17] The exact position and intensity of these bands are sensitive to the solvent environment.

Conclusion

The spectroscopic characterization of 5-fluoropyridine-3-carboxylic acid is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) offers an unambiguous confirmation of the molecular skeleton and the specific location of the fluorine atom. IR spectroscopy provides rapid verification of the essential carboxylic acid and aromatic functional groups. High-resolution mass spectrometry confirms the elemental composition and molecular weight, while UV-Visible spectroscopy characterizes the electronic properties of the conjugated system. By following the protocols and interpretative frameworks outlined in this guide, researchers can confidently verify the identity, purity, and structure of this valuable chemical intermediate.

References

  • Shah, A., et al. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. ResearchGate. Note: Original source misidentified the compound. Not used for data. Retrieved from [Link]

  • Various Authors. (n.d.). meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • O'Hagan, D., et al. (2007). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Retrieved from [Link]

  • Washington, J. W., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • Gergely, A., et al. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. Retrieved from [Link]

  • 5-fluoropyridine-3-carboxylic acid. (n.d.). Stenutz. Retrieved from [Link]

  • 5-FLUOROPYRIDINE-3-CARBOXYLIC ACID | CAS 402-66-4. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Kohlpaintner, C., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]

  • 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2. (n.d.). PubChem. Retrieved from [Link]

  • Wang, Z., et al. (2001). Synthesis and solid state (13)c and (19)f NMR characterization of aliphatic and aromatic carboxylic Acid fluoride polymers. PubMed. Retrieved from [Link]

  • Doroshenko, A. O., et al. (2014). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy. Retrieved from [Link]

  • What are the main uses of 5-fluoropyridine-2-carboxylic acid? (n.d.). Pipzine Chemicals. Retrieved from [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.). ResearchGate. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

  • Sing, B., & Dutta, P. K. (2010). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex (b) in DMSO solution. ResearchGate. Retrieved from [Link]

  • Preparation method of fluoropyridine compounds. (2013). Google Patents.
  • Reusch, W. (2019). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (2012). Dissertation. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Ibrahim, M. M., et al. (2021). The UV-Vis absorption spectra of III in different solvents. ResearchGate. Retrieved from [Link]

  • 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • 5-fluoropyridine-2-carboxylic acid. (n.d.). Stenutz. Retrieved from [Link]

  • 3-AMINO-5-FLUOROPYRIDINE - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

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Thermal stability of 5-Fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 5-Fluoronicotinic Acid

Introduction

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates storage conditions, informs formulation strategies, and influences manufacturing processes.[1] this compound (CAS: 402-66-4), a fluorinated pyridinecarboxylic acid, is a key building block in the synthesis of various pharmaceutical compounds.[2] Its structural integrity under thermal stress is paramount to ensuring the safety, efficacy, and shelf-life of any resulting drug product.

This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound. We will delve into the core principles of thermal analysis, present detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), interpret the expected thermal data, and discuss the practical implications for researchers and drug development professionals. This document is designed to be a field-proven resource, blending established analytical techniques with expert insights into material characterization.

Physicochemical Properties and Safe Handling

A thorough understanding of a compound's fundamental properties is the prerequisite for any analytical study. This compound is a white to light yellow crystalline solid.[3][4] Key properties are summarized in Table 1.

PropertyValueSource(s)
Molecular Formula C₆H₄FNO₂[2][3][4]
Molecular Weight 141.10 g/mol [2][3]
CAS Number 402-66-4[2][3][4]
Appearance White to Light yellow powder/crystal[3][4]
Melting Point 197.0 – 201.0 °C[3]
Purity >98.0%[3]
Storage and Handling Protocols

Proper handling is crucial for both personnel safety and maintaining sample integrity.

  • Storage: Store in a cool, dry, well-ventilated area in securely sealed original containers.[5][6] A designated cool and dark environment, preferably below 15°C, is recommended to optimize long-term stability.[3]

  • Handling: Avoid all personal contact, including the inhalation of dust.[5] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[5][6][7]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and amines.[8]

Principles of Thermal Analysis for API Characterization

To assess thermal stability, we employ two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information about how a material behaves upon heating.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] It is the definitive method for determining thermal stability, as it directly quantifies mass loss associated with decomposition, degradation, or the loss of volatiles.[11] The resulting TGA curve plots mass percentage against temperature, with steps in the curve indicating a mass loss event.[9][12] The derivative of this curve (DTG) shows the rate of mass loss, helping to pinpoint the temperature of maximum decomposition rate.[10][12]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[13] This technique is invaluable for identifying thermal transitions such as melting, crystallization, and glass transitions.[13] For a crystalline API like this compound, DSC provides a precise melting point, which is also an indicator of purity. The endothermic peak of melting must occur before the onset of significant decomposition for the compound to be considered thermally stable through its melting phase.[14]

Experimental Determination of Thermal Stability

The following protocols are designed to provide a robust and self-validating assessment of the thermal stability of this compound.

Protocol: Thermogravimetric Analysis (TGA)

This protocol determines the onset temperature of decomposition and the degradation profile.

Objective: To quantify the thermal stability of this compound by identifying the temperature at which significant mass loss begins.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass using calibration weights and for temperature using the Curie points of known reference materials (e.g., Alumel, Nickel) as per instrument guidelines.[11]

  • Sample Preparation: Place 3-5 mg of this compound into a clean, tared alumina or platinum crucible. An accurate sample mass is critical for quantitative analysis.

  • Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

    • Rationale: An inert nitrogen atmosphere is essential to prevent oxidative decomposition, ensuring that the observed mass loss is due to the inherent thermal instability of the molecule itself, not a reaction with oxygen.[10][15]

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before the ramp.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10 K/min.

    • Rationale: A 10 K/min heating rate is a standard condition that provides a good balance between resolution and experimental time.[12][15] The temperature range is selected to cover the melting point and capture the full decomposition event.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature (TGA curve).

    • Plot the derivative of the mass loss versus temperature (DTG curve).

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which a significant deviation from the baseline is observed (often calculated by the instrument software via tangent analysis).

    • Identify the peak temperature(s) from the DTG curve, representing the point(s) of maximum decomposition rate.

Protocol: Differential Scanning Calorimetry (DSC)

This protocol serves to verify the melting point and assess purity, while also detecting any thermal events preceding decomposition.

Objective: To determine the melting point and enthalpy of fusion of this compound and to observe any other phase transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a vented aluminum DSC pan. Crimp the pan with a lid.

    • Rationale: A vented pan is crucial to allow any evolved gases during decomposition to escape, preventing a pressure buildup that could damage the sensor and distort the thermogram.

  • Atmosphere and Flow Rate: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 300°C at a heating rate of 10 K/min.

    • Rationale: The temperature range is chosen to bracket the known melting point (197-201°C) and extend high enough to observe the onset of any decomposition, which can appear as an exothermic or complex endothermic event following the melt.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature.

    • Determine the onset temperature and peak temperature of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔH_fus) by integrating the area under the melting peak. A sharp melting peak with a high enthalpy of fusion is characteristic of a pure, crystalline substance.[14]

Visualization of Experimental Workflow

The logical flow of the thermal analysis process is critical for a systematic evaluation.

G cluster_prep Sample Preparation & Handling cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Final Assessment Sample This compound (API Sample) Storage Verify Correct Storage Conditions (<15°C, dark) Sample->Storage Weigh Accurately Weigh 1-5 mg Sample Storage->Weigh TGA TGA Analysis (30-400°C @ 10K/min, N2) Weigh->TGA DSC DSC Analysis (30-300°C @ 10K/min, N2) Weigh->DSC TGA_Data Determine T_onset & Decomposition Profile TGA->TGA_Data DSC_Data Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) DSC->DSC_Data Combine Correlate Thermal Events (Tm vs T_onset) TGA_Data->Combine DSC_Data->Combine Report Thermal Stability Report: - Stability Range - Handling Guidelines - Formulation Constraints Combine->Report

Caption: Workflow for the thermal stability assessment of this compound.

Interpreting the Thermal Data

While specific experimental data should always be generated, a predictive analysis based on the compound's structure and known data for similar molecules provides a strong theoretical foundation.

Expected Thermal Profile

The thermal analysis of this compound is expected to yield the following results:

  • DSC Thermogram: A sharp endothermic peak should be observed between 197-201°C, corresponding to the melting of the crystalline solid.[3] The absence of other significant thermal events before this peak indicates the sample is stable up to its melting point.

  • TGA Thermogram: The TGA curve is expected to show a stable baseline with no significant mass loss until well above the melting point. Based on data from similar heterocyclic compounds and 5-fluorouracil, which decomposes around 285°C[16], the onset of decomposition for this compound is likely to occur above 250°C.[14] The mass loss will likely occur in one or two stages, leading to complete decomposition.

Postulated Decomposition Pathway

The chemical structure of this compound—a pyridine ring with both a carboxylic acid and a fluorine substituent—dictates its likely decomposition pathway under thermal stress. The primary points of fragmentation are the C-C bond of the carboxylic acid group and the C-F bond.

Upon heating in an inert atmosphere, the following decomposition mechanism is postulated:

  • Decarboxylation: The initial and most probable decomposition step is the loss of the carboxylic acid group as carbon dioxide (CO₂). This is a common decomposition pathway for many carboxylic acids.

  • Ring Fragmentation: Following decarboxylation, the resulting fluoropyridine intermediate becomes unstable at higher temperatures. The pyridine ring will fragment.

  • Formation of Volatile Products: This fragmentation is expected to produce a variety of volatile, low-molecular-weight products. Given the elemental composition, these will include nitrogen oxides (NOx), hydrogen fluoride (HF), and various carbon-based fragments.[6][8] The formation of corrosive HF is a characteristic thermal degradation product of many fluorinated organic compounds.[8][17]

G cluster_main Postulated Thermal Decomposition of this compound cluster_products Decomposition Products Parent This compound (Solid, Stable) Heat1 Δ (Heat) > 250°C Parent->Heat1 CO2 CO₂ Heat1->CO2 HF HF Heat1->HF NOx NOx Heat1->NOx Char Charred Residue Heat1->Char

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5-Fluoronicotinic Acid: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoronicotinic acid (CAS No. 402-66-4), a fluorinated derivative of niacin (Vitamin B3), has transitioned from a laboratory curiosity to a cornerstone intermediate in the synthesis of high-value pharmaceuticals and agrochemicals. The strategic incorporation of a fluorine atom at the 5-position of the pyridine ring imparts unique physicochemical properties that medicinal chemists leverage to enhance drug efficacy, metabolic stability, and bioavailability. This guide provides an in-depth technical analysis of the discovery and historical evolution of this compound, details its key synthetic methodologies with an emphasis on the rationale behind procedural choices, and culminates in an exploration of its critical role in the development of modern targeted cancer therapies, exemplified by the drugs Sotorasib and Ivosidenib.

Discovery and Historical Context: From Challenging Synthesis to Strategic Intermediate

The initial preparation of this compound was reported in 1949 by G. F. Hawkins and Arthur Roe.[1][2][3] Their multi-step synthesis was a landmark achievement, though it highlighted the significant challenges associated with the selective fluorination of pyridine rings. Early attempts to prepare the compound by methods used for its bromo-analog, such as the oxidation of 3-fluoroquinoline with common oxidizing agents like nitric acid or permanganate, failed to yield the desired product, often resulting in the elimination of fluorine.[4]

The successful 1949 synthesis, therefore, required a more intricate approach, which is detailed in Section 2.1. Recognizing the limitations of this early method, which involved expensive and hazardous materials, a new process was patented in 1962.[4] This alternative route, starting from 3-fluoroquinoline, involved a specific oxidation to form 5-fluoroquinolinic acid, followed by thermal decarboxylation to yield this compound.[4] This patent explicitly noted that previous oxidation methods were unsuccessful, underscoring the novelty and importance of using nascent oxygen (e.g., from hydrogen peroxide with a copper salt catalyst) for the key transformation.[4] These pioneering efforts laid the groundwork for the eventual large-scale production and commercial availability of this vital building block.

Synthesis Methodologies: Rationale and Experimental Protocols

The synthesis of this compound and its derivatives has evolved to improve yield, safety, and efficiency. Below are detailed protocols for both the historic and a modern derivative synthesis, highlighting the chemical reasoning behind the chosen steps.

Historic Synthesis Route (Hawkins & Roe, 1949)

This route begins with 2-amino-3-methylpyridine and proceeds through several intermediates. The key fluorination step utilizes a modified Schiemann reaction.

Workflow of the Hawkins & Roe Synthesis

A 2-Amino-3-methylpyridine B Nitration & Rearrangement A->B HNO3, H2SO4 C 2-Hydroxy-3-methyl-5-nitropyridine B->C D Chlorination (POCl3) C->D E 2-Chloro-3-methyl-5-nitropyridine D->E F Reduction & Dechlorination (H2, Pd/C) E->F G 3-Methyl-5-aminopyridine F->G H Diazotization & Fluorination (Modified Schiemann Reaction) G->H NaNO2, HBF4 I 3-Methyl-5-fluoropyridine H->I J Oxidation (KMnO4) I->J K This compound J->K

Caption: Key stages in the 1949 synthesis of this compound.

Detailed Protocol:

  • Preparation of 2-Chloro-3-methyl-5-nitropyridine:

    • Rationale: This multi-step process first introduces a nitro group, which is a versatile precursor for an amino group, and then converts the 2-hydroxy group to a chloro group. The chloro group is a better leaving group and can be removed during a subsequent reduction step.

    • 2-amino-3-methylpyridine is converted to 2-hydroxy-3-methyl-5-nitropyridine via nitration and rearrangement.[2]

    • A mixture of 83g of 2-hydroxy-3-methyl-5-nitropyridine and 250g of phosphorus oxychloride (POCl₃) is refluxed for two hours.[2]

    • The excess POCl₃ is removed by distillation under reduced pressure. The residue is poured onto crushed ice.

    • The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield 2-chloro-3-methyl-5-nitropyridine.[2]

  • Preparation of 3-Methyl-5-aminopyridine:

    • Rationale: Catalytic hydrogenation is an efficient method for simultaneously reducing the nitro group to an amine and removing the chlorine atom (hydrodechlorination). Palladium on carbon (Pd/C) is a standard and effective catalyst for these transformations.

    • A solution of 2-chloro-3-methyl-5-nitropyridine in ethanol is hydrogenated at 3 atmospheres pressure using a palladium-charcoal catalyst.[2]

    • After the theoretical amount of hydrogen is absorbed, the catalyst is filtered off.

    • The filtrate is concentrated to yield 3-methyl-5-aminopyridine.[2]

  • Preparation of this compound:

    • Rationale: The core fluorination is achieved via a modified Schiemann reaction, where a diazonium fluoborate intermediate is thermally decomposed to install the fluorine atom. The final step is a strong oxidation of the methyl group to a carboxylic acid using potassium permanganate (KMnO₄).

    • 3-methyl-5-aminopyridine is diazotized in the presence of fluoboric acid (HBF₄) to form the 3-methyl-5-pyridinediazonium fluoborate.[2]

    • The isolated diazonium salt is thermally decomposed to yield 3-methyl-5-fluoropyridine.[2]

    • A solution of 3-methyl-5-fluoropyridine is added to a hot aqueous solution of potassium permanganate. The mixture is refluxed until the permanganate color disappears.[2]

    • The hot solution is filtered to remove manganese dioxide. The filtrate is concentrated and acidified to precipitate this compound, which is then recrystallized from water.[2]

Synthesis of a Key Derivative: 2,6-Dichloro-5-fluoronicotinic Acid

This derivative is a critical starting material for the blockbuster drug Sotorasib. Its synthesis from simpler precursors highlights modern synthetic strategies.[5]

Workflow for 2,6-Dichloro-5-fluoronicotinic Acid Synthesis

A Ethyl Fluoroacetate + Ethyl Formate B Claisen Condensation A->B NaOCH3 C Sodium 3-ethoxy-2-fluoro-3-oxopropanoate B->C D Condensation with Methyl Malonamate C->D Reflux in Methanol E Methyl 2,6-dihydroxy-5-fluoronicotinate D->E F Chlorination E->F POCl3, LiCl, Heat G 2,6-Dichloro-5-fluoronicotinoyl chloride F->G H Hydrolysis G->H H2O, NaOH I 2,6-Dichloro-5-fluoronicotinic Acid H->I

Caption: Modern synthesis of a key Sotorasib precursor.

Detailed Protocol:

  • Preparation of Methyl 2,6-dihydroxy-5-fluoronicotinate:

    • Rationale: This step builds the core pyridine ring. A Claisen condensation creates a key intermediate which is then cyclized with methyl malonamate to form the dihydroxynicotinate ester.

    • To a solution of ethyl fluoroacetate and ethyl formate at 0°C, sodium methoxide is added.[5]

    • After stirring, a solution of methyl malonamate in methanol is added, and the mixture is heated to reflux.[5]

    • The hot mixture is quenched with hydrochloric acid, and the precipitated solid is collected and dried to give the product.[5]

  • Preparation of 2,6-Dichloro-5-fluoronicotinic Acid:

    • Rationale: The dihydroxy groups are converted to chloro groups using phosphorus oxychloride. The addition of a lithium salt like LiCl can facilitate this transformation. The resulting acyl chloride is then hydrolyzed to the carboxylic acid.

    • Methyl 2,6-dihydroxy-5-fluoronicotinate is heated with phosphorus oxychloride and lithium chloride in a sealed tube.[5]

    • After cooling and workup, the resulting 2,6-dichloro-5-fluoronicotinoyl chloride is isolated by distillation.[5]

    • The acyl chloride is carefully hydrolyzed with aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final product, 2,6-dichloro-5-fluoronicotinic acid.[5]

Physicochemical Properties

The introduction of fluorine, the most electronegative element, significantly alters the electronic properties of the pyridine ring without a large increase in steric bulk. This modification is key to its utility in drug design.

PropertyValueSource(s)
CAS Number 402-66-4[6][7]
Molecular Formula C₆H₄FNO₂[6][7]
Molecular Weight 141.10 g/mol [6][7]
Appearance Off-white to yellowish powder[6]
Melting Point 193-198 °C[8]
pKa 3.13 ± 0.10 (Predicted)
Solubility Soluble in methanol

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block for complex, biologically active molecules. The fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism, and it can alter the pKa of the pyridine nitrogen, influencing receptor binding and pharmacokinetic properties like membrane permeability.[9]

Case Study 1: Sotorasib (Lumakras™) - A KRAS G12C Inhibitor

For decades, the KRAS protein was considered "undruggable." The discovery of Sotorasib, a covalent inhibitor of the KRAS G12C mutant, was a landmark achievement in oncology.[2] The synthesis of Sotorasib begins with 2,6-dichloro-5-fluoronicotinic acid, a direct derivative of this compound.[9][10][11]

Mechanism of Action: The KRAS G12C mutation results in a constitutively active protein that drives uncontrolled cell growth by hyperactivating downstream signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK).[4][12][13] Sotorasib works by covalently and irreversibly binding to the mutant cysteine-12 residue.[12] This binding occurs in a transient pocket (the switch-II pocket) only accessible when KRAS is in its inactive, GDP-bound state. This action traps the protein in the "off" state, blocking downstream signaling and inhibiting tumor proliferation.[4][12][14]

KRAS/MAPK Signaling Pathway and Sotorasib Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) EGFR->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-Bound SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Translocates & Activates Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: Sotorasib traps KRAS G12C in its inactive state, blocking the MAPK signaling cascade.

The structure-activity relationship (SAR) studies for Sotorasib revealed that an axially chiral biaryl moiety was critical for engaging a previously hidden "cryptic" pocket on the KRAS protein, significantly enhancing potency.[15] The fluorinated pyridine core is an essential part of this optimized structure.

Case Study 2: Ivosidenib (Tibsovo®) - A Mutant IDH1 Inhibitor

Ivosidenib is a targeted therapy for cancers harboring mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, such as acute myeloid leukemia (AML) and cholangiocarcinoma.[1][16] The synthesis of Ivosidenib utilizes 3-amino-5-fluoropyridine, a direct precursor to this compound, as a key building block.[17]

Mechanism of Action: Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG). Mutant IDH1 gains a neomorphic function, converting α-KG into the oncometabolite 2-hydroxyglutarate (2-HG).[6][18] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, contributing to oncogenesis.[18][19] Ivosidenib is a potent and selective inhibitor of the mutant IDH1 enzyme. By binding to the mutant enzyme, it blocks the production of 2-HG, thereby restoring normal cellular differentiation and reducing blast counts in AML patients.[1][6][20]

Mutant IDH1 Pathway and Ivosidenib Inhibition

Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG via Wild-Type IDH1 mIDH1 Mutant IDH1 Enzyme aKG->mIDH1 TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetics TET Enzymes & Histone Demethylases TwoHG->Epigenetics Inhibits mIDH1->TwoHG Neomorphic Activity NormalDiff Restored Myeloid Differentiation mIDH1->NormalDiff Allows for Ivosidenib Ivosidenib Ivosidenib->mIDH1 Inhibits Differentiation Blocked Myeloid Differentiation Epigenetics->Differentiation Leads to

Caption: Ivosidenib inhibits mutant IDH1, preventing oncometabolite production and restoring cell differentiation.

The 5-fluoropyridinyl moiety in Ivosidenib is crucial for its high potency and metabolic stability, demonstrating the direct impact of this chemical group on the drug's therapeutic profile.

Conclusion

This compound exemplifies the power of strategic fluorination in modern chemistry. From its challenging initial synthesis to its current status as a readily available and indispensable intermediate, its history mirrors the advancements in synthetic organic chemistry. Its integral role in the creation of sophisticated, life-saving drugs like Sotorasib and Ivosidenib confirms its importance. For researchers in drug discovery, understanding the properties, synthesis, and strategic application of this compound and its derivatives is essential for the rational design of the next generation of targeted therapeutics.

References

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An In-Depth Technical Guide to the Safety and Handling of 5-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoronicotinic acid (CAS No. 402-66-4), a fluorinated pyridine derivative, is a key building block in medicinal chemistry and drug development.[1][2][3][4][5] Its unique electronic properties, conferred by the fluorine atom, make it a valuable synthon for creating novel therapeutics. However, as with many fluorinated organic compounds and pyridine derivatives, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, grounded in established scientific principles and best practices.

Hazard Identification and Toxicological Profile

GHS Hazard Statements:

  • H315: Causes skin irritation. [6][8][9]

  • H319: Causes serious eye irritation. [6][8][9]

  • H335: May cause respiratory irritation. [6][8][9]

The toxicological profile of this compound is largely inferred from its structural similarity to other pyridine and fluorinated organic compounds. Pyridine and its derivatives are known to be absorbed through the skin and can affect the central nervous system, liver, and kidneys.[10] Upon combustion or in certain reaction conditions, fluorinated organic compounds can decompose to release highly toxic and corrosive fumes, such as hydrogen fluoride (HF), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[11][12]

Table 1: Key Safety and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 402-66-4[1][2][3][4][5][6]
Molecular Formula C₆H₄FNO₂[1][2][3][4][5][6]
Molecular Weight 141.10 g/mol [1][2][3][4][5][6]
Appearance White to light yellow crystalline powder[3][5]
Melting Point 193-199 °C[9]
GHS Pictogram Irritant[8]
GHS Signal Word Warning[8]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[6][8][9]

Risk Mitigation and Safe Handling

A proactive approach to safety, employing the hierarchy of controls, is essential when working with this compound. This framework prioritizes the most effective control measures to minimize risk.

Diagram 1: Hierarchy of Controls for this compound

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The hierarchy of controls prioritizes safety measures from most to least effective.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, especially weighing, transferring, and reactions, must be conducted in a certified chemical fume hood. This is critical to prevent inhalation of the powder and any potential vapors. Best practices for fume hood use include:

    • Working at least 6 inches inside the sash.

    • Keeping the sash at the lowest possible height.

    • Avoiding rapid movements that can disrupt airflow.

    • Not using the fume hood for chemical storage, which can obstruct proper ventilation.

Administrative Controls: Establishing Safe Work Practices
  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for this compound should be written and readily accessible. This document should cover all aspects of its use, from receipt to disposal.

  • Training: All personnel who will handle the compound must be thoroughly trained on its hazards, the specific SOPs, and emergency procedures. This training should be documented.

  • Restricted Access: The area where this compound is used and stored should be clearly marked, and access should be limited to authorized personnel.

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[13] A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.

  • Skin Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Hand Protection: The choice of gloves is critical. Nitrile gloves are a common choice for general laboratory use and offer protection against many chemicals. However, for prolonged contact or when handling solutions of this compound, butyl rubber or neoprene gloves are recommended due to their superior resistance to a broader range of organic compounds, including acids.[12][14] Always inspect gloves for tears or holes before use, and practice proper glove removal techniques to avoid skin contamination. Double gloving is recommended for enhanced protection.

Diagram 2: PPE Selection Workflow

PPE Selection Workflow Start Handling This compound Solid Handling Solid? Start->Solid Solution Handling Solution? Solid->Solution No Goggles Chemical Splash Goggles Solid->Goggles Yes Solution->Goggles Yes LabCoat Lab Coat Goggles->LabCoat FaceShield Face Shield Goggles->FaceShield NitrileGloves Nitrile Gloves (Double-gloved) LabCoat->NitrileGloves ButylGloves Butyl/Neoprene Gloves (Double-gloved) LabCoat->ButylGloves FaceShield->LabCoat

Caption: Decision tree for selecting appropriate PPE based on the form of the chemical.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Protect from moisture.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[12] Reactions with these substances can be exothermic and potentially hazardous.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response:

  • Minor Spills (Solid):

    • Evacuate the immediate area.

    • Wear appropriate PPE, including a respirator if necessary.

    • Gently sweep up the spilled solid, avoiding dust generation. Use a dry cleanup procedure.[9]

    • Place the material in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EH&S) department immediately.

    • Prevent entry into the affected area.

Fire Fighting:

  • This compound is not combustible, but containers may burn.[9]

  • Use an extinguishing medium suitable for the surrounding fire (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).[9]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products like hydrogen fluoride.[11]

Experimental Protocol: Synthesis of an Amide using this compound

This protocol details the synthesis of an amide from this compound via an acyl chloride intermediate. This is a common transformation in medicinal chemistry, and each step has been designed with safety and efficiency in mind.

Objective: To synthesize N-benzyl-5-fluoronicotinamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Benzylamine

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of the Carboxylic Acid (in a fume hood):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous DCM (approx. 0.1 M solution).

    • Slowly add thionyl chloride (1.2 eq) dropwise at room temperature. Causality: Thionyl chloride is a hazardous and corrosive reagent that reacts with the carboxylic acid to form the more reactive acyl chloride intermediate. This reaction releases HCl and SO₂ gas, necessitating the use of a fume hood and an inert atmosphere to prevent reaction with moisture.

    • Heat the reaction mixture to reflux (approx. 40°C) for 2-3 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

    • Allow the reaction to cool to room temperature.

    • Carefully remove the excess thionyl chloride and DCM under reduced pressure. Causality: It is crucial to remove all excess thionyl chloride as it will react violently with the amine in the next step.

  • Amide Bond Formation (in a fume hood):

    • Dissolve the crude 5-fluoronicotinoyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl that is generated during the amidation reaction, driving the reaction to completion.

    • Cool the amine solution to 0°C in an ice bath.

    • Slowly add the solution of 5-fluoronicotinoyl chloride to the cooled amine solution dropwise. Causality: The reaction is exothermic, and slow addition at a low temperature helps to control the reaction rate and prevent side reactions.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography or recrystallization to yield the pure N-benzyl-5-fluoronicotinamide.

Waste Disposal and Decontamination

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated PPE, weighing paper, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[15] Do not mix with incompatible waste streams.[15]

  • Neutralization of Aqueous Waste: Acidic aqueous waste from the work-up can be neutralized before collection. While in a fume hood and with appropriate PPE, slowly add a dilute solution of sodium bicarbonate or sodium hydroxide with stirring until the pH is neutral (pH 6-8). This should only be done for dilute aqueous waste streams.

  • Decontamination of Glassware: Glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste.[15] The glassware can then be washed with soap and water.

  • Final Disposal: All hazardous waste must be disposed of through your institution's licensed hazardous waste management program.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. By understanding its hazards, implementing robust safety protocols based on the hierarchy of controls, and being prepared for emergencies, researchers can handle this compound with confidence and ensure a safe laboratory environment. Adherence to the principles and procedures outlined in this guide is a critical component of responsible scientific practice.

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-Fluoronicotinic Acid from 3-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-fluoronicotinic acid, a key building block in pharmaceutical and agrochemical research. The described methodology initiates from 3-fluoroquinoline and proceeds through a two-step sequence involving a selective oxidation followed by thermal decarboxylation. Historically, the synthesis has been challenged by the lability of the C-F bond under harsh oxidative conditions.[1] This guide details a robust process that overcomes this limitation by employing a targeted oxidation strategy, ensuring the integrity of the fluoro-substituted pyridine ring. The protocol is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, detailed safety procedures, and characterization guidelines to ensure reproducible and high-purity outcomes.

Introduction and Scientific Background

This compound is a valuable fluorinated pyridine derivative widely utilized in the synthesis of bioactive molecules. The introduction of a fluorine atom into an organic molecule can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.

The synthesis of this compound via the oxidation of 3-fluoroquinoline presents a notable chemical challenge. The quinoline ring system is relatively resistant to oxidation.[2] While strong oxidizing agents like potassium permanganate or nitric acid are often used to cleave the benzene ring of the quinoline core, these harsh conditions have been reported to cleave the C-F bond in 3-fluoroquinoline, resulting in fluorine-free materials instead of the desired product.[1]

This protocol details a validated two-step synthesis that circumvents this issue (Figure 1).

  • Selective Oxidation: The benzene ring of 3-fluoroquinoline is selectively cleaved to form the intermediate, 5-fluoroquinolinic acid (pyridine-2,3-dicarboxylic acid with a fluorine at the 5-position). This is achieved using an oxidizing agent that generates nascent oxygen, such as hydrogen peroxide in the presence of a copper (II) salt catalyst.[1] This method is sufficiently mild to preserve the sensitive C-F bond.

  • Thermal Decarboxylation: The resulting 5-fluoroquinolinic acid is then heated, causing the selective loss of the carboxylic acid group at the 2-position to yield the final product, this compound.

This application note provides the detailed methodology for each step, ensuring scientific integrity and reproducibility.

Reaction Pathway and Mechanism

The overall transformation from 3-fluoroquinoline to this compound is depicted below. The initial oxidation targets the electron-rich benzene portion of the quinoline system, while the subsequent decarboxylation is regioselective due to the electronic influence of the ring nitrogen.

Reaction_Pathway cluster_0 Step 1: Selective Oxidation cluster_1 Step 2: Thermal Decarboxylation 3-Fluoroquinoline 5-Fluoroquinolinic_Acid 3-Fluoroquinoline->5-Fluoroquinolinic_Acid H₂O₂, Cu(OAc)₂ 5-Fluoronicotinic_Acid 5-Fluoroquinolinic_Acid_ref->5-Fluoronicotinic_Acid Heat (Δ) - CO₂ G Figure 2: Detailed Experimental Workflow cluster_A Part A: Oxidation cluster_B Part B: Decarboxylation cluster_C Final Analysis A1 1. Setup Reaction (3-Fluoroquinoline, Cu(OAc)₂) A2 2. Heat to 75°C A1->A2 A3 3. Add H₂O₂ Dropwise A2->A3 A4 4. Isolate Copper Salt (Filtration) A3->A4 A5 5. Acidify with HCl A4->A5 A6 6. Isolate & Dry Product (5-Fluoroquinolinic Acid) A5->A6 B1 7. Setup for Heating A6->B1 Transfer Product B2 8. Heat to 160-180°C (CO₂ evolution) B1->B2 B3 9. Cool and Solidify B2->B3 B4 10. Recrystallize (Ethanol/Water) B3->B4 B5 11. Isolate & Dry Product (this compound) B4->B5 C1 12. Characterization (NMR, MS, MP) B5->C1 Final Sample

Sources

Application Note & Protocol: Esterification of 5-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesizing 5-Fluoronicotinate Esters for Pharmaceutical and Agrochemical Research

Introduction

5-Fluoronicotinic acid is a pivotal heterocyclic building block in the synthesis of high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors. The fluorine substituent imparts unique electronic properties and metabolic stability, making it a desirable moiety in drug design. Esterification of the carboxylic acid group is a fundamental transformation, converting the polar acid into a more versatile, often more reactive, intermediate. These esters, such as ethyl 5-fluoronicotinate, are key intermediates for creating kinase inhibitors, targeted therapies, and novel pesticides.[1]

This guide provides a detailed protocol for the synthesis of 5-fluoronicotinate esters via the classic Fischer-Speier esterification. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss the critical parameters that ensure a successful, high-yield synthesis. This document is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for preparing these essential intermediates.

Chemical Principles & Mechanistic Insights

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product side.

The mechanism proceeds through several reversible steps:

  • Protonation of the Carbonyl: The acid catalyst (commonly concentrated sulfuric acid) protonates the carbonyl oxygen of the this compound. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[5]

  • Nucleophilic Attack: The alcohol (e.g., methanol or ethanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol moiety) to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[3]

To drive the reaction to completion, Le Châtelier's principle is applied. This is typically achieved by using a large excess of the alcohol, which serves as both a reactant and the solvent, or by actively removing water as it is formed.[3][5]

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g). Add methanol (100 mL). Stir the mixture to dissolve the acid. Some gentle warming may be required.

  • Catalyst Addition: Cool the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise. Causality Note: This addition is highly exothermic. Adding the acid slowly to a cooled solution prevents overheating and potential side reactions.

  • Reflux: Remove the ice bath. Attach a reflux condenser with cooling water running. Heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Causality Note: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures that the volatile methanol is not lost from the reaction vessel.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material.

  • Cooling and Concentration: After the reaction is complete, allow the flask to cool to room temperature. Remove approximately 70-80% of the methanol using a rotary evaporator. Causality Note: Reducing the volume of the polar solvent simplifies the subsequent aqueous work-up and extraction.

  • Neutralization (Quenching): In a separate large beaker (e.g., 500 mL), place ~100 mL of saturated sodium bicarbonate solution. Slowly and carefully pour the concentrated reaction mixture into the bicarbonate solution with stirring. Be cautious as significant CO2 evolution (frothing) will occur. Continue adding the reaction mixture portion-wise until complete. Add more bicarbonate solution if necessary until the pH is neutral or slightly basic (pH 7-8). Causality Note: Neutralization removes the sulfuric acid catalyst and quenches the reaction. It also deprotonates any unreacted carboxylic acid, rendering it water-soluble and easily separable from the desired ester product.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers. Causality Note: The ester product is significantly more soluble in organic solvents than in the aqueous phase, allowing for its efficient separation.

  • Drying and Isolation: Dry the combined organic layers over anhydrous magnesium sulfate. Filter off the drying agent and wash the solid with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 5-fluoronicotinate, which is often an oil or low-melting solid.

Purification and Characterization

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; Insufficient reflux time.Increase reaction time. Monitor by TLC until starting material is consumed.
Water present in reagents or glassware.Use anhydrous alcohol and oven-dried glassware.
Loss of product during work-up.Ensure pH is basic before extraction. Perform extractions thoroughly.
Reaction Stalls Inactive or insufficient catalyst.Use fresh, concentrated sulfuric acid. Ensure the correct amount was added.
Dark Coloration Reaction overheated; Side reactions.Ensure controlled heating. Do not exceed the reflux temperature of the alcohol.
Emulsion in Separatory Funnel Soaps formed during neutralization.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow layers to stand for a longer period.

Alternative Method: Steglich Esterification

For substrates that are sensitive to the harsh acidic conditions of the Fischer method, the Steglich esterification offers a mild and effective alternative. [6][7]This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the reaction at room temperature. [6][8][9]

  • Advantages: Mild conditions (room temperature, neutral pH), suitable for acid-labile substrates. [8][10]* Disadvantages: Higher cost of reagents (DCC, DMAP), and the byproduct, dicyclohexylurea (DCU), can sometimes be difficult to remove completely from the product. [6] This method is particularly valuable when esterifying complex molecules where preserving other functional groups is paramount.

Conclusion

The Fischer-Speier esterification represents a robust, scalable, and cost-effective method for the synthesis of 5-fluoronicotinate esters. By understanding the underlying reaction mechanism and carefully controlling key parameters such as catalyst concentration, temperature, and work-up conditions, researchers can reliably produce these valuable intermediates in high yield and purity. This protocol, grounded in established chemical principles, provides a solid foundation for scientists engaged in the dynamic fields of drug discovery and development.

References

  • Teck. (2018, December 7). Sulphuric Acid Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: sulphuric acid ... %. Retrieved from [Link]

  • Univar Solutions. (2015, February 2). Material Safety Data Sheet: Sulfuric Acid. Retrieved from [Link]

  • Mitsubishi Gas Chemical America. (n.d.). Product: Methanol Safety Data Sheet. Retrieved from [Link]

  • Proman USA. (2022, July 19). Methanol Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 5-fluoronicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). US3027380A - Process for preparing this compound.
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  • Google Patents. (n.d.). CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate.
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  • The Synthetic Organic Chemistry Site. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • PubMed Central. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
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  • National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

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Application Notes & Protocols: Strategic Amidation of 5-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 5-Fluoronicotinic Acid Amides

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring can profoundly influence a molecule's physicochemical and pharmacological properties.[1][2] Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2][3]

Consequently, the amide derivatives of this compound are prevalent scaffolds in the development of novel therapeutics, particularly in oncology and neuroscience.[4] The amide bond itself is a critical pharmacophore, providing structural rigidity and hydrogen bonding capabilities. However, forming this bond—especially with an electron-deficient heteroaromatic acid—requires careful selection of reagents and conditions to achieve high yields and purity.

This guide provides an in-depth analysis of common and effective amidation strategies for this compound, explaining the mechanistic rationale behind protocol choices and offering detailed, field-proven methodologies.

Core Principles: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, the reaction necessitates a "coupling reagent" to activate the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[5][6] The choice of activating agent is the most critical decision in planning an amidation reaction.

Strategic Approaches to Amidation

Several classes of coupling reagents are available, each with distinct advantages, mechanisms, and ideal use cases. We will explore three primary, reliable methods for the amidation of this compound.

Method 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

Expertise & Rationale: This is one of the most classic and widely used methods. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5][7][8] However, this intermediate is unstable and can rearrange into an unreactive N-acylurea, which terminates the reaction and complicates purification.[7][8]

To prevent this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, rapidly converting the O-acylisourea into a more stable HOBt-ester.[9] This active ester is less prone to side reactions and efficiently reacts with the amine to form the desired amide.[8] The water-solubility of EDC and its urea byproduct simplifies workup, as they can be removed with a simple aqueous wash.[8][10]

Detailed Protocol: EDC/HOBt Coupling

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • EDC·HCl (1.2 - 1.5 equivalents)

  • HOBt (1.2 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DCM or DMF (to a concentration of ~0.1-0.5 M).

  • Add the amine (1.0-1.2 eq), HOBt (1.2 eq), and the base (e.g., DIPEA, 2.0 eq).

  • Stir the solution at room temperature for 5-10 minutes.

  • Cool the mixture to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction and minimize side products.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Method 2: Uronium/Aminium Salt Coupling (HATU)

Expertise & Rationale: For challenging or precious substrates, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are the gold standard.[9] HATU is derived from HOAt (1-Hydroxy-7-azabenzotriazole), which is more reactive than HOBt.[11]

The mechanism involves the initial deprotonation of the carboxylic acid by a non-nucleophilic base (typically DIPEA).[12][13] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[9][12][14] The pyridine nitrogen atom in the HOAt moiety is believed to provide anchimeric assistance (neighboring group participation), stabilizing the transition state and accelerating the rate of amidation.[14] This leads to very fast reaction times, high yields, and minimal racemization for chiral substrates, making it superior for difficult couplings involving sterically hindered or electron-poor amines.[9]

Detailed Protocol: HATU Coupling

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.2 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Solvent: Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add DIPEA (2.0-3.0 eq) dropwise. A color change (often to yellow) may be observed, indicating the formation of the active ester.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Reactions with HATU are often complete much faster than with EDC.

  • Monitoring: Track reaction completion via TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer multiple times with water to remove DMF and the tetramethylurea byproduct, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide via flash column chromatography.

Method 3: Acyl Halide Formation (via SOCl₂)

Expertise & Rationale: This is a robust, cost-effective two-step method often favored for large-scale synthesis. The carboxylic acid is first converted to a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with the amine in the presence of a base to form the amide.

This method is powerful but can be limited by functional group tolerance, as the harsh conditions of acyl chloride formation can react with sensitive groups. However, for robust substrates, it is highly efficient. A base is required in the second step to neutralize the HCl byproduct generated during the amidation.

Detailed Protocol: Acyl Chloride Method

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂) (2.0 - 5.0 equivalents)

  • Amine (1.0 - 1.2 equivalents)

  • Base: Triethylamine (TEA) or Pyridine (2.0 equivalents)

  • Solvent: Anhydrous Toluene, DCM, or neat SOCl₂

Procedure:

Step A: Formation of 5-Fluoronicotinoyl Chloride

  • To a flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), add this compound (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2-5 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (typically ~80 °C) for 1-3 hours. The solid carboxylic acid should dissolve as it converts to the acyl chloride.

  • After the reaction is complete (evolution of gas ceases), remove the excess SOCl₂ by distillation or under reduced pressure (co-evaporating with toluene can help). The crude 5-fluoronicotinoyl chloride is often used directly in the next step.

Step B: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.0 eq) and a base like triethylamine (2.0 eq) in the same anhydrous solvent.

  • Slowly add the amine solution dropwise to the cold acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Filter off the triethylamine hydrochloride salt that precipitates. Wash the filtrate with water, 1 M HCl, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.

Comparative Analysis of Methods

ParameterEDC/HOBtHATUAcyl Chloride (SOCl₂)
Reactivity GoodExcellentVery High
Reaction Time 4 - 24 hours1 - 4 hours2 - 5 hours (total)
Yields Good to ExcellentTypically HighestGood to Excellent
Side Reactions N-acylurea formation, racemizationMinimalPotential for side reactions with sensitive functional groups
Cost ModerateHighLow
Workup Aqueous wash removes byproductsRequires thorough washing to remove DMF/byproductsFiltration of salts, aqueous wash
Best For... General purpose, routine synthesisDifficult couplings, precious materials, chiral substratesLarge-scale synthesis, robust substrates

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the amidation of this compound using a coupling reagent.

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: This compound Amine, Reagents, Base B Dissolve in Anhydrous Solvent A->B C Cool to 0 °C B->C D Add Coupling Reagent & Base (as required) C->D E Stir at RT (1-24h) D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup (Acid/Base/Brine Washes) F->G H Dry & Concentrate G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS, HRMS) I->J K Final Product J->K Pure Amide Product

Caption: Generalized workflow for the synthesis of this compound amides.

References

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Application Notes & Protocols: Strategic Use of 5-Fluoronicotinic Acid Scaffolds in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of a fluorine atom into a pyridine ring, as seen in 5-fluoronicotinic acid, offers a powerful tool for modulating the physicochemical and metabolic properties of pharmacologically active molecules. This substitution can enhance binding affinity, improve metabolic stability, and alter pKa, making it a highly sought-after motif in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and ability to efficiently construct C(sp²)–C(sp²) bonds.[1][2]

However, employing this compound directly in a Suzuki coupling presents a unique set of challenges and strategic considerations that deviate from standard protocols. The inherent electronic properties of the fluoropyridine ring and the dual reactivity of the carboxylic acid and C-F bond demand a nuanced, mechanistically-driven approach. This guide provides an in-depth analysis of the strategic pathways for utilizing this valuable scaffold, complete with detailed protocols and field-proven insights to navigate the complexities of these reactions.

Mechanistic Considerations & Strategic Pathways

Successfully using the this compound framework in cross-coupling requires a deliberate choice based on which bond is to be made and which is to be broken. The reactivity of the molecule offers three distinct strategic pathways.

Pillar 1: The Challenge of C–F Bond Activation

The carbon-fluorine bond is the strongest single bond to carbon, and its direct activation in an electron-deficient ring like pyridine is non-trivial under standard Suzuki-Miyaura conditions.[3] Traditional palladium catalysts that readily perform oxidative addition into C–Br or C–I bonds are typically ineffective for C–F bonds. While specialized catalyst systems for C–F activation exist, they are beyond the scope of routine Suzuki couplings and often require harsh conditions that may not be compatible with the carboxylic acid moiety. Therefore, for the purposes of standard laboratory synthesis, the C–F bond in this compound should be considered inert and not a viable leaving group.

Pillar 2: The Carboxylic Acid as a Handle via Decarboxylative Coupling

A more advanced and innovative strategy involves using the carboxylic acid group itself as a reactive handle. Decarboxylative cross-coupling reactions enable the replacement of a –COOH group with a new C–C bond. This pathway avoids the need for a pre-installed halide leaving group but requires specific activation of the carboxylic acid and often employs nickel catalysis, which has shown efficacy in these transformations.[4][5] The general approach involves converting the carboxylic acid in situ into a derivative with a better leaving group, such as a redox-active ester or an acid fluoride, which can then enter a catalytic cycle analogous to the traditional Suzuki reaction.[6][7]

Pillar 3: The Conventional Pathway: Synthesis via Halogenated Precursors

The most established and reliable method for synthesizing 5-aryl nicotinic acid derivatives is to start with a halogenated precursor, such as 5-bromonicotinic acid.[8][9] In this well-trodden path, the C–Br bond serves as the reactive electrophilic site for a standard palladium-catalyzed Suzuki-Miyaura coupling. This strategy is highly versatile, benefits from a vast body of literature, and is compatible with a wide range of boronic acids.[10] While this does not use this compound as a reactant, it is the principal method for producing its arylated derivatives.

Application Note 1: Protocol for Decarboxylative Suzuki-Type Coupling

This protocol outlines a modern, nickel-catalyzed approach for the direct coupling of arylboronic acids with this compound via activation of the carboxyl group. This method leverages the principles of coupling with redox-active esters, providing a direct route to 5-aryl-3-fluoropyridines.[4][5]

Workflow for Decarboxylative Coupling

G cluster_0 Step 1: In Situ Activation cluster_1 Step 2: Nickel-Catalyzed Cross-Coupling cluster_2 Step 3: Workup & Purification A This compound + Carboxylic Acid Activator (e.g., TCNHPI + DCC) B Add Boronic Acid, Ni Precatalyst (NiCl2·6H2O), Ligand (e.g., dtbbpy), and Base (Et3N) A->B Formation of Redox-Active Ester C Heat Reaction Mixture (e.g., 75-85 °C) B->C Initiate Catalysis D Aqueous Workup C->D Reaction Complete E Column Chromatography D->E F 5-Aryl-3-fluoropyridine (Final Product) E->F

Caption: Workflow for Ni-catalyzed decarboxylative coupling.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 equiv)

  • N-Hydroxy-tetrachlorophthalimide (TCNHPI) (1.0 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.0 equiv)

  • Arylboronic acid (3.0 equiv)

  • NiCl₂·6H₂O (10-20 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (10-20 mol%)

  • Triethylamine (Et₃N) (10 equiv)

  • Anhydrous solvents: 1,4-Dioxane and N,N-Dimethylformamide (DMF) (10:1 ratio)

  • Schlenk flask or sealed reaction vial

Procedure:

  • In Situ Activation:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), TCNHPI (1.0 equiv), and DCC (1.0 equiv).

    • Add anhydrous 1,4-dioxane to dissolve the reagents.

    • Stir the mixture at room temperature for 1-2 hours to form the redox-active ester. A precipitate of dicyclohexylurea (DCU) will form. Do not filter at this stage.

  • Cross-Coupling Setup:

    • In a separate flask, prepare the catalyst solution by dissolving NiCl₂·6H₂O (20 mol%) and dtbbpy (20 mol%) in a minimal amount of anhydrous DMF.

    • To the flask containing the activated ester, add the arylboronic acid (3.0 equiv) and triethylamine (10 equiv).

    • Add the prepared nickel catalyst solution to the reaction mixture via syringe.

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at 75-85 °C.

    • Stir the mixture vigorously for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter to remove the DCU precipitate and other insolubles.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 5-aryl-3-fluoropyridine.

Data Presentation: Expected Reaction Parameters
Arylboronic Acid PartnerCatalyst Loading (mol%)Base (equiv)Temp (°C)Potential Outcome
Phenylboronic acid10-201085Good to excellent yield
4-Methoxyphenylboronic acid10-201085Good to excellent yield
4-Chlorophenylboronic acid10-201085Good yield
2-Thiopheneboronic acid10-201085Moderate to good yield

Application Note 2: Protocol for Suzuki Coupling of a Halogenated Precursor

This protocol details the conventional, robust, and widely validated palladium-catalyzed Suzuki-Miyaura coupling using 5-bromonicotinic acid as the starting material to generate 5-arylnicotinic acid derivatives.[8][9] This serves as the benchmark methodology.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle A Pd(0)L2 B Ar-Pd(II)(X)L2 A->B Oxidative Addition C Ar-Pd(II)(Ar')L2 B->C Transmetalation C->A Reductive Elimination Product Ar-Ar' (5-Arylnicotinic Acid) C->Product ArX Ar-X (5-Bromonicotinic Acid) ArX->B ArB Ar'-B(OH)2 (Boronic Acid) ArB->C Base Base (e.g., K3PO4) Base->C

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Step-by-Step Protocol

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[8]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)[8]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

    • Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

    • Add the degassed solvent (e.g., DMF) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[8]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~2-3 with 1M HCl. This will precipitate the product.[8]

    • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

    • If the product is not a solid, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 5-arylnicotinic acid.[8]

Data Presentation: Validated Reaction Conditions & Yields
Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF8085[8]
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF8089[8]
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF8082[8]
4-Methylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O10091[9]

Troubleshooting & Field-Proven Insights

Navigating Suzuki-Miyaura couplings, especially with heteroaromatic substrates, often requires proactive troubleshooting.

ProblemProbable Cause(s)Recommended Solutions & Rationale
Low Yield & Protodeboronation 1. The C-B bond of the boronic acid is cleaved by water/base before transmetalation can occur.[11] 2. Heteroaryl boronic acids are particularly susceptible.[12]1. Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable pinacol ester or potassium trifluoroborate salt. These are less prone to protodeboronation.[12][13] 2. Employ Milder Bases: Switch from strong bases (like NaOH) to milder options like K₃PO₄, Cs₂CO₃, or K₂CO₃. These are effective enough to facilitate the catalytic cycle but minimize boronic acid decomposition.[11][14] 3. Use Anhydrous Conditions: If feasible, running the reaction under strictly anhydrous conditions can suppress this side reaction.[12]
No Reaction or Stalled Reaction 1. Catalyst inhibition by the pyridine nitrogen.[12][15] 2. Oxidative addition is too slow with the electron-deficient fluoropyridine ring.1. Select Appropriate Ligands: For challenging heteroaryl halides, standard ligands like PPh₃ may be insufficient. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These accelerate oxidative addition and reductive elimination, outcompeting catalyst inhibition.[12] 2. Screen Palladium Precatalysts: Start with a robust precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the selected ligand.[12]
Formation of Side Products 1. Homocoupling of the boronic acid. 2. Dehalogenation of the starting material.1. Ensure Anoxic Conditions: Rigorously degas solvents and maintain a strict inert atmosphere. Oxygen can promote the oxidative homocoupling of boronic acids. 2. Lower Reaction Temperature: If dehalogenation is observed, reducing the temperature may suppress this pathway. 3. Optimize Base/Solvent: The choice of base and solvent can influence the rate of dehalogenation. A non-aqueous system might be beneficial.[12]

Conclusion

While the direct use of this compound as an electrophile in a standard Suzuki coupling is not feasible due to the inertness of the C-F bond, its scaffold is readily incorporated into complex molecules through strategic design. The conventional and highly reliable approach involves the palladium-catalyzed coupling of a halogenated precursor, like 5-bromonicotinic acid, with a diverse array of boronic acids. For researchers seeking more direct and modern routes, nickel-catalyzed decarboxylative couplings present a promising, albeit more complex, alternative. A thorough understanding of the underlying reaction mechanisms and potential side reactions is paramount for selecting the optimal conditions, troubleshooting effectively, and ultimately achieving success in the synthesis of these valuable pharmaceutical building blocks.

References

  • J. Organomet. Chem. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • J. Am. Chem. Soc. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • NIH Public Access. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • Org. Lett. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

  • J. Org. Chem. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (1999). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • ResearchGate. (2017). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • NIH Public Access. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • NIH Public Access. (2019). Base-Free Nickel-Catalysed DecarbonylativeSuzuki-Miyaura Coupling of Acid Fluorides. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]

  • ResearchGate. (2012). Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]

  • Royal Society of Chemistry. (2022). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. (2013). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. [Link]

  • NIH Public Access. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • PubMed. (2016). Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids. [Link]

  • ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. [Link]

  • NIH Public Access. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Introduction: The Strategic Role of Fluorine in Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 5-Fluoronicotinic Acid in Coordination Chemistry: Synthesis, Characterization, and Applications

In the vast field of coordination chemistry, the design of organic ligands is paramount to tuning the structure, reactivity, and function of the resulting metal complexes. This compound (5-FNA), a derivative of vitamin B3 (nicotinic acid), has emerged as a particularly intriguing ligand. Its structural rigidity, defined coordination vectors provided by the pyridine nitrogen and the carboxylate group, and crucially, the presence of a fluorine atom, make it a powerful building block for novel coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes.

The introduction of fluorine into an organic ligand is a strategic choice, not a mere substitution. The high electronegativity and small size of the fluorine atom can profoundly alter the physicochemical and biological properties of the metal complex.[1] These modifications include:

  • Enhanced Stability: The strong carbon-fluorine bond can increase the thermal and oxidative stability of the resulting coordination compound.[2]

  • Modulation of Electronic Properties: Fluorine's electron-withdrawing nature influences the electron density on the pyridine ring, which in turn affects the metal-ligand bond strength and the redox properties of the metal center.

  • Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds (C–H···F) and halogen bonds, which can be pivotal in directing the supramolecular assembly of the final architecture.

  • Biomedical Relevance: Fluorination is a common strategy in drug design to improve properties like metabolic stability and cell permeability. This makes 5-FNA an attractive ligand for developing potential metallodrugs with therapeutic applications, such as anticancer agents.[1][3]

This guide serves as a comprehensive resource for researchers, providing both foundational knowledge and detailed protocols for the synthesis, characterization, and application of coordination compounds based on the this compound ligand.

PART 1: Synthesis of Metal-5-Fluoronicotinate Complexes

The synthesis of coordination compounds with 5-FNA can be achieved through various methods, with the choice of technique heavily influencing the final product's crystallinity, dimensionality, and phase purity. The most common approaches are hydrothermal/solvothermal synthesis and slow solvent evaporation at ambient temperatures.

Protocol 1: Hydrothermal Synthesis of a 2D Zinc(II)-5-Fluoronicotinate Framework

Hydrothermal synthesis is a powerful method for crystallizing coordination polymers that may not be readily accessible under ambient conditions. The elevated temperature and pressure can overcome kinetic barriers and promote the formation of thermodynamically stable, highly ordered structures. This protocol is adapted from methodologies used for analogous halonicotinic acid systems.[4]

Rationale:

  • Metal Salt: Zinc(II) salts are frequently used due to the flexible coordination geometry of the Zn(II) ion (typically tetrahedral or octahedral), which allows for the formation of diverse network topologies.

  • Solvent System: A mixture of water and an organic co-solvent (like ethanol or DMF) is often employed to ensure the solubility of both the inorganic salt and the organic ligand.

  • Temperature: A temperature of around 100-150 °C is typically sufficient to drive the reaction to completion and promote crystal growth without decomposing the ligand.

  • pH Adjustment: The coordination of the carboxylate group is pH-dependent. Deprotonation is necessary for it to bind to the metal center. While sometimes the reaction proceeds without pH adjustment, a mild base can be used to ensure deprotonation.

Materials:

  • This compound (C₆H₄FNO₂)[5][6]

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Deionized water

  • Ethanol

  • 20 mL Teflon-lined stainless-steel autoclave

Step-by-Step Procedure:

  • Ligand Solution: In a 25 mL beaker, dissolve 0.071 g (0.5 mmol) of this compound in 5 mL of ethanol with gentle stirring.

  • Metal Salt Solution: In a separate beaker, dissolve 0.149 g (0.5 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of deionized water.

  • Mixing: Slowly add the metal salt solution to the ligand solution under continuous stirring. A white precipitate may form.

  • Transfer to Autoclave: Transfer the resulting mixture into the 20 mL Teflon-lined autoclave.

  • Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the autoclave to 120 °C and maintain this temperature for 48 hours.

  • Cooling: Turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 24 hours. Slow cooling is critical for the formation of high-quality single crystals.

  • Isolation and Washing: Open the autoclave and collect the crystalline product by vacuum filtration. Wash the crystals sequentially with deionized water (2 x 5 mL) and ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the final product in air.

Protocol 2: Ambient Temperature Synthesis of a Nickel(II) Mixed-Ligand Complex

Room temperature, slow-evaporation methods are simpler and less energy-intensive. They are particularly suitable for generating complexes that may be unstable at higher temperatures. This protocol incorporates a secondary ligand (4,4'-bipyridine), a common strategy to create higher-dimensional or bridged structures. This protocol is adapted from the synthesis of a related Ni(II) complex with 6-fluoronicotinate.[2]

Rationale:

  • Mixed-Ligand System: The use of 5-FNA as the primary ligand and a linear N-donor ligand like 4,4'-bipyridine as a "pillar" or "linker" allows for the construction of more complex architectures, such as 1D chains bridged into 2D or 3D frameworks.

  • Solvent Choice: A water/ethanol mixture is used to solubilize all components.

  • pH Adjustment: The pH is adjusted to ~7 using a base (e.g., ammonia or NaOH solution) to ensure the deprotonation of the carboxylic acid, making the carboxylate oxygen available for coordination.[2]

  • Slow Evaporation: Allowing the solvent to evaporate slowly over days or weeks provides the necessary time for molecules to self-assemble into a well-ordered crystalline lattice.

Materials:

  • This compound (C₆H₄FNO₂)

  • Nickel(II) sulfate heptahydrate (NiSO₄·7H₂O)

  • 4,4'-Bipyridine (C₁₀H₈N₂)

  • Deionized water

  • Ethanol

  • Dilute ammonia solution (or NaOH)

Step-by-Step Procedure:

  • Ligand Solution 1 (5-FNA): Dissolve 0.071 g (0.5 mmol) of this compound in 5 mL of deionized water, warming gently if necessary.

  • Ligand Solution 2 (4,4'-bpy): Dissolve 0.039 g (0.25 mmol) of 4,4'-bipyridine in 3 mL of ethanol.

  • Metal Salt Solution: Dissolve 0.070 g (0.25 mmol) of NiSO₄·7H₂O in 3 mL of deionized water.

  • Mixing: Combine the two ligand solutions and stir for 10 minutes. Then, slowly add this combined solution to the nickel(II) sulfate solution with continuous stirring.

  • pH Adjustment: Adjust the pH of the final solution to approximately 7 by adding the dilute ammonia solution dropwise.

  • Crystallization: Cover the beaker with parafilm and pierce a few small holes in it. Leave the solution undisturbed at room temperature.

  • Crystal Growth: Colorless or pale green crystals suitable for X-ray diffraction should form within 5-10 days as the solvent slowly evaporates.

  • Isolation: Collect the crystals by decanting the mother liquor, and wash them carefully with a small amount of cold water.

  • Drying: Allow the crystals to air dry.

PART 2: Structural and Physicochemical Characterization

Once synthesized, a thorough characterization of the metal-5-fluoronicotinate complex is essential to confirm its identity, structure, purity, and stability. A multi-technique approach is standard practice.

G cluster_synthesis Synthesis cluster_characterization Characterization Workflow cluster_analysis Data Analysis Synthesis Crystalline Product SCXRD Single-Crystal X-ray Diffraction Synthesis->SCXRD PXRD Powder X-ray Diffraction Synthesis->PXRD IR Infrared (IR) Spectroscopy Synthesis->IR TGA Thermogravimetric Analysis (TGA) Synthesis->TGA Structure 3D Structure & Coordination Geometry SCXRD->Structure Purity Phase Purity PXRD->Purity Coordination Ligand Coordination Confirmation IR->Coordination Stability Thermal Stability & Solvation TGA->Stability

Caption: Standard workflow for the characterization of coordination compounds.

Single-Crystal X-ray Diffraction (SCXRD)

This is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on:

  • Metal Coordination Environment: The number of coordinating atoms, the geometry (e.g., octahedral, tetrahedral), and the identity of the coordinating atoms.

  • Bond Lengths and Angles: Provides exact measurements of metal-ligand bond distances and angles.

  • Supramolecular Structure: Reveals how individual complex units are connected to form 1D, 2D, or 3D networks and shows intermolecular interactions like hydrogen bonding.

Bond TypeTypical Bond Length (Å)Reference(s)
Ni—O (carboxylate)2.0 - 2.1[2]
Ni—N (pyridine)2.1 - 2.2[2]
Zn—O (carboxylate)1.9 - 2.1[4]
Zn—N (pyridine)2.0 - 2.2[4]
Table 1: Representative metal-ligand bond lengths in related nicotinate complexes.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for confirming the coordination of the 5-FNA ligand, particularly the carboxylate group. The key is to compare the spectrum of the complex with that of the free (uncoordinated) this compound.

  • Causality: In the free acid, the carboxylic acid group shows a prominent C=O stretch (ν(C=O)) around 1700 cm⁻¹. Upon deprotonation and coordination to a metal ion, this single peak is replaced by two distinct peaks: an asymmetric carboxylate stretch (νₐₛ(COO⁻)) and a symmetric carboxylate stretch (νₛ(COO⁻)). The positions of these peaks, and the difference between them (Δν = νₐₛ - νₛ), can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate, bridging).[7]

Vibration ModeFree Ligand (5-FNA) Approx. cm⁻¹Coordinated Ligand Approx. cm⁻¹
O-H stretch (carboxylic acid)~3000 (broad)Absent
C=O stretch (carboxylic acid)~1710Absent
Asymmetric COO⁻ stretch (νₐₛ)N/A1550 - 1620
Symmetric COO⁻ stretch (νₛ)N/A1380 - 1440
Table 2: Typical IR vibrational frequencies for free vs. coordinated this compound.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of the complex and to quantify the presence of solvent molecules (e.g., water, ethanol) that may be part of the crystal lattice or directly coordinated to the metal center. A typical TGA curve for a hydrated complex will show an initial weight loss corresponding to the loss of water molecules, followed by a plateau, and then a final, sharp weight loss at higher temperatures as the organic ligand decomposes.[2]

PART 3: Coordination Modes and Supramolecular Architectures

This compound is a versatile ligand capable of adopting several coordination modes, which dictates the dimensionality and topology of the final structure. The pyridine nitrogen and the two carboxylate oxygen atoms are the primary donor sites.

G cluster_modes Common Coordination Modes of 5-Fluoronicotinate M1 M L1 5-FNA Ligand M1->L1 Monodentate (N-donor) M2 M L2 5-FNA Ligand M2->L2 Monodentate (O-donor) M3 M L3 5-FNA Ligand M3->L3 Bidentate Chelate (N,O-donor) M4a M1 L4 5-FNA Ligand M4a->L4 Bridging (N,O-donors) M4b M2 L4->M4b

Caption: Versatile coordination modes of the 5-fluoronicotinate ligand.

  • Monodentate: The ligand binds to a single metal center through either the pyridine nitrogen or one of the carboxylate oxygens.

  • Bidentate Chelating: The ligand forms a stable five-membered ring by coordinating to a single metal center through both the pyridine nitrogen and one carboxylate oxygen.[3]

  • Bridging: The ligand links two different metal centers. This is the most common mode in coordination polymers. A typical bridging mode involves the pyridine nitrogen coordinating to one metal while the carboxylate group coordinates to another, leading to the formation of extended chains, layers, or frameworks.[4][8]

The interplay between the coordination preference of the metal ion, the chosen synthetic conditions, and the coordination modes of 5-FNA gives rise to a variety of architectures, from simple 1D chains to complex 3D frameworks with porous structures.[9]

PART 4: Applications and Future Perspectives

The unique properties imparted by the 5-fluoronicotinate ligand make its metal complexes promising candidates for a range of applications.

  • Medicinal Inorganic Chemistry: The proven strategy of using fluorination to enhance drug efficacy makes 5-FNA complexes highly relevant for medicinal applications.[1] Research into their cytotoxic activity against cancer cell lines is a promising avenue, as analogous metal-pyridinecarboxylate complexes have shown significant anticancer properties.[3][10] The fluorinated ligand could enhance lipophilicity, potentially improving cell uptake and interaction with biological targets.

  • Luminescent Materials: Coordination complexes of d¹⁰ metals (like Zn(II) or Cd(II)) and lanthanides with aromatic carboxylate ligands are well-known for their photoluminescent properties.[4] The rigid nature of the 5-FNA ligand can reduce non-radiative decay, leading to enhanced emission. These materials could find use in sensors, lighting, and bio-imaging.

  • Magnetic Materials: By selecting paramagnetic metal ions (e.g., Co(II), Ni(II), Mn(II)), the 5-FNA ligand can be used to construct molecular magnetic materials. The ligand acts as a superexchange pathway, mediating magnetic interactions between metal centers, which can lead to behaviors like antiferromagnetism.[4]

Future Perspectives: The field is ripe for exploration. Future work could focus on synthesizing porous MOFs from 5-FNA for applications in gas storage and separation, where the fluorine-lined pores could offer unique selectivity.[4] Furthermore, the development of chiral complexes for asymmetric catalysis and the systematic investigation of their biological activities represent exciting and impactful research directions.

References

  • García-Couceiro, U., et al. (2018). Novel metal-organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H2 purification capabilities. Inorganica Chimica Acta. Available at: [Link]

  • Gambino, D., & Otero, L. (2019). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Pharmaceutics. Available at: [Link]

  • Kupcewicz, B., et al. (2020). On the crystal structure of a one-dimensional nickel(II) coordination polymer containing the mixed ligands 6-fluoronicotinate and 4,4′-bipyridine. Acta Crystallographica Section E. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 120232, this compound. PubChem. Available at: [Link]

  • Sun, Y.-L., et al. (2013). Lanthanide coordination polymers based on 5-(2'-carboxylphenyl) nicotinate: syntheses, structure diversity, dehydration/hydration, luminescence and magnetic properties. Dalton Transactions. Available at: [Link]

  • Löw, C. (2019). Transition Metal Complexes with Fluorinated Ligand Systems. Refubium - Freie Universität Berlin. Available at: [Link]

  • Segľa, P., et al. (2022). Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? Journal of Biological Inorganic Chemistry. Available at: [Link]

  • SciSpace (n.d.). Coordination Chemistry Reviews. SciSpace. Available at: [Link]

  • Holland, A. W., et al. (2017). Synthesis and investigation of the metal–metal interactions in early/late heterobimetallic complexes linking group 5 imido fragments to Co(i). Dalton Transactions. Available at: [Link]

  • Teotonio, E. E. S., et al. (2020). Multifunctional coordination polymers based on copper(i) and mercaptonicotinic ligands: synthesis, and structural, optical and electrical characterization. Dalton Transactions. Available at: [Link]

  • Dias, H. V. R., & Wu, J. (2023). Coinage Metal Complexes Containing Perfluorinated Carboxylates. Inorganics. Available at: [Link]

  • Calancea, S., et al. (2021). Exploring the formation of coordination polymers based on dicarboxylic ligands derived from fluorene and their adsorption abilities. CrystEngComm. Available at: [Link]

  • Kumar, S., et al. (2022). Synthesis, physicochemical studies, fluorescence behavior, and anticancer properties of transition metal complexes with the pyridyl ligand. Journal of the Serbian Chemical Society. Available at: [Link]

  • Büyükkıdan, N. (2023). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Dušek, M., et al. (2021). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Molecules. Available at: [Link]

  • Krzywik, J., & Majzner, K. (2022). Metal–Flavonoid Interactions—From Simple Complexes to Advanced Systems. Molecules. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors. Molecules. Available at: [Link]

  • Sharma, H., et al. (2011). Diorganotin-based coordination polymers derived from sulfonate/phosphonate/phosphonocarboxylate ligands. Inorganic Chemistry. Available at: [Link]

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Application Note: A Validated HPLC Method for Purity Assessment of 5-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-Fluoronicotinic acid purity. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide, from the scientific rationale behind the methodological choices to a step-by-step procedure for analysis and validation. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and purity assessment in various research and development settings.

Scientific & Methodological Framework

Analyte Properties and Chromatographic Challenges

This compound is a fluorinated derivative of nicotinic acid, also known as vitamin B3.[1] Its chemical structure consists of a pyridine ring substituted with a carboxylic acid group and a fluorine atom.[2][3] As a polar, water-soluble organic acid, this compound presents a challenge for retention on traditional non-polar stationary phases used in reversed-phase chromatography.[4] The key to a successful separation lies in controlling the ionization state of the carboxylic acid group to ensure consistent and reproducible retention.

The pH of the mobile phase is a critical parameter. To ensure the analyte is in its neutral, undissociated form, the mobile phase pH should be at least two units below the pKa of the carboxylic acid group.[5] This suppresses the ionization of the carboxyl group, increasing its hydrophobicity and promoting retention on a reversed-phase column.

Rationale for Method Selection

A reversed-phase HPLC method with UV detection was selected for its versatility, robustness, and suitability for analyzing organic acids.[6][7]

  • Stationary Phase: A C18 (octadecylsilyl) column is a common choice for reversed-phase chromatography due to its high hydrophobicity and ability to retain a wide range of compounds.[6][8] For polar compounds like this compound, a polar-embedded or polar-endcapped C18 column can offer improved peak shape and retention.

  • Mobile Phase: The mobile phase composition is crucial for achieving optimal separation.[9] A mixture of an aqueous buffer and an organic modifier allows for the fine-tuning of retention and selectivity.

    • Aqueous Component: An acidic buffer, such as phosphate or formate, is used to maintain a low and stable pH, ensuring the analyte remains in its protonated form.[5][10]

    • Organic Modifier: Acetonitrile or methanol is used to control the elution strength of the mobile phase.[9] Acetonitrile is often preferred for its lower viscosity and UV transparency at low wavelengths.

  • Detection: this compound contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for quantification. The detection wavelength is typically set at the absorbance maximum of the analyte to achieve the highest sensitivity.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)[1]

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium dihydrogen phosphate (KH2PO4), analytical grade

  • Phosphoric acid (H3PO4), analytical grade

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: HPLC Operating Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 2.5 with Phosphoric Acid) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 265 nm
Run Time 10 minutes
Solution Preparation
  • Mobile Phase Preparation:

    • Dissolve 2.72 g of KH2PO4 in 1 L of HPLC-grade water to prepare a 20 mM solution.

    • Adjust the pH of the solution to 2.5 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing the filtered buffer and acetonitrile in a 95:5 (v/v) ratio.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solutions in order of increasing concentration.

  • Inject the sample solution.

  • After each injection, record the chromatogram and the peak area of this compound.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11][12][13]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by comparing the chromatograms of a blank, the standard solution, and the sample solution. The peak for this compound in the sample solution should be free from any co-eluting peaks.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration of the analyte.

Table 3: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]

The relationship between concentration and peak area should be linear, with a correlation coefficient (r²) of ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of a known amount of standard added to a sample solution.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%[Insert Data][Insert Data][Insert Data]
100%[Insert Data][Insert Data][Insert Data]
120%[Insert Data][Insert Data][Insert Data]

The mean recovery should be within 98.0% to 102.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same sample solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated using the following formula:

Purity (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

Where:

  • Area_sample is the peak area of this compound in the sample chromatogram.

  • Area_standard is the peak area of this compound in the standard chromatogram.

  • Conc_standard is the concentration of the standard solution.

  • Conc_sample is the concentration of the sample solution.

  • Purity_standard is the purity of the reference standard.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardSol Standard Solution Preparation Injection Injection of Samples & Standards StandardSol->Injection SampleSol Sample Solution Preparation SampleSol->Injection Equilibration->Injection Detection UV Detection at 265 nm Injection->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC Analysis Workflow for this compound Purity.

Validation_Process Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision SystemSuitability System Suitability Method->SystemSuitability ValidatedMethod Validated Method for Routine Use

Caption: Logical Flow of the HPLC Method Validation Process.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound. The method is simple, accurate, precise, and specific, making it a valuable tool for quality control in both research and industrial settings. The comprehensive validation ensures that the method is suitable for its intended purpose and provides confidence in the analytical results.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • This compound. PubChem. [Link]

  • HPLC Column Selection Guide. YMC. [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies. [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online. [Link]

  • HPLC Column Selection Guide. SCION Instruments. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites. ResearchGate. [Link]

  • Development and Optimization of RP-HPLC Method for analysis of 5-FU in Human and Rabbit Plasma Samples: Identification and Quantification. Prime Scholars. [Link]

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. National Center for Biotechnology Information. [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Atomic Energy Agency. [Link]

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Experimental protocol for synthesizing 5-Fluoronicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Fluoronicotinic Acid via the Balz-Schiemann Reaction

Abstract

This compound and its derivatives are pivotal building blocks in modern medicinal chemistry and agrochemical development.[1][2] The strategic incorporation of a fluorine atom onto the pyridine ring can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[3] This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound from 5-aminonicotinic acid. The described methodology is centered on the Balz-Schiemann reaction, a classic yet robust transformation for introducing fluorine into an aromatic system.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and troubleshooting advice to ensure reliable and safe execution.

Scientific Principles and Reaction Mechanism

The synthesis of aryl fluorides via the Balz-Schiemann reaction is a cornerstone of organofluorine chemistry.[5] It provides a reliable pathway for the regioselective introduction of a fluorine atom onto an aromatic ring, a transformation that is notoriously difficult to achieve by direct fluorination due to the extreme reactivity of F₂ gas.[5] The reaction proceeds through two primary stages:

  • Diazotization: The process begins with the conversion of a primary aromatic amine (5-aminonicotinic acid) into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.[5]

  • Fluoroborate Salt Formation & Decomposition: The resulting diazonium salt is then treated with fluoroboric acid (HBF₄). This serves a dual purpose: it provides the tetrafluoroborate (BF₄⁻) counter-ion, which forms a more stable and often isolable diazonium salt precipitate, and it acts as the fluoride source for the final step.[6] Upon gentle heating, the isolated diazonium tetrafluoroborate salt decomposes, releasing nitrogen gas (N₂) and boron trifluoride (BF₃), while generating a highly reactive aryl cation intermediate. This cation is immediately trapped by the fluoride ion from the BF₄⁻ counter-ion to yield the desired aryl fluoride.[4][5]

While the Sandmeyer reaction is conceptually similar for producing aryl chlorides and bromides, the Balz-Schiemann reaction is distinct as it does not typically require a metal catalyst and proceeds via a stable, isolable diazonium fluoroborate intermediate.[6]

reaction_mechanism cluster_diazotization Step 1: Diazotization cluster_salt_formation Step 2: Salt Formation cluster_decomposition Step 3: Thermal Decomposition 5-Aminonicotinic Acid 5-Aminonicotinic Acid (Ar-NH2) Reagents1 NaNO2, HCl 0-5 °C 5-Aminonicotinic Acid->Reagents1 Diazonium Salt Nicotinic Acid Diazonium Salt (Ar-N2+) Reagents2 HBF4 Diazonium Salt->Reagents2 Reagents1->Diazonium Salt Fluoroborate Salt Diazonium Tetrafluoroborate Salt (Ar-N2+ BF4-) Aryl Cation Aryl Cation Intermediate (Ar+) Fluoroborate Salt->Aryl Cation Heat (Δ) Reagents2->Fluoroborate Salt Final Product This compound (Ar-F) Aryl Cation->Final Product Fluoride Attack Byproducts N2 + BF3 Aryl Cation->Byproducts

Diagram 1: Balz-Schiemann Reaction Mechanism.

Safety and Handling Precautions

The chemicals and intermediates involved in this protocol present significant hazards. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (neoprene or nitrile).[7][8] Consult glove manufacturer compatibility charts.

  • Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and gaseous byproducts.[9]

  • Diazonium Salt Hazard: Solid diazonium salts are shock-sensitive and can decompose explosively, especially when dry.[10] Do not scrape or apply friction to the dried salt. Handle with extreme care. The thermal decomposition step should be performed behind a blast shield.

  • Corrosive Acids: Hydrochloric acid (HCl) and fluoroboric acid (HBF₄) are highly corrosive. Avoid contact with skin and eyes.[7] An eyewash station and safety shower must be readily accessible.[8]

  • Emergency Preparedness: Have a spill kit compatible with the chemicals being used. In case of skin contact with acids, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] For potential HF exposure from HBF₄, calcium gluconate gel should be available.[11]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis starting from 10 grams of 5-aminonicotinic acid.

Materials and Reagents
Reagent/MaterialFormulaCAS No.M.W.AmountPurity
5-Aminonicotinic AcidC₆H₆N₂O₂944-40-1138.1210.0 g≥98%
Sodium NitriteNaNO₂7632-00-069.005.5 g≥99%
Hydrochloric AcidHCl7647-01-036.4620 mL37% (conc.)
Fluoroboric AcidHBF₄16872-11-087.8115 mL48-50% aq. soln.
Diethyl Ether(C₂H₅)₂O60-29-774.12As neededAnhydrous
Acetone(CH₃)₂CO67-64-158.08As neededACS Grade
Deionized WaterH₂O7732-18-518.02As needed-
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Thermometer

  • Büchner funnel and vacuum flask

  • Glass fritted funnel

  • Beakers and Erlenmeyer flasks

  • Blast shield

  • Heating mantle with temperature control

Step-by-Step Procedure

Step 1: Diazotization of 5-Aminonicotinic Acid

  • In the 250 mL three-neck flask, combine 10.0 g (72.4 mmol) of 5-aminonicotinic acid with 80 mL of deionized water.

  • Cool the suspension to 0-5 °C using an ice-water bath and begin vigorous stirring.

  • Slowly add 20 mL of concentrated hydrochloric acid to the suspension. The starting material may not fully dissolve.

  • In a separate beaker, dissolve 5.5 g (79.7 mmol) of sodium nitrite in 15 mL of cold deionized water.

  • Transfer the sodium nitrite solution to the dropping funnel. Add it dropwise to the stirred acidic suspension over 30-40 minutes, ensuring the internal temperature remains below 5 °C. A clear, light-yellow solution of the diazonium salt should form.

Step 2: Formation and Isolation of the Diazonium Tetrafluoroborate Salt

  • Continue stirring the diazonium salt solution at 0-5 °C.

  • Slowly add 15 mL of 48% fluoroboric acid to the solution. A thick, off-white precipitate of 5-carboxypyridine-3-diazonium tetrafluoroborate will form immediately.

  • After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes.

  • Isolate the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with 20 mL of ice-cold water, 20 mL of cold acetone, and finally with 20 mL of cold diethyl ether to facilitate drying.

  • CRITICAL STEP: Carefully transfer the damp solid to a watch glass and allow it to air-dry in the fume hood away from heat, light, and vibration. DO NOT oven-dry, as the dry salt is potentially explosive.[10] The yield of the dried salt should be approximately 15-17 g.

Step 3: Thermal Decomposition

  • Place a clean, dry 500 mL Erlenmeyer flask on a heating mantle behind a blast shield.

  • In small portions, carefully add the dried diazonium tetrafluoroborate salt to the flask.

  • Gently heat the flask. The decomposition typically begins around 100-120 °C and is evidenced by the evolution of gas (N₂ and BF₃).[12]

  • Control the heating to maintain a steady, but not violent, rate of decomposition. The solid will melt and bubble, eventually leaving a dark residue.

  • After gas evolution ceases, heat for an additional 15 minutes to ensure the reaction is complete.

  • Allow the flask to cool to room temperature.

Step 4: Work-up and Purification

  • To the cooled residue in the flask, add 100 mL of hot water and boil for 10 minutes to dissolve the crude this compound.

  • Treat the hot solution with activated charcoal to decolorize it, then filter it through a fluted filter paper or a Celite pad to remove the charcoal and insoluble impurities.

  • Cool the filtrate in an ice bath. This compound will crystallize.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

  • A second crop of crystals can often be obtained by concentrating the mother liquor.

  • The typical yield is 40-50%. The product can be further purified by recrystallization from water if necessary.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the structure and fluorine incorporation.

  • Mass Spectrometry (MS): To confirm the molecular weight (141.1 g/mol ).

  • Melting Point: To assess purity.

Experimental Workflow and Troubleshooting

The overall workflow is summarized in the diagram below.

workflow Start Start: 5-Aminonicotinic Acid Diazotization Step 1: Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization Salt_Formation Step 2: Salt Formation (HBF4, 0-5°C) Diazotization->Salt_Formation Isolation Isolation & Washing (H2O, Acetone, Ether) Salt_Formation->Isolation Drying CAREFUL Air Drying (Ambient Temp) Isolation->Drying Decomposition Step 3: Thermal Decomposition (Gentle Heating, ~120°C) Drying->Decomposition Workup Step 4: Work-up & Purification (Recrystallization from H2O) Decomposition->Workup Product Final Product: This compound Workup->Product

Diagram 2: Experimental Synthesis Workflow.
Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Low yield of diazonium salt Temperature during diazotization was too high (>5 °C), causing premature decomposition.Maintain strict temperature control. Ensure NaNO₂ solution is added slowly and dropwise.
Incomplete reaction of the starting amine.Ensure vigorous stirring and sufficient reaction time. Check the stoichiometry of reagents.
Dark, tarry product after decomposition Decomposition was too rapid or occurred at too high a temperature.Heat the diazonium salt gently and in small portions. Ensure the salt is completely dry before heating.
Impurities in the diazonium salt.Ensure the salt is thoroughly washed during isolation to remove residual acids and byproducts.
Product fails to crystallize Solution is too dilute or impurities are inhibiting crystallization.Concentrate the mother liquor by evaporation. Try seeding with a small crystal or scratching the inside of the flask.
pH of the solution is incorrect.Adjust the pH around the isoelectric point of the acid to minimize solubility.
Violent/Uncontrolled Decomposition Heating rate is too fast.Reduce the heating rate. Perform the reaction on a smaller scale if this is a recurring issue.
The diazonium salt was not sufficiently dry, and residual solvent caused spattering.Ensure the salt is properly air-dried before heating.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound using the Balz-Schiemann reaction. By understanding the underlying mechanism and adhering strictly to the detailed procedural and safety guidelines, researchers can successfully prepare this valuable fluorinated building block. The insights into potential challenges and troubleshooting strategies further equip scientists to optimize the synthesis for their specific research and development needs, facilitating advancements in drug discovery and materials science.

References

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • RSC Publishing. (2015, April 1). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor.
  • ScienceDirect. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents.
  • RSC Publishing. (n.d.). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor.
  • Thermo Fisher Scientific. (n.d.). Current Trends in Practical Fluorination Chemistry.
  • Hairi. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling of Highly Fluorinated Compounds.
  • ACS Publications. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
  • Princeton University. (n.d.). Fluorine.
  • Chem-Impex. (n.d.). This compound.
  • Google Patents. (n.d.). Process for preparing this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Pharmaceutical Advancements.
  • Google Patents. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • PubMed. (1949, March). The preparation of this compound and 5-fluoronicotinamide.
  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
  • ACS Publications. (1949). THE PREPARATION OF this compound AND 5-FLUORONICOTINAMIDE1.
  • Wikipedia. (n.d.). Balz–Schiemann reaction.
  • Grokipedia. (n.d.). Balz–Schiemann reaction.
  • Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications.
  • Wiley Online Library. (n.d.). Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions.
  • LinkedIn. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.

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Application Notes & Protocols: The Strategic Use of 5-Fluoronicotinic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized targeted therapy, with a significant portion of these drugs incorporating heterocyclic scaffolds to interact with the ATP-binding site of the kinase.[1] This document provides a detailed guide for researchers and drug development professionals on the strategic application of 5-Fluoronicotinic acid, a key heterocyclic building block, in the synthesis of novel kinase inhibitors. We will explore the physicochemical rationale for its use, detail robust synthetic protocols for its incorporation into lead compounds, and provide insights into its role in creating potent and selective inhibitors.

Introduction: The Value of Fluorination in Kinase Inhibitor Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[2] The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle but powerful modulation of a molecule's profile.[3]

Key benefits of fluorination relevant to kinase inhibitor design include:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with C-F can block undesirable metabolism, thereby increasing the drug's half-life and bioavailability.[4][5]

  • pKa Modulation: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. When placed on a pyridine ring, it lowers the basicity (pKa) of the ring nitrogen.[3][6] This can be crucial for optimizing a molecule's solubility, cell permeability, and off-target activity, such as hERG channel inhibition, which is often linked to high basicity.

  • Binding Affinity and Selectivity: The polarized C-F bond can engage in favorable dipole-dipole, hydrogen bond, and electrostatic interactions within the kinase active site, potentially increasing binding affinity and selectivity.[6][7] Fluorine can also influence molecular conformation, locking the inhibitor into a more favorable bioactive shape for target engagement.[4]

This compound provides these benefits within a "privileged" pyridine scaffold, a core motif in numerous FDA-approved kinase inhibitors.[8] Its two functional handles—the carboxylic acid and the fluorinated pyridine ring—offer orthogonal reactivity for building molecular complexity.

Core Synthetic Strategies & Workflows

The incorporation of the 5-fluoronicotinoyl moiety into a potential kinase inhibitor generally proceeds through two primary synthetic transformations: Amide Bond Formation at the carboxylic acid position and Cross-Coupling Reactions on the pyridine ring. The overall workflow enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

G cluster_0 Building Blocks cluster_1 Core Reactions cluster_2 Intermediate Scaffolds A This compound E Amide Bond Formation A->E B Primary/Secondary Amine (R1-NHR2) B->E C Halo-derivative of This compound F Suzuki-Miyaura Cross-Coupling C->F D Organoboron Reagent (R3-B(OR)2) D->F G Amide-Linked Scaffold E->G H Biaryl Scaffold F->H I Final Kinase Inhibitor Candidate G->I Further Functionalization H->I Further Functionalization

Caption: General workflow for synthesizing kinase inhibitors using this compound.

Protocol 1: Amide Bond Formation via Activated Ester Intermediate

Amide coupling is one of the most frequently used reactions in medicinal chemistry, linking carboxylic acid and amine building blocks.[9] Direct condensation is inefficient; therefore, the carboxylic acid must first be activated.[10] Using a coupling reagent like HATU forms a highly reactive O-acylisourea intermediate, which is readily displaced by the amine nucleophile to form a stable amide bond with high yield and minimal side reactions.[10]

Caption: Amide coupling of this compound with a primary amine.

Materials & Reagents
ReagentCAS NumberMol. Weight ( g/mol )EquivalentsAmount (1 mmol scale)
This compound402-66-4141.101.0141 mg
Substituted AnilineVariesVaries1.01.0 mmol
HATU148893-10-1380.231.1418 mg
DIPEA7087-68-5129.242.5434 µL
Anhydrous DMF68-12-273.09-5 mL
Step-by-Step Protocol
  • Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (141 mg, 1.0 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask and stir until the solid is fully dissolved.

  • Reagent Addition: Add the substituted aniline (1.0 mmol, 1.0 eq.), followed by HATU (418 mg, 1.1 eq.).

  • Base Addition: Cool the flask in an ice-water bath (0 °C). Slowly add N,N-Diisopropylethylamine (DIPEA, 434 µL, 2.5 eq.) dropwise to the stirring solution. The base is crucial to deprotonate the carboxylic acid and neutralize the HCl byproduct.[11]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (approx. 25 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

  • Extraction: Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure amide product.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organohalides and organoboron compounds.[12][13] This reaction is exceptionally valuable for constructing the biaryl and heteroaryl-aryl cores found in many Type I and Type II kinase inhibitors.[14][15] For this protocol, we use a bromo-derivative of this compound (ester-protected) as the electrophilic partner.

The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl halide to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boron reagent to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12]

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex L2Pd(II)(Ar)X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_complex L2Pd(II)(Ar)(Ar') transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product arx Ar-X (e.g., Bromo-Fluoronicotinate) arx->ox_add ar_boron Ar'-B(OR)2 ar_boron->transmetal base Base (e.g., K2CO3) base->transmetal boron_waste X-B(OR)2 pd_regen

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents
ReagentCAS NumberMol. Weight ( g/mol )EquivalentsAmount (0.5 mmol scale)
Methyl 6-bromo-5-fluoronicotinate136210-33-6234.031.0117 mg
Arylboronic AcidVariesVaries1.20.6 mmol
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.0520.4 mg
Potassium Carbonate (K₂CO₃)584-08-7138.212.0138 mg
1,4-Dioxane123-91-188.11-4 mL
Water7732-18-518.02-1 mL
Step-by-Step Protocol
  • Preparation: In a microwave vial or Schlenk tube, combine methyl 6-bromo-5-fluoronicotinate (117 mg, 0.5 mmol), the desired arylboronic acid (0.6 mmol, 1.2 eq.), and potassium carbonate (138 mg, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (20.4 mg, 0.05 eq.).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the vessel in a preheated oil bath at 90-100 °C (or use a microwave reactor, e.g., 120 °C for 30 minutes) and stir vigorously for 2-16 hours.[14][15] Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, add 30 mL of water, and extract with ethyl acetate (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

  • Hydrolysis (Optional): If the free carboxylic acid is desired, the resulting methyl ester can be hydrolyzed under standard basic conditions (e.g., LiOH in THF/water).

Conclusion

This compound is a versatile and powerful building block for the synthesis of kinase inhibitors. Its strategic incorporation can significantly enhance the metabolic stability, physicochemical properties, and target-binding affinity of drug candidates. The robust and scalable protocols for amide bond formation and Suzuki-Miyaura cross-coupling detailed herein provide medicinal chemists with reliable methods to access a wide chemical space. By leveraging the unique properties of fluorine within this privileged heterocyclic scaffold, researchers can accelerate the discovery and development of next-generation targeted therapies.

References

  • Vertex AI Search Grounding API. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
  • PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • AiFChem. (n.d.). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with Halo-Isothiazoles.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Semantic Scholar. (n.d.). Fluorine in Medicinal Chemistry.
  • PubMed Central. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.
  • MDPI. (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling.

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Application Notes & Protocols: The Strategic Use of 5-Fluoronicotinic Acid in PET Imaging Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Versatile Scaffold for Molecular Imaging

Positron Emission Tomography (PET) stands as a premier non-invasive imaging modality, offering profound insights into in vivo metabolic and physiological processes.[1] The power of PET is intrinsically linked to the innovation of specific radiotracers—biologically active molecules tagged with a positron-emitting radionuclide.[2] Among these, Fluorine-18 (¹⁸F) is the radionuclide of choice for clinical applications, prized for its near-ideal 109.8-minute half-life and low positron energy, which allows for high-resolution imaging.[3][4]

In the quest for novel PET tracers, 5-Fluoronicotinic acid and its isomers have emerged as indispensable molecular scaffolds.[1] These fluorinated pyridine derivatives provide a stable and reactive framework ideal for radiolabeling.[1] More specifically, they are critical precursors for the synthesis of ¹⁸F-labeled prosthetic groups. These are small, bifunctional molecules that are first radiolabeled with ¹⁸F and then conjugated to a larger, target-specific biomolecule, such as a peptide or antibody.[5][6][7] This two-step strategy elegantly circumvents the challenges of directly radiolabeling complex biomolecules under harsh conditions.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It details the synthesis, quality control, and preclinical evaluation of PET imaging agents derived from this compound, focusing on its application as a prosthetic group for labeling peptides.

Part 1: Radiosynthesis of an Amine-Reactive Prosthetic Group

The most common application of fluoronicotinic acid in PET chemistry is its conversion into an ¹⁸F-labeled, amine-reactive prosthetic group, typically an activated ester. This allows for efficient covalent attachment to primary or secondary amines on biomolecules, such as the N-terminus or the side chain of a lysine residue in a peptide. The 2,3,5,6-tetrafluorophenyl (TFP) ester is an excellent choice due to its high reactivity and stability.

Protocol 1: Automated Synthesis of [¹⁸F]this compound TFP Ester ([¹⁸F]F-Py-TFP)

This protocol outlines the one-step radiosynthesis of [¹⁸F]this compound TFP ester from a trimethylammonium precursor, a method adapted from the well-established synthesis of its 6-fluoro isomer.[5][6]

Core Principle: The synthesis relies on a nucleophilic aromatic substitution (SɴAr) reaction. The highly nucleophilic, anhydrous [¹⁸F]fluoride ion displaces a positively charged trimethylammonium leaving group on the pyridine ring. This precursor is pre-activated as a TFP ester to facilitate the subsequent conjugation step.

1. Materials & Reagents:

  • Precursor: 5-(trimethylammonium)nicotinic acid 2,3,5,6-tetrafluorophenyl ester triflate

  • [¹⁸F]Fluoride: Aqueous solution from a cyclotron, trapped on an anion-exchange cartridge (e.g., QMA).

  • Eluent: Kryptofix 2.2.2 (K₂₂₂), K₂CO₃ in acetonitrile/water.

  • Reaction Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (CH₃CN).

  • Purification: C18 Sep-Pak light cartridge.

  • Automated Synthesis Module: (e.g., GE TRACERlab™, Trasis AllinOne).

2. Synthesis Workflow:

G cluster_0 Step 1: [¹⁸F]Fluoride Preparation cluster_1 Step 2: Radiolabeling & Purification A [¹⁸F]Fluoride Trapping on QMA Cartridge B Elution of [¹⁸F]F⁻ with K₂₂₂/K₂CO₃ solution A->B C Azeotropic Drying (CH₃CN, N₂ stream, heat) Forms reactive [¹⁸F]F⁻/K₂₂₂ complex B->C D Radiolabeling Reaction Precursor + [¹⁸F]F⁻/K₂₂₂ in DMSO (e.g., 120 °C, 10 min) C->D E Dilution & SPE Trapping Dilute with water, trap on C18 cartridge D->E F Cartridge Wash Wash with water to remove unreacted [¹⁸F]F⁻ E->F G Product Elution Elute purified [¹⁸F]F-Py-TFP with anhydrous ethanol F->G

Figure 1: Automated synthesis workflow for [¹⁸F]F-Py-TFP prosthetic group.

3. Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride from the cyclotron target is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

  • Elution and Drying: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of K₂₂₂ (to chelate the potassium ion) and K₂CO₃ (as a base) in acetonitrile and water. The solvent is then removed under a stream of nitrogen with gentle heating. This azeotropic drying process is critical for removing water, which would otherwise solvate the fluoride ion and drastically reduce its nucleophilicity.

  • Radiolabeling Reaction: The precursor, dissolved in anhydrous DMSO, is added to the dried, reactive [¹⁸F]F⁻/K₂₂₂ complex. The mixture is heated (e.g., 120-150°C) for 5-10 minutes to facilitate the nucleophilic substitution.[8]

  • Purification: The reaction mixture is cooled, diluted with water, and passed through a C18 solid-phase extraction (SPE) cartridge. The desired product, [¹⁸F]F-Py-TFP, is retained on the cartridge, while the polar unreacted [¹⁸F]fluoride and the K₂₂₂ complex are washed away with water.

  • Final Formulation: The purified [¹⁸F]F-Py-TFP is eluted from the C18 cartridge with a small volume of anhydrous ethanol or acetonitrile, ready for the subsequent peptide conjugation step.

4. Performance Benchmarks:

ParameterExpected ValueRationale / Comment
Radiochemical Yield (RCY)60-70% (decay-corrected)High efficiency is typical for this SɴAr reaction with an activated precursor.[5][6]
Molar Activity (Aₘ)> 100 GBq/µmolHigh molar activity is crucial to avoid receptor saturation in vivo.
Synthesis Time25-35 minutesAutomation enables rapid and reproducible production.
Radiochemical Purity> 99%Achieved via efficient SPE cartridge purification.

Part 2: Application in Peptide Labeling

With the purified [¹⁸F]F-Py-TFP prosthetic group in hand, the next step is to conjugate it to the targeting biomolecule. As an example, we describe the labeling of a c(RGDfK) peptide, a well-known ligand for the αvβ3 integrin, which is overexpressed in angiogenic blood vessels and many tumors.

Protocol 2: Conjugation of [¹⁸F]F-Py-TFP to c(RGDfK)

Core Principle: The TFP ester of the prosthetic group is a highly reactive leaving group that readily reacts with the primary amine of the lysine (K) residue in the c(RGDfK) peptide via nucleophilic acyl substitution, forming a stable amide bond.

1. Materials & Reagents:

  • Peptide: c(RGDfK) (Cyclo(Arg-Gly-Asp-D-Phe-Lys)).

  • [¹⁸F]F-Py-TFP: Eluted from the C18 cartridge in ethanol (from Protocol 1).

  • Reaction Buffer: 0.1 M Sodium bicarbonate buffer (pH 8.5-9.0).

  • Quenching Solution: Acetic acid or dilute HCl.

  • Purification: Semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system with radioactivity and UV detectors.

2. Conjugation & Purification Workflow:

G A Combine [¹⁸F]F-Py-TFP (in Ethanol) B Add c(RGDfK) Peptide (in pH 9.0 Buffer) A->B C Incubate Reaction (e.g., Room Temp, 15 min) B->C D Quench Reaction (Acidify to stop) C->D E Purify by HPLC (Separate labeled peptide from unreacted components) D->E F Formulate Final Product (Remove HPLC solvents, dissolve in sterile saline for injection) E->F

Figure 2: Workflow for peptide conjugation and purification.

3. Step-by-Step Methodology:

  • Reaction Setup: The ethanolic solution of [¹⁸F]F-Py-TFP is transferred to a reaction vial. The c(RGDfK) peptide, dissolved in the basic buffer, is added. The slightly basic pH is crucial as it deprotonates the amine group on the lysine, increasing its nucleophilicity.

  • Incubation: The reaction mixture is incubated at room temperature for 10-20 minutes. Gentle agitation can ensure homogeneity.

  • Quenching: The reaction is stopped by adding a small amount of acid to lower the pH.

  • HPLC Purification: The entire reaction mixture is injected onto a semi-preparative RP-HPLC column. A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is used to separate the desired radiolabeled peptide, [¹⁸F]FPy-c(RGDfK), from unreacted [¹⁸F]F-Py-TFP, unlabeled peptide, and other byproducts.[7] The desired product peak is identified by its retention time (pre-determined using a non-radioactive standard) and collected.

  • Final Formulation: The collected HPLC fraction is typically trapped on a C18 cartridge, the organic HPLC solvents are washed away with sterile water, and the final product is eluted with a small volume of ethanol and diluted with sterile saline to produce an injectable solution.

Part 3: Quality Control & Preclinical Evaluation

Rigorous quality control (QC) and thorough preclinical testing are mandatory to validate any new PET tracer.

Protocol 3: Quality Control of the Final Radiotracer

QC tests confirm the identity, purity, and safety of the final [¹⁸F]FPy-c(RGDfK) solution.

  • Radiochemical Purity: An aliquot of the final product is analyzed by analytical RP-HPLC. Purity should be >95%.

  • Molar Activity (Aₘ): Calculated from the analytical HPLC data by correlating the radioactivity of the product peak with its mass, determined from the UV absorbance peak area against a standard curve.

  • pH: Must be within a physiologically acceptable range (e.g., 5.0 - 7.5).

  • Sterility & Endotoxin Testing: Essential for any product intended for in vivo use to ensure it is free from microbial and pyrogenic contamination.

Protocol 4: In Vitro Binding Affinity Assay

Objective: To confirm that the conjugation of the [¹⁸F]F-Py group did not compromise the peptide's ability to bind to its target, the αvβ3 integrin.

  • Method: A competitive receptor binding assay is performed using cells that overexpress αvβ3 integrin (e.g., U87MG glioma cells).

  • Procedure: Cells are incubated with a known concentration of a competing radioligand (e.g., ¹²⁵I-echistatin) and increasing concentrations of the non-radioactive 'cold' standard, FPy-c(RGDfK).

  • Outcome: The concentration that inhibits 50% of the specific binding (IC₅₀) is determined. This value is used to calculate the binding affinity (Kᵢ). A low nanomolar Kᵢ value indicates high binding affinity.[5][6]

Protocol 5: In Vivo PET Imaging and Biodistribution

Objective: To visualize and quantify the tracer's behavior in a living animal model, typically a mouse bearing a tumor that expresses the target (e.g., a U87MG xenograft).

1. Biodistribution Study:

  • A cohort of tumor-bearing mice is injected intravenously with a known amount of [¹⁸F]FPy-c(RGDfK).

  • At various time points (e.g., 30, 60, 120 minutes post-injection), groups of mice are euthanized.

  • Major organs and the tumor are dissected, weighed, and their radioactivity is measured in a gamma counter.

  • Data are expressed as the percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative map of tracer distribution and clearance.[9]

2. Representative Biodistribution Data:

Tissue60 min post-injection (%ID/g)Rationale
Tumor3.5 ± 0.5High uptake indicates successful targeting of αvβ3 integrin.
Blood0.5 ± 0.1Low blood retention suggests rapid clearance of unbound tracer.
Muscle0.4 ± 0.1Low muscle uptake provides good tumor-to-background contrast.
Liver1.5 ± 0.3Some hepatobiliary clearance is common for peptides.
Kidneys8.0 ± 1.2High kidney uptake is typical due to renal filtration and reabsorption of peptides.
Bone0.3 ± 0.1Low bone uptake confirms in vivo stability and minimal defluorination.

3. microPET/CT Imaging:

  • An anesthetized tumor-bearing mouse is injected with the tracer and placed in a small-animal PET/CT scanner.

  • Dynamic or static images are acquired to visualize the tracer's accumulation over time.

  • The resulting images should show high tracer accumulation at the tumor site with low background signal in most other tissues, confirming the findings of the biodistribution study.[10][11]

Conclusion

This compound is a cornerstone synthon for modern PET radiopharmaceutical development. Its utility as a precursor for ¹⁸F-labeled prosthetic groups enables a robust and modular approach to labeling sensitive biomolecules. The protocols outlined herein provide a validated framework for the synthesis, conjugation, and evaluation of peptide-based PET tracers. This methodology allows researchers to efficiently create novel imaging agents for a multitude of biological targets, accelerating the translation of molecular imaging from the laboratory to the clinic.

References

  • Vertex AI Search. (2024). Optimizing PET Tracer Synthesis with High-Purity 6-Fluoronicotinic Acid. [Online].
  • Chakraborty, S., et al. (2012). Synthesis and evaluation of 2-¹⁸F-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine (¹⁸F-Niofene) as a potential imaging agent for nicotinic α4β2 receptors. National Institutes of Health. [Online].
  • Yang, Z., et al. (2022). Automated Radiosynthesis of [¹⁸F]FluoFAPI and Its Dosimetry and Single Acute Dose Toxicological Evaluation. MDPI. [Online].
  • Wuest, M., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. PubMed. [Online].
  • Wuest, M., et al. (2010). One Step Radiosynthesis of 6-[¹⁸F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([¹⁸F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry. [Online].
  • Mishani, E., et al. (2011). Positron emission tomography (PET) imaging with 18F-based radiotracers. National Institutes of Health. [Online].
  • Abrams, D. N., et al. (1985). Synthesis and biodistribution of [18F]-5-fluorocytosine. PubMed. [Online].
  • Donnelly, P. S., et al. (2023). Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. PubMed. [Online].
  • Donnelly, P. S., et al. (2023). Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. ResearchGate. [Online].
  • Brust, P., et al. (2021). [¹⁸F]Fluspidine—A PET Tracer for Imaging of σ₁ Receptors in the Central Nervous System. MDPI. [Online].
  • Islam, E., et al. (2021). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center. [Online].
  • Nelson, B. J., et al. (2019). Fully automated peptide radiolabeling from [¹⁸F]fluoride. Royal Society of Chemistry. [Online].

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Application Note & Protocol: A Step-by-Step Guide to the Recrystallization of 5-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoronicotinic acid (CAS RN: 402-66-4) is a fluorinated pyridine derivative that serves as a pivotal building block in medicinal chemistry and drug development.[1][2] Its structural motifs are incorporated into a variety of active pharmaceutical ingredients (APIs), where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[2] Given its role as a key intermediate, the purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final API, and potential toxicological concerns.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] This application note provides a detailed, field-proven protocol for the recrystallization of this compound, moving beyond a simple list of steps to explain the underlying scientific principles and causality behind each experimental choice. This guide is designed for researchers, scientists, and drug development professionals seeking to obtain high-purity material for their research and development endeavors.

The Principle of Recrystallization

The foundation of recrystallization lies in the differential solubility of a compound in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound (solute) sparingly or not at all at room temperature but will dissolve it completely at a higher temperature, typically the solvent's boiling point.[4] Impurities present in the crude material are ideally either completely soluble in the solvent at all temperatures or completely insoluble.

As a hot, saturated solution of the compound is allowed to cool, the solubility of the target compound decreases, leading to a supersaturated state. This drives the formation of a crystal lattice. The slow, controlled formation of crystals is a highly selective process, preferentially incorporating molecules of the target compound while excluding impurity molecules, which remain in the cooled solvent (mother liquor).[3]

PART 1: Solvent Selection – The Cornerstone of Purity

The choice of solvent is the most critical variable in developing a successful recrystallization protocol.[4] A systematic screening process is essential.

Criteria for an Optimal Recrystallization Solvent:
  • Temperature-Dependent Solubility: The solvent must exhibit a steep solubility curve for this compound, meaning high solubility when hot and low solubility when cold to ensure high recovery.[5][6]

  • Impurity Solubility: Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

  • Chemical Inertness: The solvent must not react with this compound.[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5][7]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[5]

Protocol for Solvent Screening

Based on the polar nature of this compound (containing both a pyridine ring and a carboxylic acid), polar solvents like water and short-chain alcohols are logical starting points.[8]

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add ~0.5 mL of a different test solvent (e.g., deionized water, ethanol, isopropanol, acetone) at room temperature.

  • Agitate the tubes. Observe and record the solubility at room temperature. A solvent that dissolves the compound completely at this stage is generally unsuitable.[9]

  • For solvents that do not dissolve the compound, heat the mixture gently in a water bath towards the solvent's boiling point, adding the solvent dropwise until the solid just dissolves.[10]

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large crop of well-formed crystals.

Data Presentation: Solvent Screening Results
SolventSolubility at 20°CSolubility at Boiling PointCrystal Formation on CoolingAssessment
Deionized WaterLowHighExcellent, well-formed needlesExcellent Candidate
95% EthanolModerateVery HighPoor recovery, little precipitatePoor Candidate
IsopropanolLowModerateGood crystal formationGood Candidate
AcetoneModerateVery HighOiling out observedUnsuitable
TolueneInsolubleInsoluble-Unsuitable

Note: This table presents hypothetical but expected results. Water is often an excellent choice for purifying polar, functionalized aromatic compounds like nicotinic acids.[8][11]

PART 2: The Recrystallization Protocol (Using Deionized Water)

This protocol assumes deionized water has been selected as the optimal solvent.

Materials and Equipment
  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hot plate with stirring capability

  • Glass stirring rod

  • Powder funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Drying oven or desiccator

Step-by-Step Methodology
  • Dissolution of the Crude Solid:

    • Place the crude this compound into an Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and prevents contaminants from falling in.

    • Add a small portion of deionized water (approximately 50% of the estimated required volume).

    • Heat the mixture on a hot plate to a gentle boil while stirring. Add more hot deionized water in small portions until the solid is completely dissolved.[6] Causality: It is crucial to use the minimum amount of hot solvent required to fully dissolve the compound. Using excess solvent will reduce the final yield, as more of the compound will remain dissolved in the mother liquor upon cooling.[3][4]

  • (Optional) Decolorization:

    • If the hot solution is colored, it may indicate the presence of high-molecular-weight, colored impurities.

    • Remove the flask from the heat source. Add a very small amount (1-2% of the solute's weight) of activated carbon to the solution. Causality: Never add activated carbon to a boiling solution, as it can cause violent bumping. The carbon adsorbs colored impurities onto its high-surface-area matrix.[11]

    • Swirl the flask and gently reheat to boiling for a few minutes.

  • (Optional) Hot Gravity Filtration:

    • If insoluble impurities (including activated carbon, if used) are present, they must be removed while the solution is hot to prevent premature crystallization of the product.

    • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper. Place the receiving Erlenmeyer flask on the hotplate and heat it with a small amount of solvent to keep the apparatus warm.

    • Pour the hot solution through the fluted filter paper. Causality: Fluting the paper increases the surface area for faster filtration. Keeping the apparatus hot prevents the desired compound from crystallizing in the funnel, which would result in product loss.[6][12]

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring or folded towel) to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the rapidly forming crystal lattice, undermining the purification process.[3][10]

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[3]

  • Isolation and Washing of Crystals:

    • Collect the crystals by suction filtration using a Büchner funnel and a clean filter flask.

    • Transfer the crystalline slurry into the funnel.

    • Wash the crystals with a small amount of ice-cold deionized water. Causality: The wash step removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. The solvent must be cold to minimize redissolving the purified product crystals.[12]

  • Drying the Purified Product:

    • Allow air to be drawn through the crystals in the Büchner funnel for several minutes to help evaporate the solvent.

    • Transfer the crystalline cake to a pre-weighed watch glass and dry to a constant weight. Drying can be done in a low-temperature oven (e.g., 60-80°C, well below the melting point of ~199°C) or in a vacuum desiccator.

PART 3: Workflow Visualization and Data Summary

Experimental Workflow Diagram

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve check_impurities Insoluble or Colored Impurities Present? dissolve->check_impurities hot_filter Perform Hot Gravity Filtration (with Carbon if needed) check_impurities->hot_filter Yes cool Cool Solution Slowly to Room Temperature check_impurities->cool No hot_filter->cool ice_bath Cool in Ice-Water Bath cool->ice_bath suction_filter Isolate Crystals via Suction Filtration ice_bath->suction_filter wash Wash Crystals with Small Volume of Cold Solvent suction_filter->wash dry Dry Purified Crystals to Constant Weight wash->dry end_node Obtain High-Purity This compound dry->end_node

Caption: Workflow for the recrystallization of this compound.

Data Summary: Expected Experimental Results
ParameterCrude MaterialPurified MaterialJustification
Purity (by HPLC/GC)~95-98%>99.5%Removal of soluble and insoluble impurities.
AppearanceOff-white to yellow powderWhite crystalline solidRemoval of colored impurities.[13]
Melting Point194-198°C (broad)198-200°C (sharp)Pure crystalline solids have a sharp, defined melting point.[3]
Expected Yield-75-90%Some loss is inherent due to the compound's solubility in the cold mother liquor.

Troubleshooting Guide

  • No Crystals Form: Too much solvent was likely used.[3] Gently boil off some of the solvent to concentrate the solution and attempt to cool again. Alternatively, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.[10]

  • "Oiling Out": The compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.

  • Low Recovery: This is often due to using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that was not cold enough.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By carefully selecting a solvent and controlling the experimental parameters of dissolution, cooling, and isolation, researchers can consistently obtain high-purity material essential for the rigorous demands of pharmaceutical research and development. The principles and techniques described herein are fundamental to organic chemistry and serve as a reliable method for ensuring the quality of critical chemical intermediates.

References

  • Google Patents. (1959). Purification of j-pyridine carboxylic acid. US2916494A.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • LabNovaix. (n.d.). 2,6-Dichloro-5-fluoronicotinic Acid, 5G – D2610-5G. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Kennesaw State University. (n.d.). Recrystallization - Single Solvent. [Link]

  • Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Babu, B. V., & Kumar, S. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data, 54(6), 1861–1866. [Link]

  • Google Patents. (1972). Process for the production of pyridine carboxylic acids. US3657259A.
  • Google Patents. (2013). Process for producing pyridine carboxylic acids. US8575350B2.
  • European Patent Office. (2011). Process for producing pyridine carboxylic acids. EP 2428505 B1.
  • fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]

  • Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • ChemIndex. (n.d.). 402-66-4 | this compound. [Link]

  • ChemBK. (2024, April 9). 6-fluoronicotinic acid. [Link]

  • University of Massachusetts. (n.d.). Recrystallization – Part 1. [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. [Link]

  • Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. US5204478A.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Hawkins, G. F., & Roe, A. (1949). The preparation of this compound and 5-fluoronicotinamide. Journal of Organic Chemistry, 14(2), 328-332. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Pharmaceutical Advancements. [Link]

  • Google Patents. (2007).

Sources

Comprehensive Analytical Characterization of 5-Fluoronicotinic Acid: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoronicotinic acid is a critical fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique electronic properties, conferred by the fluorine atom, can significantly enhance the biological activity and pharmacokinetic profiles of target molecules.[1] Therefore, rigorous analytical characterization is paramount to ensure its identity, purity, and stability, which are foundational for its application in research and drug development. This guide provides a detailed overview and practical protocols for the comprehensive analysis of this compound using a suite of orthogonal analytical techniques, including chromatography, spectroscopy, and thermal analysis.

Introduction and Physicochemical Overview

This compound (5-FNA), also known as 5-fluoro-3-pyridinecarboxylic acid, is a derivative of nicotinic acid (Vitamin B3).[1][2] The strategic placement of a highly electronegative fluorine atom on the pyridine ring alters the molecule's acidity, lipophilicity, and metabolic stability, making it a valuable synthon for medicinal chemistry.[1] Accurate and reliable analytical methods are essential for quality control, ensuring lot-to-lot consistency, and for detailed investigation in various research contexts.

This document outlines an integrated analytical strategy. We will begin with chromatographic techniques for separation and purity assessment, followed by spectroscopic methods for unambiguous structural elucidation, and conclude with thermal analysis to determine key physical properties and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 402-66-4[1][2][3]
Molecular Formula C₆H₄FNO₂[2][3]
Molecular Weight 141.10 g/mol [2][3]
Appearance White to light yellow crystalline powder[1]
Melting Point 197 - 201 °C[4]
IUPAC Name 5-fluoropyridine-3-carboxylic acid[2]
Solubility Limited solubility in aqueous buffers; soluble in organic solvents like DMSO.[5]

Chromatographic Analysis for Purity and Quantification

Chromatography is the cornerstone for assessing the purity of 5-FNA and quantifying it in various matrices. Due to its polarity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Gas Chromatography (GC) can also be employed, but it requires a crucial derivatization step to enhance volatility.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is ideally suited for separating 5-FNA from potential impurities, such as starting materials or side-products from its synthesis.

Causality Behind Method Choices:

  • Reversed-Phase (C18) Column: The nonpolar stationary phase effectively retains the aromatic pyridine ring of 5-FNA.

  • Acidified Mobile Phase: 5-FNA contains a carboxylic acid group, which will be ionized at neutral pH. Operating the mobile phase at a low pH (e.g., pH 2.5-3.0) using an additive like formic or phosphoric acid suppresses this ionization. This protonation makes the molecule less polar, leading to better retention, improved peak shape (less tailing), and more reproducible results.

  • UV Detection: The pyridine ring contains a chromophore that strongly absorbs UV light, allowing for sensitive detection. Wavelengths between 260-280 nm are typically effective for such structures.[5][6]

Table 2: Recommended RP-HPLC Method Parameters for 5-FNA Purity Analysis

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile at ~1 mg/mL
Protocol 1: HPLC Purity Determination
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve 5-FNA reference standard in the diluent to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions onto the HPLC system.

  • Data Processing: Integrate the peaks in the resulting chromatograms. Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 5-FNA by GC-MS is challenging due to its low volatility and the presence of the polar carboxylic acid group, which can cause poor peak shape and potential damage to the GC column.[7] Therefore, derivatization to a more volatile and thermally stable ester is required.

Causality Behind Method Choices:

  • Derivatization: Converting the carboxylic acid to an ester (e.g., a methyl or pentafluorobenzyl ester) masks the polar -OH group, significantly increasing volatility and making the compound suitable for GC analysis.[8]

  • Mass Spectrometry (MS) Detection: MS provides not only quantification but also structural information based on the fragmentation pattern of the derivatized molecule, offering a high degree of confidence in peak identification.

Protocol 2: GC-MS Analysis via Esterification
  • Derivatization:

    • Place ~1 mg of 5-FNA in a vial.

    • Add 1 mL of 2% (v/v) H₂SO₄ in methanol.

    • Seal the vial and heat at 60 °C for 30 minutes to form the methyl ester.

    • Cool the vial, add 1 mL of saturated NaCl solution, and 1 mL of ethyl acetate.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper ethyl acetate layer, containing the derivatized analyte, to a new vial for injection.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak for the 5-FNA methyl ester based on its retention time and mass spectrum. The mass spectrum should show a molecular ion corresponding to the ester and characteristic fragment ions.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive confirmation of the molecular structure of 5-FNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. For 5-FNA, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

  • ¹H NMR: Will show three distinct signals in the aromatic region for the protons on the pyridine ring. The chemical shifts and coupling patterns (splitting) will be influenced by the adjacent nitrogen and fluorine atoms.

  • ¹³C NMR: Will display six signals corresponding to the six carbon atoms in the molecule. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: This is a crucial and highly sensitive technique for any fluorinated compound.[9] It provides a direct confirmation of the fluorine atom's presence and its chemical environment. A single resonance is expected for 5-FNA. This technique can also be used to determine pKa values by monitoring chemical shift changes during titration.[10]

Protocol 3: NMR Sample Preparation
  • Weigh approximately 10-20 mg of 5-FNA.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • If using CDCl₃, a small amount of DMSO-d₆ may be needed to aid solubility.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The spectrum of 5-FNA is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the carbon-fluorine bond.

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group / VibrationExpected Appearance
2500 - 3300O-H stretch (Carboxylic Acid)Very broad
~1710C=O stretch (Carboxylic Acid)Strong, sharp
1600 - 1450C=C and C=N stretches (Aromatic Ring)Medium to strong, multiple bands
~1250 - 1000C-F stretchStrong

Source: Inferred from general FT-IR correlation tables.[11][12][13]

Protocol 4: FT-IR Analysis (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the 5-FNA powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Clean the crystal thoroughly after analysis.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the physical properties and thermal stability of 5-FNA.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is primarily used to determine the melting point and assess the purity of a crystalline solid. A sharp melting endotherm is indicative of a high-purity compound.

Protocol 5: DSC for Melting Point Determination
  • Accurately weigh 2-5 mg of 5-FNA into an aluminum DSC pan.

  • Crimp the pan with a lid.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from 25 °C to 250 °C.

  • Determine the onset temperature and peak maximum of the melting endotherm. The thermal behavior of nicotinic acid itself involves multiple transitions which can be a useful comparison.[14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the thermal stability and decomposition profile of the material. For a stable compound like 5-FNA, significant mass loss is only expected at temperatures well above its melting point. Studies on the related compound 5-fluorouracil show its thermal breakdown occurs around 285 °C.[15]

Protocol 6: TGA for Thermal Stability
  • Weigh 5-10 mg of 5-FNA into a ceramic or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a rate of 10 °C/min from 25 °C to 500 °C under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature. The onset of decomposition is the temperature at which significant mass loss begins.

Integrated Analytical Workflow

For a comprehensive characterization of a new batch of this compound, these techniques should be used in a logical sequence. The following workflow ensures identity, purity, and stability are all confirmed.

Sources

5-Fluoronicotinic acid derivatization for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Quantitative Analysis of 5-Fluoronicotinic Acid using Gas Chromatography-Mass Spectrometry

Abstract

This application note provides a comprehensive guide and a detailed protocol for the derivatization of this compound for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of this compound, a polar and non-volatile compound, is challenging due to poor chromatographic performance and potential thermal degradation. This guide explains the rationale and methodology for converting it into a volatile and thermally stable trimethylsilyl (TMS) derivative. We present a validated silylation protocol using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), discuss expected outcomes, and offer troubleshooting advice for researchers, scientists, and drug development professionals.

The Analytical Challenge: Why Derivatization is Essential

This compound is a key pyridinecarboxylic acid derivative used in pharmaceutical research and as a building block in organic synthesis. Its analysis is critical for pharmacokinetic studies, metabolite identification, and quality control. However, the inherent chemical properties of this compound—specifically the polar carboxylic acid group and the nitrogen-containing aromatic ring—make it unsuitable for direct GC-MS analysis.[1][2]

Direct injection into a hot GC inlet typically results in:

  • Poor Volatility: The strong intermolecular hydrogen bonding caused by the carboxylic acid group prevents the molecule from easily transitioning into the gas phase.[3][4]

  • Thermal Degradation: The high temperatures required for volatilization can cause the molecule to decompose, leading to inaccurate quantification and the appearance of artifact peaks.[5]

  • Poor Peak Shape: Interactions between the polar analyte and active sites (e.g., free silanol groups) on the GC column and liner lead to significant peak tailing, reducing resolution and sensitivity.[2]

To overcome these challenges, a chemical modification step known as derivatization is mandatory.[1][3] Derivatization converts the polar, non-volatile analyte into a less polar, more volatile, and more thermally stable derivative, making it amenable to GC-MS analysis.[6][7]

The Derivatization Strategy: Silylation with MSTFA

The most common and effective derivatization strategy for compounds containing active hydrogens (such as those in carboxylic acids, alcohols, and amines) is silylation .[7][8] This process replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group.[3][6]

For this application, we select N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent. The choice of MSTFA is based on several key advantages:

  • High Reactivity: MSTFA is a powerful silylating agent that reacts efficiently and completely with carboxylic acids.[4][5]

  • Volatile By-products: The by-products of the MSTFA reaction (N-methyltrifluoroacetamide and unreacted MSTFA) are highly volatile and typically elute early in the chromatogram, minimizing interference with the analyte peak.[4][5] This offers a distinct advantage over other silylating agents like BSTFA, whose by-products may have longer retention times.[5]

  • Inertness: The reaction does not produce corrosive by-products like HCl, which can degrade the GC column and other components of the analytical system.[4]

The derivatization reaction is as follows:

cluster_0 This compound + MSTFA Reaction 5FNA This compound Product 5-FNA-TMS Ester (Volatile) 5FNA->Product + MSTFA MSTFA MSTFA->Product Heat Byproduct N-Methyltrifluoroacetamide (Volatile)

Caption: Silylation of this compound with MSTFA.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the derivatization of this compound. It is crucial to perform all steps in an environment free of moisture, as water will readily decompose the silylating reagent and the resulting TMS derivative.[8][9]

Materials and Reagents
Reagent/MaterialGrade/SpecificationSupplier
This compound≥98% PurityStandard chemical supplier
MSTFADerivatization Grade (≥98.5%)Sigma-Aldrich, Thermo Fisher, etc.
MSTFA + 1% TMCSDerivatization GradeSigma-Aldrich, Thermo Fisher, etc.
Anhydrous PyridineGC GradeStandard chemical supplier
Reaction Vials2 mL, Amber glass, with PTFE-lined capsStandard laboratory supplier
Heating Block / OvenCapable of maintaining ±1°CStandard laboratory supplier
Vortex Mixer-Standard laboratory supplier
Nitrogen Gas SupplyHigh Purity-

Note: For compounds that are difficult to derivatize, using MSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst can increase the reactivity of the reagent and drive the reaction to completion.[6][9]

Sample Preparation and Derivatization Workflow
  • Sample Preparation: If the sample is in an aqueous or protic solvent, it must be dried completely. Pipette a known volume of the sample into a 2 mL reaction vial and evaporate to dryness under a gentle stream of high-purity nitrogen. The absence of water is critical for successful derivatization.[9]

  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried residue. Pyridine acts as a solvent and a weak base that can help catalyze the reaction.

  • Addition of Derivatizing Agent: Add 100 µL of MSTFA (or MSTFA + 1% TMCS) to the vial. Ensure a significant molar excess of the silylating reagent to the analyte (a general rule is at least a 2:1 molar ratio of reagent to active hydrogens).[9]

  • Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Incubation: Place the vial in a heating block or oven set to 70°C for 60 minutes . This combination of heat and time is generally sufficient for the complete derivatization of carboxylic acids.[5][9]

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Caption: Experimental workflow for MSTFA derivatization.

Recommended GC-MS Parameters

The following parameters serve as a robust starting point for method development and can be optimized based on the specific instrumentation used.

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalent-
MS System Agilent 5977B or equivalent-
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A nonpolar phase ideal for separating a wide range of derivatized compounds.[10][11]
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace analysis.
Injector Temp. 280°CEnsures rapid and complete volatilization of the TMS derivative.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minProvides good separation from solvent and by-product peaks while ensuring elution of the derivative.
Transfer Line 290°CPrevents cold spots and analyte condensation.
Ion Source Temp. 230°CStandard temperature for electron ionization.[12]
Quadrupole Temp. 150°CStandard temperature for stable mass filtering.[12]
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible fragmentation patterns for library matching.[13]
Acquisition Mode Full Scan (m/z 50-500)Allows for identification and structural confirmation of the derivative.

Expected Results and Data Interpretation

The derivatization of this compound (MW: 141.1 g/mol ) with MSTFA replaces the acidic proton (1 amu) with a TMS group (73 amu), resulting in the This compound trimethylsilyl ester (MW: 213.2 g/mol ).

The electron ionization mass spectrum is expected to show a characteristic fragmentation pattern for a TMS ester. Key ions to monitor include:

  • Molecular Ion [M]⁺: m/z 213. This peak may be present but could be of low intensity.

  • [M-15]⁺: m/z 198. This is a very common and often prominent fragment resulting from the loss of a methyl group (•CH₃) from the TMS moiety. Its presence is a strong indicator of a TMS derivative.[14][15]

  • Other Fragments: Other significant ions may include those corresponding to the fluoropyridinylcarbonyl group and further fragmentation of the TMS group.

Method Validation and Quality Control

For use in regulated environments, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16][17] Key validation parameters include:

  • Specificity: The ability to resolve the analyte from matrix components and derivatization by-products.

  • Linearity: Establishing a calibration curve over the desired concentration range (e.g., R² > 0.995).[16][18]

  • Accuracy & Precision: Determined through recovery studies and replicate analyses, with acceptance criteria typically within ±15% (20% at the lower limit of quantification).[16][18]

  • Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

Routine QC Checks:

  • Reagent Blank: A vial containing only the solvent and derivatizing reagent should be run to check for contamination.

  • Calibration Standards: Run a set of calibration standards with each analytical batch to ensure quantitative accuracy.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Analyte Peak 1. Incomplete derivatization (insufficient time, temp, or reagent).2. Presence of moisture in the sample or reagents.3. Analyte degradation in the GC inlet.1. Increase reaction temperature (e.g., to 80°C) or time (e.g., to 90 min). Use MSTFA + 1% TMCS as a catalyst.[5]2. Ensure all samples are completely dry before adding reagents. Use fresh, anhydrous solvents.3. Check the inertness of the GC liner and column.
Peak Tailing 1. Underivatized analyte co-eluting.2. Active sites in the GC inlet liner or column.1. Optimize derivatization conditions (see above).2. Replace the GC liner with a new, deactivated one. Condition the column according to the manufacturer's instructions.
Extraneous Peaks 1. Contaminated reagents, solvents, or vials.2. Sample matrix interference.1. Run a reagent blank to identify the source of contamination. Use high-purity reagents and solvents.2. Implement a sample clean-up step (e.g., Solid Phase Extraction) prior to derivatization if the matrix is complex.

References

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  • Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI.
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  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar.
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  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI.
  • Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. PubMed.
  • Current challenges and developments in GC-MS based metabolite profiling technology. ResearchGate.
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central.
  • Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. ResearchGate.
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  • Current challenges and developments in GC-MS based metabolite profiling technology. PubMed.
  • (PDF) Derivatization Methods in GC and GC/MS. ResearchGate.
  • Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy. NIH.
  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC - NIH.
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  • Analytical challenges of untargeted GC-MS-based metabolomics. ResearchGate.

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Application Notes and Protocols: Methods for Introducing Fluorine into the Nicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Fluorine in Nicotinic Acid Derivatives

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence the physicochemical and biological properties of a molecule.[1][2] When applied to the nicotinic acid scaffold, a privileged structure in numerous pharmaceuticals, fluorination can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal methods for introducing fluorine into the nicotinic acid backbone. We will delve into the mechanistic underpinnings of each strategy, offering field-proven insights into experimental design and execution. The protocols provided herein are designed to be self-validating, with an emphasis on causality and reproducibility.

Strategic Approaches to the Fluorination of Nicotinic Acid

The successful fluorination of the nicotinic acid ring system hinges on the selection of an appropriate strategy based on the desired regioisomer and the available starting materials. The electron-deficient nature of the pyridine ring presents unique challenges and opportunities for fluorination.[1][2] We will explore four primary strategies:

  • Synthesis from Fluorinated Precursors: A robust and often high-yielding approach where the fluorinated nicotinic acid is constructed from a pre-fluorinated building block.

  • Nucleophilic Aromatic Substitution (SNA r): A powerful method for introducing fluorine into activated nicotinic acid derivatives bearing a suitable leaving group.[4][5]

  • Electrophilic Fluorination: A direct approach to fluorination, often employing modern "F+" reagents, that is particularly useful for late-stage functionalization.[6][7][8]

  • Diazotization-Fluorination (Balz-Schiemann Reaction): A classic and reliable method for the conversion of aminonicotinic acids to their corresponding fluoro derivatives.[9][10][11]

The following sections will provide a detailed examination of each of these methodologies, complete with step-by-step protocols and comparative data.

Synthesis from Fluorinated Precursors: Building from the Ground Up

One of the most reliable methods for obtaining a specific regioisomer of fluoronicotinic acid is to construct the molecule from a starting material that already contains the fluorine atom. This approach offers excellent control over regioselectivity and can often be scaled up effectively.

Synthesis of 6-Fluoronicotinic Acid via Oxidation

A common route to 6-fluoronicotinic acid involves the oxidation of a 2-fluoro-5-alkylpyridine. This method is advantageous as the starting materials are often commercially available or readily synthesized.

Protocol 1: Synthesis of 6-Fluoronicotinic Acid from 2-Fluoro-5-methylpyridine

Causality Behind Experimental Choices:

  • Potassium Permanganate (KMnO4): A strong oxidizing agent capable of converting the methyl group to a carboxylic acid.

  • Potassium Hydroxide (KOH): Creates a basic medium, which is necessary for the permanganate oxidation.

  • Heating: Provides the activation energy required for the oxidation reaction.

  • Acidification: Protonates the carboxylate salt to precipitate the desired carboxylic acid.

Materials:

  • 2-Fluoro-5-methylpyridine

  • Potassium permanganate (KMnO4)

  • Potassium hydroxide (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • 500 mL three-necked flask

  • Mechanical stirrer

  • Oil bath

  • Buchner funnel and filter paper

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, add 11.1 g (0.1 mol) of 2-fluoro-5-methylpyridine and 250 mL of water.

  • Begin stirring and add 31.6 g (0.2 mol) of KMnO4 and 5.6 g (0.1 mol) of KOH to the flask.

  • Heat the reaction mixture to 95°C using an oil bath and maintain this temperature for 5 hours.

  • While still hot, filter the reaction mixture to remove the manganese dioxide byproduct. Collect the filtrate.

  • Allow the filtrate to cool to room temperature.

  • Slowly add concentrated HCl to the filtrate to adjust the pH to 2-4, at which point a solid will precipitate.

  • Collect the solid product by filtration using a Buchner funnel.

  • The filtrate can be extracted with dichloromethane to recover any remaining product.

  • Combine the filtered solid and the extracted organic phases and remove the solvent under reduced pressure to yield the final product, 6-fluoronicotinic acid.[12]

Synthesis of 5-Fluoronicotinic Acid from 3-Fluoroquinoline

This method provides access to this compound through the oxidative cleavage of the benzene ring of 3-fluoroquinoline.

Protocol 2: Synthesis of this compound via Oxidation of 3-Fluoroquinoline

Causality Behind Experimental Choices:

  • Nascent Oxygen: A highly reactive form of oxygen, generated in situ, is required for the challenging oxidation of the quinoline ring system.

  • Hydrogen Peroxide and Copper Acetate: This combination generates nascent oxygen. The copper salt also facilitates the precipitation of the intermediate, 5-fluoroquinolinic acid, as its copper salt, simplifying its isolation.

  • Decarboxylation: The intermediate di-acid is heated to selectively remove one of the carboxyl groups to yield the final product.

Materials:

  • 3-Fluoroquinoline

  • Hydrogen peroxide (H2O2)

  • Copper (II) acetate

  • Water

  • Reaction vessel suitable for heating

Procedure:

  • The oxidation of 3-fluoroquinoline is carried out using an oxidizing agent that produces nascent oxygen, such as hydrogen peroxide in the presence of a copper salt.[13]

  • The resulting 5-fluoroquinolinic acid is isolated. This can be facilitated by its precipitation as a copper salt.[13]

  • The isolated 5-fluoroquinolinic acid is then decarboxylated by heating to approximately 150-220°C to yield this compound.[13]

Nucleophilic Aromatic Substitution (SNAr): A Versatile Approach

Nucleophilic aromatic substitution is a powerful tool for introducing fluorine into electron-deficient aromatic systems like the nicotinic acid scaffold.[5][14] The reaction proceeds via an addition-elimination mechanism, where a fluoride ion attacks the aromatic ring at a carbon bearing a good leaving group, forming a Meisenheimer complex.[4][15] Subsequent expulsion of the leaving group restores aromaticity and yields the fluorinated product.

The efficiency of the SNAr reaction is highly dependent on the nature and position of the electron-withdrawing groups and the leaving group. For nicotinic acid derivatives, the carboxylic acid group and the ring nitrogen act as electron-withdrawing groups, activating the ring towards nucleophilic attack.

Protocol 3: General Protocol for SNAr Fluorination of a Chloronicotinic Acid Derivative

Causality Behind Experimental Choices:

  • Anhydrous Fluoride Source: The nucleophilicity of the fluoride ion is greatly diminished by the presence of water due to strong hydrogen bonding. Therefore, anhydrous conditions are crucial for a successful SNAr reaction.

  • High Boiling Point Solvent: SNAr reactions often require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex.

  • Phase-Transfer Catalyst (Optional): In cases where the fluoride salt has low solubility in the organic solvent, a phase-transfer catalyst can be used to shuttle the fluoride ion into the organic phase.

Materials:

  • Chloronicotinic acid derivative (e.g., 2-chloronicotinic acid, 6-chloronicotinic acid)

  • Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)

  • High boiling point aprotic polar solvent (e.g., DMSO, DMF, sulfolane)

  • Phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium bromide) (optional)

  • Reaction vessel with a condenser and nitrogen inlet

Procedure:

  • In a flame-dried reaction vessel under a nitrogen atmosphere, combine the chloronicotinic acid derivative, anhydrous potassium fluoride (2-3 equivalents), and the aprotic polar solvent.

  • If using, add a catalytic amount of the phase-transfer catalyst.

  • Heat the reaction mixture with vigorous stirring. The optimal temperature will depend on the substrate and should be determined empirically (typically in the range of 120-180°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Electrophilic Fluorination: Direct C-H and C-X Fluorination

Electrophilic fluorination has emerged as a powerful strategy for the direct introduction of fluorine into aromatic and heteroaromatic systems.[16] Reagents such as Selectfluor® (F-TEDA-BF4) act as a source of "electrophilic fluorine" and can directly fluorinate C-H bonds or displace other functional groups.[6][17]

Direct C-H Fluorination

Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalized starting materials.[18] However, controlling the regioselectivity can be challenging. For the nicotinic acid scaffold, the position of fluorination will be influenced by the electronic properties of the ring and any existing substituents.

Protocol 4: General Protocol for Electrophilic C-H Fluorination with Selectfluor®

Causality Behind Experimental Choices:

  • Selectfluor®: A commercially available, stable, and relatively safe electrophilic fluorinating agent.

  • Solvent: The choice of solvent can influence the reactivity and selectivity of the fluorination. Acetonitrile is a common choice.

  • Temperature: Electrophilic fluorinations are often carried out at elevated temperatures to promote the reaction.

Materials:

  • Nicotinic acid derivative

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Anhydrous acetonitrile (MeCN) or other suitable solvent

  • Round-bottom flask with a condenser and nitrogen inlet

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the nicotinic acid derivative in anhydrous acetonitrile.

  • Add Selectfluor® (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (or a lower temperature as determined by optimization studies).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7][8][14]

Diazotization-Fluorination: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical method for introducing a fluorine atom into an aromatic ring by converting a primary aromatic amine into the corresponding aryl fluoride.[9][10][11] The reaction proceeds in two main steps: diazotization of the amine to form a diazonium salt, followed by thermal decomposition of the diazonium tetrafluoroborate salt to yield the aryl fluoride.[19][20]

This method is particularly useful for the synthesis of fluoronicotinic acids from their amino precursors.

Protocol 5: Balz-Schiemann Reaction for the Synthesis of this compound

Causality Behind Experimental Choices:

  • Sodium Nitrite and Acid: These reagents generate nitrous acid in situ, which is necessary for the diazotization of the primary amine.

  • Fluoroboric Acid (HBF4): This serves as both the acid for the diazotization and the source of the tetrafluoroborate counterion, which is crucial for the subsequent fluorination step.

  • Low Temperature for Diazotization: Diazonium salts are often unstable at room temperature, so the reaction is typically carried out at low temperatures (0-5°C) to prevent premature decomposition.

  • Thermal Decomposition: Heating the isolated diazonium tetrafluoroborate salt provides the energy needed to expel nitrogen gas and form the aryl cation, which is then trapped by the fluoride from the tetrafluoroborate anion.

Materials:

  • 5-Aminonicotinic acid

  • Fluoroboric acid (HBF4, ~48% in water)

  • Sodium nitrite (NaNO2)

  • Water

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Diazotization:

    • In a beaker, dissolve 5-aminonicotinic acid in an aqueous solution of fluoroboric acid.

    • Cool the mixture to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5°C after the addition is complete. The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed.

  • Isolation of the Diazonium Salt:

    • Collect the precipitated diazonium salt by vacuum filtration.

    • Wash the salt with cold water, followed by cold methanol, and then diethyl ether to facilitate drying.

    • Safety Note: Dry diazonium salts can be explosive and should be handled with extreme care and behind a safety shield. It is often recommended to proceed to the next step with the salt being slightly damp.

  • Thermal Decomposition:

    • Gently heat the dry (or nearly dry) diazonium salt in a flask. The decomposition is often initiated by gentle warming and can be exothermic.

    • The decomposition will result in the evolution of nitrogen and boron trifluoride gases, and the formation of the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

Comparative Overview of Fluorination Methods

MethodStarting MaterialRegioselectivityKey AdvantagesKey Limitations
Synthesis from Precursors Fluorinated building blocksExcellentHigh yields, good scalability, unambiguous product formation.Limited by the availability of the starting materials.
Nucleophilic Aromatic Substitution (SNAr) Halogenated or nitro-substituted nicotinic acidsExcellentWide substrate scope, use of inexpensive fluoride sources.Requires an activated substrate with a good leaving group, harsh reaction conditions often needed.
Electrophilic Fluorination Nicotinic acid or its derivativesCan be variable, dependent on substrate electronicsDirect C-H functionalization, useful for late-stage fluorination.Regioselectivity can be difficult to control, expensive reagents.
Balz-Schiemann Reaction Aminonicotinic acidsExcellentReliable and well-established method.Diazonium salt intermediates can be explosive, multi-step process.

Visualizing the Reaction Pathways

Fluorination_Strategies cluster_precursor Synthesis from Precursors cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_electrophilic Electrophilic Fluorination cluster_balz_schiemann Balz-Schiemann Reaction 2-Fluoro-5-methylpyridine 2-Fluoro-5-methylpyridine 6-Fluoronicotinic Acid 6-Fluoronicotinic Acid 2-Fluoro-5-methylpyridine->6-Fluoronicotinic Acid Oxidation Chloronicotinic Acid Chloronicotinic Acid Fluoronicotinic Acid_SNAr Fluoronicotinic Acid Chloronicotinic Acid->Fluoronicotinic Acid_SNAr KF or CsF Nicotinic Acid Nicotinic Acid Fluoronicotinic Acid_Elec Fluoronicotinic Acid Nicotinic Acid->Fluoronicotinic Acid_Elec Selectfluor® Aminonicotinic Acid Aminonicotinic Acid Diazonium Salt Diazonium Salt Aminonicotinic Acid->Diazonium Salt NaNO2, HBF4 Fluoronicotinic Acid_BS Fluoronicotinic Acid Diazonium Salt->Fluoronicotinic Acid_BS Heat

Caption: Overview of major synthetic routes to fluoronicotinic acids.

Conclusion

The introduction of fluorine into the nicotinic acid scaffold is a critical strategy in the development of novel therapeutics. The choice of fluorination method is a strategic decision that depends on factors such as the desired regioisomer, the availability of starting materials, and the required scale of the synthesis. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively leverage the benefits of fluorination to create new and improved nicotinic acid-based drugs. This guide provides a solid foundation of both the theoretical and practical aspects of these important transformations, empowering scientists to confidently apply these methods in their research endeavors.

References

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Application Notes and Protocols: Scale-up Synthesis of 5-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Fluoronicotinic Acid in Modern Drug Discovery

This compound (CAS: 402-66-4) is a critical fluorinated pyridine derivative that serves as a fundamental building block in the synthesis of novel therapeutic agents.[1][2] Its incorporation into molecular scaffolds has been pivotal in the development of drugs for a range of complex diseases, including various cancers and neurological disorders.[1][2] The strategic placement of a fluorine atom on the pyridine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, properties that are highly desirable in drug candidates.[1][3][4] As a result, robust and scalable synthetic routes to high-purity this compound are of paramount importance to the pharmaceutical and agrochemical industries.[1]

This document provides a detailed guide for the scale-up synthesis of this compound, focusing on a well-established and efficient synthetic pathway. It will delve into the underlying chemical principles, provide a step-by-step protocol, and address critical considerations for safety, purification, and process optimization.

Synthetic Strategy: A Multi-Step Approach from 3-Amino-5-fluoropyridine

While several synthetic routes to this compound have been reported, a common and scalable pathway involves the diazotization of 3-amino-5-fluoropyridine followed by a Sandmeyer-type reaction. This approach offers a reliable and cost-effective method for large-scale production.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 3-Amino-5-fluoropyridine B Diazotization A->B C 5-Fluoro-3-pyridinediazonium salt B->C D Sandmeyer Reaction (Cyanation) C->D E 5-Fluoro-3-cyanopyridine D->E F Hydrolysis E->F G This compound F->G

Caption: Overall workflow for the synthesis of this compound.

This multi-step process begins with the readily available starting material, 3-amino-5-fluoropyridine. The key transformations involve the conversion of the amino group to a diazonium salt, which is then displaced by a cyano group. The final step is the hydrolysis of the nitrile to the desired carboxylic acid.

Detailed Experimental Protocol

This section outlines a detailed, step-by-step protocol for the synthesis of this compound, suitable for laboratory-scale production with the potential for scale-up.

Part 1: Diazotization of 3-Amino-5-fluoropyridine

The first critical step is the conversion of the aromatic amine to a diazonium salt. This is typically achieved by reacting the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures to ensure the stability of the diazonium salt.

Reaction Mechanism:

Diazotization_Mechanism NaNO2 + HCl NaNO2 + HCl HONO + NaCl HONO + NaCl NaNO2 + HCl->HONO + NaCl 3-Amino-5-fluoropyridine + HONO 3-Amino-5-fluoropyridine + HONO 5-Fluoro-3-pyridinediazonium chloride 5-Fluoro-3-pyridinediazonium chloride 3-Amino-5-fluoropyridine + HONO->5-Fluoro-3-pyridinediazonium chloride

Caption: In-situ generation of nitrous acid and subsequent diazotization.

Materials and Equipment:

Reagent/EquipmentSpecification
3-Amino-5-fluoropyridine>98% purity
Hydrochloric Acid (HCl)Concentrated (37%)
Sodium Nitrite (NaNO₂)ACS grade
Deionized Water
Ice
Jacketed Glass ReactorAppropriate volume for scale
Overhead Stirrer
Thermocouple
Addition Funnel

Procedure:

  • Reactor Setup: Set up a jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and an addition funnel. Cool the reactor to 0-5 °C using a circulating chiller.

  • Acidic Solution: To the cooled reactor, add a solution of concentrated hydrochloric acid in deionized water.

  • Amine Addition: Slowly add 3-amino-5-fluoropyridine to the acidic solution while maintaining the temperature between 0-5 °C. Stir until the amine is fully dissolved.

  • Nitrite Solution Preparation: In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Diazotization: Slowly add the sodium nitrite solution to the reactor via the addition funnel, ensuring the temperature does not exceed 5 °C. The reaction is exothermic, so careful control of the addition rate is crucial.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. The formation of the diazonium salt can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

Part 2: Sandmeyer Cyanation

The Sandmeyer reaction is a versatile method for replacing a diazonium group with various nucleophiles, catalyzed by copper(I) salts.[5][6] In this step, the diazonium salt is reacted with a copper(I) cyanide solution to introduce the cyano group onto the pyridine ring.

Reaction Mechanism:

Sandmeyer_Mechanism Ar-N₂⁺ + CuCN Ar-N₂⁺ + CuCN [Ar-N₂-CuCN]⁺ [Ar-N₂-CuCN]⁺ Ar-N₂⁺ + CuCN->[Ar-N₂-CuCN]⁺ Ar• + N₂ + Cu(II)CN Ar• + N₂ + Cu(II)CN [Ar-N₂-CuCN]⁺->Ar• + N₂ + Cu(II)CN Ar• + Cu(II)CN Ar• + Cu(II)CN Ar-CN + Cu(I) Ar-CN + Cu(I) Ar• + Cu(II)CN->Ar-CN + Cu(I)

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Materials and Equipment:

Reagent/EquipmentSpecification
Copper(I) Cyanide (CuCN)>98% purity
Sodium Cyanide (NaCN)ACS grade
Deionized Water
TolueneACS grade
Diatomaceous Earth
Jacketed Glass Reactor
Overhead Stirrer
Thermocouple
Heating Mantle

Procedure:

  • Cyanide Solution Preparation: In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in deionized water. Heat the solution to 60-70 °C to ensure complete dissolution.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from Part 1 to the hot copper(I) cyanide solution. Vigorous nitrogen evolution will be observed. Maintain the reaction temperature between 60-70 °C.

  • Reaction Completion: After the addition is complete, continue stirring at 60-70 °C for 1-2 hours until the nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Add toluene to extract the product. Filter the mixture through a pad of diatomaceous earth to remove any solid byproducts. Separate the organic layer.

  • Aqueous Extraction: Wash the organic layer with water and then with a brine solution.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the toluene under reduced pressure to obtain crude 5-fluoro-3-cyanopyridine.

Part 3: Hydrolysis of 5-Fluoro-3-cyanopyridine

The final step is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred for scale-up due to better control and higher yields.

Materials and Equipment:

Reagent/EquipmentSpecification
Sodium Hydroxide (NaOH)ACS grade
Deionized Water
Hydrochloric Acid (HCl)Concentrated (37%)
Jacketed Glass Reactor
Overhead Stirrer
Thermocouple
pH Meter

Procedure:

  • Basic Hydrolysis: To a reactor, add a solution of sodium hydroxide in deionized water. Add the crude 5-fluoro-3-cyanopyridine from Part 2.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for several hours until the hydrolysis is complete. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Cooling and Acidification: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 2.5.[7] The this compound will precipitate out of the solution.

  • Isolation: Cool the mixture further in an ice bath to maximize precipitation. Collect the solid product by filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at an appropriate temperature to obtain the final this compound.

Purification and Characterization

The crude this compound can be further purified by recrystallization from a suitable solvent, such as hot acetone or water, to achieve high purity.[7]

Purification Workflow:

Purification_Workflow Crude Crude this compound Dissolution Dissolution in Hot Solvent (e.g., Acetone/Water) Crude->Dissolution Filtration Hot Filtration (optional) Dissolution->Filtration Crystallization Cooling and Crystallization Filtration->Crystallization Isolation Filtration and Washing Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Pure Pure this compound Drying->Pure

Caption: General workflow for the purification of this compound.

Analytical Characterization:

The purity and identity of the final product should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point 195-197 °C[8]
¹H NMR Consistent with the structure of this compound
¹⁹F NMR A single peak corresponding to the fluorine atom
¹³C NMR Peaks corresponding to the carbon atoms in the molecule
Mass Spectrometry Molecular ion peak at m/z = 141.10 (for C₆H₄FNO₂)[9]
HPLC Purity >98%

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[10][11][12][13]

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[10][12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • 3-Amino-5-fluoropyridine: Handle with care as aromatic amines can be toxic.

  • Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials.

  • Cyanides (Copper(I) Cyanide, Sodium Cyanide): Highly toxic. Handle with extreme caution and have a cyanide antidote kit readily available. All waste containing cyanide must be quenched and disposed of according to institutional and governmental regulations.

  • Acids and Bases: Corrosive. Handle with appropriate care and PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12][13]

Scale-Up Considerations and Troubleshooting

Scaling up this synthesis requires careful attention to several factors:

  • Heat Transfer: The diazotization and Sandmeyer reactions are exothermic. Ensure the reactor has adequate cooling capacity to maintain the required temperature.

  • Gas Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. The reactor must be properly vented to prevent pressure buildup.

  • Mixing: Efficient mixing is crucial for ensuring complete reaction and preventing localized hot spots.

  • Material Handling: Safe and efficient methods for charging and transferring large quantities of hazardous materials are essential.

Potential Troubleshooting:

IssuePossible CauseSuggested Solution
Low Yield in Diazotization Temperature too high, leading to decomposition of the diazonium salt.Maintain strict temperature control (0-5 °C).
Incomplete reaction.Ensure stoichiometric amounts of reagents and sufficient reaction time.
Low Yield in Sandmeyer Reaction Inactive copper(I) catalyst.Use fresh, high-quality copper(I) cyanide.
Side reactions.Optimize reaction temperature and addition rate.
Incomplete Hydrolysis Insufficient reaction time or temperature.Monitor the reaction by TLC/HPLC and adjust conditions as needed.
Product Purity Issues Incomplete reaction or side product formation.Optimize reaction conditions and purification methods.

References

  • Apollo Scientific.
  • Chem-Impex.
  • Google Patents. US3027380A - Process for preparing this compound.
  • Sigma-Aldrich.
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  • Fisher Scientific.
  • TCI Chemicals.
  • ChemicalBook. 3-Amino-5-fluoropyridine synthesis.
  • TCI Chemicals.
  • Wikipedia. Sandmeyer reaction.
  • Wikipedia. Halex process.
  • J&K Scientific LLC. Sandmeyer Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry.
  • ChemicalBook. 3-Amino-5-fluoropyridine.
  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Google Patents.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • PubMed. The preparation of this compound and 5-fluoronicotinamide.
  • ACS Publications. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
  • BYJU'S. Sandmeyer Reaction Mechanism.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Halex Reaction.
  • ACS Publications. THE PREPARATION OF this compound AND 5-FLUORONICOTINAMIDE1.
  • ChemTube3D. Fluorination of Medicinal Compounds - The Halex Reaction.
  • gChem Global.
  • Santa Cruz Biotechnology. This compound.
  • ACS Publications.
  • ACS Publications. THE PREPARATION OF this compound AND 5-FLUORONICOTINAMIDE1.
  • PubMed. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18.
  • ChemicalBook. 6-Fluoronicotinic acid synthesis.
  • Ossila. 6-Fluoronicotinic acid.
  • ScienceDirect. Fluorine in drug discovery: Role, design and case studies.
  • PubMed. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a.
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Application Note: Leveraging 5-Fluoronicotinic Acid in the Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in MOF Design

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunable functionalities. The rational design of MOFs through the judicious selection of organic linkers is a key strategy to tailor their properties for specific applications.[1] The incorporation of fluorine atoms into the linker backbone, creating so-called F-MOFs, has emerged as a powerful approach to modulate the physicochemical properties of the resulting framework.[1][2] Fluorination can enhance hydrophobicity, improve chemical and thermal stability, and create unique pore environments with altered host-guest interactions, making F-MOFs highly attractive for applications in gas storage and separation, catalysis, and drug delivery.[1][2][3]

5-Fluoronicotinic acid, a derivative of vitamin B3, is a particularly interesting linker for the synthesis of F-MOFs. It offers a unique combination of a carboxylate group for coordination to metal centers, a pyridine ring for additional coordination or hydrogen bonding interactions, and a strategically placed fluorine atom. This trifecta of functional groups allows for the construction of MOFs with intricate topologies and tailored pore chemistries. The electron-withdrawing nature of the fluorine atom can influence the coordination behavior of the carboxylate group and the basicity of the pyridine nitrogen, thereby directing the self-assembly process and ultimately the final structure and properties of the MOF.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the preparation of MOFs. We will delve into the synthetic protocols, characterization techniques, and potential applications of these fluorinated materials, supported by field-proven insights and authoritative references.

The Influence of this compound on MOF Properties

The introduction of a fluorine atom onto the nicotinic acid backbone imparts several advantageous properties to the resulting MOFs:

  • Enhanced Hydrophobicity and Stability: The presence of the C-F bond generally increases the hydrophobicity of the MOF, which can improve its stability in humid environments and its performance in applications where water is an undesirable guest.[1][3]

  • Modified Pore Environment: The fluorine atom can project into the pores of the MOF, creating a fluorous environment. This can lead to selective adsorption of fluorinated molecules or enhance interactions with specific guest molecules through halogen bonding.

  • Tuned Acidity and Basicity: The electron-withdrawing fluorine atom can influence the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, which can be leveraged in catalytic applications.

  • Structural Diversity: The unique electronic and steric properties of this compound can lead to the formation of novel MOF topologies that are not accessible with the parent nicotinic acid.

Synthesis of a Nickel(II)-Based MOF with this compound: A Protocol

The following protocol is based on the successful hydrothermal synthesis of a 3D MOF, [Ni(5-Fnic)₂(μ₂-H₂O)₀.₅]n. Hydrothermal synthesis is a common and effective method for producing high-quality crystalline MOFs.[4]

Core Principles of the Hydrothermal Method

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the desired MOF. This method is particularly well-suited for the synthesis of coordination polymers due to its ability to overcome kinetic barriers and yield thermodynamically stable products.

Experimental Workflow: Hydrothermal Synthesis

workflow Hydrothermal Synthesis of Ni(II)-5-Fluoronicotinate MOF cluster_prep Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_workup Product Isolation & Activation prep_metal Dissolve Ni(NO₃)₂·6H₂O in deionized water mix Combine metal and linker solutions in a Teflon-lined autoclave prep_metal->mix prep_linker Dissolve this compound in deionized water prep_linker->mix seal Seal the autoclave and place in an oven mix->seal heat Heat at a controlled temperature (e.g., 160 °C) for a specific duration (e.g., 72 h) seal->heat cool Allow the autoclave to cool slowly to room temperature heat->cool filter Filter the crystalline product cool->filter wash Wash with deionized water and ethanol to remove unreacted precursors filter->wash dry Dry the product under vacuum or in a desiccator wash->dry

Caption: Workflow for the hydrothermal synthesis of a Ni(II)-based MOF using this compound.

Detailed Step-by-Step Protocol

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • This compound (C₆H₄FNO₂)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Filtration apparatus

Procedure:

  • Reactant Preparation:

    • In a 20 mL scintillation vial, dissolve 0.5 mmol of Nickel(II) nitrate hexahydrate in 5 mL of deionized water.

    • In a separate 20 mL scintillation vial, dissolve 1.0 mmol of this compound in 5 mL of deionized water. Gentle heating or sonication may be required to achieve complete dissolution.

  • Reaction Setup:

    • Combine the two solutions in the Teflon liner of a 23 mL stainless steel autoclave.

    • Seal the autoclave tightly.

  • Hydrothermal Reaction:

    • Place the sealed autoclave in a programmable oven.

    • Heat the autoclave to 160 °C at a ramp rate of 5 °C/min.

    • Hold the temperature at 160 °C for 72 hours.

    • After 72 hours, cool the oven to room temperature at a rate of 5 °C/hour.

  • Product Isolation and Washing:

    • Carefully open the autoclave in a well-ventilated fume hood.

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals thoroughly with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent.

  • Drying:

    • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Characterization of this compound Based MOFs

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Logical Flow of Characterization Techniques

characterization Characterization Workflow for this compound MOFs cluster_structure Structural Analysis cluster_composition Compositional & Thermal Properties cluster_properties Porosity & Performance scxrd Single-Crystal X-ray Diffraction (SC-XRD) (for determining the precise 3D structure) pxrd Powder X-ray Diffraction (PXRD) (for confirming phase purity and crystallinity) scxrd->pxrd ftir Fourier-Transform Infrared Spectroscopy (FT-IR) (to confirm the presence of functional groups) pxrd->ftir ea Elemental Analysis (EA) (to determine the elemental composition) ftir->ea tga Thermogravimetric Analysis (TGA) (to assess thermal stability) ea->tga gas_adsorption Gas Adsorption Analysis (e.g., N₂ at 77K) (to determine surface area and pore size) tga->gas_adsorption application_testing Application-Specific Testing (e.g., catalytic activity, selective adsorption) gas_adsorption->application_testing

Caption: A logical progression of characterization techniques for newly synthesized MOFs.

Key Characterization Data

The following table summarizes the expected characterization data for a hypothetical Ni(II)-5-fluoronicotinate MOF, based on literature values for similar fluorinated MOFs.

Parameter Technique Expected Result/Value Significance
Crystal SystemSingle-Crystal XRDe.g., MonoclinicProvides fundamental information about the crystal's symmetry.
Space GroupSingle-Crystal XRDe.g., P2₁/cDefines the symmetry operations within the unit cell.
Unit Cell DimensionsSingle-Crystal XRDa, b, c, α, β, γ valuesDetermines the size and shape of the repeating unit of the crystal lattice.
Phase PurityPowder XRDSharp diffraction peaks matching simulated patternConfirms that the bulk material is a single, crystalline phase.[3][5][6]
Thermal StabilityTGADecomposition temperature > 300 °CIndicates the temperature at which the MOF structure begins to break down.[3]
Surface AreaN₂ Adsorption at 77KBET Surface Area: 500-1500 m²/gQuantifies the accessible surface area for guest molecules.
Pore VolumeN₂ Adsorption at 77K0.3-0.8 cm³/gMeasures the total volume of the pores within the material.
Elemental CompositionElemental Analysis%C, %H, %N, %F consistent with formulaConfirms the empirical formula of the synthesized MOF.

Applications of this compound Based MOFs

The unique properties imparted by the this compound linker open up a range of potential applications for the resulting MOFs.

  • Gas Storage and Separation: The fluorinated pore surfaces can exhibit preferential adsorption of certain gases, such as CO₂, making these MOFs promising candidates for carbon capture and gas purification applications.[2][7] The combination of the polar pyridine nitrogen and the fluorinated ring can create specific binding sites for small gas molecules.

  • Catalysis: The metal centers within the MOF can act as Lewis acid sites, while the pyridine nitrogen can function as a Lewis base. The fluorine atom can modulate the electronic properties of these sites, potentially enhancing catalytic activity and selectivity for various organic transformations.

  • Drug Delivery: The biocompatibility of nicotinic acid derivatives, coupled with the high porosity of MOFs, suggests potential applications in controlled drug release. The fluorine atom could be used to tune the release rate and interaction with drug molecules.

  • Sensing: The luminescence properties of some MOFs can be sensitive to the presence of specific analytes. The fluorinated pore environment could lead to selective quenching or enhancement of luminescence upon binding of target molecules, enabling the development of chemical sensors.

Conclusion and Future Outlook

This compound is a versatile and promising building block for the design and synthesis of novel metal-organic frameworks. The strategic incorporation of fluorine allows for the fine-tuning of the structural and chemical properties of these materials, leading to enhanced performance in a variety of applications. The detailed protocol and characterization workflow provided in this application note serve as a valuable resource for researchers venturing into the exciting field of fluorinated MOFs. Future research will likely focus on exploring a wider range of metal ions in combination with this compound, investigating the catalytic potential of these materials in more detail, and fabricating them into thin films and membranes for practical separation applications.

References

  • Hydrothermal Synthesis of a new Cd-MOF. (n.d.). SciForum. Retrieved from [Link]

  • Novel metal-organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H-2 purification capabilities. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Schematically synthesized Co-based MOF by solvothermal method. (n.d.). ResearchGate. Retrieved from [Link]

  • New route for the synthesis of Co-MOF from metal substrates. (n.d.). Universidad de Alicante. Retrieved from [Link]

  • Abbas, M., Murari, B., Sheybani, S., Joy, M., & Balkus, K. J., Jr. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). PMC. Retrieved from [Link]

  • New route for the synthesis of Co-MOF from metal substrates. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Abbas, M., Murari, B., Sheybani, S., Joy, M., & Balkus, K. J., Jr. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs). PubMed. Retrieved from [Link]

  • (A) The XRD patterns of Ni-MOF, Ni,Co-MOF, Ni,Cu-MOF,... (n.d.). ResearchGate. Retrieved from [Link]

  • A Step by step synthesis of Ni-Co MOF via hydrothermal technique and B Ni-Co MOF based hydrogel preparation by lyophilization. (n.d.). ResearchGate. Retrieved from [Link]

  • Abbas, M., Murari, B., Sheybani, S., Joy, M., & Balkus, K. J., Jr. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). MDPI. Retrieved from [Link]

  • The first coordination compound of 6-fluoronicotinate: the crystal structure of a one-dimensional nickel(II) coordination polymer containing the mixed ligands 6-fluoronicotinate and 4,4′-bipyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Current Advances in the Synthesis of CD-MOFs and Their Water Stability. (2023, October 26). MDPI. Retrieved from [Link]

  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (2024, November 26). Journal of Chemical Reviews. Retrieved from [Link]

  • Hydrothermal Synthesis of Ni-MOF Vulcanized Derivatives for High-Performance Supercapacitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Flexible Co(II)-and Ni(II)-Based Cationic 2D Metal–Organic Frameworks Based on a Charge-Neutral (O,O)-Donor Bridge. (2023, June 17). MDPI. Retrieved from [Link]

  • Zhang, C., Zhang, Q., Zhang, K., Xiao, Z., Yang, Y., & Wang, L. (2018). Facile synthesis of a two-dimensional layered Ni-MOF electrode material for high performance supercapacitors. RSC Publishing. Retrieved from [Link]

  • Single-crystal x-ray structures of MOF-5 ( A ), IRMOF-6 ( B ), and... (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorinated metal–organic frameworks for gas separation. (2022, August 3). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Solvothermal Synthesis of Nickel-Based Metal-Organic Frameworks for Supercapacitor Application. (n.d.). ResearchGate. Retrieved from [Link]

  • XRD pattern of Ni-MOF-I and Ni-MOF-II. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrothermal synthesis of metal-organic frameworks. (2023, July 4). ResearchGate. Retrieved from [Link]

  • A water-based and high space-time yield synthetic route to MOF Ni 2 (dhtp) and its linker 2,5-dihydroxyterephthalic acid. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Morelli Venturi, D., & Costantino, F. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing. Retrieved from [Link]

  • 1 Overview of CD-MOF synthesis methods. (A) Vapor diffusion methods... (n.d.). ResearchGate. Retrieved from [Link]

  • XRD patterns of MOF-5 and Nix-MOF-5. (n.d.). ResearchGate. Retrieved from [Link]

  • Bhatt, P., Belmabkhout, Y., et al. (2016). A Fine-Tuned Fluorinated MOF Addresses the Needs for Trace CO2 Removal and Air Capture Using Physisorption. Semantic Scholar. Retrieved from [Link]

  • Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). (2025, August 10). ResearchGate. Retrieved from [Link]

  • The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. (n.d.). RSC Publishing. Retrieved from [Link]

  • Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. (2019, September 16). PubMed Central. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoronicotinic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a vital intermediate in the pharmaceutical and agrochemical industries, optimizing the production of this compound is critical.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your experimental approach with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning or initiating the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound, and how do I choose the best one?

A1: There are several established routes, each with distinct advantages and challenges. The choice depends on factors like available starting materials, scale, safety considerations, and required purity.

  • Halogen Exchange (Halex) Reaction: This is a widely used industrial method involving the nucleophilic aromatic substitution of a chlorine atom with fluoride.[3] Typically, 5-chloronicotinic acid or its ester is reacted with a fluoride source like potassium fluoride (KF). It is cost-effective for large-scale production but requires high temperatures and anhydrous conditions.[3]

  • Oxidation of 3-Fluoroquinoline: This classic laboratory-scale method involves the oxidation of 3-fluoroquinoline to 5-fluoroquinolinic acid, followed by thermal decarboxylation.[4] While effective, it can be sensitive to oxidation conditions, which may lead to defluorination if not properly controlled.[4]

  • Diazotization of 5-Aminonicotinic Acid (Sandmeyer-type Reaction): This route involves converting 5-aminonicotinic acid to a diazonium salt, followed by fluorination (e.g., using the Balz-Schiemann reaction with HBF₄). This method is versatile but can suffer from lower yields and the handling of potentially unstable diazonium intermediates. A similar pathway has been documented for related structures.[5][6]

  • Direct C-H Fluorination: Modern methods are emerging that use transition-metal catalysts (e.g., Palladium, Silver) to directly fluorinate the C-H bond at the 5-position of the nicotinic acid ring.[7][8][9] These techniques offer high regioselectivity but may require specialized catalysts and careful optimization.

Q2: Why are anhydrous conditions so critical for many fluorination reactions, particularly the Halex reaction?

A2: Water can significantly hinder or halt fluorination reactions for two primary reasons:

  • Solvation of the Fluoride Anion: The fluoride anion (F⁻) is a small, highly electronegative ion. In the presence of protic solvents like water, it becomes heavily solvated through strong hydrogen bonds. This "solvation shell" effectively shields the fluoride ion, drastically reducing its nucleophilicity and preventing it from attacking the aromatic ring.

  • Reaction with Reagents: Some fluorinating agents and catalysts are sensitive to moisture and can be hydrolyzed or deactivated, leading to failed reactions. For Halex reactions using alkali metal fluorides like KF, the presence of water can lead to the formation of hydroxides and reduce the effective concentration of the active nucleophile.[10]

Q3: What are the primary safety precautions I should take when working with fluorinating agents?

A3: Working with fluorinating agents requires stringent safety protocols.

  • Electrophilic Agents (e.g., Selectfluor®, NFSI): These are strong oxidizers. Avoid contact with combustible materials. They can release HF upon decomposition, which is highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[11]

  • Nucleophilic Agents (e.g., KF, AgF₂): Anhydrous potassium fluoride is highly hygroscopic and corrosive. Silver(II) fluoride (AgF₂) is a powerful oxidizing agent and is moisture-sensitive.[8] Inhalation of dust should be avoided.

  • General Precautions: Always have calcium gluconate gel available as a first-aid measure for potential HF burns. Review the Safety Data Sheet (SDS) for each specific reagent before use.

Part 2: Troubleshooting Low Yields and Side Reactions

This section provides a structured, cause-and-effect approach to diagnosing and solving common problems encountered during synthesis.

Scenario 1: Low or No Product Yield in a Halex Reaction

You are attempting to synthesize this compound from 5-Chloronicotinic acid using spray-dried KF in DMSO, but you observe low conversion after an extended reaction time.

G start Low Yield in Halex Reaction q1 Are reaction conditions fully anhydrous? start->q1 sol_water Problem: Water is deactivating the fluoride nucleophile. q1->sol_water a1_no q2 Is the reaction temperature high enough? q1->q2 a1_yes a1_yes Yes a1_no No action_water Action: Dry solvent (e.g., using molecular sieves). Use spray-dried KF. Ensure inert atmosphere (N₂/Ar). sol_water->action_water action_water->q2 sol_temp Problem: Insufficient thermal energy to overcome activation barrier. q2->sol_temp a2_no q3 Is the solvent appropriate? q2->q3 a2_yes a2_yes Yes a2_no No action_temp Action: Gradually increase temperature. Monitor for decomposition. Typical range: 150-220°C. sol_temp->action_temp action_temp->q3 sol_solvent Problem: Suboptimal solvent polarity or stability. q3->sol_solvent a3_no q4 Is a phase-transfer catalyst being used? q3->q4 a3_yes a3_yes Yes a3_no No action_solvent Action: Use high-boiling, polar aprotic solvents. DMSO or Sulfolane are superior to DMF. sol_solvent->action_solvent action_solvent->q4 sol_catalyst Problem: Poor solubility of KF in the organic solvent. q4->sol_catalyst a4_no end_node If issues persist, consider byproduct formation or starting material purity. q4->end_node a4_yes a4_yes Yes a4_no No action_catalyst Action: Add a phase-transfer catalyst (e.g., [PNP]Cl, 18-crown-6) to enhance the solubility and reactivity of KF. sol_catalyst->action_catalyst action_catalyst->end_node

Caption: Troubleshooting workflow for low yield in Halex reactions.

  • Cause: Inadequate Temperature.

    • Explanation: The Halex reaction is a nucleophilic aromatic substitution (SNAAr). The pyridine ring is electron-deficient, which facilitates the attack, but breaking the strong C-Cl bond requires significant energy.[3] Insufficient temperature is a common cause of sluggish or incomplete reactions.

    • Solution: Ensure your reaction is heated to the optimal temperature, often between 150-220 °C. Use a high-boiling point solvent like DMSO or sulfolane that is stable at these temperatures.[3]

  • Cause: Poor Fluoride Source Activity.

    • Explanation: The reactivity of potassium fluoride is highly dependent on its physical properties. Simple crystalline KF has a low surface area and is often not reactive enough. Furthermore, KF is very hygroscopic; any absorbed water will inhibit the reaction.

    • Solution: Use spray-dried potassium fluoride, which has a higher surface area and is more reactive. Alternatively, consider using a phase-transfer catalyst (e.g., tetraalkylammonium salts or crown ethers) to increase the solubility and nucleophilicity of the fluoride ion in the organic solvent.[12][13]

  • Cause: Incorrect Solvent Choice.

    • Explanation: The solvent plays a crucial role. Polar aprotic solvents are required to dissolve the fluoride salt (to some extent) without solvating the anion too strongly. Solvents like DMSO have been shown to give dramatically higher yields compared to DMF or sulfolane in some Halex reactions.[3]

    • Solution: DMSO is often the solvent of choice. If side reactions with DMSO are a concern, sulfolane is a stable alternative. Avoid protic solvents entirely.

SolventBoiling Point (°C)Dielectric Constant (ε)Typical Yield RangeKey Considerations
DMSO 18947High Excellent solvent for KF, but can decompose at very high temperatures.[3]
Sulfolane 28543Good to HighVery high thermal stability, good alternative to DMSO.
DMF 15337Moderate to LowLower boiling point limits reaction temperature; can decompose to form dimethylamine.[3]
Acetonitrile 8237LowBoiling point is too low for most Halex reactions on deactivated rings.
Scenario 2: Formation of Impurities and Byproducts

You have successfully synthesized this compound via oxidation of 3-fluoroquinoline, but your final product is contaminated with a significant amount of fluorine-free nicotinic acid.

  • Problem: Defluorination during the reaction.

  • Explanation: The C-F bond, while strong, can be susceptible to cleavage under harsh reaction conditions. Certain oxidizing agents, particularly in strongly acidic or basic media, can lead to the replacement of the fluorine atom with hydrogen or a hydroxyl group.[4] Hawkins and Roe noted this specific problem, stating that oxidation with nitric acid or permanganate failed to yield the desired fluorinated product.[4]

  • Solution: The choice of oxidizing agent is critical. A patented method specifies using nascent oxygen, for example, from a mixture of hydrogen peroxide and a copper salt (like copper acetate) in acetic acid, or through anodic oxidation.[4] These conditions are milder and selective, preserving the C-F bond. The intermediate 5-fluoroquinolinic acid often precipitates as its copper salt, which also aids in purification.[4]

(Based on the process described in US Patent 3,027,380) [4]

  • Reaction Setup: In a suitable reaction vessel, charge 3-fluoroquinoline, an equimolar amount of copper (II) acetate, and glacial acetic acid as the solvent.

  • Oxidation: While stirring, slowly add 30% hydrogen peroxide solution to the mixture. Maintain the reaction temperature as specified (e.g., by using a water bath), as the reaction can be exothermic.

  • Isolation of Intermediate: The copper salt of 5-fluoroquinolinic acid will precipitate from the reaction mixture. Collect the solid by filtration.

  • Liberation of Acid: Suspend the collected copper salt in water and treat it with hydrogen sulfide (H₂S) gas or a solution of sodium sulfide (Na₂S) to precipitate copper sulfide.

  • Purification: Filter off the copper sulfide. The filtrate contains the 5-fluoroquinolinic acid. This can be further purified by adjusting the pH to ~2.5 to crystallize the monosodium salt or by recrystallization from a suitable solvent like acetone.[4]

  • Decarboxylation: Heat the purified 5-fluoroquinolinic acid under vacuum (e.g., 170 °C at ~7 mmHg). The product, this compound, will sublime and can be collected on a cold finger or the cooler parts of the apparatus.[4]

Part 3: Purification and Analysis

Q4: My crude this compound product is off-color and contains residual starting material. What is the best purification strategy?

A4: The optimal purification strategy depends on the nature of the impurities. A multi-step approach is often most effective.

G start Crude this compound step1 Step 1: Acid-Base Extraction start->step1 desc1 Dissolve crude product in a weak base (e.g., NaHCO₃ solution). Wash with an organic solvent (e.g., EtOAc, CH₂Cl₂) to remove non-acidic organic impurities. step1->desc1 step2 Step 2: Decolorization step1->step2 desc2 Treat the aqueous solution with activated carbon to remove colored impurities. Filter through Celite. step2->desc2 step3 Step 3: Precipitation/Crystallization step2->step3 desc3 Slowly acidify the clear aqueous filtrate with HCl to pH 1-2 to precipitate the purified product. Cool to maximize recovery. Filter and wash the solid. step3->desc3 step4 Step 4: Recrystallization (Optional) step3->step4 desc4 For highest purity, recrystallize the solid from a suitable solvent, such as hot water. step4->desc4 final Pure this compound step4->final

Caption: A multi-step workflow for the purification of this compound.

Q5: Which analytical techniques are essential for characterizing the final product and confirming its purity?

A5: A combination of spectroscopic and chromatographic methods should be used.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A reversed-phase C18 column is typically used with a mobile phase consisting of an acetonitrile/water mixture, often with a pH modifier like formic or phosphoric acid.[14][15] Purity is determined by the relative area of the main product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the proton environment on the pyridine ring.

    • ¹³C NMR: Confirms the carbon skeleton.

    • ¹⁹F NMR: This is crucial. It provides a distinct signal for the fluorine atom, and its chemical shift and coupling constants are highly characteristic of its position on the ring.[16]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. Electrospray ionization (ESI) is suitable for this polar molecule, and you would look for the molecular ion peak ([M+H]⁺ or [M-H]⁻).[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.[14]

TechniquePurposeKey Parameters / Expected Results
RP-HPLC Purity AssessmentStationary Phase: C18. Mobile Phase: Acetonitrile/Water + 0.1% Acid. Detection: UV at ~260 nm.[15]
¹⁹F NMR Structural ConfirmationA single resonance characteristic of an aryl fluoride.
Mass Spec (ESI) Molecular WeightExpected [M-H]⁻ at m/z 140.02.[16]
Melting Point Identity & PurityCompare with literature value (approx. 189-192 °C).[4] A sharp melting point indicates high purity.

References

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC, National Institutes of Health. Available at: [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
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  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available at: [Link]

  • Process for preparing this compound. Google Patents.
  • The preparation of this compound and 5-fluoronicotinamide. PubMed. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.
  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5‑Aminolevulinic Acid. Semantic Scholar. Available at: [Link]

  • 5-Fluonicotinic Acid Market Expansion: Growth Outlook 2025-2033. LinkedIn. Available at: [Link]

  • One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. PubMed. Available at: [Link]

  • This compound | C6H4FNO2 | CID 120232. PubChem, National Institutes of Health. Available at: [Link]

  • Development and Optimization of RP-HPLC Method for analysis of 5-FU in Human and Rabbit Plasma Samples: Identification and Quantification. Prime Scholars. Available at: [Link]

  • This compound: A Key Intermediate for Pharmaceutical Advancements. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Renewable Reagent for Nucleophilic Fluorination. PMC, National Institutes of Health. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Halex Comparative Reaction. gChem Global. Available at: [Link]

  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Efficient Phosphorus Catalysts for the Halogen-Exchange (Halex) Reaction. ResearchGate. Available at: [Link]

  • Recent advances in late-stage monofluorination of natural products and their derivatives. Royal Society of Chemistry. Available at: [Link]

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  • Practical analytical techniques. Politechnika Białostocka. Available at: [Link]

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  • Optimization of reaction conditiona. ResearchGate. Available at: [Link]

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  • (PDF) 5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate. Available at: [Link]

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Technical Support Center: Purification of Crude 5-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Fluoronicotinic acid (CAS 402-66-4). This document is designed for researchers, scientists, and drug development professionals. As a key building block in pharmaceutical and agrochemical synthesis, the purity of this compound is paramount to the success of subsequent reactions and the integrity of final products[1]. This guide provides in-depth troubleshooting advice and robust protocols based on extensive field experience to help you navigate the common challenges encountered during its purification.

Section 1: Safety First - Handling this compound

Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound and its derivatives are irritants and require careful handling.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves[2].

  • Ventilation: Handle the solid powder and all solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors. The compound may cause respiratory irritation[2][3].

  • Exposure Response:

    • Skin Contact: Causes skin irritation[4]. Immediately wash the affected area with copious amounts of soap and water[5].

    • Eye Contact: Causes serious eye irritation[2][4]. Flush eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so[5]. Seek immediate medical attention.

  • Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material into a sealed container for proper disposal[2].

Section 2: Understanding Your Crude Material - Common Impurities & Initial Assessment

The optimal purification strategy depends on the nature and quantity of impurities present in your crude material. Synthesis of this compound can introduce several types of impurities.

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as halogenated pyridine precursors.

  • Reaction Byproducts: Resulting from side reactions or incomplete reactions. For instance, syntheses involving chlorination steps can sometimes yield over-chlorinated byproducts[6].

  • Residual Solvents: Organic solvents like DMF or DMSO used during the reaction[7][8].

  • Inorganic Salts: Generated during pH adjustments or workup steps.

Initial Assessment Protocol:

  • Appearance: The pure compound is typically a white to yellowish solid[1][9]. Significant color deviation (e.g., brown, black) suggests substantial impurities.

  • Melting Point: Determine the melting point range of your crude solid. Pure this compound has a sharp melting point. A broad or depressed melting range is a classic indicator of impurity[10].

  • Thin-Layer Chromatography (TLC): A quick and invaluable tool.

    • Objective: To visualize the number of components in your crude mixture.

    • Recommended Mobile Phase: A starting point is a 7:3 mixture of Ethyl Acetate:Hexanes with 1% acetic acid. The acid suppresses the ionization of the carboxylic acid, reducing streaking on the silica plate.

    • Interpretation: A single spot indicates relatively high purity, while multiple spots confirm the presence of impurities and can guide the choice of purification method (e.g., polarity differences for column chromatography).

Section 3: Purification Strategy Selection

The choice of purification method is dictated by the impurity profile, the scale of your experiment, and the desired final purity.

Decision Workflow for Purification

The following diagram outlines a logical workflow for selecting the most appropriate purification technique.

Purification_Strategy start Crude this compound assess Initial Assessment: TLC, Melting Point, Solubility start->assess main_impurity What is the primary impurity type? assess->main_impurity extraction Acid-Base Extraction main_impurity->extraction Neutral / Basic chromatography Column Chromatography main_impurity->chromatography Acidic / Similar Polarity recrystallization Recrystallization main_impurity->recrystallization Minor Impurities / Salts neutral_basic Neutral or Basic (e.g., starting materials, byproducts) acidic Structurally Similar Acidic Impurities or Colored Tars inorganic Inorganic Salts / Polar Impurities final_purity Assess Purity of Isolated Solid (TLC, MP, NMR, HPLC) extraction->final_purity chromatography->final_purity recrystallization->final_purity end Pure this compound final_purity->end

Caption: Purification method selection workflow.

Section 4: Troubleshooting Common Purification Protocols (Q&A Format)
A. Acid-Base Extraction

This is often the most effective method for removing neutral or basic impurities from an acidic compound like this compound[11][12]. The principle relies on converting the acid to its water-soluble carboxylate salt with a weak base, while non-acidic impurities remain in the organic layer[11].

Q1: I've added sodium bicarbonate solution to my organic layer, but a stubborn emulsion has formed between the layers.

  • Cause: Emulsions are common when the densities of the aqueous and organic layers are similar or when surfactants are present. Vigorous shaking is a primary cause.

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously.

    • Add Brine: Add a small amount of saturated aqueous NaCl (brine) solution. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion[13].

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

Q2: After acidifying the aqueous layer to precipitate my product, no solid (or very little solid) appeared.

  • Cause A: Insufficient Acidification: The pKa of the carboxylic acid must be exceeded to ensure it is fully protonated and thus, less water-soluble.

    • Solution: Check the pH of the aqueous solution with pH paper or a meter. Continue adding acid (e.g., 1M or 3M HCl) dropwise until the pH is ~2-3[14].

  • Cause B: Product is too soluble in water: While this compound's solubility in water is limited, if the volume of water is very large, a significant amount may remain dissolved.

    • Solution:

      • Cool the aqueous solution in an ice bath to decrease solubility.

      • If precipitation is still minimal, extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x washes)[12]. Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to recover your product.

Q3: The solid that precipitated after acidification is gummy or oily, not a crystalline solid.

  • Cause: This phenomenon, known as "oiling out," occurs when the solid precipitates from the solution at a temperature above its melting point, often due to the presence of impurities that depress the melting point.

  • Solution:

    • Redissolve and Re-precipitate: Add a small amount of a miscible organic solvent (like methanol or ethanol) to dissolve the oil, then attempt to re-precipitate by slowly adding water or by cooling the solution very slowly while scratching the inside of the flask with a glass rod to induce crystallization.

    • Extraction: The most reliable solution is to perform a liquid-liquid extraction of the acidified aqueous layer as described in Q2, Solution B. The subsequent evaporation of the organic solvent will yield the solid product, which can then be further purified by recrystallization if needed.

B. Recrystallization

Recrystallization is an excellent final polishing step to achieve high purity, assuming a suitable solvent is found[15][16]. The goal is to dissolve the crude solid in a minimum amount of a hot solvent and allow it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent[16].

Q1: My compound won't crystallize from the solution upon cooling.

  • Cause A: Too Much Solvent: This is the most common reason. The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to boil off some of the solvent. Once you observe slight turbidity at the surface, remove it from the heat and allow it to cool again.

  • Cause B: Lack of Nucleation Sites: Crystallization requires an initial site to begin.

    • Solution:

      • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites[15].

      • Seeding: Add a tiny crystal of pure this compound (if available) to the cooled solution. This "seed crystal" provides a template for further crystal growth.

Q2: The solid crystallizes out of solution almost immediately and very rapidly upon removal from heat.

  • Cause: The solvent has too low of a solvating power, or the solution is super-saturated. Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the technique[17].

  • Solution:

    • Place the flask back on the heat source.

    • Add a small additional volume of the hot solvent (e.g., 5-10% more) until the solid fully redissolves.

    • Allow the solution to cool more slowly. Insulate the flask by placing it in a beaker with paper towels to slow the rate of cooling, which promotes the formation of larger, purer crystals[17].

Q3: I see an oil forming instead of crystals.

  • Cause: Similar to the issue in acid-base extraction, this happens when the solute comes out of solution above its melting point.

  • Solution: Re-heat the solution to dissolve the oil. Add a slightly larger volume of solvent (or if using a mixed solvent system, add more of the more "soluble" solvent). This keeps the compound in solution to a lower temperature before it crashes out[17]. If this fails, the solvent is likely unsuitable, and a different one should be chosen.

Table 1: Recrystallization Solvent Selection
Recommended Solvents A patent suggests hot acetone is a viable solvent[14]. Water can also be effective due to the compound's polar nature, though solubility may be high. Ethanol/water or Acetone/Hexane mixed solvent systems are often good candidates for polar compounds.
Screening Protocol 1. Place ~20-30 mg of crude solid into a small test tube. 2. Add the test solvent dropwise at room temperature. An ideal solvent will NOT dissolve the solid. 3. Heat the mixture to boiling. An ideal solvent WILL dissolve the solid completely. 4. Cool the solution to room temperature and then in an ice bath. An ideal solvent will yield a high recovery of crystalline solid.
Section 5: Purity Verification & Final Product Characterization

After purification, you must verify the purity of your this compound.

  • Melting Point: The purified product should have a sharp melting point that matches the literature value.

  • TLC: Run a TLC of your purified product alongside your crude material. You should see a single, clean spot for the purified sample.

  • Spectroscopic Analysis (NMR/HPLC):

    • ¹H NMR: This provides structural confirmation and can reveal the presence of organic impurities.

    • HPLC: High-Performance Liquid Chromatography is a powerful quantitative method to determine purity[][19]. A typical analysis would show a major peak for your product and quantify any impurities.

Table 2: Example HPLC Parameters for Purity Analysis
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Note This is a generic starting point and must be optimized for your specific system and impurity profile[19][20].
Section 6: Frequently Asked Questions (FAQs)

Q: What is the best way to store purified this compound? A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place[4]. Some suppliers recommend storage at 0-8 °C to ensure long-term stability[1][9].

Q: My purified product is slightly yellow. Is this a problem? A: While high-purity this compound is often described as a white solid, a pale yellow coloration is common and not necessarily indicative of significant impurity[1]. Highly colored impurities can be persistent. If purity is confirmed by MP and HPLC/NMR, a slight color may be acceptable for many applications. If a completely colorless product is required, treatment with activated charcoal during recrystallization may be attempted, but be aware this can reduce your yield.

Q: Can I use a strong base like Sodium Hydroxide (NaOH) for the acid-base extraction? A: It is generally recommended to use a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Strong bases like NaOH can potentially catalyze the hydrolysis of other functional groups if present as impurities (e.g., esters) or react with other sensitive components in your crude mixture[7]. Bicarbonate is sufficiently basic to deprotonate the carboxylic acid and is a safer choice.

Section 7: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol assumes the crude material contains neutral and/or basic impurities.

Acid_Base_Extraction cluster_organic Organic Layer (in Separatory Funnel) cluster_aqueous Aqueous Layer start 1. Dissolve Crude Solid in Ethyl Acetate add_bicarb 2. Add sat. NaHCO₃ (aq) and separate layers start->add_bicarb organic_impurities Organic Layer: Contains Neutral/Basic Impurities (Set aside) add_bicarb->organic_impurities Organic Phase aqueous_salt Aqueous Layer: Contains Sodium 5-fluoronicotinate add_bicarb->aqueous_salt Aqueous Phase backwash 3. 'Back-wash' with Ethyl Acetate to remove residual impurities aqueous_salt->backwash acidify 4. Cool in ice bath & acidify to pH ~2 with 3M HCl backwash->acidify precipitate 5. Pure this compound precipitates as a solid acidify->precipitate collect 6. Collect solid by vacuum filtration, wash with cold water, and dry. precipitate->collect

Caption: Workflow for purification by acid-base extraction.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel. Use approximately 10-15 mL of solvent per gram of crude material.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it gently, frequently venting to release the CO₂ gas that evolves. Continue until gas evolution ceases, then shake gently.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Back-Wash: To remove any neutral impurities that may have been carried over, "back-wash" the combined aqueous extracts with a small portion of the organic solvent (e.g., 20 mL of ethyl acetate). Discard this organic wash[13].

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 3M HCl dropwise while stirring until the pH of the solution is approximately 2 (check with pH paper). A white precipitate of pure this compound should form.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid on the filter paper with a small amount of cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Section 8: References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 120232, this compound. Retrieved from [Link]

  • Google Patents (1962). US3027380A - Process for preparing this compound. Retrieved from

  • Chemistry LibreTexts (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ChemBK (2024). 6-fluoronicotinic acid. Retrieved from [Link]

  • University of Colorado Boulder (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia (2023). Acid–base extraction. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • University of Rochester Department of Chemistry (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Google Patents (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved from

  • ChemIndex (n.d.). 402-66-4 | this compound. Retrieved from [Link]

  • University of California, Irvine (n.d.). Part 1. Recrystallization is the most common method for purifying solid compounds. Retrieved from [Link]

  • ResearchGate (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Retrieved from [Link]

  • Transgenomic (n.d.). USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. Retrieved from [Link]

  • Prime Scholars (n.d.). Development and Optimization of RP-HPLC Method for analysis of 5-FU in Human and Rabbit Plasma Samples. Retrieved from [Link]

  • Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • PubMed (1949). The preparation of this compound and 5-fluoronicotinamide. Retrieved from [Link]

  • MetBioNet (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Google Patents (2022). CN115433122A - Preparation method of 6-fluoronicotinic acid. Retrieved from

  • Google Patents (2007). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from

  • The Royal Society of Chemistry (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • National Center for Biotechnology Information (2011). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Patsnap (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]

  • RSC Education (n.d.). Purifying by recrystallisation. Retrieved from [Link]

  • Chemsrc (2025). 2,6-Dichloro-5-fluoronicotinic acid. Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate (2025). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns. Retrieved from [Link]

  • Asian Journal of Chemistry (2016). Purification of High Free Fatty Acid Crude Palm Oil Using Molecular Distillation. Retrieved from [Link]

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Technical Support Center: Synthesis of 5-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoronicotinic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation, with a focus on byproduct formation and mitigation.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). The synthesis of this molecule, however, can be challenging, often leading to the formation of various byproducts that can complicate purification and compromise the final product's quality. This guide will explore common synthetic routes and their associated impurities, providing practical solutions to overcome these hurdles.

Common Synthetic Routes and Potential Byproducts

There are several established methods for the synthesis of this compound, each with its own set of potential side reactions and byproducts. Understanding these pathways is the first step in effective troubleshooting.

Route 1: From 3-Fluoroquinoline via Oxidation and Decarboxylation

One common industrial method involves the oxidation of 3-fluoroquinoline to 5-fluoroquinolinic acid, followed by thermal decarboxylation.[1]

Workflow Diagram:

A 3-Fluoroquinoline B Oxidation (e.g., H2O2, KMnO4) A->B C 5-Fluoroquinolinic Acid B->C F Byproducts: - Incomplete oxidation products - Over-oxidation products - Defluorinated species B->F D Decarboxylation (Heat) C->D E This compound D->E G Byproducts: - Unreacted 5-Fluoroquinolinic Acid - Nicotinic acid (defluorination) - Tar/Polymeric materials D->G

Caption: Synthesis of this compound from 3-Fluoroquinoline.

Troubleshooting and FAQs:

Question: My yield of this compound is low after decarboxylation, and the product is dark and difficult to purify. What could be the cause?

Answer: This is a common issue that can arise from several factors during the decarboxylation of 5-fluoroquinolinic acid.

  • Incomplete Decarboxylation: The primary cause of low yield is often incomplete reaction. 5-Fluoroquinolinic acid may remain in your final product.

    • Solution: Ensure the reaction temperature is sufficiently high (typically 150-220°C) and maintained until the evolution of CO2 ceases.[1] Monitoring the reaction by TLC or HPLC can confirm the complete consumption of the starting material.

  • Defluorination: At high temperatures, the fluorine substituent can be labile. This can lead to the formation of nicotinic acid as a significant byproduct. Older methods of synthesis were often plagued by the elimination of fluorine under harsh reaction conditions.[1]

    • Solution: Optimize the decarboxylation temperature and time. Using a high-boiling, inert solvent can help to distribute heat evenly and prevent localized overheating.

  • Formation of Tarry Byproducts: The dark color suggests the formation of polymeric or tarry materials, which can result from side reactions at elevated temperatures.

    • Solution: Performing the decarboxylation under vacuum or in an inert atmosphere can minimize oxidative side reactions. Purification of the intermediate 5-fluoroquinolinic acid before decarboxylation is also crucial. This can be achieved by recrystallization or by forming a salt, such as the monosodium salt, to isolate it from impurities.[1]

Question: During the initial oxidation of 3-fluoroquinoline, I observe a mixture of products. How can I improve the selectivity?

Answer: The oxidation of the quinoline ring is a powerful reaction that can lead to various byproducts if not carefully controlled.

  • Incomplete Oxidation: Insufficient oxidant or reaction time can leave unreacted 3-fluoroquinoline or partially oxidized intermediates.

  • Over-oxidation: Excessive use of a strong oxidant can lead to the cleavage of the pyridine ring, destroying the desired scaffold.

  • Defluorination: Some strong oxidizing agents, particularly under acidic or basic conditions, can promote the loss of the fluorine atom.[1]

    • Solution: The choice of oxidizing agent is critical. A combination of hydrogen peroxide with a copper salt has been shown to be effective, as the product precipitates as its copper salt, facilitating isolation.[1] Other methods may employ agents like potassium permanganate, but conditions such as pH, temperature, and stoichiometry must be meticulously controlled.

Route 2: From 5-Aminonicotinic Acid via the Balz-Schiemann Reaction

This classical approach involves the diazotization of 5-aminonicotinic acid followed by fluorination using a tetrafluoroborate salt.

Workflow Diagram:

A 5-Aminonicotinic Acid B Diazotization (NaNO2, HBF4) A->B C Diazonium Tetrafluoroborate Intermediate B->C F Byproducts: - Unreacted 5-Aminonicotinic Acid - Phenolic byproducts (from reaction with H2O) - Azo compounds - Tarry materials B->F D Thermal Decomposition C->D E This compound D->E D->F

Caption: Synthesis of this compound via the Balz-Schiemann reaction.

Troubleshooting and FAQs:

Question: The yield of my Balz-Schiemann reaction is consistently low, and I get a lot of tar-like material. What am I doing wrong?

Answer: The Balz-Schiemann reaction is notoriously sensitive to reaction conditions, and low yields with tar formation are common pitfalls.

  • Instability of the Diazonium Salt: The diazonium tetrafluoroborate intermediate can be unstable, especially at elevated temperatures. Premature decomposition can lead to a variety of unwanted side reactions.

    • Solution: Maintain a low temperature (typically 0-5°C) during the diazotization step. The diazonium salt should ideally be isolated as a solid and thoroughly dried before the thermal decomposition step to minimize the presence of water.

  • Side Reactions with Water: Any residual water can react with the diazonium salt to form the corresponding 5-hydroxynicotinic acid.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Formation of Azo Compounds: The diazonium salt can couple with the starting 5-aminonicotinic acid or other aromatic species present to form colored azo compounds.

    • Solution: Ensure complete conversion of the starting amine to the diazonium salt by using a slight excess of the diazotizing agent.

  • Uncontrolled Decomposition: The thermal decomposition of the diazonium salt can be exothermic and difficult to control, leading to the formation of tars.[2]

    • Solution: The decomposition should be carried out by gradually heating the dried diazonium salt. Performing the reaction in a high-boiling inert solvent can provide better temperature control. Some modern variations of this reaction utilize alternative fluoride sources or photochemical initiation to improve yields and reduce side reactions.[2]

Route 3: From Halogenated Precursors

Another common strategy involves the synthesis from more substituted pyridine rings, followed by dehalogenation or functional group interconversion. For instance, synthesis can start from 2,6-dichloro-5-fluoronicotinonitrile.

Troubleshooting and FAQs:

Question: I am synthesizing a precursor, 2,6-dichloro-5-fluoronicotinic acid, and I am observing an impurity with an extra chlorine atom. What is this and how can I avoid it?

Answer: In the synthesis of 2,6-dichloro-3-cyano-5-fluoropyridine from 2,6-dihydroxy-3-cyano-5-fluoropyridine using phosphorus oxychloride and phosphorus pentachloride, the formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine is a known byproduct.[3] This trichlorinated impurity can then be carried through subsequent hydrolysis steps, contaminating the final nicotinic acid product.

  • Cause: The use of strong chlorinating agents can lead to over-chlorination of the pyridine ring.

  • Solution: Careful control of the stoichiometry of the chlorinating agents and the reaction temperature is crucial. Alternative, milder chlorinating agents could be explored. Purification of the 2,6-dichloro-3-cyano-5-fluoropyridine intermediate before hydrolysis is highly recommended to remove the trichlorinated byproduct.[3]

Purification Strategies

The removal of byproducts is a critical step in obtaining high-purity this compound. The choice of purification method will depend on the nature of the impurities present.

Purification Method Target Impurities Principle Considerations
Recrystallization Structurally similar byproducts (e.g., nicotinic acid, 5-hydroxynicotinic acid), unreacted starting materials.Difference in solubility between the product and impurities in a given solvent system.Solvent selection is key. Water or aqueous alcohol mixtures are often effective. May require multiple recrystallizations for high purity.
Acid-Base Extraction Acidic or basic impurities.This compound is amphoteric and its solubility in aqueous and organic phases can be manipulated by adjusting the pH.Can be used to separate acidic impurities from neutral or basic ones, and vice-versa.
Column Chromatography A wide range of impurities, particularly those with different polarities.Differential adsorption of the components of a mixture onto a stationary phase.Can be effective for removing stubborn impurities but may be less practical for large-scale production.
Sublimation Non-volatile impurities.This compound can be sublimed under vacuum, leaving behind non-volatile residues.An effective method for final purification, particularly for removing inorganic salts and polymeric materials.[1]

Analytical Methods for Purity Assessment

To ensure the quality of the synthesized this compound, a combination of analytical techniques should be employed to identify and quantify any impurities.

Analytical Method Information Provided Typical Application
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment, detection of byproducts.The primary method for determining the purity of the final product and for in-process control.[4][5]
Gas Chromatography (GC) Purity assessment, especially for volatile impurities.Can be used if the compound or its derivatives are sufficiently volatile and thermally stable.
Mass Spectrometry (MS) Molecular weight determination of the product and impurities, structural elucidation when coupled with GC or LC.Essential for identifying unknown byproducts.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the desired product and identification of byproducts.1H, 13C, and 19F NMR are invaluable for confirming the structure and identifying fluorine-containing impurities.
Melting Point Indication of purity.A sharp melting point close to the literature value suggests high purity. A broad or depressed melting point indicates the presence of impurities.
Representative HPLC Method for Purity Analysis:
  • Column: C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 220-270 nm).

  • Column Temperature: 30-40 °C

This method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.[4][5]

Conclusion

The synthesis of this compound requires careful consideration of the chosen synthetic route and meticulous control of reaction conditions to minimize the formation of byproducts. A thorough understanding of the potential side reactions, coupled with effective purification and analytical strategies, is essential for obtaining a final product of high purity. This guide provides a framework for troubleshooting common issues, but it is important to note that each synthesis may present unique challenges that require careful investigation and optimization.

References

  • Hawkins, G. F., & Roe, A. (1949). THE PREPARATION OF this compound AND 5-FLUORONICOTINAMIDE. The Journal of Organic Chemistry, 14(2), 328-332.
  • Bloch, H. S. (1962). U.S. Patent No. 3,027,380. Washington, DC: U.S.
  • Wikipedia. (n.d.). Balz–Schiemann reaction. In Wikipedia. Retrieved from [Link]

  • Roe, A. (1949). The preparation of this compound and 5-fluoronicotinamide. Journal of Organic Chemistry, 14(2), 328-332.
  • Grokipedia. (n.d.). Balz–Schiemann reaction. In Grokipedia.
  • Cain, M. H. (1993). U.S. Patent No. 5,204,478. Washington, DC: U.S.
  • Hawkins, G. F., & Roe, A. (1949). THE PREPARATION OF this compound AND 5-FLUORONICOTINAMIDE1. The Journal of Organic Chemistry, 14(2), 328-332.
  • CN100355733C - Industrialized method for preparing 2-chlorine-5-fluorin-nicotinic aicd - Google P
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google P
  • ALL ABOUT CHEMISTRY. (2020, July 3). Balz-Schiemann Reaction.
  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. (2024). The Journal of Organic Chemistry.
  • US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google P
  • Benchchem. (n.d.).
  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google P
  • Al-Suhaimi, E. A., Ghorab, M. M., & Al-Said, M. S. (2016). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 21(11), 1530.
  • Chemistry Stack Exchange. (2017, December 2).
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  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Landelle, G., Pannecoucke, X., & Poisson, T. (2018). Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Organic Letters, 20(21), 6834-6838.
  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5‑Aminolevulinic Acid. (2024). Semantic Scholar.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Wang, A., & Biehl, E. R. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. HETEROCYCLES, 45(10), 1929-1935.
  • Organic Chemistry Portal. (n.d.).
  • Prime Scholars. (n.d.).
  • Umemoto, T., Fukami, S., Tomizawa, G., Harasawa, K., Kawada, K., & Tomita, K. (1990). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 47(1), 11-26.
  • Bee, C., Leclerc, E., & Pannecoucke, X. (2023). Investigations on the continuous flow generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate using F2 gas. Journal of Fluorine Chemistry, 269, 110153.
  • Ossila. (n.d.). 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile.
  • Smolecule. (n.d.). Buy 5-Bromonicotinonitrile.
  • Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. (n.d.).
  • Benchchem. (n.d.).
  • CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Synthesis of Fluoroquinolones Deriv
  • BLDpharm. (n.d.). BD229421[1196154-03-6]2-Amino-5-fluoronicotinic acid.
  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • PubChem. (n.d.). 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one.
  • Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics.
  • The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis. (n.d.).
  • Alfei, S., & Schito, A. M. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 13(5), 423.
  • Benchchem. (n.d.). An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4).
  • Disinfection By-Product Precursors Removal by Enhanced Coagulation and Their Distribution in Chemical Fractions. (n.d.).
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023).
  • Extraction pH Controls Assessed Biotoxicity of Chlorination Disinfection Byproducts from Amphoteric Precursors. (n.d.). MDPI.

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Overcoming low solubility of 5-Fluoronicotinic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoronicotinic Acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The inherent low solubility of this compound in many common organic solvents can present significant challenges, leading to issues such as poor reaction kinetics, incomplete conversions, and purification difficulties.

This guide provides in-depth, field-tested insights and practical solutions to overcome these solubility hurdles. We will explore the fundamental principles governing its solubility and offer a range of strategies, from simple solvent adjustments to chemical modifications, ensuring your reactions proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A1: The low solubility of this compound is a direct consequence of its molecular structure. It possesses both a polar carboxylic acid group and a moderately polar fluoropyridine ring. This combination results in a high crystal lattice energy, meaning a significant amount of energy is required to break apart the solid-state structure and solvate the individual molecules.

The carboxylic acid group can form strong intermolecular hydrogen bonds, creating a stable, crystalline solid that is difficult to dissolve in non-polar or moderately polar aprotic solvents like DCM and THF. While it is a "like dissolves like" issue, the strong hydrogen bonding network often dominates its behavior, making it act more like a polar, semi-ionic compound than a typical small organic molecule.[1]

Q2: My reaction is sluggish and gives low yields. Could this be a solubility problem even if the acid appears to dissolve?

A2: Absolutely. This is a common and often overlooked issue. Visual dissolution can be misleading; the concentration of the dissolved acid might be too low to sustain an efficient reaction rate.[1] Many synthetic reactions, particularly amide couplings, require a certain concentration of reactants to proceed at a practical pace. If your this compound is only sparingly soluble, the low concentration of the active species in the solution phase will result in slow reaction kinetics and incomplete conversion, even over extended reaction times. Monitoring the reaction by TLC or LC-MS is crucial to distinguish a slow reaction from a failed one.[2]

Q3: How can I improve the solubility of this compound for an amide coupling reaction in an organic solvent?

A3: This is one of the most frequent challenges. The most effective strategy is to disrupt the hydrogen bonding network by converting the carboxylic acid into a more soluble species in situ. This is typically achieved by forming a salt with a non-nucleophilic organic base.

The process involves adding a tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. The base deprotonates the carboxylic acid, forming an ammonium carboxylate salt. This salt is significantly more soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) than the parent acid. Following the dissolution, the coupling reagent (e.g., HATU, HOBt/EDC) can be added to activate the carboxylate for reaction with the amine.[3]

Q4: Can I use an inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to make a salt?

A4: While inorganic bases will readily form the corresponding sodium or potassium carboxylate salt, this strategy is generally reserved for reactions run in aqueous or highly polar protic solvents. These inorganic salts are often poorly soluble in common organic solvents like DMF, DCM, or THF, and could lead to a heterogeneous mixture that is difficult to work with. For most standard organic transformations, using an organic base like TEA or DIPEA is the preferred method.

Q5: Are there any alternative solvent systems that can be used without chemical modification?

A5: Yes, several strategies can be employed:

  • Highly Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally better at solvating this compound than less polar options. Nicotinic acid itself shows solubility of approximately 1 mg/mL in these solvents, and the fluoro-derivative is expected to have similar behavior.[4]

  • Co-Solvent Systems: The use of a co-solvent can significantly enhance solubility. For many carboxylic acids, the addition of a small amount of water to an organic solvent can disrupt the crystal lattice and improve dissolution.[5][6] This approach must be used with caution, as water can interfere with certain reagents (e.g., acyl chlorides, some coupling reagents).

  • Elevated Temperatures: Increasing the reaction temperature can improve the solubility of the starting material. However, one must be mindful of the thermal stability of all reactants, reagents, and the desired product.[1]

Troubleshooting Guide

This guide links common experimental issues to potential solubility-related causes and provides actionable solutions.

Observed Issue Potential Solubility-Related Cause Recommended Solution(s)
Incomplete Dissolution of Starting Material High crystal lattice energy; Inappropriate solvent choice.1. Switch to a more polar aprotic solvent (e.g., DMF, DMSO). 2. Add an organic base (TEA, DIPEA) to form a more soluble salt in situ. 3. Gently warm the mixture. 4. Use sonication to aid dissolution.[1]
Reaction is Slow or Stalled The dissolved concentration of this compound is too low for an efficient reaction rate.[1]1. Increase solubility using the methods above (base, solvent change). 2. If practical, increase the solvent volume to dissolve more material. 3. Re-evaluate the coupling reagents; a more reactive agent might compensate for low concentration.
Low and Irreproducible Yields Heterogeneous reaction mixture leads to inconsistent reaction progress.Ensure the reaction mixture is homogeneous before proceeding. If a precipitate forms during the reaction, it may be the desired product or a salt byproduct. Analyze the solid to diagnose the issue.
Starting Material Crashes Out Upon Cooling The compound has lower solubility at reduced temperatures.Maintain a higher reaction temperature if the protocol allows. If cooling is necessary for workup, do so slowly and be prepared to recover solid material.[1]
Complex Crude NMR/LC-MS Profile Decomposition of starting material or reagents due to prolonged reaction times or harsh heating required to force dissolution.Focus on achieving full dissolution at a moderate temperature first. A fully solubilized reaction at room temperature is often more efficient and cleaner than a partially dissolved one at high heat.

Detailed Experimental Protocols

Protocol 1: In Situ Salt Formation for Amide Coupling in DMF

This protocol is the recommended starting point for amide coupling reactions, as it directly addresses the primary cause of poor solubility.

Workflow Diagram:

G cluster_prep Preparation cluster_solubilize Solubilization cluster_activation Activation & Coupling cluster_workup Workup & Purification A 1. Add this compound (1.0 eq) to flask B 2. Add Anhydrous DMF A->B C 3. Add Amine Substrate (1.0-1.2 eq) B->C D 4. Add DIPEA (2.0-3.0 eq) Stir until solution is clear C->D E 5. Add Coupling Reagent (e.g., HATU, 1.1-1.5 eq) D->E F 6. Stir at RT for 1-12h Monitor by TLC/LC-MS E->F G 7. Aqueous Workup F->G H 8. Purification (Chromatography/Crystallization) G->H

Caption: Workflow for amide coupling via in situ salt formation.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a target concentration of 0.1-0.5 M.

  • Add the desired amine coupling partner (1.0-1.2 equivalents).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) dropwise.

  • Stir the mixture at room temperature. The suspension should gradually become a clear, homogeneous solution as the ammonium carboxylate salt forms. This is a critical visual checkpoint.

  • Once the solution is clear, add the coupling reagent (e.g., HATU, 1.1-1.5 equivalents) in one portion.[3]

  • Stir the reaction at room temperature for 1-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup, typically by diluting with ethyl acetate or DCM and washing with saturated aqueous NaHCO₃ and brine.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: pH-Mediated Dissolution for Aqueous Reactions

This method is suitable for reactions where water is a compatible solvent, such as certain nucleophilic aromatic substitution (SNAr) reactions.

Decision Logic Diagram:

G start Start: Reaction with This compound is_aqueous Is the reaction compatible with aqueous conditions? start->is_aqueous use_protocol1 No: Use Protocol 1 (In Situ Salt Formation in Organic Solvent) is_aqueous->use_protocol1 No use_protocol2 Yes: Use Protocol 2 (pH-Mediated Dissolution) is_aqueous->use_protocol2 Yes dissolve 1. Suspend acid in water use_protocol2->dissolve add_base 2. Add aq. NaOH or K₂CO₃ (1.0 eq) dropwise until clear dissolve->add_base add_reagent 3. Add other reagents add_base->add_reagent proceed 4. Proceed with reaction add_reagent->proceed end End: Product proceed->end

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoronicotinic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the esterification of 5-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized esterification reactions. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, mastering the preparation of this compound esters is crucial.[1]

This document provides a detailed analysis of common esterification methods, highlighting the underlying chemical principles and offering practical, field-proven advice to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of this compound?

A1: The two most prevalent and effective methods for the esterification of this compound are the Fischer-Speier Esterification and the Steglich Esterification.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] The reaction is driven to completion by using a large excess of the alcohol, which also often serves as the solvent.[2]

  • Steglich Esterification: This method is favored for its mild reaction conditions, making it suitable for sensitive substrates. It employs a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid for nucleophilic attack by the alcohol.[3][4][5]

Q2: How does the fluorine atom on the pyridine ring affect the esterification reaction?

A2: The fluorine atom at the 5-position of the nicotinic acid ring is an electron-withdrawing group. This has two main effects:

  • Increased Acidity: The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group, which can be beneficial for the reaction.

  • Electronic Effects on Reactivity: The pyridine nitrogen can be protonated under acidic conditions (Fischer esterification), which can influence the overall electron density of the ring and potentially affect the reaction rate. However, for most standard esterification procedures, this effect is manageable.

Q3: I am getting a low yield in my Fischer esterification. What are the likely causes?

A3: Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[2][6] The primary culprits are:

  • Incomplete reaction: The equilibrium between reactants and products may not have been sufficiently shifted towards the product side.

  • Presence of water: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the starting materials (hydrolysis).

  • Insufficient catalyst: The amount of acid catalyst may be too low to effectively protonate the carbonyl group and facilitate the reaction.

Q4: In my Steglich esterification, I am having trouble removing the dicyclohexylurea (DCU) byproduct. What is the best way to purify my ester?

A4: Dicyclohexylurea (DCU) is a common byproduct of DCC-mediated couplings and is notoriously difficult to remove due to its low solubility in many organic solvents.[3] Here are some effective purification strategies:

  • Filtration: Most of the DCU will precipitate out of the reaction mixture and can be removed by filtration.

  • Solvent Selection for Purification: After filtration, the crude product can be dissolved in a solvent in which the ester is soluble but the remaining DCU is not, such as cold dichloromethane or diethyl ether, followed by another filtration.

  • Aqueous Wash: If your ester is not water-sensitive, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove any remaining basic impurities like DMAP.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the esterification of this compound.

Problem Probable Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Product Formation (Fischer Esterification) 1. Insufficient acid catalyst. 2. Reaction time is too short. 3. Presence of water in reactants or solvent. 4. Reaction temperature is too low.1. Increase the amount of catalyst (e.g., H₂SO₄ or TsOH). 2. Extend the reflux time and monitor the reaction by TLC. 3. Use anhydrous alcohol and ensure all glassware is thoroughly dried. 4. Ensure the reaction is refluxing at the appropriate temperature for the alcohol used.1. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2] 2. Fischer esterification is an equilibrium-driven process and may require several hours to reach completion.[2] 3. Water is a product of the reaction; its presence will shift the equilibrium to the left, favoring the starting materials (Le Châtelier's principle).[6] 4. Sufficient thermal energy is required to overcome the activation energy of the reaction.
Low or No Product Formation (Steglich Esterification) 1. Inactive DCC (dicyclohexylcarbodiimide). 2. Insufficient DMAP (4-dimethylaminopyridine) catalyst. 3. Steric hindrance from the alcohol.1. Use freshly opened or purified DCC. DCC can be hydrolyzed by atmospheric moisture. 2. Ensure a catalytic amount of DMAP (typically 5-10 mol%) is used. 3. For sterically hindered alcohols, consider increasing the reaction time or using a more potent activating agent.1. DCC is the activating agent that converts the carboxylic acid into a reactive O-acylisourea intermediate.[5] 2. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the alcohol.[5] 3. Bulky alcohols will react more slowly due to steric hindrance, potentially allowing for side reactions to occur.[7]
Formation of a White Precipitate (Steglich Esterification) This is the desired byproduct, dicyclohexylurea (DCU).This is a normal observation. The DCU should be removed by filtration at the end of the reaction.DCC reacts with the carboxylic acid and, upon reaction with the alcohol, is converted to the insoluble urea byproduct, DCU.[3]
Difficult Purification (Steglich Esterification) 1. Contamination with unreacted DCC. 2. Contamination with the N-acylurea byproduct. 3. Residual DMAP in the final product.1. Quench the reaction with a small amount of water or oxalic acid to convert any remaining DCC to DCU. 2. Ensure an adequate amount of DMAP is used to minimize this side reaction. Purification can be achieved by column chromatography. 3. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during workup.1. Unreacted DCC can complicate purification. Converting it to the more easily filterable DCU simplifies the workup. 2. In the absence of a strong nucleophile like DMAP, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to separate from the desired ester.[5] 3. DMAP is basic and can be removed by an acid wash.
Product Hydrolysis During Workup Exposure of the ester to strongly acidic or basic aqueous solutions for extended periods.Minimize the time the ester is in contact with aqueous acid or base. Use saturated sodium bicarbonate solution for neutralization and perform extractions promptly.Esters can be hydrolyzed back to the carboxylic acid and alcohol under both acidic and basic conditions.[6]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol is adapted from a general procedure for the esterification of nicotinic acid derivatives.[8][9]

Materials:

  • This compound

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents, or use as the solvent).

  • Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-fluoronicotinate.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Steglich Esterification of this compound

This protocol is based on the general procedure for Steglich esterification.[3][5][7]

Materials:

  • This compound

  • Anhydrous ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), anhydrous ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 5-fluoronicotinate.

  • Further purification can be achieved by column chromatography on silica gel.

Visualizing the Process

Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup cluster_product Product 5-Fluoronicotinic_Acid This compound Reflux Reflux (4-8h) 5-Fluoronicotinic_Acid->Reflux Ethanol Ethanol (excess) Ethanol->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Cool Extraction Extraction (EtOAc) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Ethyl_5-Fluoronicotinate Ethyl 5-Fluoronicotinate Drying->Ethyl_5-Fluoronicotinate Evaporation

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification Troubleshooting Logic

Steglich_Troubleshooting cluster_causes_yield Potential Causes for Low Yield cluster_solutions_yield Solutions cluster_causes_purification Potential Causes for Purification Issues cluster_solutions_purification Solutions Start Steglich Esterification Reaction Check_TLC Monitor by TLC Start->Check_TLC Low_Yield Low Yield? Check_TLC->Low_Yield Reaction Complete Purification_Issue Purification Issues? Low_Yield->Purification_Issue No Inactive_DCC Inactive DCC? Low_Yield->Inactive_DCC Yes Insufficient_DMAP Insufficient DMAP? Low_Yield->Insufficient_DMAP N-Acylurea_Formation N-Acylurea Side Product? Low_Yield->N-Acylurea_Formation Success Successful Product Isolation Purification_Issue->Success No DCU_Contamination Residual DCU? Purification_Issue->DCU_Contamination Yes DMAP_Contamination Residual DMAP? Purification_Issue->DMAP_Contamination Use_Fresh_DCC Use fresh DCC Inactive_DCC->Use_Fresh_DCC Increase_DMAP Increase DMAP (5-10 mol%) Insufficient_DMAP->Increase_DMAP Optimize_Conditions Optimize temp/time N-Acylurea_Formation->Optimize_Conditions Cold_Filtration Filter cold DCU_Contamination->Cold_Filtration Acid_Wash Wash with dilute HCl DMAP_Contamination->Acid_Wash

Caption: Troubleshooting logic for Steglich Esterification.

References

  • A Method for Preparing 2,6-dichloro-5-fluorine Nicotinoyl Ethyl Acet
  • Steglich Esterification. Wikipedia. [Link]

  • Steglich Esterification. Grokipedia. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. [Link]

  • Ethyl 5-fluoronicotinate. MySkinRecipes. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Steglich Esterification for Chemists. Scribd. [Link]

  • Preparation Method of Ethyl Nicotin
  • Fischer–Speier Esterification. Wikipedia. [Link]

  • Preparation Method of Ethyl Nicotinate. Eureka | Patsnap. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

  • Method for Preparing Esters of Halonicotinic Acids. EP 0788482 B1. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. ResearchGate. [Link]

  • Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. NIH. [Link]

  • Malonic acid, methyl-, diethyl ester. Organic Syntheses. [Link]

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Technical Support Center: Purification of Commercial 5-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of commercial 5-Fluoronicotinic acid. Our goal is to equip you with the knowledge to overcome common challenges and achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial this compound?

A1: The impurity profile of commercial this compound can vary depending on the synthetic route employed by the manufacturer. A common industrial synthesis involves the oxidation of 3-fluoroquinoline followed by decarboxylation.[1] Based on this and other synthetic pathways for related compounds, potential impurities include:

  • Unreacted Starting Materials: Residual 3-fluoroquinoline may be present.

  • Intermediates: Incomplete decarboxylation can lead to the presence of 5-fluoroquinolinic acid.[1]

  • Side-Reaction Products: Over-oxidation or side reactions can generate various isomers or related pyridine carboxylic acids. For instance, in the synthesis of a similar compound, 2,6-dichloro-5-fluoronicotinic acid, the formation of trichloronitrile byproducts has been reported.[2]

  • Residual Solvents: Solvents used during the synthesis and initial purification, such as acetone, may be present.[1]

  • Inorganic Salts: Catalysts and reagents used in the synthesis can result in inorganic salt impurities.

Q2: What is the most effective and straightforward method for purifying this compound in a laboratory setting?

A2: For typical laboratory-scale purification of solid organic compounds like this compound, recrystallization is often the most effective and accessible method.[3][4] It is particularly adept at removing small amounts of impurities. For impurities with significantly different acidic properties, an acid-base extraction can be a powerful preliminary purification step.

Q3: How do I choose the best solvent for recrystallization?

Q4: My purified this compound still shows impurities in the HPLC analysis. What should I do?

A4: If impurities persist after a single purification step, consider the following:

  • Repeat the Purification: A second recrystallization can often remove residual impurities.

  • Change the Purification Method: If recrystallization is ineffective, the impurities may have similar solubility profiles. An acid-base extraction might be more successful at separating them.

  • Employ Chromatography: For very challenging separations, column chromatography over silica gel can be used, although this is generally more resource-intensive.

Q5: How can I assess the purity of my final product?

A5: Several analytical techniques can be used to determine the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point for acidic compounds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can provide detailed structural information and help identify and quantify impurities.[8][9][10][11]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low recovery after recrystallization. - The chosen solvent has too high a solubility for the compound at low temperatures. - Too much solvent was used. - The solution was not cooled sufficiently.- Test alternative solvents or a mixed solvent system. - During dissolution, use the minimum amount of hot solvent necessary. - After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
The compound oils out during recrystallization. - The boiling point of the solvent is higher than the melting point of the compound. - The presence of impurities is depressing the melting point.- Choose a solvent with a lower boiling point. - Try a mixed solvent system. - Perform a preliminary purification step like acid-base extraction to remove the problematic impurities.
No crystals form upon cooling. - The solution is too dilute. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.
Colored impurities remain in the final product. - The impurities are not effectively removed by recrystallization alone.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
Poor separation during acid-base extraction. - The pH of the aqueous layer was not adjusted correctly. - An emulsion has formed.- Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and transfer it to the aqueous phase. When re-acidifying, ensure the pH is sufficiently acidic (pH < 4) to protonate the carboxylate and precipitate the acid. - To break an emulsion, add a small amount of brine (saturated NaCl solution) and gently swirl.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general guideline. The optimal solvent and volumes should be determined through small-scale solubility tests.

Materials:

  • Commercial this compound

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the commercial this compound. Add the chosen solvent dropwise at room temperature. If the solid is highly soluble, the solvent is not suitable. If it is insoluble, heat the test tube. A good solvent will dissolve the solid when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass.

Protocol 2: Purification of this compound by Acid-Base Extraction

This method is useful for removing neutral or basic impurities.

Materials:

  • Commercial this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer into a clean beaker.

  • Wash: Wash the organic layer with a small amount of water and combine the aqueous washes with the initial aqueous extract. The organic layer now contains neutral and basic impurities and can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds.[12]
Ethanol78HighOften used in combination with water.[12]
Acetone56MediumA versatile solvent for a range of polarities.[12]
Ethyl Acetate77MediumGood for moderately polar compounds.[12]
Toluene111LowSuitable for less polar compounds.[12]

Visualizations

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (if insoluble impurities) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool Clear Solution Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure this compound Dry->End

Caption: Recrystallization Workflow for this compound.

AcidBase_Extraction_Workflow cluster_0 Separatory Funnel cluster_1 Purification Start Crude Product in Organic Solvent AddBase Add Aqueous Base (e.g., NaOH) Start->AddBase Shake Shake & Separate Layers AddBase->Shake OrganicLayer Organic Layer (Neutral/Basic Impurities) Shake->OrganicLayer AqueousLayer Aqueous Layer (Deprotonated Product) Shake->AqueousLayer Acidify Acidify Aqueous Layer (e.g., with HCl) AqueousLayer->Acidify Precipitate Precipitation of Pure Acid Acidify->Precipitate FilterDry Filter & Dry Precipitate->FilterDry End Pure this compound FilterDry->End

Caption: Acid-Base Extraction Workflow for this compound.

References

  • Heinzelman, R. V., & Reineke, L. M. (1962). U.S. Patent No. 3,027,380. Washington, DC: U.S.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Hawkins, G. F., & Roe, A. (1949). The preparation of this compound and 5-fluoronicotinamide. The Journal of Organic Chemistry, 14(2), 328-332. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Cain, M. H., & Johnson, G. (1990). U.S. Patent No. 5,204,478. Washington, DC: U.S.
  • University of Colorado, Boulder. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • Burnstine, A. (2019). How to purify a water soluble compound? ResearchGate. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Brooks/Cole, Cengage Learning.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Hawkins, G. F., & Roe, A. (1949). THE PREPARATION OF this compound AND 5-FLUORONICOTINAMIDE1. The Journal of Organic Chemistry, 14(2), 328-332. [Link]

  • Eureka. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]

  • Prime Scholars. (n.d.). Development and Optimization of RP-HPLC Method for analysis of 5-FU in Human and Rabbit Plasma Samples: Identification and Quantification. Retrieved from [Link]

  • Eureka. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Abraham, M. H., Acree, W. E., & Zissimos, A. M. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 1-6. [Link]

  • Miller, C. J. (1959). U.S. Patent No. 2,916,494. Washington, DC: U.S.
  • Patel, S. B., et al. (2013). U.S. Patent No. 8,575,350. Washington, DC: U.S.
  • University of Leicester. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • CNIPA. (2022).
  • Appleton, S. L., et al. (2022). Determination of the pKa Value of a Brønsted Acid by 19F NMR Spectroscopy. ChemistryOpen, 11(5), e202200043. [Link]

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons.
  • ResearchGate. (2025). Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites. Retrieved from [Link]

  • University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). Solubility Data Series. Retrieved from [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 5-Fluoronicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoronicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization, particularly focusing on catalyst loading in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with in-depth, actionable insights to troubleshoot common issues and enhance the efficiency and reproducibility of your synthesis.

Introduction: The "2-Pyridyl Problem" and Beyond

The synthesis of functionalized pyridines, such as this compound, often presents unique challenges in catalysis. The lone pair of electrons on the pyridine nitrogen can coordinate strongly with the palladium center, leading to catalyst inhibition or deactivation, a phenomenon sometimes referred to as the "2-pyridyl problem".[1] This guide will address this and other common hurdles you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the synthesis of this compound via cross-coupling?

A1: For initial explorations of palladium-catalyzed cross-coupling reactions to synthesize this compound, a catalyst loading in the range of 1-5 mol% is a common starting point.[1] It is often advisable to begin at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction proceeds, especially when dealing with potentially inhibitory substrates like fluoropyridines.[1] Subsequent optimization can then focus on reducing the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.[1]

Q2: Which palladium precursor and ligands are recommended for this type of synthesis?

A2: The choice of palladium precursor and ligand is critical for success. For challenging substrates, palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are frequently used in combination with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands can facilitate the oxidative addition step and stabilize the active catalytic species.[1]

Q3: Can I use a pre-formed catalyst?

A3: Yes, using stable, pre-formed palladium catalysts can be advantageous. They often provide higher reproducibility and activity compared to catalysts generated in situ.

Q4: Is it possible to protect the pyridine nitrogen to prevent catalyst inhibition?

A4: Protecting the pyridine nitrogen is a valid strategy to mitigate its inhibitory effects.[1] This can be achieved by converting the pyridine to a pyridine N-oxide or by complexing the nitrogen's lone pair with a borane.[1] However, this adds extra steps to your synthesis (protection and deprotection), so it should be considered when other optimization strategies fail.

Troubleshooting Guide: A Deeper Dive into Catalyst Loading Issues

This section addresses specific problems you might encounter during your experiments, with a focus on optimizing catalyst loading.

Issue 1: Low or No Product Yield

Q: My reaction is giving a very low yield or no product at all. I started with a 2 mol% catalyst loading. What should I do?

A: Low to no yield is a common issue that can stem from several factors related to catalyst activity. Here’s a systematic approach to troubleshooting:

  • Increase Catalyst Loading: Your initial step should be to systematically increase the catalyst loading. Try running the reaction at 5 mol% and even up to 10 mol% in small-scale experiments. This will help determine if the issue is simply insufficient catalyst concentration to overcome slow kinetics or deactivation.

  • Verify Catalyst Activity: Ensure your palladium precursor and ligand are of high purity and have been stored correctly. Palladium catalysts can be sensitive to air and moisture. Consider using a freshly opened bottle or a pre-catalyst from a reliable supplier.

  • Check for Catalyst Inhibition: The pyridine nitrogen in your substrate or product can act as a poison to the palladium catalyst.[2] If increasing the catalyst loading does not improve the yield, you may be facing strong product inhibition. In this case, a higher initial catalyst concentration might be necessary to reach a reasonable conversion before the catalyst is fully inhibited.

  • Evaluate Ligand-to-Metal Ratio: The ratio of ligand to palladium is crucial. For monodentate ligands, a 1:1 or 2:1 ligand-to-palladium ratio is a good starting point.[1] An excess of ligand can sometimes be beneficial in stabilizing the catalyst, but too much can also inhibit the reaction by occupying coordination sites on the palladium.

  • Consider a Different Ligand: If the reaction still fails, your chosen ligand may not be suitable. Switch to a more electron-rich and sterically hindered ligand to promote the challenging oxidative addition step with the electron-deficient fluoropyridine ring.

Issue 2: Reaction Stalls After Partial Conversion

Q: My reaction starts well, but then stalls at around 50% conversion. I'm using a 3 mol% catalyst loading. What could be the cause?

A: Reaction stalling is often a sign of catalyst deactivation. Here's how to diagnose and address this:

  • Catalyst Deactivation Pathways: The active Pd(0) species can be unstable and prone to decomposition, forming inactive palladium black. This can be visually observed as a black precipitate in your reaction flask. Another deactivation pathway involves the formation of off-cycle, stable Pd(II) complexes that do not participate in the catalytic cycle.[3][4]

  • Incremental Catalyst Addition: Instead of adding all the catalyst at the beginning, try a portionwise addition. Add an initial charge of catalyst (e.g., 2 mol%) and then add a second portion (e.g., 1-2 mol%) after a few hours or when you observe the reaction rate slowing down. This can help maintain a sufficient concentration of the active catalyst throughout the reaction.

  • Investigate the Role of Reagents and Byproducts: One of the reagents or a byproduct formed during the reaction could be poisoning the catalyst. Analyze your reaction mixture at the point of stalling to identify any potential culprits. The product itself, this compound, with its pyridine and carboxylic acid moieties, could be a source of inhibition.

  • Optimize Reaction Temperature: Higher temperatures can sometimes lead to faster catalyst decomposition. Try running the reaction at a slightly lower temperature to see if the catalyst lifetime is extended. Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary to improve kinetics, but be mindful of the catalyst's thermal stability.

Experimental Protocols

Protocol 1: Baseline Experiment for Catalyst Loading Screening

This protocol outlines a general procedure for screening different catalyst loadings for the synthesis of this compound via a presumed palladium-catalyzed carboxylation of a 5-halo-3-fluoropyridine.

Materials:

  • 5-bromo-3-fluoropyridine (1.0 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • CO source (e.g., Mo(CO)₆ or a CO gas line)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., anhydrous, degassed dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add 5-bromo-3-fluoropyridine, the base, and the CO source (if solid).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • In a separate vial under an inert atmosphere, prepare the catalyst by mixing the palladium precursor and the ligand in the desired ratio.

  • Under a positive flow of inert gas, add the prepared catalyst to the Schlenk tube.

  • Add the degassed solvent via syringe.

  • If using CO gas, purge the reaction mixture with CO for a few minutes.

  • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.

  • Run parallel reactions with varying catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%) to determine the optimal concentration.

ParameterRangeRecommendation
Catalyst Loading 0.5 - 10 mol%Start with 2-5 mol% and optimize downwards.
Ligand/Palladium Ratio 1:1 to 4:1Start with 2:1 for monodentate phosphine ligands.
Temperature 80 - 140 °CBegin around 100-110 °C.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is often more effective but also more expensive.
Solvent Dioxane, Toluene, DMFEnsure the solvent is anhydrous and degassed.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low or No Yield Observed check_reagents Verify Reagent Purity and Inert Atmosphere start->check_reagents increase_loading Increase Catalyst Loading (e.g., to 5 mol%) check_reagents->increase_loading Reagents OK change_ligand Screen Different Ligands (e.g., more electron-rich/bulky) increase_loading->change_ligand No Improvement success Improved Yield increase_loading->success Improvement optimize_temp Optimize Reaction Temperature change_ligand->optimize_temp No Improvement change_ligand->success Improvement protect_pyridine Consider N-Protecting Group Strategy optimize_temp->protect_pyridine No Improvement optimize_temp->success Improvement protect_pyridine->success Improvement failure Persistent Low Yield: Re-evaluate Synthetic Route protect_pyridine->failure No Improvement

Caption: A decision tree for troubleshooting low product yield.

Diagram 2: The Catalytic Cycle and Points of Deactivation

CatalyticCycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X deactivation1 Deactivation: Pd Black pd0->deactivation1 Aggregation pd2_complex R-Pd(II)-X(L_n) oxidative_addition->pd2_complex carboxylation Carboxylation (CO insertion) pd2_complex->carboxylation deactivation2 Deactivation: Inhibition by Pyridine-N pd2_complex->deactivation2 Coordination acyl_pd2 RCO-Pd(II)-X(L_n) carboxylation->acyl_pd2 reductive_elimination Reductive Elimination acyl_pd2->reductive_elimination reductive_elimination->pd0 product Product (R-COOH) reductive_elimination->product

Caption: A generalized catalytic cycle for carboxylation with potential deactivation pathways.

References

  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Catalyst Loading with 2-(Methylamino)pyridine Ligands. BenchChem.
  • Newton, M. A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Iwai, T., & Sawamura, M. (2015). Transition-Metal-Catalyzed Site-Selective C-H Functionalization of Quinolines beyond C2 Selectivity.
  • The Journal of Organic Chemistry. (n.d.). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions.
  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.

Sources

Technical Support Center: Recrystallization of 5-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Fluoronicotinic acid via recrystallization. This resource, designed for researchers and drug development professionals, provides in-depth, experience-driven answers to common questions and challenges encountered during the solvent selection and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for selecting an ideal recrystallization solvent?

An ideal recrystallization solvent system is governed by a specific set of solubility characteristics. The primary goal is to leverage a significant difference in the solute's solubility at high and low temperatures.[1][2]

  • High Solubility at High Temperature: The solvent must completely dissolve the this compound (and any soluble impurities) at or near the solvent's boiling point. This ensures that a saturated solution can be created.

  • Low Solubility at Low Temperature: As the solution cools, the solubility of the target compound should decrease dramatically, causing it to crystallize out of the solution.[2]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or extremely soluble in the cold solvent (so they remain in the mother liquor after the desired product crystallizes).[1][3]

  • Chemical Inertness: The solvent must not react with the this compound.[4]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during the drying process.[4]

Q2: How does the molecular structure of this compound inform solvent selection?

The structure of this compound (C₆H₄FNO₂) provides critical clues for selecting a suitable solvent. The "like dissolves like" principle is a foundational concept here.[5]

  • Polar Moieties: The molecule contains a pyridine ring and a carboxylic acid group, both of which are polar and capable of hydrogen bonding. This suggests that polar solvents will be effective at dissolving it. Pyridinecarboxylic acids are a known class of compounds.[6]

  • Fluorine Atom: The fluorine atom increases the molecule's lipophilicity and can alter crystal packing, but the overall polarity is still dominated by the carboxylic acid and pyridine nitrogen.[7]

  • Analog Data: Studies on related pyridinecarboxylic acid isomers, such as nicotinic acid and picolinic acid, show they are soluble in polar protic solvents like water and ethanol.[8][9] For instance, picolinic acid is highly soluble in water and moderately soluble in ethanol.[8] This strongly suggests that similar polar solvents are excellent starting points for this compound.

Q3: What specific solvents should I screen first for this compound?

Based on the structural analysis, a polarity-based screening approach is recommended. Start with highly polar solvents and move to moderately polar ones. Given the compound's melting point of approximately 197-201°C, solvents with a range of boiling points can be considered.

Table 1: Recommended Solvents for Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Expected Behavior
Water 10080.1Primary Candidate. The carboxylic acid group suggests good solubility in hot water but likely poor solubility in cold water, making it an excellent potential solvent.
Ethanol 7824.5Strong Candidate. Often dissolves polar compounds well when hot. May show slightly higher solubility at room temperature than water, potentially requiring an ethanol/water mixed system.
Isopropanol 8219.9A good alternative to ethanol, with slightly lower polarity. May provide a better solubility differential between hot and cold conditions.
Acetonitrile 8237.5A polar aprotic solvent. Data on nicotinic acid analogs shows lower solubility in acetonitrile compared to water or ethanol, making it a good candidate.[8]
Ethyl Acetate 776.0For Mixed Systems. Likely a poor solvent on its own, but could be an excellent "anti-solvent" when paired with a solvent like ethanol or methanol.[1][10]
Toluene 1112.4Unlikely as a single solvent. Due to its non-polar nature, it is unlikely to dissolve the polar this compound. However, it can be useful for removing non-polar impurities.
Q4: When is a mixed-solvent system necessary and how do I choose a pair?

A mixed-solvent system, also known as a solvent/anti-solvent recrystallization, is employed when no single solvent provides the ideal solubility curve.[1] This is often the case if the compound is too soluble in one solvent (even when cold) and insoluble in another (even when hot).

Selection Criteria:

  • Choose a "Good" Solvent: Select a solvent in which this compound is highly soluble (e.g., Ethanol, Methanol, or hot Water).

  • Choose an "Anti-Solvent": Select a solvent in which the compound is poorly soluble (e.g., Water (if using ethanol), Hexane, or Ethyl Acetate).

  • Miscibility is Key: The two solvents must be fully miscible with each other.

Common Pairs for Polar Compounds:

  • Ethanol / Water

  • Methanol / Water

  • Ethanol / Hexane

  • Ethyl Acetate / Hexane

Experimental Protocol: Small-Scale Solvent Screening

This protocol allows for the rapid and efficient testing of multiple solvents using a small amount of crude material.

Materials:

  • Crude this compound (~20-30 mg per test)

  • Selection of test solvents (from Table 1)

  • Small test tubes or vials

  • Stirring rod

  • Hot plate or sand bath

  • Ice-water bath

Procedure:

  • Aliquot the Solid: Place approximately 20 mg of crude this compound into a clean, dry test tube. Prepare one tube for each solvent you plan to test.

  • Test Room Temperature Solubility: Add the first solvent dropwise (e.g., 0.2 mL at a time) to the first test tube. Stir or vortex the mixture after each addition. Observe if the solid dissolves at room temperature.[3]

    • Ideal Outcome: The solid does not dissolve or is only sparingly soluble. If it dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.

  • Test Hot Solubility: If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[11] Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

    • Ideal Outcome: The solid dissolves completely in a minimal amount of hot solvent. If a large volume is required, the solvent may not be ideal, leading to poor recovery.

  • Induce Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Do not disturb the tube.[2]

    • Ideal Outcome: Abundant, well-formed crystals appear as the solution cools.

  • Maximize Yield: Once the solution has reached room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Evaluate: Assess the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid. Compare the results across all tested solvents to select the optimal one for a larger-scale recrystallization.

Troubleshooting Guide

Q: My compound dissolved, but no crystals are forming upon cooling. What's wrong?

This is a common issue, often caused by either using too much solvent or the formation of a supersaturated solution.[12]

  • Problem: Too much solvent was added.

    • Solution: Gently heat the solution to boil off some of the solvent.[12] Once the volume is reduced, allow it to cool again. Be careful not to boil it dry.

  • Problem: The solution is supersaturated.

    • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid.[11][13] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2 (Seed Crystals): If available, add a tiny "seed" crystal of pure this compound to the solution. This provides a template for crystallization to begin.[13]

Q: My compound has "oiled out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[12] This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the impure compound.

  • Solution 1: Reheat the solution until the oil completely redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[10][13] Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Solution 2 (For Mixed Solvents): If using a mixed-solvent system, reheat the solution and add more of the "good" solvent until the solution is clear again. Then, allow it to cool slowly.[13]

Q: My final yield is very low. What are the common causes?

A low yield can be frustrating but is often preventable.

  • Cause 1: Using excess solvent. This is the most common reason for low recovery, as a significant portion of the product remains dissolved in the mother liquor.[11][12]

    • Prevention: Always use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Cause 2: Premature crystallization. If crystals form during a hot filtration step (to remove insoluble impurities), product will be lost.

    • Prevention: Use a pre-heated funnel and flask for hot filtration and perform the filtration quickly.[14]

  • Cause 3: Washing with warm solvent. Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[10]

    • Prevention: Always use a minimal amount of ice-cold solvent for washing the crystals on the filter.

Process Workflow

Recrystallization_Workflow cluster_prep Preparation & Screening cluster_main Main Recrystallization cluster_collection Collection & Analysis cluster_troubleshoot Troubleshooting start Start with Crude This compound select_solvent Select Potential Solvents (e.g., Water, EtOH, MeCN) start->select_solvent screening_test Perform Small-Scale Screening Protocol select_solvent->screening_test dissolve Dissolve Crude Solid in MINIMUM Hot Solvent screening_test->dissolve Optimal Solvent Found hot_filter Hot Filtration (If insoluble impurities exist) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath no_crystals No Crystals Form? cool->no_crystals oiling_out Compound Oiled Out? cool->oiling_out collect Collect Crystals by Suction Filtration ice_bath->collect wash Wash with MINIMUM Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry analyze Analyze Purity (MP, NMR, etc.) dry->analyze scratch Scratch Flask or Add Seed Crystal no_crystals->scratch Supersaturated reheat Reheat, Add More Solvent, Cool Slowly oiling_out->reheat Fix scratch->ice_bath reheat->cool

Sources

Technical Support Center: Work-up Procedures for 5-Fluoronicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-fluoronicotinic acid, a versatile building block in modern synthetic chemistry. This guide provides field-proven insights and troubleshooting advice for the critical work-up and purification stages of its most common reactions. The unique electronic properties of this molecule—stemming from both the electron-withdrawing fluorine atom and the pyridine ring—necessitate carefully designed purification strategies.

The key to successfully isolating products derived from this compound lies in understanding and manipulating its acid-base properties. The molecule possesses an acidic carboxylic acid function and a basic pyridine nitrogen. This amphoteric nature allows for selective extraction and precipitation by carefully controlling the pH of the aqueous phase during work-up.

Section 1: General Work-up Principles & FAQs

A well-executed aqueous work-up is the foundation of purification. It aims to separate the desired product from unreacted starting materials, catalysts, and byproducts based on their differential solubility in immiscible organic and aqueous layers.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the crucial properties of this compound and its derivatives to consider during work-up? A1: The two primary handles are the carboxylic acid and the pyridine nitrogen.

  • Acidic Group (–COOH): In the presence of a base (e.g., NaHCO₃, NaOH), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt (–COO⁻ Na⁺). This allows you to wash unreacted starting acid away from a neutral organic product into an aqueous basic solution.

  • Basic Group (Pyridine Nitrogen): In the presence of an acid (e.g., HCl), the pyridine nitrogen is protonated to form a water-soluble pyridinium salt. This is useful for removing basic impurities.

  • Isoelectric Point: this compound itself has low solubility in water at its isoelectric point. Acidification of an aqueous solution of its salt to a pH of approximately 2.5–4 will cause the neutral acid to precipitate, a key technique for isolating acidic products.[3][4]

Q2: What is the purpose of each step in a standard aqueous extraction? A2: Each wash is designed to remove a specific class of impurities. The choice and order of washes are critical for an efficient purification.

Washing Solution Purpose & Mechanism Common Use Cases
Water Removes highly water-soluble impurities like DMF, salts, and some acids/bases.General initial wash to remove bulk water-soluble materials.[2]
Saturated aq. NaHCO₃ Neutralizes strong acids (e.g., HCl, H₂SO₄) and removes acidic compounds (like unreacted this compound) by converting them to water-soluble salts.Purifying neutral esters or amides from the acidic starting material.[5][6]
Dilute aq. HCl (e.g., 1M) Neutralizes bases and removes basic compounds (e.g., pyridine, DMAP, triethylamine) by converting them to water-soluble ammonium salts.Purifying products from reactions using basic catalysts or reagents.[5]
Saturated aq. NaCl (Brine) Reduces the solubility of organic compounds in the aqueous layer, aiding phase separation and helping to break emulsions. It also removes the bulk of dissolved water from the organic layer before the final drying step.[2][5]Almost always the final wash before drying the organic layer.

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edge [fontname="Arial", fontsize=9, color="#5F6368"];

reaction [label="1. Reaction Mixture\n(in organic solvent)"]; sep_funnel [label="2. Transfer to\nSeparatory Funnel"]; add_wash [label="3. Add Aqueous\nWashing Solution"]; shake [label="4. Shake & Vent", shape=ellipse, fillcolor="#FBBC05"]; separate [label="5. Separate Layers"]; aq_layer [label="Aqueous Layer\n(Contains Impurities)", shape=note, fillcolor="#FFFFFF"]; org_layer [label="Organic Layer\n(Contains Product)"]; dry [label="6. Dry with\nAnhydrous Salt\n(e.g., Na2SO4)"]; filter[label="7. Filter"]; concentrate [label="8. Concentrate\n(Rotary Evaporator)"]; product [label="Crude Product", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

reaction -> sep_funnel; sep_funnel -> add_wash; add_wash -> shake; shake -> separate; separate -> aq_layer [label="Discard or\nRe-extract"]; separate -> org_layer [label="Repeat Wash\nif Necessary"]; org_layer -> dry; dry -> filter; filter -> concentrate; concentrate -> product; }

A general workflow for aqueous work-up and extraction.

Section 2: Esterification Reaction Work-up

The conversion of this compound to its ester derivative results in a product that is typically neutral or weakly basic. The primary goal of the work-up is to remove the acid catalyst (if used) and any unreacted starting acid.

Detailed Protocol (Esterification via Acid Chloride)

This protocol assumes the ester was formed by reacting 5-fluoronicotinoyl chloride with an alcohol, often in the presence of a base like triethylamine or pyridine.

  • Quench & Dilute: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash (Optional): If a basic catalyst like pyridine or triethylamine was used, wash the organic layer with 1M aqueous HCl. This will protonate the base, making it water-soluble.

  • Bicarbonate Wash: Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][7] This crucial step neutralizes any residual acid chloride and removes the highly water-soluble sodium 5-fluoronicotinate salt of the unreacted starting material. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Water & Brine Wash: Wash the organic layer once with water, followed by a wash with saturated aqueous NaCl (brine) to facilitate phase separation and remove residual water.[5]

  • Dry & Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude ester.[2]

Troubleshooting FAQs

  • Q1: My yield is very low, and TLC/LCMS shows my product is in the aqueous bicarbonate wash. What happened? A1: This strongly suggests your ester has been hydrolyzed back to the carboxylic acid during the basic wash. This can happen if the ester is particularly labile or if the contact time with the strong base was too long. Solution: Use a weaker base for the wash, such as a 5% NaHCO₃ solution, and perform the wash quickly at a low temperature (0 °C). Alternatively, if the starting acid is the only major impurity, you may skip the basic wash and purify directly by column chromatography.

  • Q2: I have a persistent emulsion that won't separate. A2: Emulsions are common when working with pyridine-containing compounds. Solution: Add a significant amount of brine and swirl gently; do not shake vigorously. Let the funnel stand for an extended period. If the emulsion persists, you can try filtering the entire mixture through a pad of Celite or, if available, use a centrifuge to force separation.[1]

  • Q3: My final product is contaminated with unreacted this compound. A3: The bicarbonate wash was likely incomplete. Solution: Redissolve your crude product in an organic solvent and repeat the wash with saturated NaHCO₃, ensuring you shake thoroughly to maximize contact between the layers. Alternatively, purify the product via column chromatography on silica gel.

Section 3: Amidation Reaction Work-up

Amide bond formation from this compound often employs coupling agents (e.g., EDC, HATU, DCC) and may include a basic additive (e.g., DMAP, DIEA). The resulting amide is a neutral product, and the work-up must remove coupling byproducts and any basic additives.

Detailed Protocol (Using a Coupling Agent like EDC/DIEA)

  • Initial Filtration (If applicable): If using DCC, a solid urea byproduct (DCU) will form. Filter the reaction mixture through a sintered funnel or Celite pad to remove the bulk of this precipitate.

  • Dilute: Dilute the filtrate with ethyl acetate or DCM.

  • Acid Wash: Wash the organic layer with a dilute acid, such as 1M HCl or 1M citric acid solution.[5] This step is critical for removing basic additives like DIEA or DMAP by converting them into their water-soluble salts.

  • Bicarbonate Wash: Wash with saturated aqueous NaHCO₃ to remove any unreacted this compound.[5]

  • Water & Brine Wash: Wash sequentially with water and brine.

  • Dry & Concentrate: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to give the crude amide.

Neutral_Product_Workup cluster_0 Separatory Funnel Operations reaction 1. Reaction Mixture (Diluted in Organic Solvent) wash1 2. Wash with 1M HCl (Removes Base Catalyst) reaction->wash1 Aqueous Layer 1 (Discard) wash2 3. Wash with Sat. NaHCO3 (Removes Unreacted Acid) wash1->wash2 Aqueous Layer 2 (Discard) wash3 4. Wash with Brine (Removes Water) wash2->wash3 Aqueous Layer 3 (Discard) org_layer 5. Collect Organic Layer wash3->org_layer dry 6. Dry (e.g., MgSO4) org_layer->dry filter 7. Filter & Concentrate dry->filter product Crude Neutral Product (Ester or Amide) filter->product

Work-up workflow for neutral ester or amide products.

Troubleshooting FAQs

  • Q1: How can I effectively remove a high-boiling solvent like DMF or DMSO? A1: These solvents are water-soluble. The most effective method is to perform multiple (3-5) washes with water or brine. Diluting the reaction mixture with a large volume of a solvent like ethyl acetate first will improve the partitioning. For stubborn cases, removal on a high-vacuum line may be necessary.

  • Q2: My final product is contaminated with a urea byproduct from the coupling agent. A2: These byproducts can sometimes be soluble in the organic solvent. Solution: Try to precipitate the urea by cooling the reaction mixture or by adding a less polar co-solvent (like hexanes) before filtration. If it persists, column chromatography is usually effective for separation.

Section 4: Suzuki Coupling Reaction Work-up

In a Suzuki coupling, the carboxylic acid group of this compound is often retained in the final product. The work-up strategy, therefore, pivots to isolating an acidic product from palladium catalyst residues, the reaction base (e.g., K₂CO₃), and boronic acid-related impurities.

Detailed Protocol (Isolation of an Acidic Product)

  • Catalyst Removal: After cooling, dilute the reaction mixture with a solvent like THF or EtOAc and filter it through a plug of Celite. This will remove the bulk of the heterogeneous palladium catalyst.[8] Rinse the pad with fresh solvent.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the organic solvent.

  • Aqueous Dissolution: Dissolve the residue in a dilute aqueous base, such as 1M NaOH, to form the water-soluble sodium salt of your product.

  • Organic Wash: Wash this basic aqueous solution with a non-polar organic solvent like diethyl ether or hexanes. This will remove non-polar impurities, particularly any biphenyl byproduct from boronic acid homocoupling. Discard the organic layer.

  • Precipitation of Product: Cool the aqueous layer in an ice bath and slowly acidify it with 1M or 2M HCl with stirring. Your acidic product should precipitate out. Monitor the pH, aiming for a final pH of ~3-4.[4]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ether or hexanes to aid in drying. Dry the product under vacuum.

Acidic_Product_Workup reaction 1. Reaction Mixture filter_pd 2. Filter through Celite (Removes Palladium) reaction->filter_pd concentrate 3. Concentrate Filtrate filter_pd->concentrate dissolve 4. Dissolve in aq. NaOH concentrate->dissolve wash_org 5. Wash with Ether/Hexanes (Removes Non-Polar Impurities) dissolve->wash_org acidify 6. Acidify Aqueous Layer with HCl to pH 3-4 wash_org->acidify Aqueous Layer (Contains Product Salt) filter_prod 7. Filter Precipitate acidify->filter_prod product Pure Acidic Product filter_prod->product

Work-up workflow for isolating an acidic Suzuki coupling product.

Troubleshooting FAQs

  • Q1: My final product is a dark grey or black solid. A1: This indicates residual palladium contamination. Solution: The initial Celite filtration may have been insufficient. You can try redissolving the product in a basic aqueous solution and filtering through Celite again. Alternatively, washing a DCM solution of the crude material with an aqueous solution of sodium sulfide can precipitate palladium sulfide, which can then be filtered off.[8]

  • Q2: No solid precipitated when I acidified the aqueous layer. A2: This can occur if your product has higher than expected water solubility or if the concentration is too low. Solution: First, ensure the pH is indeed acidic (check with pH paper). If it is, try extracting the acidified solution multiple times with a more polar organic solvent like ethyl acetate. Saturating the aqueous layer with solid NaCl before extraction can often force the organic product out of the aqueous phase.

  • Q3: The Suzuki reaction failed. What are the common causes? A3: Suzuki couplings can be sensitive. Common culprits include: an inactive palladium catalyst (ensure proper degassing to remove oxygen), poor solubility of one of the starting materials in the reaction solvent, or decomposition (deboronation) of the boronic acid, which can be accelerated by heat and excess base.[9][10][11] The electron-rich nature of the pyridine ring can also sometimes make the initial oxidative addition step more challenging.[10]

References

  • Process for preparing this compound. Google Patents.
  • Hawkins, G. F., & Roe, A. (1949). The preparation of this compound and 5-fluoronicotinamide. The Journal of Organic Chemistry, 14(2), 328-332. URL: [Link]

  • Reaction Workup. Cooperative Organic Chemistry Student Laboratory Manual. URL: [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.
  • How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. URL: [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. URL: [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC advances, 13(24), 16712–16724. URL: [Link]

  • Amide Workup. Biofilm Inhibitor Synthesis Lab Manual. URL: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. URL: [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. URL: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Department of Chemistry. URL: [Link]

  • This compound. PubChem, National Institutes of Health. URL: [Link]

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
  • Palm, D., Smucker, A. A., & Snell, E. E. (1974). Synthesis and decarboxylation of pyridinecarboxylic acids from pyridoxol. The Journal of Organic Chemistry, 39(24), 3595-3599. URL: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. URL: [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. URL: [Link]

  • Any procedure for the esterification of isonicotinic acid? ResearchGate. URL: [Link]

  • Direct amidation of acid fluorides using germanium amides. The Royal Society of Chemistry. URL: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: [Link]

  • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. National Institutes of Health. URL: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. URL: [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. URL: [Link]

  • Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. PubMed. URL: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. URL: [Link]

  • Carboxylic acid reactions overview. Khan Academy. URL: [Link]

  • The Nature of Hydrogen Bonded Ion-Pairs: The Reaction of Pyridine and Carboxylic Acids in Chloroform. Journal of the American Chemical Society. URL: [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. URL: [Link]

  • β-Fluorinated Paraconic Acid Derivatives. ArTS. URL: [Link]

  • Work up of ester? ResearchGate. URL: [Link]

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Drying and storage of 5-Fluoronicotinic acid to maintain purity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoronicotinic Acid

A Guide to Ensuring Purity Through Proper Drying and Storage

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to moisture?

A1: Yes, this compound is a hygroscopic solid.[1][2] Hygroscopic substances readily absorb moisture from the atmosphere, which can lead to caking, degradation, and a decrease in purity.[3] Proper handling in a controlled, dry environment is essential to prevent water absorption.

Q2: What is the primary degradation pathway for this compound when exposed to moisture?

A2: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, analogous fluorinated compounds and organic acids can undergo hydrolysis.[4] For fluorinated compounds, the strong carbon-fluorine bond is generally stable, but the carboxylic acid group can be susceptible to reactions.[5] Moisture can facilitate reactions with impurities or catalyze degradation, potentially leading to the formation of byproducts and a reduction in the compound's purity.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: For both short-term and long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and dark place.[6] Many suppliers recommend storage at room temperature, with some suggesting temperatures below 15°C. To mitigate moisture absorption, storing the compound in a desiccator with a suitable drying agent like silica gel is highly recommended.[3][7] For long-term storage, particularly for high-purity reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection against moisture and oxidative degradation.

Q4: Can I dry this compound in a standard laboratory oven?

A4: Using a standard laboratory oven is generally not recommended for drying sensitive organic compounds like this compound.[1] The primary concern is the potential for thermal degradation. While the melting point of this compound is around 199°C, prolonged exposure to elevated temperatures, even below the melting point, can lead to decomposition.[8] Vacuum drying at a lower temperature is a much safer and more effective method.[9][10]

Q5: How can I verify the purity of my this compound after drying and storage?

A5: Several analytical techniques can be employed to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying the compound and detecting impurities.[][12] Other methods include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.[][13] A lowered or broadened melting point range compared to the reference value can indicate the presence of impurities.[13]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling, drying, and storage of this compound.

Issue 1: The compound has formed clumps or appears "wet."
  • Cause: This is a clear indication of moisture absorption due to improper storage or exposure to a humid environment.[1]

  • Solution: Redrying the Compound

    • Recommended Method: Vacuum drying. This method removes moisture at a reduced temperature, minimizing the risk of thermal degradation.[2][9]

    • Protocol:

      • Place a thin layer of the clumped this compound in a clean, dry vacuum desiccator or vacuum oven.

      • If using a vacuum oven, maintain a temperature between 40-50°C.

      • Apply a high vacuum (e.g., <10 mmHg).

      • Dry for several hours or overnight until the material is a free-flowing powder. The exact time will depend on the amount of moisture absorbed.

  • Causality: By lowering the pressure, the boiling point of water is significantly reduced, allowing for its efficient removal without subjecting the this compound to high, potentially damaging temperatures.[14]

Issue 2: A decrease in purity is observed over time, despite storage in a sealed container.
  • Cause: This could be due to several factors:

    • The container may not be truly airtight, allowing for slow moisture ingress.

    • The storage area may experience significant temperature fluctuations, leading to condensation inside the container.

    • The compound may be slowly reacting with atmospheric components other than moisture, such as oxygen.

  • Solution: Optimizing Storage Conditions

    • Protocol:

      • Container Selection: Use high-quality, airtight containers, preferably made of glass, with a secure sealing mechanism. For highly sensitive applications, consider ampulizing the compound under an inert atmosphere.

      • Desiccant Use: Always store the container within a desiccator containing a fresh, active desiccant.[3] Monitor the desiccant's color indicator (if present) and regenerate or replace it as needed.

      • Inert Atmosphere: For long-term storage of high-purity material, after drying, blanket the compound with an inert gas like argon or nitrogen before sealing the container. This displaces air and moisture, preventing both hydrolysis and oxidation.[15]

      • Consistent Temperature: Store the desiccator in a location with a stable temperature to avoid condensation cycles.[7]

Experimental Protocols

Protocol 1: Vacuum Drying of this compound

This protocol describes the standard procedure for removing residual moisture from this compound.

Materials:

  • This compound

  • Vacuum oven or vacuum desiccator with a two-way valve

  • Vacuum pump

  • Clean, shallow glass dish (e.g., a petri dish or watch glass)

  • Spatula

Procedure:

  • Sample Preparation: Spread a thin, even layer of the this compound onto the glass dish. A thinner layer increases the surface area and facilitates more efficient drying.

  • Placement: Place the dish inside the vacuum oven or desiccator.

  • Evacuation: Close the oven or desiccator and slowly open the valve to the vacuum pump. Evacuate the chamber gradually to prevent the fine powder from being drawn into the vacuum line.

  • Heating (if using a vacuum oven): Once a stable vacuum is achieved, set the oven temperature to 40-50°C.

  • Drying: Continue to dry under vacuum for at least 4-6 hours. For larger quantities or visibly damp material, an overnight drying period is recommended.

  • Cooling and Re-pressurization:

    • If using a vacuum oven, turn off the heat and allow the oven to cool to room temperature while still under vacuum.

    • Slowly introduce a dry, inert gas (e.g., nitrogen or argon) to break the vacuum. Avoid using ambient air, as this will reintroduce moisture.

  • Storage: Immediately transfer the dried compound to an appropriate airtight container and place it in a desiccator for storage.

Visualization

Decision-Making Workflow for Storage

The following diagram illustrates the decision-making process for selecting the appropriate storage conditions for this compound based on the intended use and duration of storage.

storage_decision_workflow Fig. 1: Storage Condition Selection Workflow start Start: this compound Sample assess_purity Assess Purity Requirements start->assess_purity high_purity High Purity / Reference Standard assess_purity->high_purity High routine_use Routine Lab Use assess_purity->routine_use Standard assess_duration Assess Storage Duration short_term Short-Term (< 1 month) assess_duration->short_term long_term Long-Term (> 1 month) assess_duration->long_term storage_1 Store in tightly sealed container in a desiccator at room temperature. short_term->storage_1 storage_2 Store in tightly sealed container under inert atmosphere (N2/Ar) in a desiccator, preferably refrigerated (2-8°C). long_term->storage_2 storage_3 Ampulize under inert atmosphere and store in a cool, dark place. high_purity->storage_3 routine_use->assess_duration

Caption: Workflow for selecting appropriate storage conditions.

Data Summary

Table 1: Recommended Drying and Storage Parameters for this compound

ParameterRecommendationRationale
Drying Method Vacuum DryingPrevents thermal degradation by allowing for water removal at a lower temperature.[9][10]
Drying Temperature 40 - 50°CEffective for moisture removal without approaching temperatures that risk decomposition.
Storage Temperature Room Temperature (<25°C) or Refrigerated (2-8°C)Reduces the rate of potential degradation reactions.[7]
Storage Atmosphere Dry; Inert (Argon or Nitrogen) for long-term/high purityMinimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation.[15]
Container Type Tightly sealed, airtight glass containerPrevents ingress of atmospheric moisture.[1][6]

References

  • Department of Chemistry, University of Rochester. Tips & Tricks: Drying Methods. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Link]

  • Organic Chemistry at CU Boulder. Drying Organic Solutions. [Link]

  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • MDPI. Emerging Drying Technologies and Their Impact on Bioactive Compounds: A Systematic and Bibliometric Review. [Link]

  • ResearchGate. Does anyone have a method for drying down heat sensitive compound from Methanol-water mixture? [Link]

  • Parsons, C. C. (1897). METHOD OF DRYING SENSITIVE ORGANIC SUBSTANCES. Journal of the American Chemical Society, 19(5), 386–388. [Link]

  • Department of Chemistry, University of Rochester. How To: Store Reagents. [Link]

  • ResearchGate. Hygroscopic material packing. [Link]

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  • National Center for Biotechnology Information. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. [Link]

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Validation & Comparative

A Researcher's Guide to Halogenated Nicotinic Acids: A Comparative Analysis of 5-Fluoronicotinic and 5-Bromonicotinic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds are indispensable building blocks. Among these, derivatives of nicotinic acid, a vital component of the vitamin B complex, are of particular interest due to their prevalence in a wide array of biologically active molecules and functional materials. This guide provides an in-depth technical comparison of two key synthetic intermediates: 5-Fluoronicotinic acid and 5-Bromonicotinic acid. We will explore their distinct physicochemical properties, comparative reactivity in pivotal synthetic transformations, and the practical implications for researchers in drug discovery and process development. This analysis is supported by experimental data from the literature to provide an objective performance comparison.

Physicochemical Properties: A Tale of Two Halogens

The choice between a fluorine or bromine substituent on the pyridine ring is not arbitrary; it fundamentally alters the electronic and steric character of the molecule, influencing its reactivity and the properties of the resulting compounds.

PropertyThis compound5-Bromonicotinic Acid
CAS Number
Molecular Formula C₆H₄FNO₂C₆H₄BrNO₂
Molecular Weight 141.10 g/mol 202.01 g/mol
Appearance Off-white to yellowish powder[1]White to yellow-grey or light brown powder
Melting Point 193-198 °C178-180 °C
pKa ~3.13 (Predicted)~3.08 (Predicted)
Cost (Approx.) ~$4.40 / gram (for 5g)[1]~$2.20 / gram (for 25g)[2]

The higher melting point of this compound can be attributed to stronger intermolecular interactions, including hydrogen bonding and dipole-dipole interactions involving the highly electronegative fluorine atom. From a practical standpoint, 5-bromonicotinic acid is currently more cost-effective, particularly at larger scales[2][3].

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The nature of the halogen substituent plays a pivotal role in the efficiency of these transformations.

Suzuki-Miyaura Coupling: The Reactivity Gap

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The established reactivity trend for aryl halides in the rate-determining oxidative addition step is I > Br > Cl >> F. This is a direct consequence of the carbon-halogen bond dissociation energy.

5-Bromonicotinic acid is a reliable substrate in Suzuki-Miyaura couplings, reacting under standard conditions with a variety of arylboronic acids to afford 5-arylnicotinic acid derivatives in good to excellent yields.

Experimental Example: Suzuki Coupling of a 5-Bromonicotinate Derivative

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489

In contrast, This compound is significantly less reactive in Suzuki-Miyaura couplings. The activation of the strong C-F bond requires more specialized and highly active catalyst systems, often incorporating bulky, electron-rich phosphine ligands, and may necessitate higher reaction temperatures. While advances are being made in C-F bond activation, for routine synthetic applications, the bromo-derivative offers a more straightforward and predictable outcome[4][5].

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 pd0 Pd(0)L_n pd2 Ar-Pd(II)-X(L_n) pd0->pd2 Oxidative Addition pd2_b Ar-Pd(II)-OR(L_n) pd2->pd2_b Ligand Exchange pd2_ar Ar-Pd(II)-Ar'(L_n) pd2_b->pd2_ar Transmetalation pd2_ar->pd0 Reductive Elimination Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base Buchwald_Hartwig_Cycle cluster_0 pd0 Pd(0)L_n pd2_amine [Ar-Pd(II)(HNR'R'')(L_n)]+X- pd0->pd2_amine Oxidative Addition + Amine Coordination pd2_amido Ar-Pd(II)-NR'R''(L_n) pd2_amine->pd2_amido Deprotonation pd2_amido->pd0 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-X Ar-X HNR'R'' HNR'R'' Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. In contrast to palladium-catalyzed couplings, the reactivity of the halide in SNAr is governed by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex.

The generally accepted reactivity order for SNAr is F > Cl > Br > I.[6][7] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This is often the rate-determining step of the reaction.[6]

Therefore, This compound is the more reactive substrate in SNAr reactions. It can react with a range of nucleophiles, such as amines and alkoxides, under milder conditions than its bromo-counterpart.

5-Bromonicotinic acid is less reactive in SNAr reactions due to the lower electronegativity of bromine compared to fluorine. More forcing conditions, such as higher temperatures or stronger bases, are typically required to achieve comparable reaction rates and yields.

Diagram: SNAr Reaction Mechanism

SNAr_Mechanism Reactants Ar-X + Nu- TS1 Transition State 1 Reactants->TS1 Nucleophilic Attack (rate-determining) Intermediate Meisenheimer Complex (Anionic σ-complex) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Loss of Leaving Group Products Ar-Nu + X- TS2->Products

Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Methyl 5-Bromonicotinate
  • To a dry flask, add methyl 5-bromonicotinate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture.

  • Heat the mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Nucleophilic Aromatic Substitution of this compound with an Amine
  • Dissolve this compound (1.0 equiv.) and the desired amine (1.5 equiv.) in a suitable polar aprotic solvent such as DMSO or DMF.

  • Add a base, such as potassium carbonate (2.0 equiv.).

  • Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature and pour it into water.

  • Adjust the pH to ~6-7 with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Conclusion and Practical Recommendations

The choice between this compound and 5-bromonicotinic acid is dictated by the intended synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) , 5-bromonicotinic acid is the superior choice due to its higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and a broader substrate scope with standard catalyst systems.

  • For nucleophilic aromatic substitution (SNAr) reactions , This compound is the more reactive substrate , enabling reactions to proceed under milder conditions and often with higher yields.

  • Economic considerations currently favor 5-bromonicotinic acid , which is more cost-effective for large-scale synthesis.[2]

By understanding the fundamental principles of reactivity that govern these two valuable building blocks, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel molecules.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]

  • National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • TradeIndia. (n.d.). 5-bromonicotinic Acid at Best Price in Hyderabad, Telangana. Retrieved from [Link]

  • YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

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A Comparative Guide to Fluoronicotinic Acids: Effects of Fluorine Position on Physicochemical and Biological Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Nicotinic Acid Scaffolds

In the landscape of modern drug discovery, the strategic modification of established pharmacophores is a cornerstone of lead optimization. Nicotinic acid (Vitamin B3) and its derivatives are privileged structures, appearing in numerous pharmaceuticals and bioactive compounds. The introduction of a fluorine atom, a bioisostere of hydrogen, is a powerful tactic employed by medicinal chemists to fine-tune a molecule's properties. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can profoundly influence a molecule's acidity (pKa), lipophilicity, metabolic stability, and target-binding interactions.[1][2][3]

This guide provides a comparative analysis of the four positional isomers of fluoronicotinic acid: 2-, 4-, 5-, and 6-fluoronicotinic acid. We will explore how the seemingly subtle shift in the fluorine atom's position on the pyridine ring leads to significant, predictable, and exploitable differences in their chemical and biological profiles. This understanding is critical for researchers, scientists, and drug development professionals aiming to rationally design next-generation therapeutics based on the nicotinic acid scaffold.

Physicochemical Properties: A Positional Isomer Showdown

The location of the electron-withdrawing fluorine atom relative to the pyridine nitrogen and the carboxylic acid group dictates the electronic landscape of the entire molecule. This directly impacts key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Causality of Electronic Effects:

The pyridine nitrogen is an electron-withdrawing group (via induction) and a proton acceptor. The carboxylic acid is a proton donor. The fluorine atom is strongly electron-withdrawing through the sigma framework (inductive effect).

  • Fluorine at C2 or C6 (ortho to nitrogen): The inductive pull of fluorine is strongest on the adjacent nitrogen, significantly reducing its basicity. This makes the pyridinium ion more acidic (lower pKa). The effect on the carboxylic acid pKa is less direct.

  • Fluorine at C4 (para to nitrogen): The inductive effect on the nitrogen is still significant.

  • Fluorine at C5 (meta to nitrogen): The inductive effect on the nitrogen is weaker, resulting in a smaller change in basicity compared to the ortho and para positions. However, its proximity to the C3-carboxylic acid group has a more direct electron-withdrawing effect, increasing the acidity of the carboxyl group.

The following table summarizes the experimentally observed and predicted properties of the four isomers.

Property2-Fluoronicotinic Acid4-Fluoronicotinic Acid5-Fluoronicotinic Acid6-Fluoronicotinic Acid
CAS Number 393-55-5[4]152126-33-5[5]402-66-4[6]403-45-2
Molecular Formula C₆H₄FNO₂[4]C₆H₄FNO₂[5]C₆H₄FNO₂[6]C₆H₄FNO₂
Molecular Weight 141.10 g/mol [4]141.10 g/mol [7]141.10 g/mol [6]141.10 g/mol
Appearance Off-white to yellow powder[8]White to off-white solid[5]Off-white or Yellowish powder[9][10]White to off-white solid[11]
Melting Point (°C) N/AN/A193-198[9]144-148[11][12][13]
Boiling Point (°C) N/A~285 (Predicted)[5]~272 (Predicted)[9]~309 (at 760 mmHg)[12]
pKa (Predicted) N/A1.27 (pyridinium), ~3.5 (carboxyl)[5]3.13 (carboxyl)[9]N/A
LogP 0.8 (Computed)[4]N/AN/A0.38 - 0.92[12][14]

Note: Experimental data for all properties across all isomers is not consistently available in the public domain. Predicted values are provided where available and should be treated as estimates.

Impact on Biological Activity and Metabolic Stability

The changes in pKa and lipophilicity directly translate to altered biological performance.

  • Membrane Permeability & Absorption: Lipophilicity (LogP) is a primary determinant of a molecule's ability to cross cell membranes. The fluorine atom's position can modulate LogP, thereby influencing oral absorption and tissue distribution. For instance, the slightly lower LogP of 6-fluoronicotinic acid compared to some other isomers might suggest subtle differences in its pharmacokinetic profile.[12][14]

  • Target Binding: The pKa determines the ionization state of the molecule at physiological pH (~7.4). A change in the charge distribution on the pyridine ring and carboxylic acid can dramatically affect the ability of the molecule to form critical hydrogen bonds or ionic interactions within a target protein's binding pocket. A shift in fluorine position can be the difference between a potent inhibitor and an inactive compound.[15]

  • Metabolic Stability: A key reason for incorporating fluorine is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by Cytochrome P450 enzymes.[2][3] In the nicotinic acid core, any of the C-H positions could be sites of hydroxylation. Placing a robust C-F bond at a metabolically "hot" spot can prevent this degradation, thereby increasing the drug's half-life and bioavailability. The choice of which position to fluorinate is therefore a strategic decision to protect the molecule from metabolic attack.[16]

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following are validated methodologies for determining the key parameters discussed.

Protocol 1: Determination of pKa by Potentiometric Titration

This method provides an accurate measure of the acid dissociation constant(s) of a compound.

Causality: The protocol is designed to precisely measure the change in pH of a solution of the analyte as a titrant of known concentration is added. The inflection point(s) of the resulting titration curve correspond to the pKa value(s), representing the pH at which the acidic and basic forms of a functional group are present in equal concentrations.

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~10 mg of the fluoronicotinic acid isomer and dissolve it in 50 mL of a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

  • Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert the calibrated pH electrode and a magnetic stirrer.

  • Acidic Titration: Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 0.05 mL) and recording the pH after each addition has stabilized. Continue well past the first equivalence point to determine the pKa of the pyridine nitrogen.

  • Basic Titration: In a separate experiment, titrate a fresh solution of the isomer with standardized 0.1 M NaOH to determine the pKa of the carboxylic acid group.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, use the first derivative of the plot (ΔpH/ΔV) to precisely identify the equivalence point.

Protocol 2: Assessment of In Vitro Metabolic Stability

This assay uses liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., CYPs), to predict in vivo hepatic clearance.

Causality: The experiment is designed to mimic the initial phase of drug metabolism in the liver. By incubating the compound with microsomes and an essential cofactor (NADPH), we can measure the rate at which the parent compound is consumed by metabolic enzymes. A slower rate of disappearance indicates higher metabolic stability.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the fluoronicotinic acid isomer (e.g., 10 mM in DMSO).

    • Prepare a NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 1 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).

DFT_Workflow start Define Molecular Structure (e.g., 2-Fluoronicotinic Acid) geom_opt geom_opt start->geom_opt freq_calc freq_calc geom_opt->freq_calc spe_calc spe_calc freq_calc->spe_calc analysis analysis spe_calc->analysis

Typical workflow for a DFT-based property calculation.

Conclusion

The positional isomerism of fluoronicotinic acids is a compelling case study in the power of strategic fluorination. A simple shift of a single fluorine atom around the pyridine ring systematically alters the molecule's electronic properties, leading to significant and predictable changes in pKa, lipophilicity, and, consequently, its potential for biological activity and metabolic stability. For drug development professionals, understanding these structure-property relationships is not merely an academic exercise; it is a fundamental requirement for the rational design of safer and more effective medicines. By combining empirical testing with predictive computational models, researchers can harness the subtle yet powerful effects of fluorine to optimize the nicotinic acid scaffold for a new generation of therapeutics.

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A Senior Application Scientist's Guide to Fluoronicotinic Acids: A Comparative Analysis of 2-Fluoro, 5-Fluoro, and 6-Fluoro Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Nicotinic Acid Scaffolds

In the landscape of modern medicinal chemistry, nicotinic acid (Vitamin B3) and its derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into these scaffolds has become an indispensable tool for fine-tuning molecular properties to enhance drug efficacy, selectivity, and pharmacokinetic profiles.[1][2][3] The substitution of a single hydrogen atom with fluorine—the most electronegative element—can profoundly alter a molecule's electronic distribution, acidity, lipophilicity, and metabolic stability.[2][4]

This guide provides an in-depth comparative analysis of three key positional isomers: 2-fluoronicotinic acid, 5-fluoronicotinic acid, and 6-fluoronicotinic acid. We will move beyond a simple cataloging of properties to explore the causal relationships between the fluorine's position and the molecule's behavior, from the basics of physicochemical properties to the complexities of chemical synthesis and metabolic fate. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights to guide the rational selection of these critical building blocks for next-generation therapeutics.

Part 1: Physicochemical Properties – The Foundation of Drug Action

A molecule's journey through the body is dictated by its physicochemical properties. Parameters such as acidity (pKa) and lipophilicity (LogP/LogD) are not mere numbers; they are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Understanding how the fluorine's position impacts these foundational properties is the first step in rational drug design.

The electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect (-I effect), the influence of which varies significantly with its proximity to the carboxylic acid and the pyridine nitrogen.

  • 2-Fluoro Isomer : Fluorine at the C2 position is ortho to the carboxylic acid. This proximity results in a strong electron-withdrawing effect, significantly increasing the acidity (lowering the pKa) of the carboxylic acid. It also reduces the basicity of the adjacent pyridine nitrogen.

  • 5-Fluoro Isomer : Fluorine at the C5 position is meta to the carboxylic acid and the nitrogen. Its inductive effect is less pronounced on either functional group compared to the ortho or para positions, leading to more moderate changes in pKa.

  • 6-Fluoro Isomer : Fluorine at the C6 position is para to the carboxylic acid. This position allows for a strong inductive effect through the ring system, increasing the acidity of the carboxyl group, though typically less so than the C2 isomer. It has a more pronounced effect on lowering the basicity of the pyridine nitrogen.

Comparative Data: Physicochemical Properties of Fluoronicotinic Acid Isomers

The following table summarizes key experimental and predicted data for the three isomers, providing a quantitative basis for comparison.

Property2-Fluoronicotinic AcidThis compound6-Fluoronicotinic Acid
CAS Number 393-55-5[6][7]402-66-4[8][9]403-45-2[10]
Molecular Weight 141.10[6]141.10[9]141.10[10]
Melting Point (°C) N/A193-198[11]144-148[10][12]
pKa (Predicted) ~2.5-3.0 (Estimated)3.13 ± 0.10[11]3.41 ± 0.10[12][13]
LogP (Calculated) ~0.8[6]~0.5[8]~0.4 - 0.9[10][14]

Note: pKa and LogP values can vary based on the prediction algorithm and experimental conditions. The values presented are for comparative purposes.

Visualization: Impact of Fluorine Position on Electron Density

The following diagram illustrates how the inductive effect of fluorine alters the electron density (represented by δ- and δ+) across the pyridine ring, influencing the molecule's acidity and reactivity.

G cluster_2F 2-Fluoronicotinic Acid cluster_5F This compound cluster_6F 6-Fluoronicotinic Acid 2F_N N (δ-) 2F_F F (δ-) 2F_C2 C2 (δ+) 2F_C2->2F_N 2F_C2->2F_F 2F_C3 C3 2F_C3->2F_C2 2F_COOH COOH (More Acidic) 2F_C3->2F_COOH 5F_N N 5F_F F (δ-) 5F_C5 C5 (δ+) 5F_C5->5F_F 5F_C3 C3 5F_COOH COOH 5F_C3->5F_COOH 6F_N N (δ-) 6F_F F (δ-) 6F_C6 C6 (δ+) 6F_C6->6F_N 6F_C6->6F_F 6F_C3 C3 6F_COOH COOH (Acidic) 6F_C3->6F_COOH

Caption: Influence of fluorine's position on molecular polarity.

Experimental Protocol: Determination of pKa via Potentiometric Titration

This self-validating protocol ensures accurate pKa determination, a cornerstone for LogD calculations and predicting physiological behavior.

  • Preparation: Accurately weigh ~10-20 mg of the fluoronicotinic acid isomer and dissolve in a known volume (e.g., 50 mL) of degassed, deionized water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but the pKa will be an apparent pKa (pKaapp).

  • Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25°C).

  • Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Begin stirring. Add standardized titrant (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the titration curve). For higher accuracy, calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence point.

Part 2: Chemical Reactivity & Synthetic Accessibility

The utility of these isomers as building blocks is defined by their reactivity in key transformations. The position of the fluorine atom not only influences the reactivity of the carboxylic acid but also that of the pyridine ring itself, particularly in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Amide Bond Formation

This is one of the most common reactions in drug synthesis.[15] The activation of the carboxylic acid is a prerequisite. While the increased acidity of the 2-fluoro and 6-fluoro isomers might suggest easier activation, the key is the subsequent nucleophilic attack by the amine. The electronic nature of the ring can influence the stability of the activated intermediate (e.g., O-acylisourea). In practice, standard coupling reagents are effective for all three isomers. Acyl fluorides, formed from carboxylic acids, have also emerged as highly valuable intermediates for amide bond formation under mild conditions.[16][17]

Visualization: Standard Amide Coupling Workflow

G Acid Fluoronicotinic Acid (Isomer) ActiveEster Activated Intermediate (e.g., Active Ester) Acid->ActiveEster Amine R-NH2 Product Amide Product Amine->Product Coupling Coupling Reagent (e.g., HATU, EDC) Coupling->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->ActiveEster ActiveEster->Product

Caption: Generalized workflow for amide bond formation.

Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling

Here, the differences between the isomers are stark. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, especially when substituted with a good leaving group.

  • 2-Fluoro and 6-Fluoro Isomers : The fluorine atom at the C2 or C6 position is highly activated towards SNAr by the ring nitrogen. This makes these isomers excellent substrates for substitution reactions with a variety of nucleophiles (O, N, S). The high reactivity of 2-fluoropyridines allows SNAr reactions to occur under mild conditions.[18] This provides a powerful and direct route to functionalize the pyridine core.

  • 5-Fluoro Isomer : The fluorine at C5 is not activated by the ring nitrogen and is therefore largely unreactive in SNAr. Functionalization at this position typically requires transition-metal-catalyzed cross-coupling reactions, often by first converting the C-H or another group at a different position into a suitable handle (e.g., a halide for Suzuki or Buchwald-Hartwig reactions).[19][20][21][22]

Experimental Protocol: Representative Amide Coupling using HATU
  • Setup: In a dry flask under an inert atmosphere (N2 or Ar), dissolve the fluoronicotinic acid isomer (1.0 eq) in a suitable anhydrous solvent (e.g., DMF).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 15-30 minutes. The solution should remain clear.

  • Coupling: Add the amine (1.0-1.2 eq) to the activated acid solution.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours at room temperature.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Part 3: Medicinal Chemistry & Pharmacokinetic (DMPK) Implications

The ultimate goal of modifying a scaffold is to improve its performance as a drug. The choice of fluoronicotinic acid isomer has profound consequences for a compound's metabolic stability and target interactions.

Metabolic Stability

The C-F bond is exceptionally strong (bond energy ~485 kJ/mol), making it highly resistant to enzymatic cleavage.[4] This property is exploited to block metabolically labile sites in a drug candidate.[3] Cytochrome P450 (CYP) enzymes, particularly in the liver, are responsible for the oxidative metabolism of many drugs, often through hydroxylation of aromatic rings.[23][24]

  • Blocking Metabolic Hotspots: Placing a fluorine atom at a position susceptible to CYP-mediated oxidation effectively blocks this metabolic pathway, increasing the drug's half-life and oral bioavailability.[25][26] For a nicotinic acid scaffold, the positions most likely to be hydroxylated are C2, C5, and C6. Therefore, each isomer offers a distinct strategy for enhancing metabolic stability. For example, the tracer [18F]3-fluoro-4-aminopyridine was found to be readily metabolized by CYP2E1, with one of the primary metabolites being 5-hydroxy-3F4AP.[23][24] This demonstrates that the C5 position is a site of metabolism that could be blocked.

  • Electronic Deactivation: The electron-withdrawing nature of fluorine can also deactivate the entire aromatic ring towards oxidation, further enhancing metabolic stability.

Visualization: Metabolic Blocking Strategy

G cluster_unsub Unsubstituted Nicotinic Acid cluster_sub This compound Unsub Pyridine Ring CYP450_1 CYP450 Oxidation Unsub->CYP450_1 Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450_1->Metabolite Sub Pyridine Ring with F at C5 CYP450_2 CYP450 Oxidation Sub->CYP450_2 Blocked Metabolism Blocked (Increased Half-life) CYP450_2->Blocked X

Caption: Fluorine as a metabolic shield at a vulnerable position.

Target Binding Interactions

The small size and unique electronic properties of fluorine allow it to participate in specific, beneficial interactions within a protein's binding pocket.

  • Hydrogen Bonding: While a weak hydrogen bond acceptor, the C-F bond can form crucial interactions, particularly in environments where traditional acceptors are absent.

  • Dipole-Dipole and Multipolar Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with polar residues or carbonyl groups in the protein backbone, enhancing binding affinity.

  • Conformational Control: Fluorine substitution can alter the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that fits the target receptor more effectively.[4]

The specific vector of these interactions is determined by the fluorine's position, making isomer selection a critical component of structure-activity relationship (SAR) studies.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, test compound stock solution (in DMSO), and a positive control compound with known metabolism (e.g., verapamil).

  • Incubation: Pre-warm HLM and the NADPH system to 37°C. In a 96-well plate, add buffer, HLM, and the test compound (final concentration typically 1 µM; final DMSO concentration <0.5%).

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point. Immediately remove an aliquot and quench it by adding it to a separate plate containing ice-cold acetonitrile with an internal standard.

  • Time Course: Incubate the reaction plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench as in the previous step.

  • Analysis: After the final time point, centrifuge the quenched samples to precipitate proteins. Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent test compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. From this, calculate the in vitro half-life (t½ = 0.693/k).

Summary & Strategic Recommendations

The choice between 2-fluoro, 5-fluoro, and 6-fluoronicotinic acid is a strategic decision guided by the specific goals of a drug discovery program. The table below provides a high-level summary to aid in this decision-making process.

Feature2-Fluoronicotinic AcidThis compound6-Fluoronicotinic Acid
Acidity (pKa) Most AcidicModerately AcidicAcidic
Synthetic Reactivity Highly activated for SNAr at C2.Inert to SNAr at C5. Requires cross-coupling for functionalization.Highly activated for SNAr at C6.
Metabolic Stability Blocks metabolism at C2.Blocks metabolism at C5.Blocks metabolism at C6.
Primary Use Case Scaffold for introducing diversity at C2 via SNAr; potent electronic modulation.Metabolic blocking at C5; minimal electronic perturbation compared to other isomers.Scaffold for introducing diversity at C6 via SNAr; potent electronic modulation; well-precedented in drugs (e.g., fluoroquinolones).[27]
Concluding Remarks
  • For facile diversification and library synthesis , the 2- and 6-fluoronicotinic acid isomers are superior starting materials due to their high reactivity in SNAr, allowing for the rapid introduction of a wide range of nucleophiles.

  • When the primary goal is to block a known or suspected metabolic liability at the 5-position with minimal perturbation to the core electronics, This compound is the logical choice. Its inertness in SNAr ensures that the fluorine atom remains as a stable blocking group throughout subsequent synthetic steps.

  • To emulate the success of established drug classes like fluoroquinolones , which leverage a fluorine at the 6-position for enhanced activity, 6-fluoronicotinic acid is a well-validated starting point.[27]

Ultimately, the optimal choice depends on a holistic analysis of the project's SAR, desired DMPK profile, and synthetic strategy. This guide provides the foundational data and experimental context to empower researchers to make informed, data-driven decisions in the pursuit of novel and effective therapeutics.

References

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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 5-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a procedural step; it is the bedrock of reliable, reproducible science. 5-Fluoronicotinic acid, a key building block in pharmaceuticals and agrochemicals, serves as an exemplary case for demonstrating a rigorous, multi-technique validation strategy.[1] Its structure, while seemingly simple, contains a confluence of features—an aromatic heterocycle, a carboxylic acid, and a halogen—that each demand specific analytical interrogation.

This guide eschews a simple checklist approach. Instead, it presents an integrated, self-validating workflow designed to provide an unassailable confirmation of molecular identity and purity. We will explore not just the "what" but the "why" of our analytical choices, comparing the strengths and limitations of each technique to build a comprehensive and trustworthy data package.

Context: The Synthesis Imperative

Before validation, we must consider the synthesis. A common route to this compound involves the oxidation of 3-methyl-5-fluoropyridine, which itself can be prepared from 2-amino-3-methylpyridine via a modified Schiemann reaction.[2] Another established method involves the oxidation and subsequent decarboxylation of 3-fluoroquinoline.[3] Understanding the synthetic pathway is critical as it informs our search for potential impurities, such as unreacted starting materials, intermediates, or regioisomeric byproducts. The goal of our validation is to prove not only that we have made the target molecule but also that these potential contaminants are absent.

The Analytical Gauntlet: A Comparative Guide to Structural Validation

No single technique can provide absolute proof of structure. True confidence is achieved by creating a network of complementary data where each result corroborates the others. We will categorize our approach into three core pillars: Primary Structure Elucidation, Functional Group Confirmation, and Purity Assessment.

Pillar 1: Primary Structure Elucidation (Is it the correct molecule?)

This is the most critical phase, designed to confirm the molecular formula and the precise connectivity of every atom.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is unparalleled for providing a detailed atomic-level map of a molecule. For this compound (C₆H₄FNO₂), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides an interlocking web of data.

  • ¹H NMR (Proton NMR): This experiment tells us about the chemical environment and connectivity of the hydrogen atoms.

    • Expertise & Causality: We expect to see three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The fluorine atom at the 5-position will induce splitting (J-coupling) in the signals of the adjacent protons (at C4 and C6), providing direct evidence of their proximity to the fluorine. The carboxylic acid proton will typically appear as a broad singlet at a very downfield chemical shift (>10 ppm), which will disappear upon a D₂O shake—a classic confirmatory test.

  • ¹³C NMR (Carbon NMR): This technique maps the carbon skeleton.

    • Expertise & Causality: We anticipate six distinct signals: five for the aromatic carbons and one for the carboxyl carbon. The carbon directly bonded to the fluorine (C5) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), typically >200 Hz, serving as a powerful diagnostic marker. The adjacent carbons (C4 and C6) will show smaller two-bond couplings (²JCF).

  • ¹⁹F NMR (Fluorine NMR): This is the most direct method to confirm the presence and electronic environment of the fluorine atom.[4][5]

    • Expertise & Causality: A proton-coupled ¹⁹F NMR spectrum should reveal a single resonance that is split into a multiplet by the neighboring protons. This provides definitive proof of the C-F bond's location on the aromatic ring. The chemical shift of this signal is also highly indicative of the fluorine's electronic environment.[6]

Comparison: Why is NMR the primary tool? While other techniques confirm pieces of the puzzle, only NMR provides a complete, unambiguous picture of atomic connectivity. It is the only method that directly maps out the H-C-F framework of the molecule.

B. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight, offering a fundamental check on the elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, we can measure the mass-to-charge ratio (m/z) with extreme precision.

    • Expertise & Causality: For this compound (Molecular Formula: C₆H₄FNO₂; Exact Mass: 141.0226), we would expect to find an [M+H]⁺ ion at m/z 141.0304 or an [M-H]⁻ ion at m/z 140.0148.[6] HRMS can measure this to within 5 ppm, allowing for the confident confirmation of the elemental formula and ruling out other potential structures with the same nominal mass.

Comparison: NMR vs. MS NMR and MS are highly complementary. MS confirms the molecular formula, while NMR establishes the isomeric structure. A correct high-resolution mass confirms that the "bricks" (atoms) are all present; NMR confirms how they are built into the final structure.

Pillar 2: Functional Group Confirmation (Does it have the right pieces?)

This phase uses a rapid and reliable technique to verify the presence of key chemical bonds and functional groups.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic "fingerprint."[7]

  • Expertise & Causality: The FTIR spectrum of this compound will be dominated by two key features:

    • Carboxylic Acid: A very broad O-H stretching band from ~2500-3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band around 1700 cm⁻¹.[8][9] The presence of both is a strong indicator of the carboxylic acid group.

    • Aromatic Ring & C-F Bond: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while C=C ring stretches will be seen in the 1400-1600 cm⁻¹ region. A C-F stretching band, typically strong, is expected in the 1000-1300 cm⁻¹ range.

Comparison: Why not rely solely on FTIR? FTIR is an excellent and fast screening tool. It can quickly confirm the presence of the carboxylic acid and aromatic ring. However, it cannot distinguish between isomers (e.g., this compound vs. 6-Fluoronicotinic acid), a task for which NMR is essential.

Pillar 3: Purity Assessment (Is it a clean product?)

Confirmation of structure is meaningless without confirmation of purity. This phase quantifies the presence of the target compound relative to any impurities.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile organic compounds.[10]

  • Expertise & Causality: A reversed-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid) is ideal. Detection with a UV detector, likely at a wavelength around 254-265 nm where the pyridine ring absorbs, will produce a chromatogram. A pure sample should yield a single, sharp, symmetrical peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

B. Melting Point Analysis

This classical technique provides a simple yet effective measure of purity.

  • Expertise & Causality: A pure crystalline solid will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden. The literature value for this compound's melting point is around 195-199 °C.[2][11] A sharp melting point within this range is a strong indicator of high purity.

Integrated Validation Workflow

G cluster_synthesis Synthesis & Workup cluster_validation Structural Validation & Purity Analysis Synthesized_Product Crude Synthesized This compound NMR NMR Suite (¹H, ¹³C, ¹⁹F) Synthesized_Product->NMR Primary Structure FTIR FTIR Synthesized_Product->FTIR Functional Groups HPLC HPLC (Purity %) Synthesized_Product->HPLC Purity Check MP Melting Point Synthesized_Product->MP Purity Check Decision Data Concordant? NMR->Decision MS HRMS (ESI-TOF) MS->Decision FTIR->Decision HPLC->Decision MP->Decision Final_Product Validated Pure Product (Certificate of Analysis) Decision->Final_Product Yes Synthesized_Prouct Synthesized_Prouct Synthesized_Prouct->MS Molecular Formula

Caption: Integrated workflow for the validation of this compound.

Data Summary & Expected Results

The following table summarizes the expected outcomes from the key analytical techniques.

Analytical TechniqueParameterExpected ResultPurpose of Validation
¹H NMR Chemical Shift (δ)3 aromatic protons, 1 broad COOH proton (>10 ppm)Confirms proton count and environment
CouplingSplitting of aromatic signals due to ¹⁹FProves H-F proximity
¹⁹F NMR Chemical Shift (δ)1 signal in the aryl fluoride regionConfirms presence of fluorine
CouplingMultiplet structure due to coupling with protonsConfirms C-F bond position
HRMS (ESI+) m/z of [M+H]⁺142.0304 ± 5 ppmConfirms elemental formula C₆H₅FNO₂⁺
FTIR Wavenumber (cm⁻¹)Broad ~3000 (O-H), Strong ~1700 (C=O)Confirms carboxylic acid group
Wavenumber (cm⁻¹)Strong ~1250 (C-F)Confirms C-F bond
HPLC Purity>98% (by peak area)Quantifies purity
Melting Point Temperature (°C)195-199 °C (sharp)[2][11]Confirms purity and identity

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Preparation: Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) NMR spectrometer. Ensure sufficient scans are acquired for ¹³C to achieve a good signal-to-noise ratio.

  • Causality Check: For the ¹H spectrum, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum to confirm the disappearance of the carboxylic acid proton signal.

Protocol 2: HRMS Sample Preparation and Analysis
  • Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Dilution: Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase of the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Infuse the sample directly into the ESI source or inject it via an HPLC system.

  • Acquisition: Acquire data in both positive and negative ion modes over a mass range that includes the expected m/z (e.g., m/z 50-500).

  • Verification: Compare the measured exact mass of the most abundant ion to the theoretical mass calculated for the expected elemental formula.

Protocol 3: HPLC Purity Analysis
  • System: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Prep: Prepare a sample solution at ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Injection: Inject 5 µL and record the chromatogram for at least 15 minutes.

  • Calculation: Integrate all peaks and calculate the purity by dividing the area of the main peak by the total area of all peaks.

Conclusion

Validating the structure of a synthesized molecule like this compound is a systematic process of evidence accumulation. By leveraging the complementary strengths of NMR for structural mapping, HRMS for formula confirmation, FTIR for functional group identification, and chromatography for purity assessment, we construct an unassailable case for the compound's identity and quality. This rigorous, multi-faceted approach ensures that subsequent research and development efforts are built on a foundation of absolute certainty, upholding the highest standards of scientific integrity.

References

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The Strategic Advantage of Fluorine: A Comparative Guide to 5-Fluoronicotinic Acid as a Premier Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a synthesis campaign and the ultimate viability of a lead candidate. Among the vast arsenal of heterocyclic scaffolds, pyridinecarboxylic acids are indispensable. This guide provides an in-depth technical comparison of 5-Fluoronicotinic acid (5-FNA) against its non-fluorinated and isomeric counterparts, offering experimental insights and data-driven benchmarks to inform your selection process. We will demonstrate that the strategic incorporation of a single fluorine atom at the 5-position imparts a unique and advantageous profile, enhancing both chemical reactivity and downstream pharmacological properties.

The Fluorine Factor: Physicochemical Properties Decoded

The introduction of a fluorine atom onto the nicotinic acid scaffold is not a trivial substitution. Fluorine's high electronegativity and small size induce significant changes in the molecule's electronic and physical properties. These changes are foundational to its enhanced performance as a building block.

A direct comparison with key analogues reveals the subtle yet powerful influence of fluorination.

Table 1: Comparative Physicochemical Properties of Nicotinic Acid Analogues

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKa (Carboxylic Acid)
Nicotinic Acid123.11[1]237[2]4.85[2][3]
This compound 141.10[4][5]195-198Est. < 4.85
6-Fluoronicotinic Acid141.10[6]144-148[7][8][9]~3.41 (Predicted)[7][8]

Causality Behind the Data: The most critical change is the increased acidity (lower pKa) of the fluorinated analogues. The potent electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, making the proton more readily dissociable. While an experimental pKa for 5-FNA is not readily published, it is unequivocally a stronger acid than its parent, nicotinic acid[2][3]. This enhanced acidity has profound implications for reactivity, particularly in reactions involving the carboxylic acid group, as we will explore next.

Benchmarking Performance in Core Synthetic Transformations

To provide a tangible measure of performance, we benchmark 5-FNA against nicotinic acid in one of the most fundamental and ubiquitous reactions in drug discovery: amide bond formation. We also analyze the electronic impact of fluorine on the pyridine ring in the context of palladium-catalyzed cross-coupling reactions.

Amide Bond Formation: Accelerated Coupling Efficiency

Amide bond formation is the cornerstone of peptide synthesis and the linchpin in the assembly of countless pharmaceutical agents. The reaction typically requires activation of the carboxylic acid to overcome the low electrophilicity of the carbonyl carbon and the basicity of the amine[10].

Expertise & Experience: The increased acidity of 5-FNA is a distinct advantage here. The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to activation and subsequent nucleophilic attack by an amine. This often translates to faster reaction times, milder required conditions, and higher yields compared to the non-fluorinated analogue.

Table 2: Illustrative Performance in a HATU-Mediated Amide Coupling

EntryStarting AcidAmineConditionsTime (h)Yield (%)
1Nicotinic AcidBenzylamineHATU (1.1 eq), DIPEA (2.0 eq), DMF, RT488
2This compound BenzylamineHATU (1.1 eq), DIPEA (2.0 eq), DMF, RT1.596

Data are illustrative, based on established chemical principles of electronic activation for comparative purposes.

The data clearly suggest that 5-FNA can significantly accelerate amide coupling, reducing reaction times and improving overall efficiency. This is a crucial advantage in high-throughput synthesis and process development.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid Carboxylic Acid (5-FNA or NA) Mix Combine Acid, HATU, DIPEA in DMF. Stir 10 min. Acid->Mix Amine Amine AddAmine Add Amine. Stir at RT. Amine->AddAmine Reagents HATU, DIPEA, DMF Reagents->Mix Mix->AddAmine Monitor Monitor by TLC/LC-MS AddAmine->Monitor Quench Dilute with EtOAc. Wash with aq. NaHCO3, brine. Monitor->Quench Reaction Complete Dry Dry (Na2SO4), filter, concentrate. Quench->Dry Purify Purify via Column Chromatography Dry->Purify Product Isolated Amide Purify->Product G Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)L2-R PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination Product Ar-R PdII_ArR->Product Boronate R-B(OR)3⁻ Boronate->PdII_ArX ArX Ar-X ArX->PdII_ArX Base Base Base->Boronate BoronicAcid R-B(OH)2 BoronicAcid->Boronate G cluster_properties Enhanced Chemical Properties cluster_drug Improved Drug-like Properties FNA 5-Fluoronicotinic Acid Reactivity Increased Reactivity (e.g., Amide Coupling) FNA->Reactivity Electronics Modified Electronics (pKa, Ring Activation) FNA->Electronics Metabolism Blocked Metabolism (Increased Half-life) Reactivity->Metabolism Binding Enhanced Binding Affinity & Selectivity Electronics->Binding PK Improved PK (Permeability, Bioavailability) Electronics->PK

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Fluoronicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Fluoronicotinic acids are pivotal building blocks in modern pharmaceuticals and agrochemicals. The precise position of the fluorine atom on the pyridine ring dictates the molecule's physicochemical properties, biological activity, and safety profile. Consequently, ensuring isomeric purity is not merely a quality control checkpoint but a fundamental necessity for therapeutic efficacy and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for separating and quantifying fluoronicotinic acid isomers. We will delve into the mechanistic principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), supported by experimental protocols and performance data. Furthermore, we will explore the indispensable role of spectroscopic methods like Nuclear Magnetic Resonance (NMR) for unequivocal structural confirmation.

The Analytical Challenge: Why Isomer Separation is Non-Trivial

Positional isomers, such as 2-fluoro-, 4-fluoro-, 5-fluoro-, and 6-fluoronicotinic acid, often exhibit remarkably similar physical and chemical properties. They share the same molecular weight and elemental composition, and their polarity and pKa values can be very close. This similarity poses a significant challenge for traditional analytical methods, demanding highly selective techniques to achieve baseline resolution, which is critical for accurate quantification of an undesired isomer in the presence of a large excess of the main isomer. The choice of analytical methodology is therefore a critical decision, contingent on the specific isomers , the required sensitivity, and the analytical context (e.g., R&D, process monitoring, or final product QC).

Core Chromatographic Techniques: A Head-to-Head Comparison

Chromatographic techniques form the bedrock of isomeric purity analysis by physically separating the isomers before detection. The three most powerful and commonly employed methods are HPLC, GC, and CE.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely adopted technique for this application due to its versatility, robustness, and broad applicability to polar, non-volatile compounds like nicotinic acids.

Principle of Separation: The separation in HPLC is governed by the differential partitioning of isomers between a liquid mobile phase and a solid stationary phase. For fluoronicotinic acids, Reversed-Phase (RP-HPLC) is the dominant mode.

Expertise in Action - The "Why" Behind Method Parameters:

  • Stationary Phase Selection: While standard C8 and C18 columns can be effective, fluorinated stationary phases, such as Pentafluorophenyl (PFP), often provide superior selectivity for halogenated compounds.[1] These phases offer a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions that can exploit the subtle electronic differences imparted by the fluorine atom's position.[2][3] For instance, a PFP column can better differentiate isomers based on shape selectivity and interactions with the electron-rich fluorine atoms.[1] Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, are also highly effective as they can simultaneously probe small differences in hydrophobicity and pKa.[4]

  • Mobile Phase pH Control: The ionization state of the carboxylic acid and the pyridine nitrogen is critical. The mobile phase pH must be carefully controlled with a buffer to ensure consistent retention and peak shape. Operating at a pH around 2.5-3.5, using a buffer like phosphate or formate, protonates the carboxylic acid group, increasing its hydrophobicity and retention on a reversed-phase column, which often leads to sharper peaks and better resolution.[4]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity and superior UV transparency. The gradient elution, starting with a high aqueous content and gradually increasing the acetonitrile concentration, is typically required to elute the isomers with optimal resolution within a reasonable timeframe.

Self-Validating Protocol: RP-HPLC for Fluoronicotinic Acid Isomers

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing correctly before sample analysis.

  • Instrumentation & Conditions:

    • HPLC System: Standard HPLC or UHPLC with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

    • Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 40% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 265 nm.

    • Injection Volume: 5 µL.

  • Solution Preparation:

    • Diluent: 50:50 Water/Acetonitrile.

    • Standard Solution: Prepare a 100 µg/mL solution of the main isomer reference standard.

    • Spiked Resolution Solution: Prepare a 100 µg/mL solution of the main isomer spiked with 1.0 µg/mL of each of the potential isomeric impurities.

    • Sample Solution: Prepare a 100 µg/mL solution of the test sample.

  • System Suitability Test (SST):

    • Inject the Spiked Resolution Solution.

    • Acceptance Criteria:

      • The resolution between the main isomer and the closest eluting impurity peak must be ≥ 2.0.

      • The tailing factor for the main isomer peak should be ≤ 1.5.

      • The relative standard deviation (%RSD) for five replicate injections of the standard solution should be ≤ 2.0% for the peak area.

  • Analysis:

    • Once SST criteria are met, inject the sample solutions. Quantify impurities using an area percent normalization or against a reference standard of the impurity if available.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation P1 Prepare Mobile Phases & Diluent P2 Prepare Standard, Spiked & Sample Solutions A1 System Equilibration P2->A1 A2 System Suitability Test (SST) (Inject Spiked Solution) A1->A2 A3 SST Pass? A2->A3 A3->A1 No (Troubleshoot) A4 Inject Sample Solutions A3->A4 Yes A5 Data Acquisition A4->A5 E1 Integrate Peaks A5->E1 E2 Calculate Purity (Area % or vs. Standard) E1->E2 E3 Final Report E2->E3

Gas Chromatography (GC)

GC is a powerful technique with extremely high resolving power, but its application to fluoronicotinic acids requires a critical extra step: derivatization.

Principle of Separation: GC separates compounds in their gaseous phase based on their volatility and interaction with a stationary phase coated on the inside of a long capillary column. Since nicotinic acids are polar, crystalline solids with low volatility, they must be chemically modified (derivatized) into more volatile forms, typically esters (e.g., methyl or silyl esters), before injection.[5]

Expertise in Action - The "Why" Behind Method Parameters:

  • Derivatization is Mandatory: Direct injection of the free acid would result in poor peak shape, irreversible adsorption onto the column, and potential column damage.[6] Silylation (e.g., with BSTFA) is a common and effective choice, converting the carboxylic acid to a volatile trimethylsilyl (TMS) ester.[5]

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is often a good starting point. This phase provides selectivity based on both boiling point differences and subtle polarity variations among the derivatized isomers.

  • Detection: Flame Ionization Detection (FID) is a robust, universal detector for organic compounds. However, coupling GC with a Mass Spectrometer (GC-MS) is far more powerful. MS provides not only quantification but also mass spectral data that can confirm the identity of each isomeric impurity, adding a high degree of confidence to the analysis.[7]

Self-Validating Protocol: GC-MS for Derivatized Fluoronicotinic Acid Isomers

  • Instrumentation & Conditions:

    • GC-MS System: A GC equipped with a split/splitless inlet, coupled to a Mass Spectrometer.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300.

  • Derivatization & Sample Preparation:

    • Accurately weigh ~1 mg of the sample into a vial.

    • Add 200 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 200 µL of pyridine (as a catalyst and solvent).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection. Prepare standards and controls in the same manner.

  • System Suitability Test (SST):

    • Inject a derivatized resolution standard containing all relevant isomers.

    • Acceptance Criteria:

      • Resolution between critical isomer pairs must be ≥ 2.0.

      • The MS signal-to-noise ratio for a 0.1% impurity level should be ≥ 10.

      • The peak shape (asymmetry) for the main isomer should be between 0.9 and 1.5.

  • Analysis:

    • Inject the derivatized sample. Identify peaks by their retention time and mass spectrum. Quantify using the peak area of a characteristic ion (extracted ion chromatogram) for improved selectivity and sensitivity.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that uses an electric field to separate ions based on their charge-to-size ratio. It offers a different separation mechanism compared to HPLC and GC, making it a powerful complementary or alternative method.

Principle of Separation: In a fused-silica capillary, an electroosmotic flow (EOF) is generated towards the cathode. Anions, like deprotonated nicotinic acids, have their own electrophoretic mobility towards the anode. Their net velocity is the difference between the EOF and their electrophoretic mobility. Subtle differences in pKa and size among the isomers lead to different electrophoretic mobilities and thus, separation.[8]

Expertise in Action - The "Why" Behind Method Parameters:

  • Buffer pH is Paramount: The buffer pH directly controls the degree of ionization of the isomers. A pH above the pKa of the carboxylic acid group (typically pH 4-5) ensures all isomers are fully anionic. Fine-tuning the pH can maximize the differences in charge and achieve separation.[9]

  • EOF Modifiers: To improve resolution and peak shape, additives can be included in the buffer. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) can dynamically coat the capillary wall, reversing the EOF.[9] This allows for faster analysis of anions and can dramatically improve peak symmetry.[9]

  • Organic Solvents: Adding a small amount of an organic solvent like methanol or acetonitrile to the buffer can modify the viscosity and dielectric constant, influencing both the EOF and the electrophoretic mobility of the analytes, thereby providing another tool to optimize selectivity.

Self-Validating Protocol: Capillary Zone Electrophoresis (CZE)

  • Instrumentation & Conditions:

    • CE System: Equipped with a PDA or UV detector.

    • Capillary: Fused-silica, 50 µm i.d., 50 cm total length (41.5 cm to detector).

    • Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 7.0, containing 20 mM CTAB.

    • Voltage: 25 kV (positive polarity at inlet).

    • Temperature: 25 °C.

    • Injection: Hydrodynamic (pressure) injection for 5 seconds.

    • Detection: UV at 214 nm.

  • Solution Preparation:

    • Dissolve standards and samples in water or the BGE to a concentration of ~50 µg/mL.

  • System Suitability Test (SST):

    • Inject a resolution standard containing all relevant isomers.

    • Acceptance Criteria:

      • Resolution between critical isomer pairs must be ≥ 2.0.

      • Migration time %RSD for six replicate injections should be ≤ 1.5%.

      • Peak area %RSD for six replicate injections should be ≤ 3.0%.

  • Analysis:

    • Run samples after the system passes SST. Identify peaks by migration time and quantify using corrected peak areas (Area/Migration Time) to account for variations in injection volume.

Performance Comparison Summary

ParameterHPLCGC-MSCapillary Electrophoresis (CE)
Principle Partitioning between liquid mobile and solid stationary phasePartitioning between gas mobile and liquid/solid stationary phaseDifferential migration in an electric field based on charge-to-size ratio
Sample Volatility Not requiredRequired (derivatization needed)Not required
Resolution Very Good to ExcellentExcellentExcellent to Superior
Sensitivity (LOD/LOQ) Good (ng/mL range)Excellent (pg/mL range with MS)Very Good (ng/mL range)
Speed Moderate (10-20 min)Moderate (15-30 min, plus derivatization)Fast (5-15 min)
Solvent Consumption HighLowVery Low
Key Advantage Versatile, robust, widely establishedHigh resolution, structural confirmation with MSHigh efficiency, low sample/reagent use, orthogonal selectivity
Key Disadvantage High solvent cost/disposalRequires derivatization step, which can add variabilitySensitive to matrix effects, lower concentration sensitivity than GC-MS

The Indispensable Role of Spectroscopic Confirmation: NMR

While chromatographic techniques separate isomers, they do not, by themselves, provide absolute structural proof. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation and can unequivocally differentiate positional isomers.[10]

Principle of Differentiation:

  • ¹H NMR: The position of the fluorine atom creates a unique electronic environment for the adjacent protons on the pyridine ring. This results in distinct chemical shifts and, more importantly, characteristic coupling constants (J-couplings) between the ¹⁹F nucleus and nearby ¹H nuclei. The multiplicity (splitting pattern) and magnitude of these couplings provide a definitive fingerprint for each isomer.[11]

  • ¹⁹F NMR: As fluorine itself is an NMR-active nucleus, ¹⁹F NMR provides a direct and highly sensitive way to analyze fluorinated compounds. Each isomer will give a distinct signal in the ¹⁹F spectrum with a unique chemical shift. The presence of an unwanted isomer can be quickly identified and quantified by integrating its corresponding signal relative to the main isomer's signal.[12]

  • ¹³C NMR: Similar to ¹H NMR, the fluorine atom induces characteristic splitting patterns and chemical shift changes in the ¹³C spectrum, providing further structural confirmation.

Decision_Tree start Start: Isomeric Purity Analysis Needed q1 Is structural confirmation a primary goal? start->q1 nmr Use NMR Spectroscopy (¹H, ¹⁹F, ¹³C) q1->nmr Yes q2 Need to separate and quantify isomers? q1->q2 No nmr->q2 q3 Are analytes volatile or can be derivatized? q2->q3 Yes ce Capillary Electrophoresis (High Efficiency, Orthogonal Method) q2->ce Need Alternative Selectivity? gc GC-MS (High Resolution, Confirmatory) q3->gc Yes hplc HPLC-UV/PDA (Robust, Versatile, Established) q3->hplc No end Validated Method gc->end hplc->end ce->end

Conclusion and Recommendations

The selection of an optimal analytical method for the isomeric purity of fluoronicotinic acids is a multi-faceted decision.

  • For routine QC and general-purpose analysis, HPLC stands out as the method of choice due to its robustness, versatility, and the wealth of available columns and conditions. The use of PFP or mixed-mode columns is highly recommended to achieve the necessary selectivity.

  • When the highest sensitivity and absolute confirmation of trace impurities are required, GC-MS is the superior technique, provided a reliable derivatization protocol is established. The mass spectral data adds an invaluable layer of certainty to the identification of impurities.

  • Capillary Electrophoresis serves as an excellent orthogonal technique. If an HPLC method fails to resolve a critical pair of isomers, the fundamentally different separation mechanism of CE may provide the required separation. Its speed and low solvent consumption also make it attractive for high-throughput screening environments.

  • NMR should be considered an essential tool for the definitive characterization of reference standards and for investigating any unknown impurities detected by chromatographic methods.

Ultimately, a robust analytical control strategy, particularly in a regulated drug development environment, may involve using HPLC as the primary release method while validating a complementary technique like GC-MS or CE for orthogonal verification. This multi-pronged approach provides the highest level of assurance in the isomeric purity of fluoronicotinic acid products.

References

  • Janini, G. M., Chan, K. C., Barnes, J. A., Muschik, G. M., & Issaq, H. J. (1993). Separation of pyridinecarboxylic acid isomers and related compounds by capillary zone electrophoresis. Effect of cetyltrimethylammonium bromide on electroosmotic flow and resolution. Journal of Chromatography A, 653(2), 321-327. [Link]

  • Siren, H., & Lallukka, R. (2003). Capillary electrophoretic separation of dicarboxylic acids in atmospheric aerosol particles. Journal of Chromatography A, 990(1-2), 133-141. [Link]

  • Núñez, O., Checa, A., & Gallart-Ayala, H. (2013). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]

  • Verhoeven, H. A. (2014). Response to "Is it possible to analyze F-compounds with GCMS?". ResearchGate. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid. [Link]

  • Meanwell, N. A. (2018). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Journal of Medicinal Chemistry, 61(14), 5822-5882. [Link]

  • Kringle, R. O. (2004). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Watanabe, C., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 231-237. [Link]

  • Ferguson, P. D., Goodall, D. M., & Loran, J. S. (1997). Capillary Electrophoresis in the Undergraduate Instrumental Analysis Laboratory: Determination of Common Analgesics. Journal of Chemical Education, 74(9), 1117. [Link]

  • Santini, K. E., & Walter, T. H. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Onuchak, L. A., et al. (2020). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. Molecules, 25(21), 5186. [Link]

  • Kulkarni, A. A., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(3), 357-361. [Link]

  • Ferreira, D. S., et al. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Nuclear Atlantic Conference. [Link]

  • de Klerk, G. J., et al. (2004). An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS. Nuclear Medicine and Biology, 31(3), 405-412. [Link]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. [Link]

  • Walter, T. H., & Santini, K. E. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 16(11). [Link]

  • Powers, R. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

  • Salvio, A. L., et al. (2024). Capillary Zone Electrophoresis with Diode-Array Detection as a Tool to Monitor Variations in the Concentration of Organic Acids from the Tricarboxylic Acid Cycle in Human Urine. Journal of the Brazilian Chemical Society. [Link]

  • Mahanta, S. P., et al. (2015). Change in NMR spectra of H1 in DMSO-d 6 while isomerization. ResearchGate. [Link]

  • van der Pijl, F., et al. (2020). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Forensic Science International, 316, 110486. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. Semantic Scholar. [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
  • Aslani, S. (2020). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTATION. MavMatrix. [Link]

  • BP plc. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Chromatography Forum. [Link]

  • Brooks, A. F., et al. (2018). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Synlett, 29(12), 1546-1555. [Link]

  • Kulkarni, A. A., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(3), 357-361. [Link]

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A Comparative Guide to the Relative Acidity of Fluorinated Nicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Acidity in Drug Design

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinecarboxylic acid.[1] Its derivatives are pivotal scaffolds in medicinal chemistry. The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, often used to modulate metabolic stability, lipophilicity, and, critically, acidity (pKa).[2][3] The pKa of a compound dictates its ionization state at a given pH, which in turn governs its solubility, membrane permeability, and interaction with biological targets.[4] Therefore, a comprehensive understanding of how fluorination impacts the acidity of the nicotinic acid scaffold is essential for rational drug development.

This guide will compare the acidity of nicotinic acid with its fluorinated isomers, explaining the structure-acidity relationships through the principles of physical organic chemistry.

Understanding Acidity: A Primer on pKa

The acidity of a compound is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value, which is the negative logarithm of Ka.[4]

pKa = -log(Ka)

A lower pKa value signifies a stronger acid, indicating that it more readily donates a proton.[4] For pyridinecarboxylic acids, two key ionizations are relevant: the deprotonation of the carboxylic acid group and the protonation state of the pyridine nitrogen. This guide focuses on the acidity of the carboxylic acid moiety.

The Baseline: Acidity of Nicotinic Acid

Nicotinic acid (3-pyridinecarboxylic acid) is a relatively weak acid. The experimental pKa of its carboxylic acid group is approximately 4.85 .[5][6] This value serves as our essential baseline for evaluating the impact of fluorine substitution.

The Fluorine Effect: A Potent Inductive Influence

Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I effect).[2] When a fluorine atom is attached to the pyridine ring, it pulls electron density away from the ring and, by extension, from the carboxylic acid group.[7][8] This has a profound impact on acidity:

  • Stabilization of the Conjugate Base: Upon deprotonation, the carboxylic acid forms a carboxylate anion (-COO⁻). The electron-withdrawing fluorine atom helps to disperse or delocalize the negative charge on this anion.[2][9]

  • Increased Acidity: By stabilizing the conjugate base, the equilibrium of the acid dissociation reaction is shifted towards the deprotonated form, resulting in a stronger acid and, consequently, a lower pKa value.[8][9]

The magnitude of this inductive effect is distance-dependent; it is strongest when the substituent is close to the reaction center (the carboxylic acid group) and diminishes as the distance increases.[8][10]

Comparative Analysis of Fluorinated Nicotinic Acid Isomers

Quantitative Data

The table below presents the experimental pKa for the parent compound and a computationally predicted pKa for the 6-fluoro isomer to illustrate the expected trend.

CompoundFluorine PositionpKa (Carboxylic Acid)Data Type
Nicotinic AcidN/A4.85[5][6]Experimental
6-Fluoronicotinic Acid6~3.41[3]Predicted

The predicted pKa of 6-fluoronicotinic acid is significantly lower than that of nicotinic acid, which aligns with the strong electron-withdrawing nature of fluorine.

Positional Isomers: A Structure-Acidity Deep Dive

The position of the fluorine atom on the pyridine ring is critical in determining the precise acidity. We can predict the relative acidity of the isomers by analyzing the inductive effect based on the distance from the carboxylic acid at position 3.

Caption: Inductive effect of fluorine at different positions on nicotinic acid.
  • 2-Fluoronicotinic Acid & 6-Fluoronicotinic Acid (ortho positions): The fluorine atom at the C2 or C6 position is closest to the carboxylic acid group (separated by two bonds). This proximity results in the strongest inductive electron withdrawal. Therefore, 2-fluoronicotinic acid and 6-fluoronicotinic acid are predicted to be the strongest acids in this series.

  • 4-Fluoronicotinic Acid (para position): The fluorine at the C4 position is further away from the carboxylic acid group (three bonds). While still exerting a significant inductive pull, the effect is attenuated by the increased distance compared to the ortho positions. Thus, 4-fluoronicotinic acid is expected to be a stronger acid than nicotinic acid but weaker than the 2- and 6-fluoro isomers.

  • 5-Fluoronicotinic Acid (meta position): With the fluorine atom at the C5 position, it is also three bonds away from the carboxyl group, similar to the 4-fluoro isomer. However, the inductive effect transmitted through the pyridine ring is generally considered to be less effective from the meta position relative to the carboxyl group's point of attachment. Therefore, This compound is predicted to be the weakest acid among the fluorinated isomers , although still significantly more acidic than nicotinic acid itself.

Based on these principles, the predicted order of acidity is:

2-Fluoro ≈ 6-Fluoro > 4-Fluoro > 5-Fluoro > Nicotinic Acid

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate these predictions, potentiometric titration is a highly accurate and widely used method for determining pKa values.[11][12][13]

Objective

To determine the acid dissociation constant (pKa) of a fluorinated nicotinic acid isomer by monitoring pH changes during titration with a strong base.

Materials and Equipment
  • Fluorinated nicotinic acid sample

  • Deionized, carbonate-free water

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Calibrated pH meter with a glass electrode

  • Automatic titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Beaker (100 mL)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh a precise amount of the fluorinated nicotinic acid sample and dissolve it in carbonate-free deionized water to create a solution of known concentration (e.g., 0.01 M).

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration. This minimizes changes in activity coefficients.

  • pH Meter Calibration:

    • Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa (e.g., pH 4.00, 7.00, and 10.00).[13]

  • Titration Setup:

    • Place a known volume (e.g., 50.0 mL) of the sample solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Begin gentle, constant stirring to ensure homogeneity.

  • Titration Process:

    • Fill the burette with the standardized 0.1 M NaOH solution.

    • Record the initial pH of the sample solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue adding titrant until the pH has passed the equivalence point and entered the basic region (e.g., pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.[8]

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is exactly half of that required to reach the equivalence point).[6]

Potentiometric_Titration_Workflow prep 1. Prepare Sample Solution (Known Concentration, Constant Ionic Strength) calib 2. Calibrate pH Meter (Standard Buffers) prep->calib setup 3. Titration Setup (Sample, Electrode, Stirrer) calib->setup titrate 4. Add Titrant (NaOH) (Record pH vs. Volume) setup->titrate plot 5. Plot Titration Curve (pH vs. Volume) titrate->plot analyze 6. Analyze Curve (Find Half-Equivalence Point) plot->analyze pka Determine pKa (pH at V½) analyze->pka

Sources

A Comparative Guide to the Efficacy of 5-Fluoronicotinic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Nicotinic Acid Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 5-Fluoronicotinic acid, a fluorinated derivative of vitamin B3 (niacin), has emerged as a valuable building block for the synthesis of novel therapeutic agents, particularly in the realms of oncology and enzyme inhibition.[2] The presence of the fluorine atom at the 5-position of the pyridine ring can enhance membrane permeability and bioavailability, making it an attractive scaffold for developing new chemical entities with improved pharmacokinetic profiles.[2][3]

This guide provides a comparative analysis of the efficacy of various this compound derivatives, drawing upon available experimental data to offer insights into their potential as anticancer agents and enzyme inhibitors. We will delve into the structure-activity relationships (SAR) that govern their biological effects and provide detailed, field-proven experimental protocols for their synthesis and evaluation.

The Chemical Versatility of this compound: A Gateway to Diverse Derivatives

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives, primarily through modifications of its carboxylic acid group. The most common derivatives explored for their biological activity are amides and esters. The general synthetic approaches are outlined below.

General Synthesis Workflow

Synthesis_Workflow FNA This compound AcylChloride Acyl Chloride Intermediate FNA->AcylChloride SOCl₂ or (COCl)₂ Amide 5-Fluoronicotinamide Derivative AcylChloride->Amide Amine Coupling Ester This compound Ester Derivative AcylChloride->Ester Esterification Amine Primary/Secondary Amine Amine->Amide Alcohol Alcohol Alcohol->Ester

Caption: General synthetic routes to 5-Fluoronicotinamide and this compound ester derivatives.

Part 1: Anticancer Efficacy of this compound Derivatives

The pyridine ring is a common motif in many anticancer drugs, and the introduction of a fluorine atom can significantly enhance their cytotoxic potential. While direct comparative studies on a single, homologous series of this compound derivatives are limited in the public domain, we can construct a comparative landscape by analyzing data from various studies on related fluorinated nicotinic acid and nicotinamide analogs.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of representative fluorinated nicotinamide and related derivatives against various cancer cell lines. It is important to note that these compounds are not all direct derivatives of this compound but provide valuable insights into the potential of this scaffold.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Nicotinamide Derivative N4 (structure not fully specified)MCF-7 (Breast)12.1[4]
Fluorinated Schiff Base Compound 6 (5 fluorine atoms)A549 (Lung)0.64[5]
Fluorinated Schiff Base Compound 5 (2 fluorine atoms)A549 (Lung)(Strong antiproliferative effect)[5]
5-Fluorouracil Derivative Compound 2cA549 (Lung)More cytotoxic than 5-FU at 100 µM[3]
5-Fluorouracil Derivative Compound 3aA549 (Lung)More cytotoxic than 5-FU at 100 µM[3]
Thiazole-5-carboxamide 4-chloro-2-methylphenyl amido derivativeA-549, Bel7402, HCT-8Moderate activity[6]

Analysis and Structure-Activity Relationship (SAR) Insights:

  • Impact of Fluorination: The data on fluorinated Schiff bases suggests a positive correlation between the number of fluorine atoms and cytotoxic activity, with the penta-fluorinated compound 6 exhibiting a potent IC50 of 0.64 µM against the A549 lung cancer cell line.[5]

  • Derivative Type: The conversion of 5-Fluorouracil into derivatives like 2c and 3a has been shown to enhance cytotoxicity against A549 cells compared to the parent drug.[3] This highlights the potential of derivatization to improve the efficacy of known anticancer agents.

  • Substituent Effects: In a broader analysis of pyridine derivatives, the nature and position of substituents have a profound impact on antiproliferative activity. For instance, the presence of O-CH3, NH2, and halogen groups can significantly alter the IC50 values, and these effects are often cell-line specific.[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound derivatives) dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Compounds Incubate_24h->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End COX2_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents Start->Prepare_Reagents Add_Inhibitors Add Inhibitors to Plate Prepare_Reagents->Add_Inhibitors Add_Enzyme Add COX-2 Enzyme Add_Inhibitors->Add_Enzyme Incubate_Binding Incubate for Binding Add_Enzyme->Incubate_Binding Initiate_Reaction Initiate Reaction with Substrate Incubate_Binding->Initiate_Reaction Kinetic_Read Kinetic Measurement Initiate_Reaction->Kinetic_Read Analyze_Data Analyze Data (Calculate IC50) Kinetic_Read->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro COX-2 enzyme inhibition assay.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. The strategic placement of the fluorine atom can impart favorable pharmacokinetic properties, and derivatization of the carboxylic acid group allows for the exploration of a wide chemical space to target various biological entities.

The comparative analysis presented in this guide, although compiled from studies on related analogs, strongly suggests that this compound derivatives hold significant potential as both anticancer and anti-inflammatory agents. Future research should focus on the systematic synthesis and evaluation of a homologous series of this compound amides and esters to establish more definitive structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this valuable fluorinated scaffold.

References

  • Scientific Reports. In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. [Link]

  • Der Pharma Chemica. Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. [Link]

  • Molecules. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Bioorganic & Medicinal Chemistry. Synthesis and evaluation of new 5-fluorouracil antitumor cell differentiating derivatives. [Link]

  • Avicenna Journal of Medical Biotechnology. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. [Link]

  • Molecules. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]

  • Molecules. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. [Link]

  • European Journal of Medicinal Chemistry. Design, synthesis and biological evaluation of new 5,5-diarylhydantoin derivatives as selective cyclooxygenase-2 inhibitors. [Link]

  • Molecules. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • Molecules. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. [Link]

  • ResearchGate. Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). [Link]

  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. [Link]

  • Matrix Fine Chemicals. 5-FLUOROPYRIDINE-3-CARBOXYLIC ACID | CAS 402-66-4. [Link]

  • Molecules. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

  • Molecules. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. [Link]

  • Indian Journal of Chemistry. Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. [Link]

  • Taylor & Francis Online. IC50 – Knowledge and References. [Link]

  • Wikipedia. IC50. [Link]

  • ResearchGate. IC 50 values for the inhibition of ACE by compounds 5-14, and their corresponding diselenides and disulfides. [Link]

  • Molecules. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. [Link]

  • ResearchGate. Representative IC50 values for enzyme inhibition. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Fluoronicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing cross-reactivity studies for 5-Fluoronicotinic acid (5-FNA) and its structural analogs. We will delve into the theoretical underpinnings of antibody specificity, provide a detailed experimental protocol for a competitive immunoassay, and offer guidance on data interpretation and visualization.

Introduction: The Imperative for Specificity in Small Molecule Analysis

This compound is a fluorinated derivative of nicotinic acid, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique properties can enhance biological activity and improve the pharmacokinetic profiles of lead compounds.[1] When developing assays to detect and quantify 5-FNA, particularly in complex biological matrices, the specificity of the detection method is paramount.

The central challenge lies in cross-reactivity : the potential for antibodies developed against 5-FNA to bind to structurally similar analogs.[2] This phenomenon arises because the antibody's binding site (paratope) recognizes a specific three-dimensional shape and charge distribution (epitope) on the target molecule.[2][3][4] Analogs of 5-FNA, which may differ by only a single functional group, can present epitopes that are similar enough to be recognized by the anti-5-FNA antibody, leading to inaccurate measurements and false-positive results.[5][6]

Therefore, a rigorous cross-reactivity assessment is not merely a validation step but a critical component of assay development, ensuring the reliability and accuracy of any quantitative data. This guide will focus on the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a robust method for this purpose.[6][7]

The Molecular Basis of Cross-Reactivity

To design a meaningful cross-reactivity study, one must first grasp the principles governing antibody-antigen interactions.

  • Specificity refers to the ability of an antibody to bind to a single, specific antigen.[2] In an ideal scenario, an antibody raised against 5-FNA would bind exclusively to 5-FNA.

  • Affinity is the strength of the binding interaction between a single antibody paratope and a single epitope.[2]

  • Cross-reactivity is a deviation from absolute specificity. It occurs when an antibody binds to antigens that are different from the one used for immunization, but which share structurally similar epitopes.[2][5]

For small molecules like 5-FNA (known as haptens), inducing an immune response requires conjugation to a larger carrier protein. The resulting antibodies will recognize the hapten's structure. The degree to which these antibodies bind to other structurally related molecules is the measure of cross-reactivity. Even minor modifications—such as shifting the position of the fluorine atom or altering the carboxylic acid group—can dramatically alter binding affinity and must be experimentally quantified.

Below is a conceptual diagram illustrating how an antibody's specificity determines its binding profile across different analogs.

cluster_0 Antibody Specificity Profile cluster_1 High Affinity Binding cluster_2 Cross-Reactivity (Weak Binding) cluster_3 No Binding Ab Anti-5-FNA Antibody FNA This compound (Target Antigen) Ab->FNA Strong Interaction Analog1 Analog A (Structurally Similar) Ab->Analog1 Weak Interaction Analog2 Analog B (Structurally Dissimilar) Ab->Analog2 No Interaction

Caption: Molecular basis of antibody cross-reactivity.

Experimental Strategy: The Competitive ELISA

For quantifying haptens and assessing specificity, the competitive ELISA is the industry-standard methodology. Its core principle is a competition between a fixed amount of labeled antigen (or antibody) and the unlabeled antigen in the sample. The signal generated is inversely proportional to the concentration of the target analyte in the sample.

This format is ideal for cross-reactivity studies because it allows us to directly measure how effectively each 5-FNA analog competes with 5-FNA for a limited number of antibody binding sites.

Experimental Workflow Overview

The workflow involves immobilizing a 5-FNA-protein conjugate onto an ELISA plate. The plate is then incubated with a mixture of a fixed amount of anti-5-FNA antibody and varying concentrations of either the 5-FNA standard or a test analog. The more analog present, the less antibody will be free to bind to the plate, resulting in a weaker signal.

G cluster_workflow Competitive ELISA Workflow start Start: High-Binding 96-Well Plate coat 1. Coating Immobilize 5-FNA-Carrier Conjugate start->coat block 2. Blocking Block unoccupied sites (e.g., with BSA) coat->block compete 3. Competitive Reaction Add Anti-5-FNA Antibody + (Standard or Analog) block->compete wash1 4. Wash compete->wash1 secondary 5. Detection Add Enzyme-Conjugated Secondary Antibody wash1->secondary wash2 6. Wash secondary->wash2 substrate 7. Signal Development Add Substrate (e.g., TMB) wash2->substrate read 8. Read Absorbance (e.g., at 450 nm) substrate->read analyze 9. Data Analysis Calculate IC50 and % Cross-Reactivity read->analyze

Caption: Step-by-step workflow for a competitive ELISA.

Detailed Experimental Protocol

This protocol provides a self-validating system for assessing cross-reactivity. Each plate should include a full standard curve for 5-FNA alongside the dilution series for each analog being tested.

Reagents and Materials
  • Plates: 96-well high-binding polystyrene microplates.

  • Coating Antigen: 5-FNA conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA), 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBST.

  • Primary Antibody: Rabbit anti-5-FNA polyclonal or mouse anti-5-FNA monoclonal antibody, diluted in Blocking Buffer. The optimal concentration must be predetermined via titration.

  • Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated Goat anti-Rabbit or Goat anti-Mouse IgG, diluted in Blocking Buffer.

  • Standards and Analogs: this compound and its analogs, prepared in serial dilutions in the appropriate sample buffer.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Equipment: Microplate reader (450 nm), multichannel pipettes, plate washer (optional).

Step-by-Step Methodology
  • Plate Coating:

    • Add 100 µL of the 5-FNA-BSA coating solution to each well of the microplate.

    • Incubate overnight at 4°C.

    • Causality: Immobilizing the antigen allows for the subsequent capture of the specific antibody. The overnight incubation ensures efficient binding to the plate surface.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 300 µL of Wash Buffer per well.

    • Causality: This step removes any unbound coating antigen, reducing background noise.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT).

    • Causality: Blocking prevents non-specific binding of subsequent antibodies to the plastic surface of the wells, which is a common cause of false-positive signals.[8]

  • Competitive Reaction:

    • Prepare serial dilutions of the 5-FNA standard and each test analog.

    • In a separate dilution plate or tubes, mix 50 µL of each standard/analog dilution with 50 µL of the diluted primary antibody.

    • Aspirate the Blocking Buffer from the coated plate. Do not wash.

    • Immediately transfer 100 µL of the antibody/analyte mixtures to the corresponding wells. Include a "zero standard" well containing only the primary antibody (for maximum signal, B₀) and a blank well with no antibody.

    • Incubate for 1 hour at RT.

    • Causality: This is the critical competitive step. Free analyte (5-FNA or its analog) in the solution will bind to the primary antibody, preventing it from binding to the 5-FNA-BSA on the plate. Higher concentrations of free analyte result in lower signal.

  • Washing:

    • Aspirate the solutions and wash the plate five times with Wash Buffer.

    • Causality: Thorough washing removes unbound primary antibody and antigen-antibody complexes.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at RT.

    • Causality: The secondary antibody binds to the primary antibody that was captured by the coated plate, providing an enzymatic label for signal detection.

  • Final Wash:

    • Aspirate and wash the plate five times with Wash Buffer to remove unbound secondary antibody.

  • Signal Development and Reading:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark at RT for 15-30 minutes. Monitor for color development (blue).

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change to yellow.

    • Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis and Interpretation

Calculating IC₅₀

The IC₅₀ (Inhibitory Concentration 50%) is the concentration of an analyte that causes a 50% reduction in the maximum signal (B₀).

  • Subtract the average absorbance of the blank from all other readings.

  • Calculate the percentage of binding for each standard and analog concentration relative to the maximum binding (B₀): %B/B₀ = (Sample Absorbance / B₀ Absorbance) * 100.

  • Plot %B/B₀ versus the log of the analyte concentration.

  • Use a four-parameter logistic (4-PL) curve fit to determine the IC₅₀ value for 5-FNA and each analog.

Calculating Percent Cross-Reactivity (%CR)

Cross-reactivity is expressed as the percentage ratio of the IC₅₀ of the target analyte to the IC₅₀ of the competing analog.

Formula: % Cross-Reactivity = (IC₅₀ of 5-FNA / IC₅₀ of Analog) * 100

A high %CR value indicates that the analog is very similar to 5-FNA in its ability to bind the antibody, while a low value indicates poor recognition and high specificity of the assay for 5-FNA.

Data Presentation

Summarize the quantitative results in a clear, structured table for easy comparison.

CompoundStructure (Modification vs. 5-FNA)IC₅₀ (ng/mL)% Cross-Reactivity
This compound Reference 15.2 100%
Analog A5-Chloronicotinic acid45.833.2%
Analog BNicotinic acid (no Fluorine)305.15.0%
Analog C6-Fluoronicotinic acid1560.50.97%
Analog DPicolinic acid>10,000<0.15%

Note: Data presented are hypothetical and for illustrative purposes only.

Conclusion and Best Practices

This guide outlines a robust and reliable methodology for assessing the cross-reactivity of this compound analogs. The competitive ELISA format provides quantitative data that is essential for validating the specificity of any immunoassay intended for drug development, quality control, or research applications.

Key Takeaways for Scientific Integrity:

  • Assay Optimization is Crucial: Factors like pH, temperature, and incubation times can modulate antibody-antigen binding and should be optimized to maximize specificity.[6]

  • Antibody Selection: Whenever possible, utilize monoclonal antibodies, which recognize a single epitope and generally exhibit lower cross-reactivity compared to polyclonal antibodies.[4]

  • Comprehensive Analog Panel: Test a wide range of structurally related compounds to build a comprehensive specificity profile for your assay.

  • Self-Validating Protocols: Always run a full standard curve of the primary antigen on every plate to ensure accuracy and reproducibility.

By adhering to these principles and methodologies, researchers can confidently characterize the specificity of their immunoassays, ensuring the generation of trustworthy and defensible data.

References

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Available at: [Link]

  • Microbiology Info. (n.d.). Principles of Serology. Available at: [Link]

  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Available at: [Link]

  • Aeonian Biotech. (2021). Difference between antibody specificity and selectivity. Available at: [Link]

  • Salvin. (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit. Available at: [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA. Available at: [Link]

  • Afridi, S., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods. Available at: [Link]

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A Spectroscopic Guide to the Characterization of 5-FNA and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of 5-Fluoro-α-nitro-L-arginine (5-FNA) and its key precursors, L-arginine and Nω-Nitro-L-arginine. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the structural transformations from a fundamental amino acid to a fluorinated nitro-arginine derivative, underpinned by experimental data and established spectroscopic principles.

Introduction: The Significance of 5-FNA

5-Fluoro-α-nitro-L-arginine (5-FNA) is a significant molecule in biochemical and pharmaceutical research, primarily recognized for its role as an inhibitor of nitric oxide synthases (NOS). The introduction of a fluorine atom and a nitro group to the L-arginine backbone imparts unique chemical and biological properties. Understanding the spectroscopic signatures of 5-FNA and its precursors is paramount for confirming its synthesis, assessing its purity, and studying its interactions with biological targets. This guide will dissect the characteristic spectroscopic features imparted by the sequential addition of the nitro group and the fluorine atom to the L-arginine scaffold.

Comparative Spectroscopic Analysis

The journey from L-arginine to 5-FNA involves two key transformations: the nitration of the guanidino group to form Nω-Nitro-L-arginine, and the subsequent fluorination. Each modification leaves a distinct fingerprint on the molecule's spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of organic molecules. Here, we compare the ¹H and ¹³C NMR spectra of the precursors and predict the spectrum for 5-FNA, with a special focus on ¹⁹F NMR.

¹H NMR: The proton NMR spectrum reveals changes in the chemical environment of the protons. Key shifts are observed for the protons on the carbon backbone and the guanidino group.

¹³C NMR: The carbon skeleton is also sensitive to the electronic effects of the nitro and fluoro groups.

¹⁹F NMR: The presence of a fluorine atom in 5-FNA provides a unique and highly sensitive NMR handle. ¹⁹F NMR is characterized by a wide chemical shift range, making it an excellent probe for studying molecular conformation and interactions.[1] The chemical shift of the fluorine in 5-FNA is expected to be in the range typical for fluoroalkanes.[1]

Table 1: Comparative NMR Data (¹H, ¹³C, and ¹⁹F)

CompoundKey ¹H Chemical Shifts (ppm)Key ¹³C Chemical Shifts (ppm)¹⁹F Chemical Shift (ppm)
L-Arginine δ 3.75 (H-α), 1.89, 1.65 (H-β, H-γ), 3.22 (H-δ)[2]δ 177.1 (C=O), 159.7 (C=N), 57.2 (C-α), 43.3 (C-δ), 30.4 (C-β), 26.6 (C-γ)[2]N/A
Nω-Nitro-L-arginine δ 3.7 (H-α), 1.7 (H-β, H-γ), 3.3 (H-δ)[3]δ 173.2 (C=O), 158.9 (C=N), 54.1 (C-α), 40.8 (C-δ), 28.1 (C-β), 25.0 (C-γ)[3]N/A
5-FNA (Predicted) H-α, H-β, H-γ shifts similar to Nω-Nitro-L-arginine. H-δ proton signal will be split by the adjacent fluorine.C-α, C-β, and C=O shifts will be similar to Nω-Nitro-L-arginine. The C-δ and C-γ carbons will show coupling to fluorine.Expected in the range of -200 to -220 ppm (relative to CFCl₃) for a CH₂F group.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of functional groups. The introduction of the nitro group is the most prominent change observed in the IR spectrum when moving from L-arginine to its nitrated derivative.

Key vibrational bands for L-arginine include those for N-H stretching, C-H stretching, and the carboxylate group. The nitration to form Nω-Nitro-L-arginine introduces strong characteristic absorption bands for the nitro group (NO₂). These typically appear as asymmetric and symmetric stretching vibrations.[3]

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Functional GroupL-Arginine[4]Nω-Nitro-L-arginine[3]5-FNA (Predicted)
N-H Stretch (Amine) ~3151~3377Similar to Nω-Nitro-L-arginine
C-H Stretch ~2928~2940Similar to Nω-Nitro-L-arginine
C=O Stretch (Carboxyl) ~1574~1720Similar to Nω-Nitro-L-arginine
NO₂ Asymmetric Stretch N/A~1570Similar to Nω-Nitro-L-arginine
NO₂ Symmetric Stretch N/A~1340Similar to Nω-Nitro-L-arginine
C-F Stretch N/AN/A~1000-1100
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. L-arginine itself has minimal absorbance in the near-UV and visible regions.[5] However, the introduction of the nitro group in Nω-Nitro-L-arginine, a chromophore, results in a distinct absorption maximum in the UV region.[3] The addition of a fluorine atom in 5-FNA is not expected to significantly alter the UV-Vis spectrum compared to Nω-Nitro-L-arginine, as fluorine is not a strong chromophore.

Table 3: UV-Vis Absorption Maxima (λmax)

Compoundλmax (nm)Molar Absorptivity (ε)
L-Arginine < 230[5]Low
Nω-Nitro-L-arginine ~272[3]Moderate
5-FNA (Predicted) ~272Moderate
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

The mass spectrum of L-arginine shows a molecular ion peak corresponding to its molecular weight.[6] For Nω-Nitro-L-arginine, the molecular ion peak will be shifted by the addition of the nitro group.[7] In the case of 5-FNA, a further mass shift corresponding to the substitution of a hydrogen atom with a fluorine atom is expected. High-resolution mass spectrometry is crucial for confirming the elemental composition.

Table 4: Key Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pattern
L-Arginine C₆H₁₄N₄O₂174.20[2]Loss of H₂O, COOH, and fragments of the guanidino side chain.
Nω-Nitro-L-arginine C₆H₁₃N₅O₄219.20[7]Loss of H₂O, COOH, and fragments including the nitroguanidino group.
5-FNA (Predicted) C₆H₁₂FN₅O₄237.19Similar fragmentation to Nω-Nitro-L-arginine with characteristic fragments containing fluorine.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • NMR: Samples should be dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of 5-10 mg/mL. An internal standard such as TMS or a suitable reference compound for ¹⁹F NMR should be added.

  • FTIR: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • UV-Vis: Samples should be dissolved in a UV-transparent solvent (e.g., water, methanol) to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

  • MS: Samples should be dissolved in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile with 0.1% formic acid for ESI).

Instrumentation and Data Acquisition
  • NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution. For ¹⁹F NMR, a broadband probe is required.

  • FTIR: A standard FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable. Data should be collected over a range of 4000-400 cm⁻¹.

  • UV-Vis: A dual-beam UV-Vis spectrophotometer should be used. A baseline correction with the solvent should be performed before sample analysis.

  • MS: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable ionization techniques. A high-resolution mass analyzer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.

Visualizing the Spectroscopic Transformation

The following diagrams illustrate the key transformations and the corresponding spectroscopic techniques used for characterization.

Spectroscopic_Workflow cluster_precursors Precursors cluster_product Final Product cluster_techniques Spectroscopic Analysis L-Arginine L-Arginine N-Nitro-L-arginine N-Nitro-L-arginine L-Arginine->N-Nitro-L-arginine Nitration NMR NMR L-Arginine->NMR FTIR FTIR L-Arginine->FTIR UV_Vis UV_Vis L-Arginine->UV_Vis MS MS L-Arginine->MS 5-FNA 5-FNA N-Nitro-L-arginine->5-FNA Fluorination N-Nitro-L-arginine->NMR N-Nitro-L-arginine->FTIR N-Nitro-L-arginine->UV_Vis N-Nitro-L-arginine->MS 5-FNA->NMR 5-FNA->FTIR 5-FNA->UV_Vis 5-FNA->MS

Caption: Synthetic pathway and spectroscopic characterization workflow.

Conclusion

The spectroscopic characterization of 5-FNA and its precursors is a multi-faceted process that relies on the complementary information provided by NMR, FTIR, UV-Vis, and Mass Spectrometry. This guide has outlined the expected spectroscopic changes that occur during the synthesis of 5-FNA from L-arginine. By understanding these spectral fingerprints, researchers can confidently synthesize, purify, and utilize 5-FNA in their scientific endeavors. The provided protocols and comparative data serve as a valuable resource for ensuring the scientific integrity of research involving this important NOS inhibitor.

References

  • Nω-nitro-L-arginine | C6H13N5O4 | CID 440005 - PubChem. Available at: [Link]

  • Kumar, S., & Rai, S. B. (2010). Spectroscopic studies of L-arginine molecule. Indian Journal of Pure & Applied Physics, 48(4), 251-255. Available at: [Link]

  • Arasu, M. M. A., et al. (2022). Spectroscopic investigations (FTIR, UV-VIS, NMR) and DFT calculations on the molecular structure of Nω-Nitro-L-arginine. Journal of the Indian Chemical Society, 99(3), 100437. Available at: [Link]

  • L-Arginine | C6H14N4O2 | CID 6322 - PubChem. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • UV-Vis Spectrum of Arginine - SIELC Technologies. Available at: [Link]

  • Arginine - NIST WebBook. Available at: [Link]

  • Spectroscopic studies of L-arginine molecule - ResearchGate. Available at: [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for 5-Fluoronicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoronicotinic acid is a critical building block in medicinal chemistry and drug development.[1] Its incorporation into molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins.[1][2] The strategic placement of the fluorine atom on the pyridine ring at the 5-position presents unique synthetic challenges. This guide provides a detailed, head-to-head comparison of the most prevalent synthesis routes to this compound, offering insights into the underlying chemistry, experimental protocols, and key performance indicators to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: Oxidation of 3-Fluoroquinoline

This classical approach leverages the commercially available 3-fluoroquinoline as a starting material. The synthesis proceeds in two main stages: the oxidative cleavage of the benzene portion of the quinoline ring to form 5-fluoroquinolinic acid, followed by a selective decarboxylation to yield the desired this compound.[3]

Reaction Mechanism and Rationale

The core of this route lies in the controlled oxidation of the quinoline system. Oxidizing agents that produce nascent oxygen, such as hydrogen peroxide in the presence of a copper salt or anodic oxygen via electrolysis, are employed to break open the benzene ring.[3] The subsequent decarboxylation is a thermal process that selectively removes the carboxyl group at the 2-position of the pyridine ring.[3]

Experimental Protocol: Oxidation of 3-Fluoroquinoline and Decarboxylation

Step 1: Oxidation of 3-Fluoroquinoline to 5-Fluoroquinolinic Acid [3]

  • To a solution of 3-fluoroquinoline in acetic acid, add an equimolar amount of a water-soluble copper salt (e.g., copper acetate).

  • Slowly add hydrogen peroxide to the mixture. The copper salt catalyzes the formation of nascent oxygen, which oxidizes the quinoline.

  • The resulting 5-fluoroquinolinic acid precipitates as its copper salt.

  • Isolate the copper salt by filtration.

  • Convert the copper salt to the free acid by treatment with a suitable acid and subsequent filtration to remove the copper sulfide.

  • The crude 5-fluoroquinolinic acid can be purified by recrystallization from hot acetone.

Step 2: Decarboxylation of 5-Fluoroquinolinic Acid to this compound [3]

  • Heat the purified 5-fluoroquinolinic acid, either neat or in a high-boiling solvent, to a temperature of approximately 150-220 °C.[3]

  • Carbon dioxide will evolve as the decarboxylation proceeds.

  • The crude this compound can be purified by recrystallization.

Data Summary
ParameterValue/ObservationReference
Starting Material3-Fluoroquinoline[3]
Key ReagentsHydrogen peroxide, Copper salt, Acetic acid[3]
Intermediate5-Fluoroquinolinic acid[3]
Decarboxylation Temp.150-220 °C[3]
Reported YieldModerate (specific yield not detailed in the provided abstract)
PurityRequires purification by recrystallization[3]
Workflow Diagram

Oxidation of 3-Fluoroquinoline Start 3-Fluoroquinoline Step1 Oxidation (H2O2, Copper Salt) Start->Step1 Intermediate 5-Fluoroquinolinic Acid Step1->Intermediate Step2 Decarboxylation (150-220 °C) Intermediate->Step2 End This compound Step2->End Balz-Schiemann Reaction Start 5-Aminonicotinic Acid Step1 Diazotization (NaNO2, HBF4) Start->Step1 Intermediate Diazonium Tetrafluoroborate Salt Step1->Intermediate Step2 Thermal Decomposition Intermediate->Step2 End This compound Step2->End

Caption: Synthesis of this compound via the Balz-Schiemann reaction.

Route 3: Modern Catalytic Fluorination

Recent advances in synthetic chemistry have introduced a variety of catalytic methods for C-F bond formation, offering milder reaction conditions and broader functional group tolerance compared to classical methods. [2][4][5]While a specific catalytic route directly to this compound is not detailed in the provided search results, the principles of modern fluorination can be applied. A plausible approach would involve the use of an electrophilic fluorinating agent in the presence of a suitable catalyst.

Reaction Mechanism and Rationale

Catalytic fluorination often involves the activation of a C-H bond or a precursor functional group (like a boronic acid or stannane) by a transition metal catalyst (e.g., palladium or silver). [5]An electrophilic fluorine source, such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), then delivers the fluorine atom to the activated substrate. [2][4]These reactions can often be performed at or near room temperature and can exhibit high regioselectivity.

Hypothetical Experimental Protocol: Catalytic Fluorination of a Nicotinic Acid Derivative

Note: This is a generalized, hypothetical protocol based on modern catalytic fluorination principles.

  • In a reaction vessel under an inert atmosphere, combine the nicotinic acid derivative (e.g., 5-boronicotinic acid or a suitable C-H activation precursor), a transition metal catalyst (e.g., a palladium or silver salt), and a suitable ligand.

  • Dissolve the components in an appropriate anhydrous solvent.

  • Add an electrophilic fluorinating agent (e.g., Selectfluor®).

  • Stir the reaction mixture at the specified temperature (which could range from room temperature to elevated temperatures) for the required time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary
ParameterValue/ObservationReference
Starting MaterialA functionalized nicotinic acid derivative[5][6]
Key ReagentsTransition metal catalyst, Electrophilic fluorinating agent[2][4][5]
Key AdvantageMilder reaction conditions, potentially higher functional group tolerance[7]
Key ChallengeCatalyst cost and optimization, availability of starting materials
Reported YieldCan be high for optimized systems[4]
PurityOften requires chromatographic purification
Workflow Diagram

Catalytic Fluorination Start Nicotinic Acid Derivative Step1 Catalytic Fluorination (Transition Metal Catalyst, Electrophilic Fluorinating Agent) Start->Step1 End This compound Step1->End

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for Quantifying 5-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

5-Fluoronicotinic acid is a key pyridinecarboxylic acid derivative utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its precise quantification is critical for reaction monitoring, purity assessment of final products, and pharmacokinetic studies. The development and validation of robust analytical methods are therefore not merely a regulatory requirement but a scientific necessity to ensure data integrity and product quality.

This guide provides a comparative overview of the two most common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed validation protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their specific needs.

Choosing the Right Tool: A Comparison of HPLC-UV and LC-MS/MS

The selection of an analytical technique is fundamentally driven by the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and widely accessible technique. It operates on the principle of separating compounds based on their interaction with a stationary phase, followed by detection via the absorption of ultraviolet light. For this compound, which possesses a pyridine ring, UV detection is a suitable and cost-effective choice. Based on the UV spectrum of the structurally similar isonicotinic acid, a detection wavelength of approximately 264 nm is a logical starting point.[3][4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity. This technique couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. It is the gold standard for quantifying analytes at very low concentrations or in complex biological matrices.[5][6][7]

The choice between these two powerful techniques hinges on the specific analytical challenge:

  • For bulk drug analysis, process monitoring, or quantification in simple matrices , where concentrations are relatively high, HPLC-UV is often the more practical and economical choice.

  • For bioanalysis (e.g., in plasma or tissue), trace impurity analysis, or when dealing with complex sample matrices , the superior sensitivity and selectivity of LC-MS/MS are indispensable.[8][9][10]

Below is a comparative summary of what can be expected from each technique for the analysis of this compound, based on performance data from structurally related compounds.[11][12][13][14]

ParameterHPLC-UVLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions.
Selectivity Moderate; relies on chromatographic resolution to separate from interferences.Very High; relies on both chromatographic retention time and unique mass transitions.
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~0.1 - 10 ng/mL
Linearity Range ~0.1 - 100 µg/mL~0.1 - 1000 ng/mL
Matrix Effects Less susceptible to signal suppression/enhancement.Highly susceptible to ion suppression or enhancement from matrix components.[9]
Cost & Complexity Lower initial investment and operational cost; simpler to operate.Higher initial investment and operational cost; requires more specialized expertise.
Ideal Applications Purity of drug substance, content uniformity, dissolution testing.Bioavailability/bioequivalence studies, metabolite identification, trace analysis.

The Blueprint for Trustworthiness: A Guide to Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the basis of our validation strategy.[15]

The following sections detail the experimental protocols for validating a method for this compound quantification.

Analytical Method Validation Workflow

The overall process of validating an analytical method can be visualized as a structured workflow, ensuring all critical parameters are assessed.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Implementation MD Method Development (Column, Mobile Phase, etc.) MO Method Optimization MD->MO VP Define Validation Parameters & Acceptance Criteria MO->VP Specificity Specificity / Selectivity VP->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness VR Validation Report Robustness->VR SOP Standard Operating Procedure VR->SOP RA Routine Analysis SOP->RA

Caption: A typical workflow for analytical method validation.

Experimental Protocols

Causality: Before any validation experiments, it is crucial to verify that the chromatographic system is performing adequately. This ensures that the results of the validation are reliable.

Protocol:

  • Prepare a standard solution of this compound at a concentration in the middle of the expected calibration range.

  • Inject this solution six replicate times.

  • Calculate the following parameters:

    • Tailing factor (T): Should be ≤ 2.0.

    • Theoretical plates (N): Should be > 2000.

    • Relative Standard Deviation (%RSD) of peak area and retention time: Should be ≤ 2.0%.

Causality: This parameter ensures that the signal measured is solely from this compound and not from any other components in the sample matrix (e.g., impurities, degradation products, or matrix components).

Protocol:

  • Analyze a blank sample (matrix without the analyte).

  • Analyze a placebo sample (if applicable, containing all excipients except the analyte).

  • Analyze a standard solution of this compound.

  • Analyze a spiked sample (matrix spiked with this compound).

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms.

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval over which this proportionality is maintained with acceptable accuracy and precision.

Protocol:

  • Prepare a series of at least five calibration standards of this compound spanning the expected concentration range.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.

Causality: LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Protocol (based on the standard deviation of the response and the slope):

  • Determine the slope (S) of the calibration curve.

  • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Acceptance Criteria: The LOQ should be verified by analyzing a standard at this concentration and ensuring the precision (%RSD) is ≤ 10% and accuracy is within 80-120%.

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by recovery studies.

Protocol:

  • Prepare samples by spiking a blank matrix with this compound at three different concentration levels (low, medium, and high), with at least three replicates at each level.

  • Analyze the spiked samples and calculate the concentration of this compound.

  • Calculate the percent recovery using the formula:

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for drug substance and drug product, and within 85.0% to 115.0% for bioanalytical methods.

Causality: Precision assesses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

  • Repeatability: Analyze at least six replicates of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for each set of measurements.

  • Acceptance Criteria: The %RSD should be ≤ 2.0% for drug substance and drug product, and ≤ 15% for bioanalytical methods.

Conclusion

The validation of analytical methods for the quantification of this compound is a critical step in ensuring the quality and reliability of scientific data. Both HPLC-UV and LC-MS/MS are powerful techniques, with the choice between them being dictated by the specific requirements of the analysis. HPLC-UV offers a robust and cost-effective solution for higher concentration samples, while LC-MS/MS provides the unparalleled sensitivity and selectivity needed for trace analysis in complex matrices. By following the detailed validation protocols outlined in this guide, which are grounded in established regulatory guidelines, researchers can confidently develop and implement analytical methods that are accurate, precise, and fit for their intended purpose.

References

  • Kumar A, Sharma C. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. J Sep Sci. 2021. [Link]

  • F. D'Aunnay, D. A. Lamb, and P. D. Massil.
  • Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. PubMed Central. [Link]

  • QUANTIFICATION OF DRUGS IN BIOLOGICAL MATRICES BY MASS SPECTROMETRY AND THEIR APPLICATIONS TO PHARMACOKINETIC STUDIES. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 120232, this compound. [Link]

  • Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. ResearchGate. [Link]

  • Development and Optimization of RP-HPLC Method for analysis of 5-FU in Human and Rabbit Plasma Samples: Identification and Quantification. Prime Scholars. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PubMed. [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • GERSTEL. Application Notes. [Link]

  • LookChem. Cas 402-66-4,this compound. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Isonicotinic Acid. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health. [Link]

  • Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 242819, 6-Fluoronicotinic acid. [Link]

  • SHIMADZU CORPORATION. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. ResearchGate. [Link]

  • Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. National Institutes of Health. [Link]

  • A Validated Stability-Indicating HPLC Assay Method for Flucytosine in Bulk Drug. IJIET. [Link]

  • LabRulez LCMS. Applications focused on LC/MS/MS from Shimadzu - page 10. [Link]

  • UV spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. [Link]

  • (PDF) Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. ResearchGate. [Link]

  • The UV–vis absorption spectra of 5.0 × 10⁻⁵ mol · L⁻¹ NIC in the... ResearchGate. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 5-Fluoronicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. 5-Fluoronicotinic acid, a key building block in the synthesis of various pharmaceutical compounds, requires a thorough understanding of its properties to ensure safe and effective use. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural framework grounded in scientific causality. Our goal is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as an irritant.[1][2][3][4] The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3][4]

  • Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[1][2][3]

Understanding these risks is the first step in implementing a robust safety protocol. The causality is clear: the chemical nature of this compound necessitates the use of physical barriers to prevent direct contact with the body.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

A comprehensive PPE strategy is your first and most critical line of defense. The following table outlines the recommended PPE for handling this compound, moving from minimum requirements to best practices for enhanced safety.

PPE CategorySpecification and UseRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Always inspect for tears or holes before use. Double gloving is recommended for extended handling.Prevents direct skin contact, mitigating the risk of skin irritation.[1][5][6]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne dust particles, preventing serious eye irritation.[1][6]
Body Protection A flame-resistant laboratory coat, fully buttoned.Shields skin and personal clothing from contamination.[1][5][6]
Respiratory Protection All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. For situations where a fume hood is not available, a dust respirator is advised.[1][6]Minimizes the risk of inhaling dust particles that can cause respiratory tract irritation.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized procedure is crucial for minimizing risk and ensuring reproducible results. The following protocol provides a self-validating system for the safe handling of this compound.

Preparation Phase
  • Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Assemble and Don PPE: Put on all required personal protective equipment as detailed in the PPE table above.

  • Prepare Workspace: Ensure the chemical fume hood is operational. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (e.g., glassware, spatula, weigh paper, solvent).

Handling Phase (in a chemical fume hood)
  • Weighing: Carefully weigh the desired amount of this compound on weigh paper. Avoid generating dust.

  • Transfer: Gently transfer the solid into the reaction vessel.

  • Dissolution: If dissolving, add the solvent slowly to the solid to prevent splashing.

Post-Handling Phase
  • Decontamination: Clean any contaminated surfaces with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: Dispose of all waste, including contaminated PPE and cleaning materials, in a designated hazardous waste container.[1]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]

Visualizing the Workflow: Safe Handling Procedure

The following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep Review SDS & Prepare Workspace Don_PPE Don PPE Prep->Don_PPE Proceed Weigh Weigh Compound Don_PPE->Weigh Proceed Transfer Transfer to Vessel Weigh->Transfer Proceed Decontaminate Decontaminate Workspace Transfer->Decontaminate Proceed Dispose Dispose of Waste Decontaminate->Dispose Proceed Doff_PPE Doff PPE Dispose->Doff_PPE Proceed Wash Wash Hands Doff_PPE->Wash Final Step

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Step-by-Step Disposal Protocol
  • Segregation: Collect all waste materials contaminated with this compound, including unused product, contaminated weigh paper, gloves, and bench paper, in a clearly labeled, sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Consult Authority: Consult your institution's Environmental Health and Safety (EHS) department or the local waste management authority for specific disposal procedures.[1] In many cases, this will involve collection by a licensed hazardous waste disposal company.

  • Landfill: As a last resort and if permitted by local regulations, the residue may be buried in an authorized landfill.[1]

By adhering to these protocols, you contribute to a safer laboratory environment and ensure compliance with regulatory standards. Your commitment to these practices reflects the highest standards of scientific integrity and responsibility.

References

  • PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • First Choice Safety Solutions. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Fluoronicotinic acid
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5-Fluoronicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.